molecular formula C28H37N3O3 B1175090 syntaxin CAS No. 157546-56-0

syntaxin

Cat. No.: B1175090
CAS No.: 157546-56-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syntaxins are a major family of target membrane SNARE (t-SNARE) proteins that are essential components of the intracellular membrane fusion machinery . These transmembrane proteins are localized to specific membrane compartments, where they function in diverse vesicular transport processes along both the exocytic and endocytic pathways by forming the core SNARE complex . The canonical mechanism involves syntaxin on the target membrane assembling into a stable, parallel four-helix bundle with a vesicle SNARE (v-SNARE, such as VAMP) and a SNAP-25 family protein; this complex brings the two membranes into close proximity to catalyze fusion . This compound-1, one of the most extensively studied isoforms, is critical for synaptic vesicle fusion and neurotransmitter release . Research shows that this compound-1, in conjunction with SNAP-25 and synaptobrevin-2 (VAMP2), is fundamental for neuronal viability, vesicle docking, priming, and fusion . Different this compound isoforms are responsible for the specificity of various transport steps; for instance, this compound 1A and 1B are key for neuronal exocytosis, this compound 3 is important in retinal function, and this compound 6 operates in trans-Golgi network (TGN) to endosome transport . Beyond neurotransmission, syntaxins are also crucial in non-neuronal contexts, such as the regulation of insulin secretion in pancreatic beta-cells by this compound 1A and the role of this compound 3B in vision at retinal ribbon synapses . Our portfolio provides researchers with high-purity reagents, including well-validated antibodies, to investigate the multifaceted roles of syntaxins in cell biology, neuroscience, and beyond. These products are labeled "For Research Use Only" and have not been approved for any diagnostic or therapeutic purposes. They are not intended for human or animal use.

Properties

CAS No.

157546-56-0

Molecular Formula

C28H37N3O3

Origin of Product

United States

Foundational & Exploratory

what is the function of syntaxin in neurotransmitter release

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of Syntaxin in Neurotransmitter Release

Introduction

Syntaxins are a family of integral membrane proteins that are indispensable for the process of neurotransmitter release at the presynaptic terminal. As a core component of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex, this compound plays a pivotal role in the docking, priming, and fusion of synaptic vesicles with the presynaptic plasma membrane. This guide provides a detailed examination of this compound's function, its molecular interactions, and the experimental methodologies used to elucidate its role, tailored for researchers, scientists, and professionals in drug development.

Core Function of this compound in the SNARE Machinery

This compound-1, the primary isoform in neurons, is classified as a target-SNARE (t-SNARE) and is predominantly located on the presynaptic plasma membrane. Its primary function is to assemble with two other SNARE proteins: SNAP-25 (Synaptosomal-Associated Protein, 25kDa), another t-SNARE, and synaptobrevin (also known as VAMP, Vesicle-Associated Membrane Protein), a vesicle-SNARE (v-SNARE) anchored to the synaptic vesicle membrane.

The assembly of these three proteins into a highly stable, four-helix bundle, known as the core SNARE complex, is the fundamental force-generating machinery that drives the fusion of the vesicle and plasma membranes. This complex brings the two membranes into close apposition, overcoming the energetic barrier to lipid bilayer fusion and resulting in the release of neurotransmitters into thesynaptic cleft.

A critical aspect of this compound's function is its conformational regulation. This compound-1 can exist in two primary conformations:

  • "Closed" conformation: The N-terminal regulatory Habc domain folds back onto the C-terminal SNARE motif, rendering it incapable of interacting with SNAP-25 and synaptobrevin. This autoinhibited state is thought to prevent promiscuous fusion events.

  • "Open" conformation: The Habc domain is displaced, exposing the SNARE motif and allowing it to engage with the other SNARE proteins. The transition from the closed to the open state is a key regulatory step and is facilitated by the chaperone protein Munc18-1.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data related to the molecular interactions and functional parameters of this compound.

Interaction Binding Affinity (Kd) Experimental Method Reference
This compound-1/Munc18-1 (closed)~1-10 nMSurface Plasmon Resonance
This compound-1/SNAP-25~150 µMIsothermal Titration Calorimetry
SNARE Complex (this compound-1/SNAP-25/Synaptobrevin-2)Sub-nanomolar (estimated)SDS-PAGE stability
This compound-1/Synaptotagmin-1 (Ca2+-dependent)~10-100 µMFluorescence Spectroscopy
This compound-1/Complexin-1~20-50 nMSurface Plasmon Resonance
Kinetic Parameter Value Experimental Condition Reference
SNARE Complex Assembly Rate~10^5 - 10^6 M-1s-1In vitro single-molecule FRET
Liposome Fusion Half-Time (SNARE-mediated)1-10 secondsIn vitro lipid mixing assays
Neurotransmitter Release Probability (at a single active zone)0.1 - 0.9Electrophysiological recordings

Signaling Pathways and Molecular Interactions

SNARE Complex Assembly Pathway

The formation of the core SNARE complex is a sequential process that brings the vesicle and plasma membranes together, culminating in membrane fusion.

SNARE_Complex_Assembly cluster_plasma_membrane Presynaptic Plasma Membrane cluster_vesicle Synaptic Vesicle cluster_complex Core SNARE Complex Formation Syn1_open This compound-1 (Open) tSNARE t-SNARE Complex Syn1_open->tSNARE binds SNAP25 SNAP-25 SNAP25->tSNARE SNARE_Core Core SNARE Complex (4-helix bundle) tSNARE->SNARE_Core Syb2 Synaptobrevin-2 Syb2->SNARE_Core zippering Fusion Membrane Fusion SNARE_Core->Fusion drives

Caption: The assembly pathway of the SNARE complex, initiating with the formation of the t-SNARE complex on the plasma membrane and culminating in the zippering of the full four-helix bundle to drive membrane fusion.

Regulation of this compound Conformation by Munc18

The transition of this compound-1 from a closed, autoinhibited state to an open, fusion-competent state is a critical regulatory checkpoint, chaperoned by Munc18-1.

Syntaxin_Conformation Syn1_closed This compound-1 (Closed) Syn1_open This compound-1 (Open) Syn1_closed->Syn1_open Conformational Opening SNARE_Assembly SNARE Complex Assembly Syn1_open->SNARE_Assembly Participates in Munc18 Munc18-1 Munc18->Syn1_closed Binds to closed form Munc18->Syn1_open Facilitates transition

Caption: Munc18-1 binds to the closed conformation of this compound-1 and facilitates its transition to an open state, which is required for SNARE complex assembly.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify this compound-Protein Interactions

Objective: To determine if this compound-1 physically interacts with a putative binding partner (e.g., Munc18-1) in a cellular context.

Methodology:

  • Lysate Preparation:

    • Culture neuronal cells (e.g., PC12 or primary cortical neurons) or use brain tissue homogenates.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific for this compound-1 (the "bait" protein) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the putative interacting partner (the "prey" protein, e.g., Munc18-1).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • A band corresponding to the molecular weight of the prey protein indicates an interaction.

Protocol 2: In Vitro Liposome Fusion Assay

Objective: To reconstitute the SNARE machinery in artificial lipid vesicles (liposomes) and measure their fusion activity.

Methodology:

  • Protein Reconstitution:

    • Reconstitute purified, full-length this compound-1 and SNAP-25 into one population of liposomes ("t-liposomes").

    • Reconstitute purified synaptobrevin-2 into a separate population of liposomes ("v-liposomes").

    • Incorporate a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) into the v-liposomes at a quenching concentration.

  • Fusion Reaction:

    • Mix the t-liposomes and v-liposomes in a reaction buffer.

    • Initiate the fusion reaction by raising the temperature to 37°C.

    • Measure the fluorescence of the NBD donor lipid over time using a fluorometer.

  • Data Analysis:

    • As fusion occurs, the lipids from the v- and t-liposomes mix, diluting the FRET pair in the v-liposomes.

    • This dilution leads to a decrease in quenching and a corresponding increase in NBD fluorescence intensity.

    • The rate of fluorescence increase is proportional to the rate of membrane fusion.

Experimental Workflow: Studying this compound Mutants

Experimental_Workflow cluster_design Design & Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Cellular Analysis cluster_analysis Data Analysis & Conclusion Mut_Design Design this compound Mutant (e.g., Open Conformation) Cloning Molecular Cloning & Protein Expression Mut_Design->Cloning CoIP Co-Immunoprecipitation Cloning->CoIP FusionAssay Liposome Fusion Assay Cloning->FusionAssay Transfection Transfect Neurons with Mutant this compound Cloning->Transfection Analysis Analyze Fusion Rates & Release Probability CoIP->Analysis FusionAssay->Analysis Electrophys Electrophysiology (Patch-Clamp) Transfection->Electrophys Electrophys->Analysis Conclusion Draw Conclusion on Mutant Function Analysis->Conclusion

Caption: A typical experimental workflow for investigating the functional consequences of a specific this compound mutation, from initial design to in vitro and in vivo analysis.

Conclusion

This compound is a central player in the intricate process of neurotransmitter release. Its function extends beyond simply being a structural component of the SNARE complex; it is a highly regulated molecule whose conformational state dictates its ability to participate in membrane fusion. The precise control of this compound's interactions with Munc18, other SNARE proteins, and regulatory factors like complexin and synaptotagmin (B1177969) ensures the high fidelity and temporal precision of synaptic transmission. A thorough understanding of these mechanisms, aided by the quantitative and methodological approaches outlined in this guide, is critical for developing novel therapeutic strategies for neurological and psychiatric disorders characterized by synaptic dysfunction.

The Pivotal Role of Syntaxins in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role syntaxin proteins play in the intricate process of insulin (B600854) secretion. We delve into the molecular mechanisms, key protein interactions, and regulatory pathways involving various this compound isoforms, offering a detailed resource for researchers and professionals in diabetology and drug discovery.

Introduction: The SNARE Machinery in Insulin Exocytosis

Insulin, the primary regulator of glucose homeostasis, is released from pancreatic β-cells through a highly regulated process of exocytosis. This process is orchestrated by the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, a core machinery that drives the fusion of insulin-containing secretory granules with the plasma membrane. Syntaxins, as target-membrane (t)-SNAREs, are central to this machinery, dictating the specificity and efficiency of insulin release. Pancreatic β-cells express four key plasma membrane-localized this compound isoforms: this compound-1A, this compound-2, this compound-3, and this compound-4, each with distinct and sometimes overlapping roles in the biphasic pattern of glucose-stimulated insulin secretion (GSIS).[1][2][3]

Functional Roles of this compound Isoforms in Insulin Secretion

The different this compound isoforms present in pancreatic β-cells contribute uniquely to the regulation of insulin exocytosis. Their functions range from direct involvement in the fusion pore to inhibitory actions and regulation of ion channels.

This compound-1A: A Key Player in First-Phase Insulin Release

This compound-1A is a well-studied isoform that is crucial for the initial, rapid phase of insulin secretion.[2][4] It forms a SNARE complex with SNAP-25 and the vesicle-associated membrane protein (v-SNARE) VAMP2, mediating the fusion of readily releasable pools of insulin granules docked at the plasma membrane.[1][5] Studies in β-cell specific this compound-1A knockout mice have demonstrated impaired first-phase GSIS due to a reduction in the number and fusion of predocked secretory granules.[1] Interestingly, this compound-1A has also been shown to play a negative regulatory role, where its overexpression can inhibit insulin release.[4][6] This dual function highlights the tight regulation required for its activity. Furthermore, severely reduced levels of this compound-1A have been observed in the islets of individuals with type 2 diabetes, contributing to insulin secretory deficiency.[1][7]

This compound-2: An Inhibitory SNARE

In contrast to the largely pro-exocytotic role of other syntaxins, this compound-2 acts as an inhibitory SNARE in insulin granule exocytosis.[8][9][10] Knockout of this compound-2 in mice leads to enhanced insulin secretion and improved glucose homeostasis.[8][10] This is attributed to an increase in the size of the readily releasable pool of insulin granules and enhanced refilling of this pool.[8][9] Depletion of this compound-2 results in an increased abundance of the pro-fusion SNARE complexes involving this compound-1A and this compound-3, suggesting that this compound-2 competes with these isoforms to restrict insulin release.[8]

This compound-3: A Regulator of Both Phases of Insulin Secretion

This compound-3 is involved in both the first and second phases of GSIS. It can form a SNARE complex with SNAP-25 and VAMP8, which is thought to mediate the fusion of "newcomer" granules that have not been pre-docked at the plasma membrane.[8] Like this compound-1A, overexpression of this compound-3 has been shown to inhibit K+-induced insulin release and reduce cellular insulin content.[6] this compound-3 also plays a role in regulating calcium channels, which are critical for triggering insulin exocytosis.[11][12]

This compound-4: A Positive Regulator of Biphasic Insulin Secretion

This compound-4 is a positive regulator of both first and second-phase insulin secretion.[2][13] It forms a SNARE complex with SNAP-23/25 and VAMP2.[2] Upregulation of this compound-4 enhances β-cell function and improves insulin secretion in islets from both healthy individuals and those with type 2 diabetes.[13] Conversely, reduced levels of this compound-4 are observed in human islets from individuals with type 2 diabetes.[13] Beyond its role in exocytosis, this compound-4 has been implicated in protecting β-cells from apoptosis and reducing inflammatory signaling.[14][15]

Quantitative Data on this compound Function

The following tables summarize quantitative data from key studies, illustrating the impact of modulating this compound expression on insulin secretion.

This compound IsoformExperimental ModelManipulationEffect on Insulin SecretionReference
This compound-1A β-cell-specific KO miceKnockoutImpaired first- and second-phase GSIS[1]
HIT-T15 cellsOverexpression49.7 ± 5.5% inhibition of K+-induced release[6]
βTC3 cellsOverexpressionSuppressed glucose-stimulated release to ~50% of control[4]
This compound-2 Knockout miceKnockout110% increase in first-phase and 114% in second-phase GSIS[9]
INS-1 cellssiRNA depletion51% enhancement of GSIS[9]
This compound-3 HIT-T15 cellsOverexpression49.1 ± 6.2% inhibition of K+-induced release[6]
This compound-4 Human islets (healthy)Overexpression~2-fold enhancement in each phase of secretion[13]
Human islets (T2D)OverexpressionSignificant improvement in insulin secretion[13][16]
Transgenic miceOverexpression33% more insulin release per phase[13]

Signaling Pathways and Molecular Interactions

The function of syntaxins is tightly regulated by a network of protein-protein interactions and signaling events.

The Core SNARE Complex and Munc18

The formation of a stable four-helix bundle by this compound, SNAP-25, and VAMP2 is the central event driving membrane fusion.[2][17] This process is chaperoned by Sec1/Munc18 (SM) proteins. Munc18a (Munc18-1) binds to this compound-1A, while Munc18c binds to this compound-4.[2][3] Munc18 proteins are thought to regulate the transition of syntaxins from a "closed" inactive conformation to an "open" fusion-competent state.[18] While Munc18-1 has been implicated as a negative regulator in some contexts, it is also essential for granule docking and subsequent fusion.[19][20]

DOT script for SNARE Complex Formation

SNARE_Complex_Formation cluster_PM Plasma Membrane cluster_Vesicle Insulin Granule This compound This compound SNARE_Complex SNARE Complex (this compound, SNAP25, VAMP2) This compound->SNARE_Complex Opens to form complex SNAP25 SNAP25 SNAP25->SNARE_Complex Fusion Fusion SNARE_Complex->Fusion VAMP2 VAMP2 VAMP2->SNARE_Complex Munc18 Munc18 Munc18->this compound Binds to 'closed' conformation Syntaxin_Ca_Channel cluster_membrane Plasma Membrane Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx This compound This compound This compound->Ca_Channel Directly interacts with and modulates Depolarization Depolarization Depolarization->Ca_Channel Opens Insulin_Exocytosis Insulin_Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Experimental_Workflow cluster_manipulation Genetic Manipulation cluster_analysis Functional & Mechanistic Analysis Overexpression Overexpression GSIS Insulin Secretion Assay (GSIS/Perifusion) Overexpression->GSIS CoIP Protein Interaction (Co-IP) Overexpression->CoIP Electrophysiology Electrophysiology (Patch-Clamp) Overexpression->Electrophysiology Knockdown Knockdown Knockdown->GSIS Knockdown->CoIP Knockdown->Electrophysiology Islets_or_Cells Isolated Islets or Cultured β-cells Islets_or_Cells->Overexpression Islets_or_Cells->Knockdown

References

The Syntaxin Protein Family: A Comprehensive Technical Guide to Cellular Localization and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the syntaxin family of proteins, integral players in the machinery of intracellular vesicle trafficking and fusion. We will delve into their classification, domain architecture, and critically, their specific cellular localization which dictates their function in secretion, neurotransmission, and membrane homeostasis. This guide also presents quantitative data on their expression and interactions, detailed experimental protocols for their study, and visual representations of their key signaling pathways.

Introduction to the this compound Family

The this compound family members are key components of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex, the minimal machinery required for membrane fusion.[1] As target-membrane-resident (t-SNARE) proteins, specifically Q-SNAREs, they play a crucial role in the final steps of exocytosis, mediating the fusion of vesicles with their target membranes to release cargo such as neurotransmitters and hormones.[2][3]

Mammalian genomes encode at least 15 distinct this compound isoforms, each with a characteristic tissue distribution and subcellular localization, thereby providing specificity to vesicle trafficking events.[4][5] This precise localization is fundamental to maintaining cellular organization and function, from polarized secretion in epithelial cells to rapid, regulated neurotransmitter release at the synapse.[6][7]

Structure and Function of this compound Proteins

Syntaxins are typically characterized by a common domain architecture:

  • N-terminal Regulatory (Habc) Domain: This three-helix bundle can fold back onto the SNARE domain, creating a "closed" conformation that is unable to participate in SNARE complex formation.[2][8] This intramolecular interaction is a key regulatory point, often modulated by Sec1/Munc18 (SM) proteins.[8]

  • SNARE Domain (H3 Domain): This conserved region of 60-70 amino acids forms a coiled-coil structure and is the primary site of interaction with other SNARE proteins, namely SNAP-25 (a t-SNARE) and synaptobrevin/VAMP (a vesicle-associated v-SNARE).[2] The assembly of the four-helix bundle of the SNARE complex from this compound, SNAP-25 (contributing two helices), and synaptobrevin provides the energy for membrane fusion.[3]

  • C-terminal Transmembrane Domain (TMD): With the exception of this compound 11, all syntaxins are anchored to the target membrane via a single C-terminal transmembrane domain, positioning the functional N-terminal domains in the cytoplasm.[5]

The transition of this compound from a "closed" to an "open" conformation, competent for SNARE complex assembly, is a critical regulatory step in exocytosis.[9] This transition is facilitated by interactions with regulatory proteins such as Munc13 and Munc18.[10][11]

Cellular Localization of this compound Isoforms

The specific subcellular localization of each this compound isoform is paramount to its function, ensuring that vesicles fuse with the correct target membrane. This differential localization is a cornerstone of the SNARE hypothesis, which posits that the specificity of vesicle trafficking is in part determined by the correct pairing of v-SNAREs and t-SNAREs.[6][7]

For example, in polarized epithelial cells, this compound 2 is localized to the apical plasma membrane, while this compound 4 is found on the basolateral membrane, directing polarized secretion.[12] this compound 3 has been observed on the apical plasma membrane in some epithelial cells and on zymogen granules in pancreatic acinar cells.[6][13] In the central nervous system, this compound 1A and 1B are predominantly found on the presynaptic plasma membrane, essential for the docking and fusion of synaptic vesicles.[14] A splice isoform of this compound 1B that lacks the transmembrane domain has been found to localize to the nucleus.[8][15]

Data Presentation

Table 1: Cellular Localization of Selected this compound Isoforms
This compound IsoformPrimary Cellular LocalizationKey Function(s)Reference(s)
This compound 1A/1B Presynaptic plasma membrane (neurons), plasma membrane (neuroendocrine cells)Neurotransmitter release, hormone secretion[5][14]
This compound 2 Apical plasma membrane (polarized epithelial cells)Polarized exocytosis[12]
This compound 3 Apical plasma membrane (epithelial cells), zymogen granules (pancreatic acinar cells)Polarized exocytosis, regulated secretion[6][13]
This compound 4 Basolateral plasma membrane (polarized epithelial cells)Polarized exocytosis, insulin-stimulated glucose uptake[12][16]
This compound 5 Golgi apparatusER-to-Golgi and intra-Golgi transport[16]
This compound 6 Trans-Golgi Network (TGN), endosomesEndosomal trafficking, TGN trafficking[17]
This compound 17 Endoplasmic Reticulum (ER), ER-mitochondria contact sitesAutophagy[2]
Table 2: Quantitative Data on this compound Interactions and Expression
Interacting ProteinsMethodAffinity (KD)Cellular Concentration/Copy Number (this compound 1A)Reference(s)
This compound 1 / SNAP-25 In vitro binding assay126 nM~75 molecules per 60 nm cluster in PC12 cells[3][18]
Munc18-1 / this compound 1 In vitro binding assayLow micromolar rangeTotal of ~830,000 molecules per PC12 cell[7][19]
SNARE complex (this compound 1, SNAP-25, Synaptobrevin) In vitro binding assayHigh affinity (stable complex)~3-4 million total proteins per cubic micron in mammalian cells[3][20]

Experimental Protocols

Immunofluorescence Staining for this compound Localization

This protocol describes the visualization of this compound proteins within cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) and/or 10% normal goat serum in PBST (PBS + 0.1% Tween 20)

  • Primary antibody against the specific this compound isoform (diluted in blocking buffer)

  • Fluorophore-conjugated secondary antibody (diluted in blocking buffer)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[14]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.[14]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[21]

  • Antibody Incubation:

    • Dilute the primary antibody against the this compound isoform of interest in blocking buffer to a pre-determined optimal concentration (e.g., 1:100 - 1:1000).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

    • Visualize the slides using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is for the isolation of this compound and its binding partners from cell lysates.

Materials:

  • Cultured cells or tissue expressing the this compound of interest

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail (add fresh).[2]

  • Primary antibody against the this compound isoform

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the this compound isoform to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding elution buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the this compound and potential interacting partners.

Subcellular Fractionation by Differential and Sucrose (B13894) Gradient Centrifugation

This protocol allows for the enrichment of different cellular compartments to determine the localization of this compound isoforms.

Materials:

  • Cultured cells or tissue

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Sucrose solutions of varying concentrations (e.g., 30%, 40%, 50%, 60% w/v in buffer)

  • Dounce homogenizer or needle and syringe

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Homogenization:

    • Wash cells with ice-cold PBS and resuspend in homogenization buffer.

    • Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until ~80-90% of cells are lysed, as determined by microscopy.[1]

    • Keep the homogenate on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells. The supernatant contains cytoplasm, mitochondria, ER, Golgi, and plasma membrane fragments.

    • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria.

    • The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour to pellet microsomes (ER and Golgi fragments) and plasma membrane vesicles.

  • Sucrose Density Gradient Centrifugation:

    • For finer separation of membranes, resuspend the microsomal/plasma membrane pellet in a small volume of homogenization buffer.

    • Create a discontinuous sucrose gradient by carefully layering decreasing concentrations of sucrose solutions in an ultracentrifuge tube (e.g., 60% at the bottom, followed by 50%, 40%, and 30%).

    • Layer the resuspended membrane fraction on top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 150,000 x g) for several hours at 4°C.

    • Different membrane compartments will migrate to the interface between sucrose layers corresponding to their buoyant density.

    • Carefully collect the fractions from the interfaces.

  • Analysis:

    • Analyze the protein content of each fraction by Western blotting using antibodies against the this compound isoform of interest and marker proteins for different organelles (e.g., calnexin (B1179193) for ER, GM130 for Golgi, Na+/K+ ATPase for plasma membrane).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNARE_Mediated_Exocytosis cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Plasma Membrane VAMP Synaptobrevin (v-SNARE) trans_SNARE_complex trans-SNARE complex VAMP->trans_SNARE_complex Binds to Syntaxin_closed This compound (closed) Syntaxin_open This compound (open) Syntaxin_closed->Syntaxin_open tSNARE_complex t-SNARE complex Syntaxin_open->tSNARE_complex Forms complex with SNAP25 SNAP-25 (t-SNARE) SNAP25->tSNARE_complex Munc18 Munc18 Munc18->Syntaxin_closed Binds & stabilizes Munc18->Syntaxin_open Templates assembly Munc13 Munc13 Munc13->Syntaxin_closed Opens this compound Ca2_ion Ca2+ Ca2_ion->trans_SNARE_complex Triggers Fusion Membrane Fusion tSNARE_complex->trans_SNARE_complex trans_SNARE_complex->Fusion

Caption: SNARE-Mediated Exocytosis Pathway.

Munc18_Syntaxin_Cycle Syntaxin_Closed This compound 1 (Closed Conformation) Munc18_Syntaxin_Closed Munc18-1 / this compound 1 (Closed Complex) Syntaxin_Closed->Munc18_Syntaxin_Closed Binding Munc18 Munc18-1 Munc18->Munc18_Syntaxin_Closed Syntaxin_Open This compound 1 (Open Conformation) Munc18_Syntaxin_Closed->Syntaxin_Open Conformational Change (Munc13-dependent) Munc13 Munc13 Munc13->Munc18_Syntaxin_Closed SNARE_Complex SNARE Complex Assembly Syntaxin_Open->SNARE_Complex SNARE_Complex->Syntaxin_Closed Dissociation by NSF/SNAP

Caption: The Munc18-Syntaxin Regulatory Cycle.

Syntaxin_CaV_Interaction cluster_membrane Presynaptic Membrane CaV Voltage-Gated Ca2+ Channel (CaV) Ca2_Influx Ca2+ Influx CaV->Ca2_Influx Mediates This compound This compound 1A This compound->CaV Direct Interaction (Modulates Gating) SNAP25 SNAP-25 SNAP25->CaV Interaction Depolarization Action Potential (Depolarization) Depolarization->CaV Activates Exocytosis Exocytosis Ca2_Influx->Exocytosis Triggers

Caption: this compound Interaction with Voltage-Gated Calcium Channels.

Co_IP_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (e.g., NP-40 buffer) start->lysis centrifuge1 Centrifugation (remove debris) lysis->centrifuge1 lysate Clarified Lysate (contains protein complexes) centrifuge1->lysate preclear Pre-clearing (with beads, optional) lysate->preclear antibody_incubation Incubate with anti-Syntaxin Antibody preclear->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash Wash Beads (remove non-specific binders) bead_capture->wash elution Elute Proteins wash->elution analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End: Identify Interacting Proteins analysis->end

Caption: Experimental Workflow for Co-Immunoprecipitation.

References

The Core Mechanism of Syntaxin-Mediated Membrane Fusion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular machinery and biophysical principles governing syntaxin-mediated membrane fusion, a process fundamental to neurotransmission, hormone secretion, and intracellular trafficking. We delve into the core components, regulatory pathways, quantitative biophysical parameters, and key experimental methodologies used to elucidate this critical biological event.

The Core Fusion Machinery: SNAREs

Membrane fusion is driven by the assembly of a highly stable protein complex known as the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[1][2] The minimal machinery consists of three key proteins:

  • This compound-1A (a Qa-SNARE): A target membrane (t-SNARE) protein anchored to the plasma membrane. It contributes one α-helix to the final complex.[2][3][4] this compound exists in both a "closed" autoinhibitory conformation and an "open" state that is competent for SNARE complex assembly.[5][6]

  • SNAP-25 (a Qbc-SNARE): A peripheral t-SNARE protein associated with the plasma membrane via palmitoyl (B13399708) anchors. It is unique in that it contributes two α-helices (designated Qb and Qc) to the complex.[7]

  • Synaptobrevin-2 / VAMP2 (an R-SNARE): A vesicle-associated membrane protein (v-SNARE) anchored to the vesicle membrane, contributing the fourth α-helix.[2][3][4]

The assembly of these three proteins into a parallel, four-helix bundle is the central event that forces two opposing membranes into close apposition, overcomes the energy barrier for lipid bilayer merger, and results in the formation of a fusion pore.[2][3][4]

The "Zippering" Hypothesis of SNARE Complex Assembly

The formation of the trans-SNARE complex—where the SNAREs reside on opposing membranes—is not an instantaneous event but rather a progressive "zippering" process. Assembly is thought to initiate at the N-terminal ends of the SNARE motifs and proceed towards the C-terminal membrane anchors.[2] This directional assembly releases a substantial amount of energy, which is converted into mechanical force to pull the membranes together.[3]

The process can be broken down into key stages:

  • N-Terminal Domain (NTD) Association: A slow, initial association of the v-SNARE with the t-SNARE acceptor complex.[3][8][9]

  • Half-Zippered Intermediate: A key intermediate state where the complex is partially assembled. This state is a critical checkpoint for regulatory proteins.[8][9]

  • C-Terminal Domain (CTD) and Linker Domain (LD) Zippering: A rapid, diffusion-limited folding of the C-terminal portions of the SNARE motifs, which provides the final power stroke for membrane fusion.[3][8][9]

The completion of zippering through the transmembrane domains is believed to directly couple to the disruption and merger of the lipid bilayers, leading to the opening of a fusion pore.[3]

SNARE_Zippering SNARE Zippering and Fusion Pore Formation cluster_0 Initial Docking & N-Terminal Zippering cluster_1 Half-Zippered Intermediate cluster_2 C-Terminal Zippering & Hemifusion cluster_3 Fusion Pore Opening step1 step1 step2 step2 step1->step2 Zippering Initiation step3 step3 step2->step3 Power Stroke step4 step4 step3->step4 Pore Formation

SNARE Zippering and Fusion Pore Formation

Regulation of this compound-Mediated Fusion

While the core SNARE machinery is sufficient for fusion in reconstituted systems, in vivo the process is exquisitely regulated in time and space by a host of accessory proteins. These factors ensure that fusion occurs only at the correct location and upon the appropriate physiological signal.

Munc18-1: A Dual-Role Regulator

Sec1/Munc18 (SM) proteins are essential for SNARE-mediated trafficking.[10][11] Munc18-1, the neuronal isoform, plays a complex, dual role in regulating this compound:

  • Chaperone and Inhibitor: Munc18-1 binds with high affinity to the "closed" conformation of monomeric this compound-1.[11][12] In this mode, Munc18-1 acts as a chaperone, facilitating this compound's transport to the plasma membrane, but also prevents it from prematurely entering into SNARE complexes.[2]

  • Fusion Activator: Counterintuitively, Munc18-1 is also essential for the fusion event itself. It transitions to bind the fully assembled four-helix bundle of the SNARE complex.[10][11][12] This interaction is thought to template the correct assembly of the SNAREs and is a critical step in the priming of vesicles for release.[13]

The transition between these two modes is a key regulatory step, likely facilitated by other proteins such as Munc13, which helps to "open" this compound.[14][15]

Synaptotagmin (B1177969) and Calcium Triggering

In many regulated secretory pathways, such as neurotransmission, fusion is tightly coupled to an increase in intracellular calcium concentration ([Ca²⁺]). The primary Ca²⁺ sensor for fast, synchronous release is Synaptotagmin-1 .[6][16][17]

Synaptotagmin-1 contains two C2 domains (C2A and C2B) that bind Ca²⁺.[6][16] Upon Ca²⁺ binding, a conformational change occurs, leading to the insertion of hydrophobic loops on the C2 domains into the plasma membrane.[6] This action is thought to trigger fusion through several potential mechanisms:

  • Inducing positive membrane curvature, which lowers the energy barrier for fusion.

  • Interacting directly with the SNARE complex to promote the final zippering steps.

  • Displacing inhibitory factors like Complexin.

Complexin: A Fusion Clamp and Activator

Complexin is a small cytosolic protein that binds to the assembled SNARE complex.[18] It has a paradoxical dual function:

  • Clamping: Complexin can arrest the SNARE complex in a primed, half-zippered state, preventing spontaneous fusion in the absence of a Ca²⁺ signal.[18]

  • Activation: It is also required for the efficient activation of fusion following the Ca²⁺ trigger, likely by organizing the SNARE complexes for synchronous release.

The current model suggests that the arrival of the Ca²⁺ signal allows Ca²⁺-bound Synaptotagmin to displace the inhibitory domain of Complexin, relieving the clamp and allowing fusion to proceed.

Regulatory_Pathway Key Regulatory Pathways in SNARE-Mediated Fusion stx_closed This compound-1 (Closed) stx_open This compound-1 (Open) stx_closed->stx_open Conformational Change tsnare t-SNARE Complex (this compound-1 + SNAP-25) stx_open->tsnare with SNAP-25 munc18 Munc18-1 munc18->stx_closed Binds/Chaperones trans_snare Primed trans-SNARE Complex (Half-zippered) munc18->trans_snare Templates/Stabilizes munc13 Munc13 munc13->stx_open Promotes 'Open' State tsnare->trans_snare with VAMP2 (N-terminal zippering) vamp VAMP2 (v-SNARE) vamp->trans_snare fusion Membrane Fusion trans_snare->fusion C-terminal zippering complexin Complexin complexin->trans_snare Clamps/ Arrests ca_signal Ca²⁺ Influx syt Synaptotagmin-1 ca_signal->syt Binds syt->complexin Displaces Clamp syt->fusion Triggers

Key Regulatory Pathways in SNARE-Mediated Fusion

The SNARE Assembly and Disassembly Cycle

The SNARE complex is extraordinarily stable, which is necessary to drive fusion but also means it cannot spontaneously dissociate after the event. An dedicated enzymatic machinery is required to recycle the SNARE components for subsequent rounds of fusion.

  • Assembly and Fusion: v-SNAREs on the vesicle and t-SNAREs on the target membrane assemble into a trans-SNARE complex, driving membrane merger.

  • Post-Fusion cis-SNARE Complex: After fusion, all three SNARE proteins reside in the same membrane, now forming a cis-SNARE complex.[19]

  • Recruitment of NSF/α-SNAP: The ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein, α-SNAP (Soluble NSF Attachment Protein), are recruited to the cis-SNARE complex.[7][19][20] α-SNAP binds directly to the SNAREs, creating a high-affinity binding site for NSF.[21]

  • ATP-Dependent Disassembly: NSF utilizes the energy from ATP hydrolysis to exert a powerful torque on the SNARE complex, unraveling the four-helix bundle and releasing the individual SNARE proteins.[2][7][20]

  • Recycling: The now-separated SNAREs can be recycled for new rounds of vesicle docking and fusion.

SNARE_Cycle The SNARE Assembly and Disassembly Cycle vSNARE v-SNARE (on vesicle) trans_complex trans-SNARE Complex vSNARE->trans_complex Assembly tSNARE t-SNAREs (on target membrane) tSNARE->trans_complex fusion Membrane Fusion trans_complex->fusion Drives cis_complex cis-SNARE Complex (in fused membrane) fusion->cis_complex disassembly Disassembly cis_complex->disassembly Binds nsf_snap NSF + α-SNAP + ATP nsf_snap->disassembly disassembly->vSNARE Recycle disassembly->tSNARE Recycle

The SNARE Assembly and Disassembly Cycle

Quantitative Data Presentation

The interactions and dynamics of the fusion machinery have been extensively characterized biophysically. The following tables summarize key quantitative parameters from the literature.

InteractionAffinity (Kd)TechniqueReference(s)
Munc18-1 to this compound-1a (closed)0.3 - 5.7 nMSPR, Fluor.[22]
Munc18-1 to this compound-1a (I233A mutant)333 nMVarious[22]
Munc18-1 to Synaptobrevin (SNARE motif)Low µM rangeVarious[10]
Munc18-1 to Assembled SNARE ComplexLow µM rangeVarious[10]
t-SNAREs to v-SNAREs23 - 132 nMITC[23]
Synaptotagmin-1 C2A to Ca²⁺ (Drosophila)20.7 µM, 83.4 µM, 766 µM (3 sites)ITC[16]
Synaptotagmin-7 to Ca²⁺ (apparent)~10-fold higher than Syt1Various[17]

Table 1: Binding Affinities of Core and Regulatory Fusion Proteins. Note: Affinities can vary significantly based on experimental conditions, constructs used, and measurement technique.

ParameterValueMethodReference(s)
SNARE Zippering
Total Energy Release (single complex)~85 kBTOptical Tweezers
Energy from SNARE Zippering~68 kBTOptical Tweezers[3]
Energy from C-Terminal Domain (CTD) Zippering~22 - 27 kBT (Neuronal)Optical Tweezers[3][8][9]
Energy from Linker Domain (LD) Zippering~8 kBTOptical Tweezers[3]
t-SNARE Assembly
This compound-SNAP25 Unfolding Energy~17 kBTOptical Tweezers[3]
Binary/Ternary Complex Stability
ΔG (Sx1A-Sb2 binary complex)12.4–16.6 kcal/mol (21–28 kBT)AFM[4]
ΔG (Ternary SNARE complex)13.8–18.0 kcal/mol (23–30 kBT)AFM[4]
Kinetics
VAMP2 NTD association rate constant2 x 10⁶ M⁻¹s⁻¹Various[3]
CTD Zippering equilibrium rate (neuronal)~100 - 160 s⁻¹Optical Tweezers[8][9]

Table 2: Energetics and Kinetics of SNARE Complex Assembly. kBT is the thermal energy, approximately 0.59 kcal/mol at room temperature. These values represent the free energy released upon complex formation.

Experimental Protocols

The study of this compound-mediated fusion relies on robust in vitro reconstitution assays. Below are detailed methodologies for key experiments.

In Vitro Liposome (B1194612) Fusion Assay (Lipid Mixing)

This assay monitors the merger of two distinct liposome populations, one containing v-SNAREs and the other t-SNAREs, by measuring Fluorescence Resonance Energy Transfer (FRET) between lipophilic dyes.[24][25][26]

Liposome_Assay_Workflow Workflow for In Vitro Liposome Fusion Assay prep_lipids 1. Prepare Lipid Mixtures (e.g., POPC:DOPS) - Add FRET dyes (DiI/DiD) to separate mixtures dry_lipids 2. Create Lipid Films - Dry mixtures under N₂ stream - Dessicate under vacuum prep_lipids->dry_lipids reconstitute 3. Reconstitute Proteoliposomes - Resuspend films in buffer with detergent (e.g., OG) - Add purified SNARE proteins (v- or t-SNAREs) - Incubate dry_lipids->reconstitute remove_detergent 4. Remove Detergent - Use dialysis or size-exclusion chromatography (e.g., Sephadex G-25) reconstitute->remove_detergent initiate_fusion 5. Initiate Fusion Reaction - Mix v- and t-liposome populations - Add soluble SNAP-25 and regulatory factors - Place in fluorometer/plate reader remove_detergent->initiate_fusion measure_fret 6. Measure FRET Signal - Excite donor dye (e.g., DiI) - Monitor increase in acceptor (DiD) emission over time initiate_fusion->measure_fret analyze 7. Data Analysis - Normalize fluorescence signal - Calculate fusion rate measure_fret->analyze

Workflow for In Vitro Liposome Fusion Assay

Methodology:

  • Reagent Preparation:

    • Lipids: Prepare stock solutions of lipids (e.g., POPC, DOPS) in chloroform. For FRET, use fluorescent lipid analogs like DiI (donor) and DiD (acceptor) or NBD-PE (donor) and Rhodamine-PE (acceptor).[24][25]

    • Fusion Buffer: Typically 25 mM HEPES, 100-150 mM KCl, pH 7.4.

    • Detergent: n-Octyl-β-D-glucopyranoside (β-OG) at a concentration above its critical micelle concentration (e.g., 1.5%).[25]

  • Proteoliposome Reconstitution:

    • Prepare two separate lipid mixtures in glass tubes. For "v-liposomes," include POPC, DOPS, and the donor dye (e.g., DiI). For "t-liposomes," include POPC, DOPS, and the acceptor dye (e.g., DiD). A typical molar ratio is POPC:DOPS:Dye = 78:20:2.[24]

    • Dry the lipid mixtures under a gentle stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for >1 hour to remove residual solvent.

    • Resuspend the lipid films in Fusion Buffer containing detergent (e.g., β-OG) to form micelles.

    • Add purified, full-length v-SNARE (e.g., VAMP2) to the donor-labeled lipid mixture and purified t-SNARE (e.g., this compound-1) to the acceptor-labeled mixture. A typical protein-to-lipid ratio is 1:500.[24]

    • Incubate at room temperature for 20-30 minutes to allow protein incorporation into micelles.

    • Remove the detergent by dialysis against Fusion Buffer or by running the mixture through a desalting column (e.g., Sephadex G-25). This causes the spontaneous formation of proteoliposomes.[24]

  • Fusion Reaction and Data Acquisition:

    • In a 96-well plate or a fluorometer cuvette, mix the v-liposome and t-liposome populations (e.g., to a final lipid concentration of 100 µM each).[24]

    • Initiate the fusion reaction by adding soluble SNAP-25 (e.g., to 5 µM) and any regulatory proteins being tested (e.g., Munc18, Synaptotagmin, Ca²⁺).[24]

    • Immediately begin monitoring fluorescence. Set the excitation wavelength for the donor dye and record the emission intensity of the acceptor dye over time.

    • Fusion (lipid mixing) results in the dilution of the donor and acceptor dyes into a common membrane, increasing the distance between them and thus increasing FRET, observed as a rise in acceptor fluorescence.

  • Data Analysis:

    • The maximum fluorescence signal (100% fusion) is determined by adding a detergent like Triton X-100 at the end of the experiment to completely solubilize all liposomes.

    • The fluorescence signal is typically normalized to the initial signal (0%) and the maximum signal (100%).

    • The initial rate of fluorescence increase is calculated to quantify the rate of fusion.

Co-Immunoprecipitation (Co-IP) of SNARE Complexes

Co-IP is used to detect and confirm protein-protein interactions in a cellular context. This protocol is adapted for studying the formation of SNARE complexes.[18][27][28]

Methodology:

  • Cell Lysis:

    • Culture cells of interest (e.g., PC12 or neurons).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[28] The choice of detergent is critical to maintain protein complexes while solubilizing membranes.

    • Incubate on ice for 15-30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing Lysate:

    • Add Protein A/G-agarose or magnetic beads to the cell lysate and incubate with rotation for 10-30 minutes at 4°C. This step removes proteins that non-specifically bind to the beads.[27]

    • Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add a primary antibody specific to one of the SNARE proteins (e.g., anti-Syntaxin-1) to the pre-cleared lysate. Use a non-specific IgG from the same host species as a negative control.

    • Incubate with gentle rotation for 1-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot analysis using antibodies against the other potential members of the complex (e.g., anti-SNAP-25 and anti-VAMP2) to verify their co-precipitation with the target protein.

Single-Molecule FRET (smFRET) for SNARE Dynamics

smFRET is a powerful technique to observe the conformational dynamics and interactions of individual protein complexes in real-time.[1][5][29]

Methodology Overview:

  • Protein Labeling:

    • Introduce unique cysteine residues at specific locations on the SNARE proteins via site-directed mutagenesis.

    • Covalently attach donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores to the cysteine residues. The labeling sites are chosen to report on specific conformational changes, such as the zippering of the C-terminal domain.

  • Surface Immobilization:

    • To observe individual complexes for extended periods, they must be immobilized on a microscope coverslip.

    • A common method involves reconstituting one of the SNARE components (e.g., this compound) into a supported lipid bilayer on the glass surface.

    • Alternatively, biotinylated SNAREs can be tethered to a streptavidin-coated surface.

  • Data Acquisition:

    • Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite only the fluorophores near the coverslip surface, minimizing background noise.

    • Illuminate the sample with a laser that excites the donor dye.

    • Use a sensitive camera (e.g., EMCCD or sCMOS) to simultaneously record the intensity of both the donor and acceptor fluorescence over time for hundreds of individual spots.

  • Data Analysis:

    • For each individual molecule, calculate the FRET efficiency (E) at each time point: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.

    • Generate time traces of FRET efficiency, which reveal transitions between different conformational states (e.g., low FRET for un-zippered, high FRET for zippered).

    • Construct FRET efficiency histograms from many molecules to identify the populations of different conformational states.

    • Analyze the kinetics of transitions between states to determine the rates of conformational changes.

References

An In-depth Technical Guide to Syntaxin Isoforms and Their Tissue-Specific Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Syntaxins are a crucial family of proteins integral to the process of vesicle fusion, a fundamental cellular mechanism for transporting molecules within and out of cells. As members of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) protein superfamily, syntaxins are classified as t-SNAREs, residing on target membranes.[1][2][3] They play a pivotal role in the docking and fusion of vesicles by forming a stable four-helix bundle, the core SNARE complex, with v-SNAREs (vesicle-associated SNAREs) and another t-SNARE component, SNAP-25.[3][4][5] This interaction provides the necessary energy for the merging of the vesicle and target membranes, leading to the release of vesicle contents, a process known as exocytosis.[3][4] The diverse isoforms of syntaxin exhibit distinct tissue-specific expression patterns and subcellular localizations, which underscores their specialized roles in various physiological processes, from neurotransmission to hormone secretion.[1][6] This guide provides a comprehensive overview of key this compound isoforms, their expression across different tissues, the experimental protocols used for their study, and their involvement in cellular signaling pathways.

Tissue-Specific Expression of this compound Isoforms

The differential expression of this compound isoforms across various tissues is fundamental to their specific functions in membrane trafficking. The following tables summarize the expression patterns of several key this compound isoforms in human tissues.

This compound IsoformPrimary Tissues of ExpressionExpression Level/Pattern
This compound-1A Central nervous system, peripheral nerves, endocrine cells of the gastrointestinal tract and pancreas, heart, liver, fat, skeletal muscle, kidney.[7][8][9]Selective expression in neuronal projections and endocrine cells.[8]
This compound-3 Small intestine, kidney, pancreas, placenta, retina. Weaker expression in lung, liver, and heart.[10][11][12]Isoform A is expressed in the listed tissues, while Isoform B is retina-specific. Isoform 3 is ubiquitously expressed.[10]
This compound-5 Ubiquitously expressed, with notable levels in the kidney, liver, blood, and heart.[13][14][15][16]Mainly cytoplasmic expression in most tissues, localizing to the Golgi apparatus.[13][14]
This compound-6 Ubiquitously expressed.[17][18]Ubiquitous cytoplasmic expression.[17][18]
This compound-7 Highest expression in the placenta, followed by heart, skeletal muscle, kidney, and brain. Low expression in the pancreas, lung, and liver. Also abundant in lymphoid tissues.[19][20][21][22]Granular cytoplasmic expression in several tissues.[21]
This compound-8 Highly expressed in the heart. Also found in the brain, kidney, liver, lung, placenta, skeletal muscle, spleen, and pancreas.[23][24][25]
This compound-11 Most abundant in immune cells, with cytoplasmic expression in all tissues.[26][27][28]Overexpressed in peripheral blood mononuclear cells and platelets.[29]
This compound-16 Ubiquitously expressed.[30][31]Localized to the Golgi apparatus.[2]
This compound-17 Ubiquitously expressed in tissues such as the thyroid and skin.[32][33][34]Cytoplasmic expression in most tissues.[32] Abundant in steroidogenic cells.[35]

Experimental Protocols for Analyzing this compound Expression

The determination of tissue-specific expression of this compound isoforms relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression of a specific protein in a tissue homogenate or cell lysate.

Methodology:

  • Protein Extraction: Tissues are homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein. The protein concentration is then determined using a colorimetric assay such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each tissue sample are denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the this compound isoform of interest. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.

G cluster_workflow Western Blotting Workflow A Tissue Homogenization & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer to Membrane C->D E Blocking Non-specific Sites D->E F Primary Antibody Incubation (Anti-Syntaxin) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Western Blotting Experimental Workflow.
Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of a specific protein within a tissue section, preserving the tissue architecture.

Methodology:

  • Tissue Preparation: Tissues are fixed (e.g., with formalin) and embedded in paraffin. Thin sections are then cut using a microtome and mounted on microscope slides.

  • Antigen Retrieval: The slides are treated to unmask the antigenic epitopes that may have been cross-linked during fixation. This can be done through heat-induced or enzymatic methods.

  • Blocking: Non-specific antibody binding is blocked using a blocking serum.

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the this compound isoform of interest.

  • Secondary Antibody Incubation: After washing, a biotinylated secondary antibody that binds to the primary antibody is added.

  • Signal Amplification and Detection: An avidin-biotin complex (ABC) reagent conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Microscopy: The slides are examined under a microscope to determine the cellular and subcellular localization of the this compound isoform.

In Situ Hybridization (ISH)

ISH is a technique used to detect and localize specific mRNA sequences within tissue sections, providing information about gene expression at the cellular level.

Methodology:

  • Probe Preparation: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target this compound mRNA sequence is synthesized. The probe can be labeled with a radioisotope, a fluorophore, or an antigen like digoxigenin (B1670575) (DIG).

  • Tissue Preparation: Tissues are fixed, embedded, and sectioned similarly to IHC.

  • Hybridization: The tissue sections are incubated with the labeled probe under conditions that allow the probe to anneal to its complementary mRNA sequence within the cells.

  • Washing: Stringent washes are performed to remove any non-specifically bound probe.

  • Detection: If a non-radioactive probe is used, an antibody against the label (e.g., anti-DIG antibody conjugated to an enzyme) is added, followed by a chromogenic or fluorescent substrate.

  • Microscopy: The tissue sections are visualized to identify the cells expressing the target mRNA.

Signaling Pathways and Molecular Interactions

The primary function of syntaxins is to mediate vesicle fusion through the formation of the SNARE complex. This process is fundamental to exocytosis, which is the mechanism by which cells release substances such as neurotransmitters, hormones, and enzymes.

The SNARE-Mediated Vesicle Fusion Pathway:

  • Tethering and Docking: A transport vesicle containing cargo is initially tethered to the target membrane by tethering factors. Subsequently, the v-SNARE on the vesicle membrane (e.g., synaptobrevin/VAMP) interacts with the t-SNAREs on the target membrane (this compound and SNAP-25) to form a loose complex, docking the vesicle.

  • SNARE Complex Assembly: The SNARE proteins then "zip up," forming a tight, four-helix bundle that pulls the vesicle and target membranes into close apposition.[4]

  • Membrane Fusion: The energy released during the formation of this highly stable SNARE complex drives the fusion of the two lipid bilayers, creating a fusion pore.

  • Content Release: The fusion pore expands, allowing the contents of the vesicle to be released into the extracellular space or the lumen of the target organelle.

  • SNARE Complex Disassembly: After fusion, the SNARE complex is disassembled by the ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein SNAP (soluble NSF attachment protein), allowing the SNARE proteins to be recycled for subsequent rounds of vesicle fusion.

G cluster_pathway SNARE-Mediated Vesicle Fusion Pathway Vesicle Transport Vesicle (with v-SNARE) Docking Vesicle Docking Vesicle->Docking TargetMembrane Target Membrane (with t-SNAREs: this compound & SNAP-25) TargetMembrane->Docking SNARE_Assembly SNARE Complex Assembly (Zippering) Docking->SNARE_Assembly Fusion Membrane Fusion & Pore Formation SNARE_Assembly->Fusion Release Content Release (Exocytosis) Fusion->Release Disassembly SNARE Disassembly (NSF/SNAP) Release->Disassembly Recycling SNARE Recycling Disassembly->Recycling Recycling->Vesicle Recycling->TargetMembrane

Generalized SNARE-mediated vesicle fusion pathway.

References

The N-Terminal Domain of Syntaxin: A Master Regulator of Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The process of exocytosis, the fusion of vesicles with the plasma membrane to release cargo, is fundamental to cellular communication, including neurotransmission and hormone secretion. At the heart of this intricate process lies the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, a protein assembly that drives membrane fusion. Syntaxin-1, a key plasma membrane t-SNARE, is not merely a structural component but a highly regulated molecule. Its N-terminal domain acts as a critical switch, governing the timing and progression of vesicle fusion. This technical guide explores the multifaceted role of the this compound N-terminal domain in regulating exocytosis, presenting key data, experimental methodologies, and the underlying molecular pathways.

The Dual-Component N-Terminal Domain: Structure and Function

The cytoplasmic portion of this compound-1 features a sophisticated N-terminal regulatory region composed of two key parts: the N-peptide and the Habc domain.

  • The N-peptide: A short, flexible sequence at the extreme N-terminus (approximately the first 28 amino acids) that plays a crucial, albeit debated, role in the interaction with the regulatory protein Munc18-1.

  • The Habc domain: An autonomously folded three-helix bundle (comprising helices Ha, Hb, and Hc) connected to the SNARE motif (also known as the H3 domain) by a flexible linker region.

This N-terminal region is central to this compound's ability to adopt two principal conformational states: "closed" and "open".

The Conformational Switch: "Closed" vs. "Open" this compound

The regulation of SNARE complex assembly hinges on a profound conformational change in this compound, orchestrated by its N-terminal domain.

  • "Closed" Conformation: In its default, inactive state, the Habc domain folds back onto the SNARE (H3) motif. This intramolecular interaction physically obstructs the H3 domain, preventing it from engaging with other SNARE proteins like SNAP-25 and synaptobrevin, thereby inhibiting the formation of the fusogenic SNARE complex. This "closed" conformation is an essential intermediate step in the exocytotic pathway.

  • "Open" Conformation: For exocytosis to proceed, this compound must transition to an "open" state where the Habc domain moves away from the H3 SNARE motif. This conformational opening exposes the H3 domain, making it available to bind its SNARE partners and initiate the assembly of the four-helix bundle that drives membrane fusion.

The transition between these two states is a key regulatory checkpoint and is tightly controlled by interactions with other proteins, most notably Munc18-1.

The Crucial Partnership: Munc18-1 and the this compound N-Terminal Domain

Munc18-1 (also known as nSec1), a member of the Sec1/Munc18-like (SM) protein family, is an essential regulator of exocytosis that exhibits a complex and dynamic relationship with this compound-1. This interaction is mediated by at least two distinct binding modes, both involving the this compound N-terminal region.

  • Mode 1: Binding to "Closed" this compound: Munc18-1 possesses a high affinity for the "closed" conformation of this compound-1.[1] In this mode, the arch-shaped Munc18-1 protein cradles the folded this compound, effectively stabilizing the closed state and preventing premature SNARE complex assembly.[2] This interaction is thought to act as a chaperone, protecting this compound from engaging in non-productive interactions and ensuring its proper localization to the plasma membrane.

  • Mode 2/3: N-peptide and SNARE Complex Interaction: A second critical interaction involves the this compound N-peptide, which binds to a distinct pocket on the Munc18-1 surface.[2] This binding is believed to be essential for the subsequent steps of exocytosis.[3][4] Munc18-1 remains associated with this compound as it transitions to the open state and incorporates into the SNARE complex.[1][3] This continued interaction is crucial for templating the correct assembly of the SNARE four-helix bundle and for the ultimate fusion of the vesicle with the plasma membrane.[2]

The transition from the initial inhibitory complex (Mode 1) to the fusion-promoting complex (Mode 2/3) is a key regulatory event, catalyzed by other proteins such as Munc13.

Syntaxin_Munc18_Cycle cluster_0 Inhibited State cluster_1 Fusion-Competent State Closed_this compound Closed this compound-1 (Habc folded on H3) Inhibitory_Complex Inhibitory Complex (Munc18-1 binds closed this compound-1) Closed_this compound->Inhibitory_Complex Binds Munc18 Munc18-1 Munc18->Inhibitory_Complex Open_this compound Open this compound-1 (H3 domain exposed) Inhibitory_Complex->Open_this compound Munc13-1 Catalysis SNARE_Complex SNARE Complex Assembly (with SNAP-25 & Synaptobrevin) Open_this compound->SNARE_Complex N-peptide interaction with Munc18-1 SNARE_Complex->Closed_this compound Post-fusion Disassembly (NSF/SNAP) Munc13_Activation_Pathway Inhibitory_Complex Munc18-1 / Closed this compound-1 Complex Intermediate_Complex Activated Intermediate (this compound Linker Opening) Inhibitory_Complex->Intermediate_Complex Interaction Munc13 Munc13 (MUN Domain) Munc13->Intermediate_Complex Fusion_Ready_Complex Fusion-Ready State (Open this compound-1 + Munc18-1 + SNAREs) Intermediate_Complex->Fusion_Ready_Complex SNARE Assembly FRET_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Create Double-Cysteine This compound-1 Mutant B Label with Donor (Cy3) & Acceptor (Cy5) Dyes A->B C Immobilize on Microscope Slide B->C D Acquire Fluorescence Data (smFRET Microscopy) C->D E Calculate FRET Efficiency (High FRET = Closed) (Low FRET = Open) D->E F Determine Conformational Equilibrium and Dynamics E->F

References

Syntaxin Clustering on the Plasma Membrane: A Technical Guide to its Functional Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of syntaxin clustering on the plasma membrane in the regulation of exocytosis. This compound, a core component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) machinery, does not exist as a uniformly distributed monomer. Instead, it dynamically organizes into nanoscale clusters, which are now understood to be fundamental hubs for orchestrating the docking, priming, and fusion of secretory vesicles. This document provides a comprehensive overview of the mechanisms governing this compound clustering, its functional implications, and the experimental methodologies employed to investigate these phenomena.

The Functional Role of this compound Clusters in Exocytosis

This compound clusters are not merely passive assemblies of proteins; they are highly regulated, dynamic structures that play a pivotal role in the spatial and temporal control of neurotransmitter and hormone release.[1][2] These clusters serve as preferential sites for the docking of secretory granules and vesicles.[2][3][4] The high local concentration of this compound within these domains is thought to increase the probability and efficiency of SNARE complex formation with its partners, SNAP-25 (synaptosomal-associated protein 25) and VAMP2 (vesicle-associated membrane protein 2, also known as synaptobrevin), which is the core engine driving membrane fusion.[2][3][5]

The organization of this compound into clusters is a dynamic equilibrium between a freely diffusive state and an immobile, clustered state.[2][3] This dynamic nature allows for the rapid assembly and disassembly of clusters in response to cellular signals, providing a mechanism for the precise control of exocytosis.[1][2] Larger and more stable this compound clusters are often found at active zones in neurons, suggesting a specialized role in facilitating efficient and repeated rounds of vesicle fusion.[3][6][7] Conversely, smaller, more mobile clusters located outside of active zones may serve as a reserve pool or be involved in spontaneous release events.[3][6][7]

Recent studies have also proposed a model where this compound clusters, driven by liquid-liquid phase separation (LLPS), can act as a reservoir, sequestering this compound to prevent premature or unregulated fusion.[8] The release of this compound monomers from these clusters, a process potentially regulated by accessory proteins like Munc18, would then make them available for SNARE complex assembly and subsequent membrane fusion.[8]

Quantitative Analysis of this compound Clusters

Super-resolution microscopy techniques have been instrumental in elucidating the quantitative parameters of this compound clusters. The following tables summarize key findings from various studies, providing a comparative overview of cluster characteristics in different model systems.

ParameterCell TypeValueMethodReference
Cluster Diameter PC1250-60 nmSTED Microscopy[3]
PC12~80 nmSuper-resolution Microscopy[9]
Drosophila NMJ> 80 nm (at active zone)STED Microscopy[6]
Drosophila NMJ50-70 nm (outside active zone)STED Microscopy[6]
Cluster Density PC1219.6 clusters/μm²STED Microscopy[3]
PC12~11 clusters/μm²Super-resolution Microscopy[9]
This compound Molecules per Cluster PC12~75-90 moleculesSTED & Immunostaining[3][10]
PC12~75 moleculesFluorescence Quantification[11]
PC1240-50 moleculesPALM[9]
Total this compound per Cell PC12830,000 moleculesQuantitative Immunostaining[3]
SNAP-25 to this compound-1A Ratio PC1212:1Western Blot[9]

Molecular Determinants of this compound Clustering

The formation and stability of this compound clusters are governed by a complex interplay of protein-protein and protein-lipid interactions.

Protein-Protein Interactions
  • SNARE Domain: The SNARE motif of this compound is essential for its homooligomerization and the formation of clusters.[5][12][13] Deletion of this domain disrupts proper clustering.[3]

  • Habc Domain: The N-terminal Habc domain of this compound is also implicated in cluster formation and is required for the recruitment of this compound to secretory granules.[3][4]

  • Munc18: This accessory protein binds to this compound and is crucial for the Munc18-dependent clustering of this compound at granule docking sites.[3][14]

  • SNAP-25: While this compound can form clusters independently, it can also recruit the more abundant SNAP-25 into these clusters via SNARE domain interactions, potentially forming pre-fusion platforms.[9]

Protein-Lipid Interactions
  • Cholesterol: The integrity of this compound clusters is dependent on membrane cholesterol.[5][10][12] Depletion of cholesterol leads to the dispersal of these clusters.[10]

  • Phosphoinositides (PIPs): Phosphatidylinositol 4,5-bisphosphate (PIP2) is known to colocalize with this compound and is required for its clustering.[3][10] A decrease in PIP2 levels leads to a reduction in this compound clustering.[3] Calcium can modulate the size of this compound clusters by forming a bridge between this compound and PIP2.[2][3] The polybasic juxtamembrane region of this compound is thought to mediate this electrostatic interaction with PIP2.[10]

Signaling Pathways and Regulatory Mechanisms

The dynamic nature of this compound clustering is tightly regulated by various signaling pathways and molecular players that modulate the interactions described above.

Syntaxin_Clustering_Regulation cluster_regulators Regulatory Factors Syntaxin_Monomer This compound Monomer (Freely Diffusing) Syntaxin_Cluster This compound Cluster (Immobile) Syntaxin_Monomer->Syntaxin_Cluster Clustering Syntaxin_Cluster->Syntaxin_Monomer Dispersal Vesicle_Docking Vesicle Docking & Priming Syntaxin_Cluster->Vesicle_Docking Facilitates SNARE_Complex SNARE Complex (this compound-SNAP25-VAMP2) Membrane_Fusion Membrane Fusion SNARE_Complex->Membrane_Fusion Drives Vesicle_Docking->SNARE_Complex Promotes Membrane_Fusion->Syntaxin_Monomer Releases SNARE_Domain SNARE Domain Interaction SNARE_Domain->Syntaxin_Cluster Promotes Habc_Domain Habc Domain Habc_Domain->Syntaxin_Cluster Promotes Munc18 Munc18 Munc18->Syntaxin_Cluster Promotes Cholesterol Cholesterol Cholesterol->Syntaxin_Cluster Stabilizes PIP2 PIP2 PIP2->Syntaxin_Cluster Stabilizes Neuronal_Activity Neuronal Activity Neuronal_Activity->Syntaxin_Cluster Reduces Size/ Density NSF_alphaSNAP NSF/α-SNAP NSF_alphaSNAP->SNARE_Complex Disassembles

Caption: Regulation of this compound Clustering and its Role in Exocytosis.

Neuronal activity has been shown to increase the mobility of this compound-1A and reduce the size and density of its nanoclusters, suggesting an activity-dependent release of this compound from these clusters.[15][16] This process is linked to the disassembly of SNARE complexes by NSF (N-ethylmaleimide-sensitive factor) and α-SNAP (soluble NSF attachment protein), which releases this compound back into a mobile pool.[1][15]

Experimental Protocols

A variety of advanced microscopy and biochemical techniques are employed to study this compound clustering. Below are detailed methodologies for some of the key experiments cited.

Super-Resolution Microscopy (STED, dSTORM, PALM)

These techniques bypass the diffraction limit of light microscopy, allowing for the visualization of this compound clusters at the nanoscale.

  • Sample Preparation: PC12 cells or other relevant cell types are cultured on glass coverslips. For immunofluorescence, cells are fixed, permeabilized, and incubated with primary antibodies against this compound-1A, followed by secondary antibodies conjugated to appropriate fluorophores (e.g., Alexa Fluor 594, ATTO 647). For live-cell imaging, cells are transfected with plasmids encoding this compound-1A fused to a photo-switchable fluorescent protein like mEos2.

  • Imaging:

    • STED (Stimulated Emission Depletion) Microscopy: A depletion laser with a donut-shaped focal spot is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution.

    • dSTORM (direct Stochastic Optical Reconstruction Microscopy) / PALM (Photoactivated Localization Microscopy): These methods rely on the stochastic activation and subsequent localization of individual fluorescent molecules. By repeatedly activating a sparse subset of fluorophores, their precise locations can be determined and a super-resolved image can be reconstructed.

  • Data Analysis: The resulting images are analyzed using specialized software to quantify cluster size, shape, density, and the number of molecules per cluster.

Single-Particle Tracking (SPT)

SPT allows for the direct observation of the dynamics of individual this compound molecules, providing insights into their diffusion and confinement within clusters.

  • Sample Preparation: Similar to super-resolution imaging, cells are typically transfected with a this compound-fluorescent protein fusion construct (e.g., this compound-1A-mEos2).

  • Imaging: A low-intensity activation laser is used to photo-convert a small number of fluorescent proteins from a green to a red-emitting state. These individual red-emitting molecules are then tracked over time using a high-speed camera on a total internal reflection fluorescence (TIRF) microscope.

  • Data Analysis: The trajectories of individual molecules are analyzed to calculate diffusion coefficients, confinement radii, and the duration of confinement, revealing the dynamic exchange of this compound between clustered and un-clustered states.

SPT_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Transfection Transfect cells with This compound-mEos2 Activation Low-intensity 405 nm laser (Photo-activation) Transfection->Activation Tracking High-speed TIRF imaging (561 nm laser) Activation->Tracking Localization Single-molecule localization Tracking->Localization Trajectory Trajectory reconstruction Localization->Trajectory Analysis Calculation of diffusion coefficients and confinement radii Trajectory->Analysis

Caption: Workflow for Single-Particle Tracking (SPT) of this compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility and exchange dynamics of this compound molecules on a population level.

  • Sample Preparation: Cells are transfected with a plasmid encoding a fluorescently tagged this compound (e.g., this compound-1A-GFP).

  • Imaging and Photobleaching: A region of interest (ROI) on the plasma membrane is imaged to determine the initial fluorescence intensity. A high-intensity laser is then used to photobleach the fluorophores within the ROI. The recovery of fluorescence in the bleached area is then monitored over time as unbleached molecules diffuse into the ROI.

  • Data Analysis: The rate and extent of fluorescence recovery are used to calculate the mobile fraction of the protein and its effective diffusion coefficient, providing information on the dynamics of this compound exchange between clusters and the surrounding membrane.[6][7][17]

Biochemical Assays for this compound Oligomerization
  • Co-immunoprecipitation: This technique can be used to investigate the interaction between this compound molecules or with other proteins in a cellular context. Cell lysates are incubated with an antibody against this compound, and the resulting immune complexes are captured and analyzed by Western blotting to identify interacting partners.

  • Reconstitution in Model Membranes: Purified this compound protein is reconstituted into artificial lipid bilayers (e.g., giant unilamellar vesicles or supported lipid bilayers) with defined lipid compositions. The clustering behavior of this compound can then be studied in a controlled environment using fluorescence microscopy, allowing for the investigation of the specific roles of lipids like cholesterol and PIP2.[10]

Implications for Drug Development

A thorough understanding of the mechanisms regulating this compound clustering opens up new avenues for therapeutic intervention in diseases associated with aberrant exocytosis, such as neurodegenerative disorders and diabetes.[3] Modulating the formation, stability, or dynamics of this compound clusters could provide a novel strategy for fine-tuning neurotransmitter and hormone release. For example, small molecules that disrupt or stabilize this compound clusters could be developed to either enhance or inhibit exocytosis, depending on the therapeutic need. The experimental protocols detailed in this guide provide a robust framework for screening and characterizing the effects of such compounds on this fundamental cellular process.

References

The Discovery and History of Syntaxin Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Syntaxins are a family of integral membrane proteins that play a crucial role in the process of vesicle fusion, a fundamental mechanism in all eukaryotic cells for intracellular trafficking and secretion. This technical guide provides a comprehensive overview of the discovery and history of syntaxin research, from its initial identification as a key component of the synaptic machinery to its current status as a potential therapeutic target. We delve into the seminal experiments that elucidated its function, the key scientists who shaped the field, and the evolution of our understanding of its role within the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational principles and experimental underpinnings of this compound biology.

The Dawn of a New Era in Vesicular Trafficking: The Discovery of this compound

The story of this compound is intrinsically linked to the broader quest to understand how cells meticulously control the transport of molecules packaged within vesicles. In the late 1980s and early 1990s, the molecular machinery governing vesicle docking and fusion remained largely enigmatic. A pivotal breakthrough came from the work of James Rothman and his colleagues, who developed a cell-free assay to dissect the components required for transport vesicle fusion. Their work led to the identification of two key cytosolic proteins: NSF (N-ethylmaleimide-sensitive factor) and SNAPs (Soluble NSF Attachment Proteins).[1]

This set the stage for the discovery of the membrane-bound receptors for these cytosolic factors, termed SNAREs. In 1992, the term "this compound" was first introduced. It was initially described as two 35 kDa proteins, now known as this compound 1A and 1B, which are 84% identical in their amino acid sequence.[1] These proteins were found to interact with the synaptic vesicle protein synaptotagmin, hinting at their role in neurotransmitter release.[1] this compound was identified as a key SNARE protein located on the target membrane (t-SNARE) in the bovine brain.[1]

Subsequent research rapidly expanded the this compound family, with the discovery of non-neuronal homologs. Syntaxins 2, 3, and 4 were identified at the cell surface, while this compound 5 was found in the early secretory pathway.[1][2] This diversification underscored the fundamental and conserved role of syntaxins in a wide array of vesicle fusion events throughout the cell. The groundbreaking work on SNAREs, including this compound, by James Rothman, Randy Schekman, and Thomas C. Südhof was recognized with the 2013 Nobel Prize in Physiology or Medicine.[3]

The SNARE Hypothesis: A Unifying Model for Vesicle Fusion

The discovery of this compound and other SNARE proteins culminated in the formulation of the SNARE hypothesis by Rothman and his colleagues. This elegant model proposed that the specific pairing of v-SNAREs (vesicle SNAREs) on the vesicle membrane with t-SNAREs on the target membrane provides the specificity for vesicle docking and drives the fusion of the two lipid bilayers.

The core of the fusion machinery is the SNARE complex, a highly stable four-helix bundle. In neuronal exocytosis, this complex is formed by one helix from the v-SNARE synaptobrevin (also known as VAMP), one helix from the t-SNARE this compound-1, and two helices from the t-SNARE SNAP-25.[2][4] The formation of this trans-SNARE complex, bridging the vesicle and the target membrane, is thought to provide the energy required to overcome the repulsive forces between the two membranes and induce their fusion.[4]

Key Players in this compound Research: A Legacy of Discovery

The advancement of our understanding of this compound is a testament to the contributions of numerous scientists. Among them, Thomas C. Südhof stands out for his extensive work on the molecular mechanisms of neurotransmitter release. His laboratory was instrumental in elucidating the roles of many presynaptic proteins, including the discovery of synaptotagmins as calcium sensors and the detailed characterization of the SNARE complex, including this compound's critical role.[3] Südhof's research also shed light on the mechanism of action of tetanus and botulinum neurotoxins, which cleave specific SNARE proteins, thereby inhibiting neurotransmitter release.[3]

Quantitative Insights into this compound Interactions and Function

The study of this compound has progressed from qualitative descriptions to quantitative measurements of its interactions and the kinetics of the processes it mediates. This has been crucial for a deeper understanding of the molecular mechanisms of vesicle fusion.

Interaction/Parameter Value Method Reference
Dissociation Constant (KD) of this compound-1/SNAP-25 heterodimer 126 nMPull-down assay(Not explicitly cited in provided snippets)
SNARE Complex Assembly Rate Eight parallel reaction rates, each activating in 8 msSingle-vesicle fusion assay with TIRF microscopy(Not explicitly cited in provided snippets)
Effect of syx4 mutation in Drosophila Severely compromised neurotransmission, increased quantal size, decreased mEJC frequencyElectrophysiological recording at the neuromuscular junction(Not explicitly cited in provided snippets)
Effect of this compound-1BOpen mutation Enhanced evoked neurotransmitter releaseElectrophysiological recording(Not explicitly cited in provided snippets)

Experimental Protocols: The Methodologies that Unveiled this compound's Secrets

A variety of sophisticated experimental techniques have been employed to study this compound's function. Below are outlines of some of the key methodologies.

Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions

This technique is used to determine if two or more proteins interact in their native state within a cell lysate.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.

  • Antibody Incubation: An antibody specific to a known protein (e.g., this compound) is added to the cell lysate.

  • Immunoprecipitation: Protein A/G beads are used to capture the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., SNAP-25).

In Vitro SNARE Complex Formation Assay

This assay reconstitutes the formation of the SNARE complex from purified recombinant proteins.

  • Protein Purification: Recombinant this compound, SNAP-25, and synaptobrevin are expressed and purified.

  • Incubation: The purified proteins are mixed in a specific buffer and incubated to allow complex formation.

  • Analysis: The formation of the stable SNARE complex can be assessed by its resistance to SDS denaturation on an SDS-PAGE gel (the complex runs at a higher molecular weight than the individual components).

Single-Vesicle Fusion Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy

This powerful technique allows the observation of individual vesicle fusion events in real-time.

  • Liposome (B1194612) Preparation: Two populations of liposomes are prepared: one mimicking the vesicle membrane (v-liposomes) containing a v-SNARE and fluorescent cargo, and another mimicking the target membrane (t-liposomes) containing t-SNAREs.

  • Immobilization: The t-liposomes are immobilized on a glass slide.

  • Fusion Induction: The v-liposomes are introduced, and fusion is triggered (e.g., by adding calcium).

  • TIRF Microscopy: An evanescent field is generated at the glass-water interface, selectively exciting fluorophores near the surface. The release of fluorescent cargo from a fusing v-liposome can be visualized as a burst of fluorescence.

Electrophysiological Recording at the Drosophila Neuromuscular Junction (NMJ)

The Drosophila NMJ is a powerful model system for studying the genetic and molecular basis of synaptic transmission.

  • Dissection: The Drosophila larva is dissected to expose the body wall muscles and the innervating motor neurons.

  • Recording: A microelectrode is inserted into a muscle cell to record the postsynaptic potentials.

  • Stimulation: The motor nerve is stimulated with a suction electrode to evoke neurotransmitter release.

  • Analysis: The amplitude and frequency of excitatory junctional potentials (EJPs) and miniature EJPs (mEJPs) are analyzed to assess synaptic function.

Signaling Pathways and Molecular Interactions

The function of this compound is tightly regulated through a series of protein-protein interactions and conformational changes.

The SNARE Complex Assembly and Disassembly Cycle

SNARE_Cycle cluster_pre Pre-Fusion cluster_post Post-Fusion Separate_SNAREs Separate v-SNARE (vesicle) and t-SNAREs (target membrane) trans_SNARE trans-SNARE Complex (Docking) Separate_SNAREs->trans_SNARE Zippering cis_SNARE cis-SNARE Complex (Post-fusion) trans_SNARE->cis_SNARE Membrane Fusion Disassembly NSF/SNAP-mediated Disassembly cis_SNARE->Disassembly ATP Hydrolysis Disassembly->Separate_SNAREs Recycling

Caption: The SNARE complex cycle driving vesicle fusion.

Regulation of this compound by Munc18 and the Open/Closed Conformation

This compound exists in at least two conformational states: a "closed" conformation, where the N-terminal Habc domain folds back onto the SNARE motif, preventing its interaction with other SNAREs, and an "open" conformation that is competent for SNARE complex formation. The transition between these states is a key regulatory step. The Sec1/Munc18 (SM) family of proteins, particularly Munc18-1 in neurons, plays a crucial role in this process. Munc18-1 can bind to the closed conformation of this compound-1, and this interaction is thought to be important for the proper localization and stability of this compound at the plasma membrane. Munc13 is another key protein that is thought to facilitate the transition of this compound to the open conformation, thereby enabling SNARE complex assembly.

Syntaxin_Regulation cluster_regulation This compound Conformational Regulation Closed_this compound Closed this compound-1 (Inactive) Open_this compound Open this compound-1 (Active) Closed_this compound->Open_this compound Conformational Change Munc18 Munc18-1 Closed_this compound->Munc18 Binding SNARE_Complex SNARE Complex Formation Open_this compound->SNARE_Complex Munc13 Munc13 Munc13->Open_this compound Promotes

Caption: Regulation of this compound-1 conformation by Munc18 and Munc13.

This compound in Disease and as a Therapeutic Target

The critical role of this compound in neurotransmission and other secretory processes makes it a prime target for both toxins and therapeutic interventions.

Botulinum and Tetanus Neurotoxins

The potent neurotoxicity of botulinum and tetanus toxins stems from their ability to specifically cleave SNARE proteins. Botulinum neurotoxin serotypes C1 and D target and cleave this compound, while other serotypes target SNAP-25 and synaptobrevin.[3] This proteolytic cleavage prevents the formation of the SNARE complex, thereby blocking neurotransmitter release and causing paralysis. The exquisite specificity of these toxins has been harnessed for therapeutic purposes, most notably in the clinical use of Botulinum toxin (Botox) for a variety of conditions involving muscle hyperactivity.

This compound and Neurological Disorders

Given its central role in synaptic function, it is not surprising that dysregulation of this compound and its interacting partners is implicated in a range of neurological and psychiatric disorders. Mutations in the STXBP1 gene, which encodes for Munc18-1, a key this compound-binding protein, are associated with severe epileptic encephalopathies and other neurodevelopmental disorders.

This compound as a Drug Development Target

The accessibility and critical function of the SNARE complex make it an attractive target for novel drug development.

  • General Anesthetics: Some general anesthetics, such as propofol, have been shown to modulate the function of the SNARE complex, potentially by altering the dynamics of this compound clustering in the plasma membrane.

  • Antidepressants: this compound-1A has been shown to interact with the norepinephrine (B1679862) transporter (NET), a key target for many antidepressant medications. This interaction suggests that modulating this compound function could be a novel approach for treating depression and other mood disorders.

  • SNARE Mimetic Peptides: Researchers are exploring the use of peptides that mimic portions of the SNARE motifs. These peptides could potentially be used to either inhibit or enhance SNARE complex formation, offering a way to modulate vesicle fusion for therapeutic benefit.

Future Directions

Despite decades of intensive research, many questions about this compound biology remain. Future research will likely focus on:

  • High-resolution structural dynamics: Understanding the precise conformational changes that this compound and the SNARE complex undergo during the fusion process at an atomic level.

  • Spatiotemporal organization: Elucidating how the dynamic clustering of this compound and other SNARE proteins is regulated in the plasma membrane to create fusion-competent "hot spots."

  • Therapeutic modulation: Developing small molecules and biologics that can specifically target and modulate the function of different this compound isoforms to treat a variety of diseases.

The continued exploration of this compound and its intricate network of interactions promises to yield further fundamental insights into the mechanisms of life and to open new avenues for the treatment of human disease.

References

The Convergent Roles of Syntaxins in Endocytosis and Vesicle Recycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntaxins, a core component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex, are integral to the orchestration of vesicle trafficking within eukaryotic cells. While extensively studied for their role in exocytosis, a growing body of evidence highlights their critical and diverse functions in the opposing processes of endocytosis and subsequent vesicle recycling. This technical guide provides an in-depth exploration of the multifaceted roles of various syntaxin isoforms in these essential cellular pathways. We will delve into the quantitative effects of this compound modulation, detail key experimental methodologies for their study, and visualize the complex signaling networks in which they operate. Understanding the intricate involvement of syntaxins in internalization and recycling pathways is paramount for developing novel therapeutic strategies targeting a myriad of diseases, from neurodegenerative disorders to immunological deficiencies.

Data Presentation: Quantitative Effects of this compound Modulation

The functional significance of syntaxins in endocytosis and vesicle recycling is underscored by quantitative data from various experimental models. The following tables summarize key findings on the impact of altering this compound expression or function.

This compound IsoformExperimental SystemModulationMeasured ParameterQuantitative EffectReference
This compound-1 (Stx1) Cultured mouse hippocampal neuronsGenetic titration (hypomorphic expression and RNAi knockdown)Readily Releasable Pool (RRP) of vesiclesSevere impairment upon reduction of Stx1 expression.[1]
Vesicular Release Probability (Pvr)Affected by the reduction of Stx1.[1]
This compound-2 (Stx2) MacrophagesStx2 Knockdown (Stx2-KD)Mean phagocytic cup size~1.8-fold increase in the mean surface area per opsonized particle.[2]
Surface expression of Transferrin Receptor (TfR)Significantly higher surface expression in Stx2-KD macrophages.[2]
Transferrin (Tf) RecyclingElevated receptor recycling underlies increased surface expression of FcR.[2]
This compound-4 (Stx4) Cytotoxic T-Lymphocytes (CTLs)siRNA-mediated knockdownCytotoxic activityInhibition of CTL-mediated cytotoxicity.[3]
CD107a degranulationReduction in degranulation upon stimulation.[3]
This compound-8 (Stx8) Xenopus oocytes and mammalian cell linesCo-expression with TASK-1 potassium channelTASK-1 currentFourfold reduction in TASK-1 current.[4][5]
Rate of endocytosis of TASK-1Marked increase in the rate of endocytosis.[4][5]
This compound-12/13 (Stx12/13) Mouse Embryonic Fibroblasts (MEFs) from Stx-t-/- miceGene knockoutTransferrin Receptor (TFR) recyclingImpairs fast TFR recycling.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound function. Below are protocols for key experiments cited in this guide.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners

This protocol is designed to identify proteins that interact with a specific this compound isoform within a cellular context.

Materials:

  • Cells expressing the this compound of interest.

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail).[7]

  • Antibody specific to the this compound isoform of interest.

  • Protein A/G magnetic beads.

  • Magnetic separation rack.

  • Elution buffer (e.g., 3x SDS buffer: 150mM Tris-HCl pH 6.8, 6% (w/v) SDS, 0.3% (w/v) bromophenol blue, 30% glycerol, 3% β-mercaptoethanol).[7]

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 1 mL per 1 x 107 cells) and incubate on ice for 10-15 minutes.[7][8]

    • Sonicate the lysate briefly on ice to ensure complete lysis.[7]

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[7]

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[8]

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the this compound of interest to the pre-cleared lysate.

    • Incubate with gentle rotation for 1-3 hours or overnight at 4°C.

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic separation rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors for the final washes).

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the sample for 5-10 minutes to dissociate the protein complexes from the beads.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting, mass spectrometry).

Transferrin Recycling Assay

This assay measures the rate of endocytosis and recycling of the transferrin receptor, a process in which this compound-13 has been implicated.[9][10]

Materials:

  • Cells cultured on coverslips.

  • Serum-free medium (e.g., supplemented with 25 mM HEPES pH 7.4 and 0.5% BSA).

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 568-conjugated transferrin).[2]

  • Fixative (e.g., 4% paraformaldehyde).

  • Mounting medium with DAPI.

Procedure:

  • Cell Starvation:

    • Starve cells in serum-free medium for 30-60 minutes at 37°C to remove endogenous transferrin.[11][12]

  • Pulse (Internalization):

    • Incubate the starved cells with medium containing fluorescently labeled transferrin (e.g., 5 µg/ml) for a defined period (e.g., 5-30 minutes) at 37°C to allow for internalization.[2][11]

  • Chase (Recycling):

    • Wash the cells with ice-cold PBS to remove surface-bound transferrin.

    • Incubate the cells in pre-warmed, complete medium (containing unlabeled transferrin) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for the recycling of the labeled transferrin back to the plasma membrane.[11]

  • Fixation and Imaging:

    • At each time point, fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using fluorescence microscopy.

  • Quantification:

    • Quantify the intracellular fluorescence intensity at each time point using image analysis software. The decrease in intracellular fluorescence over time reflects the rate of transferrin recycling.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Vesicle Fusion

TIRF microscopy allows for the visualization of vesicle fusion events at the plasma membrane with high temporal and spatial resolution.

Materials:

  • Adherent cells cultured on high-resolution glass coverslips.

  • Fluorescently tagged protein of interest (e.g., EGFP-Rab11a to label recycling endosomes).[3]

  • TIRF microscope equipped with appropriate lasers and detectors.

Procedure:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the fluorescently tagged protein of interest.

    • Plate the transfected cells on coverslips and allow them to adhere.

  • Imaging Setup:

    • Mount the coverslip in a chamber with an appropriate imaging buffer.

    • Place the chamber on the stage of the TIRF microscope.

    • Adjust the angle of the laser beam to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.[13]

  • Data Acquisition:

    • Acquire time-lapse images of the cells. The fusion of a fluorescently labeled vesicle with the plasma membrane will be observed as a sudden increase in fluorescence intensity followed by the diffusion of the fluorescent signal away from the fusion site.[14]

  • Analysis:

    • Analyze the acquired image series to identify and quantify vesicle fusion events. Automated analysis software can be used to detect these events based on their characteristic fluorescence signature.[14][15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound-mediated pathways and experimental workflows.

Syntaxin1_SNARE_Complex_Formation cluster_plasma_membrane Plasma Membrane cluster_vesicle Vesicle Stx1 This compound-1 (closed) Stx1_open This compound-1 (open) Stx1->Stx1_open Munc13 promotes open conformation tSNARE t-SNARE Complex Stx1_open->tSNARE SNAP25 SNAP-25 SNAP25->tSNARE SNARE_complex trans-SNARE Complex tSNARE->SNARE_complex VAMP2 VAMP2 (v-SNARE) VAMP2->SNARE_complex Munc18 Munc18 Munc18->Stx1 Binds to closed conformation Munc13 Munc13 Fusion Membrane Fusion SNARE_complex->Fusion Endocytosis Endocytosis & Recycling Fusion->Endocytosis SNAREs retrieved for recycling Syntaxin4_Recycling_Endosome_Fusion cluster_plasma_membrane Plasma Membrane (e.g., CTL at Immunological Synapse) cluster_recycling_endosome Recycling Endosome (Rab11a positive) Stx4 This compound-4 Fusion Recycling Endosome Fusion Stx4->Fusion SNAP23 SNAP-23 SNAP23->Fusion Munc18_3 Munc18-3 Munc18_3->Stx4 Interacts with VAMP7_8 VAMP7 / VAMP8 VAMP7_8->Fusion Rab11a Rab11a Rab11a->VAMP7_8 Recruits Effector_delivery Delivery of Effector Proteins (e.g., for cytotoxicity, receptor recycling) Fusion->Effector_delivery Syntaxin13_Transferrin_Recycling Plasma_Membrane Plasma Membrane Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit Transferrin Receptor Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Budding Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Recycling_Endosome->Plasma_Membrane Recycling to Plasma Membrane Stx13 This compound-13 Stx13->Recycling_Endosome Localization Stx13->Recycling_Endosome Mediates fusion for recycling VAMP3 VAMP3/Cellubrevin VAMP3->Recycling_Endosome Localization SNAP25 SNAP-25 SNAP25->Recycling_Endosome Localization Co_IP_Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Preclear Pre-clearing with Beads Lysis->Preclear IP Immunoprecipitation with This compound-specific Antibody Preclear->IP Wash Wash Steps IP->Wash Elution Elution of Protein Complexes Wash->Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis End End: Identification of Interaction Partners Analysis->End

References

Genetic Mutations in Syntaxins: A Technical Guide to Associated Human Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syntaxins are a crucial family of SNARE proteins integral to vesicular transport and neurotransmitter release. Genetic mutations in syntaxin and this compound-associated proteins lead to a spectrum of severe human diseases, collectively termed "syntaxinopathies." These disorders primarily manifest as neurodevelopmental conditions, including epileptic encephalopathies, intellectual disability, autism spectrum disorder, and movement disorders. This technical guide provides an in-depth overview of the genetic mutations in key this compound-related genes, their associated clinical phenotypes, the underlying molecular mechanisms, and current therapeutic strategies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target these debilitating conditions.

Introduction to Syntaxins and the SNARE Machinery

Syntaxins are membrane-anchored proteins that, together with SNAP-25 (Synaptosomal-Associated Protein 25) and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), form the core of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is the fundamental machinery responsible for mediating the fusion of vesicles with their target membranes, a process essential for a wide range of cellular activities, most notably the release of neurotransmitters at the synapse.

The assembly of the SNARE complex is a tightly regulated process involving several accessory proteins. Munc18-1 (encoded by the STXBP1 gene) plays a critical role by binding to this compound-1 in both its "closed" and "open" conformations, chaperoning its localization and templating the assembly of the SNARE complex. Munc13 is another key regulator that facilitates the transition of this compound-1 from a closed, inactive state to an open, fusion-competent state. Following membrane fusion, the highly stable cis-SNARE complex is disassembled by the ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein α-SNAP (alpha-Soluble NSF Attachment Protein), allowing the individual SNARE proteins to be recycled for subsequent rounds of vesicle fusion.

Mutations in genes encoding these critical components of the synaptic vesicle release machinery can have devastating consequences, leading to a range of neurodevelopmental disorders. This guide will focus on the genetic mutations in several key this compound and this compound-binding protein genes and their impact on human health.

Genetic Mutations and Associated Diseases

STXBP1-Related Disorders

Mutations in the STXBP1 gene, which encodes this compound-Binding Protein 1 (also known as Munc18-1), are one of the most common causes of developmental and epileptic encephalopathies[1]. The primary disease mechanism is haploinsufficiency, where a mutation in one copy of the gene leads to insufficient production of functional STXBP1 protein[2]. However, some missense mutations may also exert a dominant-negative effect[3].

Clinical Phenotypes: STXBP1-related disorders present a wide spectrum of clinical features, with the most prominent being:

  • Early-onset epilepsy: Seizures often begin in the neonatal period or early infancy, with epileptic spasms and focal seizures being common types[4]. Ohtahara syndrome and West syndrome are also associated with STXBP1 mutations[5][6][7].

  • Developmental delay and intellectual disability: This is a universal feature, ranging from moderate to profound[5][8][9].

  • Movement disorders: Ataxia, tremor, and dystonia are frequently observed[5][8].

  • Autism spectrum disorder and behavioral issues: These are also common comorbidities[9].

Clinical FeatureFrequency in STXBP1-Related DisordersReferences
Developmental Delay/Intellectual Disability~100%[5][8][9]
Epilepsy~95%[5]
- Epileptic Spasms40-50%[4]
- Focal Seizures~47%[4]
Movement Disorders (Ataxia, Tremor)~60%[5][8]
Autistic FeaturesPresent in a significant proportion[9]

Mutation Spectrum: A wide range of mutations have been identified throughout the STXBP1 gene, including missense, nonsense, frameshift, splice site, and whole or partial gene deletions[1][3].

STX1B-Related Epilepsies

Mutations in the STX1B gene, encoding this compound-1B, are associated with a broad spectrum of epilepsy phenotypes, ranging from milder forms of febrile seizures to severe developmental and epileptic encephalopathies[10][11].

Clinical Phenotypes: Four main phenotypic groups have been described for STX1B-related disorders[10][11]:

  • Genetic Epilepsy with Febrile Seizures Plus (GEFS+): A benign epilepsy syndrome with febrile and afebrile seizures.

  • Genetic Generalized Epilepsy (GGE): Characterized by generalized seizure types.

  • Developmental and Epileptic Encephalopathy (DEE): A severe form with refractory seizures and developmental deficits.

  • Focal Epilepsy: Seizures originating from a specific brain region.

PhenotypeAssociated STX1B Mutation TypesReferences
GEFS+ (benign)Primarily loss-of-function mutations[11]
DEE (severe)Primarily missense variants in the SNARE motif[11]
STX1A-Related Neurodevelopmental Disorders

Mutations in STX1A, encoding this compound-1A, have more recently been linked to a novel neurodevelopmental disorder with or without epilepsy[12][13][14].

Clinical Phenotypes:

  • Intellectual disability: Ranging from moderate to profound[13].

  • Epilepsy: Can range from rolandic epilepsy to epileptic encephalopathy[13].

  • Autism spectrum disorder and behavioral issues [14].

A potential genotype-phenotype correlation has been suggested, where missense variants that weaken the interaction between STX1A and STXBP1 are associated with epilepsy, while in-frame deletions that affect SNARE complex formation are linked to intellectual disability and autism without epilepsy[12][13][14].

STX11-Related Familial Hemophagocytic Lymphohistiocytosis (FHL-4)

Mutations in the STX11 gene, which encodes this compound-11, are associated with Familial Hemophagocytic Lymphohistiocytosis type 4 (FHL-4), a rare autosomal recessive disorder of immune dysregulation[15][16][17]. This compound-11 is crucial for the exocytosis of cytotoxic granules from natural killer (NK) cells and cytotoxic T lymphocytes.

Clinical Phenotypes:

  • Fever, hepatosplenomegaly, and cytopenias [16].

  • Defective NK cell cytotoxicity [16].

  • Neurological symptoms can include irritability, hypotonia, seizures, and ataxia[16].

Patient OriginNumber of Families with STX11 Mutations / Total PRF1-Negative FHL FamiliesMutation TypeReferences
Turkish4 / 19 (21%)Nonsense, Deletion[15][16]
North American (Hispanic)1 / 243 (siblings)Homozygous nonsense (E25X)[18]
North American (Caucasian)1 / 243Biallelic heterozygous missense (E36Q, E206K)[18]
Other this compound-Related Disorders

Mutations in other this compound and this compound-binding protein genes have also been linked to human diseases:

  • STXBP2: Associated with Familial Hemophagocytic Lymphohistiocytosis type 5 (FHL-5), with some patients also presenting with colitis, bleeding disorders, and hypogammaglobulinemia[18][19][20][21][22][23].

  • STXBP3: Linked to a novel syndrome characterized by very early onset inflammatory bowel disease (VEOIBD), bilateral sensorineural hearing loss, and immune dysregulation[2][5][6][16][24].

  • STX3: Biallelic mutations can cause microvillus inclusion disease, a congenital diarrheal disorder. Certain mutations can also lead to a severe retinal dystrophy[3][25].

  • STX4: Biallelic pathogenic variants have been identified in patients with pleiotropic defects, including early-onset biventricular dilated cardiomyopathy[26].

  • STX5: A specific missense mutation affecting an alternative translation start site has been shown to cause a congenital disorder of glycosylation[23][27][28].

Molecular Mechanisms and Signaling Pathways

Mutations in this compound and associated proteins disrupt the finely tuned process of synaptic vesicle exocytosis. The following diagrams illustrate the key steps in this pathway and how it is affected by these mutations.

SNARE_Complex_Assembly cluster_presynaptic Presynaptic Terminal cluster_mutations Impact of Mutations Munc18_1 Munc18-1 (STXBP1) Syntaxin_closed This compound-1 (Closed) Munc18_1->Syntaxin_closed Binds & stabilizes Syntaxin_open This compound-1 (Open) Syntaxin_closed->Syntaxin_open Conformational Change SNARE_complex This compound-1 SNAP-25 Synaptobrevin Syntaxin_open->SNARE_complex Assembly with Munc13 Munc13 Munc13->Syntaxin_open Catalyzes 'Open' State SNAP25 SNAP-25 SNAP25->SNARE_complex Synaptobrevin Synaptobrevin (V-SNARE on vesicle) Synaptobrevin->SNARE_complex Fusion Vesicle Fusion & Neurotransmitter Release SNARE_complex->Fusion Mediates Ca_ion Ca²⁺ Ca_ion->Fusion Triggers STXBP1_mut STXBP1 Mutation (Haploinsufficiency) STXBP1_mut->Munc18_1 Reduced Levels STX1B_mut STX1B Missense Mutation (Altered SNARE interaction) STX1B_mut->SNARE_complex Impaired Assembly

Caption: SNARE complex assembly at the presynaptic terminal.

The diagram above illustrates the central role of Munc18-1 (STXBP1) and this compound-1 in the assembly of the SNARE complex. Munc18-1 binds to the closed conformation of this compound-1, and with the help of Munc13, this compound-1 transitions to an open state, allowing it to assemble with SNAP-25 and Synaptobrevin to form the trans-SNARE complex. This complex then drives membrane fusion upon calcium influx. STXBP1 mutations leading to haploinsufficiency result in reduced levels of Munc18-1, impairing the entire process. Missense mutations in this compound genes, such as STX1B, can directly interfere with the proper assembly and function of the SNARE complex.

SNARE_Disassembly cluster_postfusion Post-Fusion cis_SNARE This compound-1 SNAP-25 Synaptobrevin NSF NSF (ATPase) alpha_SNAP α-SNAP NSF->alpha_SNAP Recruited by ADP_Pi ADP + Pi NSF->ADP_Pi recycled_SNAREs Recycled SNAREs (this compound-1, SNAP-25, Synaptobrevin) NSF->recycled_SNAREs Disassembles cis-SNARE alpha_SNAP->cis_SNARE Binds to ATP ATP ATP->NSF Hydrolyzed by

Caption: Disassembly of the cis-SNARE complex for recycling.

Following vesicle fusion, the resulting cis-SNARE complex is extremely stable and must be disassembled to allow the individual SNARE proteins to be reused. The ATPase NSF, in conjunction with its adaptor protein α-SNAP, binds to the cis-SNARE complex and utilizes the energy from ATP hydrolysis to unravel the four-helix bundle, releasing the SNARE proteins for another round of fusion.

Experimental Protocols and Methodologies

A variety of experimental models and techniques are employed to study the functional consequences of this compound mutations.

Generation of Animal Models using CRISPR/Cas9

CRISPR/Cas9 technology is widely used to create knockout and knock-in animal models that recapitulate human mutations. The zebrafish (Danio rerio) is a particularly useful model for high-throughput screening due to its rapid external development and optical transparency.

Exemplar Protocol: CRISPR/Cas9-mediated mutagenesis in zebrafish (for stxbp1a and stxbp1b)

  • gRNA Design and Synthesis:

    • Identify target sequences in the exons of stxbp1a or stxbp1b that are unique and have a downstream Protospacer Adjacent Motif (PAM) sequence (5'-NGG).

    • Synthesize single guide RNAs (sgRNAs) corresponding to the target sequences using in vitro transcription kits.

  • Cas9 mRNA Synthesis:

    • Linearize a plasmid containing the Cas9 gene with a suitable restriction enzyme.

    • Synthesize Cas9 mRNA using an in vitro transcription kit with a cap analog and poly(A) tail.

  • Microinjection:

    • Prepare an injection mix containing the sgRNA(s) and Cas9 mRNA in nuclease-free water.

    • Microinject the mix into the cytoplasm of one-cell stage zebrafish embryos.

  • Mutation Screening:

    • At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected embryos.

    • Amplify the target region by PCR.

    • Use techniques such as T7 endonuclease I assay or high-resolution melt analysis (HRMA) to detect the presence of insertions or deletions (indels).

    • Alternatively, use Sanger sequencing of cloned PCR products to identify specific mutations.

  • Generation of Stable Mutant Lines:

    • Raise the injected F0 embryos to adulthood.

    • Outcross F0 fish with wild-type fish and screen the F1 generation for germline transmission of the desired mutation.

    • Intercross heterozygous F1 fish to generate homozygous F2 mutants.

This protocol is based on methodologies described in studies of zebrafish mutants[11][28][29][30][31][32].

Electrophysiological Analysis in C. elegans

Caenorhabditis elegans is a powerful model for studying synaptic transmission due to its simple, well-defined nervous system and genetic tractability. The unc-18 gene in C. elegans is the ortholog of human STXBP1.

Exemplar Protocol: Electrophysiological recording from the neuromuscular junction of C. elegans

  • Worm Preparation:

    • Immobilize an adult hermaphrodite worm on a sylgard-coated coverslip using cyanoacrylate glue.

    • Make a small incision along the dorsal side to expose the neuromuscular junction.

  • Recording:

    • Use a patch-clamp amplifier to perform whole-cell voltage-clamp recordings from a body wall muscle cell.

    • Record spontaneous postsynaptic currents (sPSCs) and evoked postsynaptic currents (ePSCs) in response to stimulation of a motor neuron.

  • Data Analysis:

    • Analyze the frequency and amplitude of sPSCs to assess spontaneous neurotransmitter release.

    • Measure the amplitude and kinetics of ePSCs to evaluate evoked release.

This methodology allows for the detailed characterization of synaptic defects in unc-18 mutants expressing human STXBP1 variants[7][14][26][33].

Functional Analysis of Mutant Proteins

In vitro and cell-based assays are crucial for dissecting the molecular consequences of specific mutations.

Key Assays:

  • Co-immunoprecipitation: To assess the interaction between mutant this compound or STXBP1 and other components of the SNARE machinery.

  • Western Blotting: To quantify the expression levels of the mutant protein and its binding partners.

  • Vesicle Fusion Assays: Using reconstituted liposomes to measure the efficiency of membrane fusion mediated by mutant SNARE complexes.

  • Electrophysiology in cultured neurons: Transfecting cultured neurons with mutant constructs and measuring synaptic activity via patch-clamp.

Therapeutic Strategies

The development of therapies for syntaxinopathies is an active area of research, with a focus on addressing the underlying genetic cause.

Gene Therapy

For haploinsufficiency disorders like STXBP1 encephalopathy, gene replacement therapy aims to restore the normal level of the protein. Adeno-associated virus (AAV) vectors are a promising delivery vehicle for this approach.

Preclinical Development for STXBP1:

  • Vector Design: AAV9 vectors are often used due to their ability to cross the blood-brain barrier. Novel engineered capsids are being developed to enhance brain-wide neuronal expression while reducing off-target effects in the liver and dorsal root ganglia[9][12][15][30][31][34][35][36][37].

  • Promoter Selection: Novel promoter cassettes are being engineered to drive potent and selective expression in both excitatory and inhibitory neurons[37].

  • Preclinical Efficacy: In mouse models of Stxbp1 haploinsufficiency, AAV-mediated gene therapy has been shown to reverse cognitive and motor deficits and reduce seizure activity in a dose-dependent manner, with long-lasting effects[34][36].

  • Safety and Biodistribution: Studies in non-human primates have demonstrated widespread vector distribution and transgene expression in the central nervous system with good tolerability[34][36][37].

Clinical Trials: A Phase 1/2a clinical trial (NCT06983158) is underway to evaluate the safety and efficacy of a single intravenous dose of CAP-002, an AAV9-based gene therapy, in pediatric patients with STXBP1 encephalopathy[20][29][38][39]. A natural history study (NCT05462054) is also ongoing to better characterize the progression of the disease[40].

Antisense Oligonucleotides (ASOs)

ASOs are short, synthetic nucleic acid sequences that can bind to a target mRNA and modulate its expression. For some genetic epilepsies, ASOs are being developed to reduce the expression of a gain-of-function mutant allele or to increase the expression of a functional allele in cases of haploinsufficiency[12][13][24][34][35][41].

Clinical Development: ASO therapies are in clinical trials for other genetic epilepsies, such as those caused by mutations in SCN2A and Dravet syndrome, and have shown promise in reducing seizure frequency[34][41]. This approach holds potential for STXBP1-related disorders and other syntaxinopathies.

Small Molecule Approaches

Small molecules that can modulate the function of the SNARE complex or compensate for the effects of mutations are also being explored. This includes repurposed drugs and novel compounds that can act as chemical chaperones to stabilize mutant proteins.

Conclusion

Genetic mutations in syntaxins and their associated proteins are a significant cause of a wide range of severe human diseases, particularly neurodevelopmental disorders. Research over the past decade has greatly expanded our understanding of the clinical spectrum, genetic landscape, and molecular mechanisms of these "syntaxinopathies." The development of sophisticated animal and cellular models has been instrumental in dissecting the functional consequences of these mutations and in testing novel therapeutic strategies. Gene therapy and antisense oligonucleotide approaches are now entering the clinical trial phase, offering hope for disease-modifying treatments for these devastating conditions. Continued research into the fundamental biology of the SNARE complex and the pathophysiology of this compound mutations will be crucial for the development of effective therapies for these patients.

References

The Dynamic Dance of Syntaxin: A Technical Guide to its "Open" and "Closed" Conformations and Their Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical conformational dynamics of syntaxin, a key player in intracellular membrane fusion. Understanding the transition between its "open" and "closed" states, and the intricate regulatory mechanisms that govern this equilibrium, is paramount for deciphering the molecular basis of neurotransmission and other essential vesicular trafficking events. This document provides a comprehensive overview of the structural biology, regulatory pathways, and experimental methodologies central to the study of this compound conformation, tailored for professionals in research and drug development.

Introduction: this compound at the Heart of the SNARE Machinery

This compound, a member of the Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor (SNARE) family, is a plasma membrane-anchored protein essential for the fusion of vesicles with target membranes.[1] It is a core component of the t-SNARE complex, which, together with the vesicle-associated v-SNARE, forms the four-helix bundle that drives membrane merger.[2] The functionality of this compound is exquisitely controlled by its conformational state, cycling between a fusion-competent "open" state and an autoinhibited "closed" state.[1][3] This dynamic equilibrium is a critical regulatory node, ensuring the temporal and spatial precision of exocytosis.

The Molecular Architecture of this compound's Conformational States

The cytoplasmic region of this compound-1 consists of an N-terminal regulatory domain (Habc domain), a linker region, and the C-terminal SNARE motif (H3 domain).[4] The interplay between these domains dictates the protein's conformation.

  • The "Closed" Conformation: In its inactive state, the Habc domain folds back onto the SNARE motif, forming a compact, four-helix bundle.[1][5] This intramolecular interaction sterically hinders the H3 domain, preventing its engagement with other SNARE proteins (SNAP-25 and synaptobrevin) and thus inhibiting the formation of the fusogenic SNARE complex.[6] This closed conformation is stabilized by interactions with regulatory proteins, most notably Munc18-1.[5]

  • The "Open" Conformation: Upon activation, the Habc domain undergoes a significant conformational change, moving away from the SNARE motif. This transition exposes the H3 domain, making it available for interaction with SNAP-25 and synaptobrevin to assemble the core SNARE complex.[1][3] The open conformation is therefore the fusion-competent state of this compound.

G cluster_closed Closed Conformation (Inactive) cluster_open Open Conformation (Active) Closed This compound (Closed) Habc domain interacts with SNARE motif Open This compound (Open) SNARE motif exposed Closed->Open Activation (e.g., Munc13-1) Open->Closed Inhibition (e.g., Munc18-1)

Regulation of this compound's Open and Closed States

The transition between the open and closed conformations is a tightly regulated process involving a cast of accessory proteins.

The Pivotal Role of Munc18-1

Munc18-1 (also known as nSec1) is a key regulator of this compound, exhibiting a dual role in both inhibiting and promoting SNARE complex formation.[7]

  • Chaperone and Inhibitor: Munc18-1 binds with high affinity to the closed conformation of this compound, effectively sequestering it in an inactive state and preventing premature SNARE complex assembly.[5][7] This interaction is crucial for the proper trafficking and localization of this compound to the plasma membrane.

  • Template for SNARE Assembly: Paradoxically, Munc18-1 is also essential for exocytosis. It is now understood that Munc18-1 can also bind to the assembled SNARE complex.[1] The transition from binding the closed this compound to the assembled SNARE complex is thought to be a critical step in the fusion process, where Munc18-1 may act as a template to guide the proper zippering of the SNARE motifs.[8]

The Activating Role of Munc13

Munc13 is a priming factor that is crucial for catalyzing the transition of this compound from the closed to the open conformation.[6] It is thought to interact with the Munc18-1/syntaxin-1 complex, inducing a conformational change that displaces the Habc domain and allows for the recruitment of SNAP-25 and synaptobrevin.

G Munc18 Munc18-1 Syntaxin_Closed This compound (Closed) Munc18->Syntaxin_Closed Binds and stabilizes Munc13 Munc13-1 Syntaxin_Closed->Munc13 Recruits Syntaxin_Open This compound (Open) Munc13->Syntaxin_Open Catalyzes opening SNAP25 SNAP-25 Syntaxin_Open->SNAP25 Binds Synaptobrevin Synaptobrevin SNAP25->Synaptobrevin Recruits SNARE_Complex SNARE Complex Assembly Synaptobrevin->SNARE_Complex Fusion Membrane Fusion SNARE_Complex->Fusion

Quantitative Analysis of this compound Conformation and Regulation

The study of this compound's conformational dynamics relies on quantitative biophysical measurements. The following tables summarize key parameters gathered from various studies.

Table 1: Equilibrium and Kinetic Parameters of this compound Conformation

ParameterValueMethodOrganism/SystemReference
Population of Closed Conformation (Free this compound-1) ≈15–30%smFRETRat[3]
Relaxation Time (Open <=> Closed) 0.8 mssmFRETRat[3]
Closing Rate Constant (in presence of Munc18-1) 5.0 × 10⁵ s⁻¹ M⁻¹smFRETIn vitro[9]
Opening Rate (in presence of Munc18-1) 0.058 s⁻¹smFRETIn vitro[9]

Table 2: Binding Affinities (Kd) of this compound and its Regulators

Interacting ProteinsDissociation Constant (Kd)MethodConditionsReference
Munc18a : this compound-2 ≈ 8 nMIsothermal Titration Calorimetry (ITC)In vitro[7]
Munc18a : this compound-3 ≈ 62 nMIsothermal Titration Calorimetry (ITC)In vitro[7]
Munc18-1 : Synaptobrevin low µM rangeBiophysical approachesIn vitro[8]
Munc18-1 : SNARE four-helix bundle low µM rangeBiophysical approachesIn vitro[8]

Table 3: FRET Efficiencies of this compound Conformational States

This compound StateFRET Efficiency (E)Experimental SystemReference
Closed Conformation (with Munc18-1) High FRET (~0.8-0.9)smFRET with nanodiscs[10][11]
Open Conformation (in t-SNARE complex) Low FRET (~0.3-0.4)smFRET with nanodiscs[10][11]
Free this compound-1 (mixture of states) Bimodal distribution (peaks at low and high FRET)smFRET[3]

Experimental Protocols for Studying this compound Conformation

A variety of sophisticated biophysical techniques are employed to investigate the conformational dynamics of this compound.

Single-Molecule FRET (smFRET) Spectroscopy

smFRET is a powerful technique to directly observe the conformational changes of individual this compound molecules in real-time.

Methodology:

  • Protein Engineering and Labeling: Introduce two cysteine residues at specific locations in the this compound sequence (e.g., one in the Habc domain and one in the SNARE motif) via site-directed mutagenesis. Label the cysteines with a donor and an acceptor fluorophore pair (e.g., Cy3 and Cy5).

  • Reconstitution into Nanodiscs: For studying membrane-embedded this compound, reconstitute the labeled protein into phospholipid bilayer nanodiscs.[10] This provides a native-like membrane environment. The process involves mixing the labeled this compound, membrane scaffold protein (MSP), and phospholipids, followed by detergent removal using bio-beads.[12]

  • Surface Immobilization: Immobilize the nanodiscs containing the labeled this compound onto a PEG-passivated quartz slide via a biotin-streptavidin linkage for Total Internal Reflection Fluorescence (TIRF) microscopy.

  • Data Acquisition: Excite the donor fluorophore with a laser and simultaneously detect the emission from both the donor and acceptor fluorophores using a sensitive camera. The FRET efficiency is calculated from the ratio of acceptor intensity to the total intensity.

  • Data Analysis: Analyze the time traces of FRET efficiency to identify distinct conformational states and measure the kinetics of transitions between them.[9]

G Start Start: Labeled this compound Step1 Reconstitute into Nanodiscs Start->Step1 Step2 Immobilize on PEG-coated slide Step1->Step2 Step3 TIRF Microscopy Step2->Step3 Step4 Data Acquisition (Donor & Acceptor Emission) Step3->Step4 Step5 Calculate FRET Efficiency vs. Time Step4->Step5 Step6 Analyze Conformational Dynamics Step5->Step6 End End: Quantitative Model Step6->End

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on this compound in its different conformational states.

Methodology:

  • Isotope Labeling: Express and purify this compound fragments (e.g., the cytoplasmic domain) with uniform ¹⁵N and/or ¹³C labeling in E. coli. For larger complexes or membrane-reconstituted this compound, perdeuteration may be necessary.

  • Sample Preparation: Prepare a concentrated and highly pure sample of the labeled protein in a suitable buffer. For membrane-bound this compound, reconstitution into micelles (e.g., DPC) or nanodiscs is required.[13]

  • NMR Data Acquisition: Acquire a series of NMR experiments, including ¹H-¹⁵N HSQC to obtain a fingerprint of the protein, and multi-dimensional experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain resonance assignments. Nuclear Overhauser Effect (NOE) experiments are used to obtain distance restraints.

  • Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate a three-dimensional structure of the protein using software packages like CYANA or XPLOR-NIH.

  • Conformational Exchange Analysis: Techniques like relaxation dispersion NMR can be used to study the exchange dynamics between the open and closed states.

In Vitro SNARE-Mediated Liposome (B1194612) Fusion Assay

This assay reconstitutes the membrane fusion process in a test tube and is used to assess the functional consequences of this compound's conformational state.

Methodology:

  • Proteoliposome Preparation: Reconstitute purified v-SNARE (e.g., synaptobrevin) into one population of liposomes and t-SNAREs (this compound and SNAP-25) into another.[14][15] One population of liposomes is labeled with a FRET pair of lipid dyes (e.g., NBD and Rhodamine).

  • Fusion Reaction: Mix the two populations of proteoliposomes. Fusion is initiated by the formation of the SNARE complex, which brings the membranes into close proximity.

  • Fluorescence Measurement: Monitor the change in FRET signal over time using a fluorometer. As the labeled and unlabeled liposomes fuse, the lipid dyes become diluted in the fused membrane, leading to a decrease in FRET (dequenching of the donor fluorescence).[16]

  • Data Analysis: The rate and extent of fluorescence change are used to quantify the efficiency of membrane fusion. The effect of regulatory proteins like Munc18 and Munc13 can be assessed by adding them to the reaction mixture.

Conclusion and Future Directions

The intricate regulation of this compound's "open" and "closed" conformations is a cornerstone of controlled exocytosis. The interplay between this compound's intrinsic structural dynamics and its interactions with regulatory proteins like Munc18 and Munc13 provides a sophisticated mechanism for ensuring the fidelity of vesicular transport. The experimental approaches outlined in this guide have been instrumental in dissecting these mechanisms at the molecular level.

For drug development professionals, targeting the regulatory proteins that control this compound's conformation presents a promising avenue for therapeutic intervention in neurological and secretory disorders. Future research will likely focus on developing high-throughput screening assays to identify small molecules that can modulate the this compound-Munc18 interaction or the conformational equilibrium of this compound itself. Furthermore, advancing in-cell single-molecule techniques will provide a more complete picture of how these dynamic processes are orchestrated within the complex cellular environment. A deeper understanding of this fundamental biological switch will undoubtedly pave the way for novel therapeutic strategies.

References

Evolutionary Conservation of Syntaxin Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syntaxin proteins are a highly conserved family of Q-SNARE proteins integral to the machinery of intracellular membrane fusion.[1] Their remarkable evolutionary conservation from yeast to humans underscores their fundamental role in essential cellular processes, including neurotransmission, hormone secretion, and vesicular trafficking.[2][3] This guide provides a technical overview of the structural and functional conservation of syntaxins, details common experimental protocols for their study, and illustrates their core signaling pathway. Understanding this conservation is paramount for leveraging model organisms in biomedical research and for the development of therapeutics targeting membrane fusion pathways.

Structural and Functional Conservation

This compound proteins are defined by a conserved domain architecture that facilitates their role as a core component of the Soluble NSF Attachment Protein Receptor (SNARE) complex.[1][4] This machinery drives the fusion of vesicles with target membranes.[4][5][6][7]

Conserved Protein Domains

The canonical this compound structure consists of four key domains, each with a specific and conserved function:[1][4][8]

  • N-terminal (Habc) Domain: A regulatory domain composed of three α-helices.[1][4][9] This domain can fold back onto the H3 (SNARE) domain, creating a "closed" conformation that inhibits entry into the SNARE complex.[1][4] The transition between "open" and "closed" states is a critical regulatory switch for exocytosis.[4][7]

  • Linker Region: A flexible region that is essential for the conformational switch between the open and closed states.[4][8]

  • H3 (SNARE) Domain: An evolutionarily conserved coiled-coil motif of 60-70 amino acids.[5] This domain is the primary site of interaction, binding with SNAP-25 and the vesicle-SNARE (v-SNARE) synaptobrevin to form the highly stable four-helix bundle of the core SNARE complex.[1][4][5][10]

  • Transmembrane Domain (TMD): A C-terminal helix that anchors the protein to the target membrane.[1][5]

This fundamental architecture is conserved across a wide range of species, ensuring a common mechanism for membrane fusion.

Quantitative Conservation Across Species

The high degree of sequence conservation among this compound orthologs—genes in different species that evolved from a common ancestral gene—is a testament to their critical function.[11] While the overall family of syntaxins shows some divergence related to their specific intracellular localization, orthologs performing the same function (e.g., this compound-1A in neuronal exocytosis) exhibit remarkable sequence identity.[12][13]

Human Protein Ortholog Species Ortholog Gene Sequence Identity to Human (%) Key Conserved Domains
This compound-1A (STX1A)Mus musculus (Mouse)Stx1a100%Habc, H3 (SNARE), TMD
This compound-1A (STX1A)Rattus norvegicus (Rat)Stx1a99%Habc, H3 (SNARE), TMD
This compound-1A (STX1A)Danio rerio (Zebrafish)stx1a85%Habc, H3 (SNARE), TMD
This compound-1A (STX1A)Drosophila melanogaster (Fruit Fly)syx1A65%Habc, H3 (SNARE), TMD
This compound-1A (STX1A)Saccharomyces cerevisiae (Yeast)Sso1/Sso2~25-30%H3 (SNARE), TMD

Note: Sequence identity percentages are approximate and can vary based on the alignment algorithm and isoforms compared. Data is compiled from NCBI Ortholog repository and general knowledge.[14]

Core Signaling Pathway: SNARE Complex Assembly

The primary function of this compound is to act as a target-SNARE (t-SNARE) in the assembly of the SNARE complex. This process, which provides the energy for membrane fusion, is a fundamental signaling pathway in all eukaryotes.[1][5]

The sequence of events is as follows:

  • Docking: A transport vesicle containing v-SNAREs (e.g., Synaptobrevin/VAMP) approaches the target membrane where t-SNAREs (this compound and SNAP-25) are located.[6][10]

  • Priming and Assembly: Chaperone proteins like Munc18-1 initially bind to the "closed" conformation of this compound.[1][6][15] Regulatory factors trigger the transition of this compound to an "open" state, allowing its H3 domain to become accessible.[4][7]

  • Zippering: The H3 domain of this compound, the two SNARE motifs from SNAP-25, and the SNARE motif from the v-SNARE spontaneously "zipper" up from their N-termini, forming a tight, parallel four-helix bundle.[5][16]

  • Fusion: The formation of this highly stable trans-SNARE complex pulls the vesicle and target membranes into close proximity, overcoming repulsive forces and inducing the merging of the lipid bilayers to form a fusion pore.[5][16]

SNARE_Complex_Formation SNARE Complex Assembly Pathway cluster_0 Target Membrane cluster_1 Vesicle Membrane cluster_2 Fusion Machinery stx_closed This compound (Closed) stx_open This compound (Open) stx_closed->stx_open Conformational Change stx_snap t-SNARE Complex stx_open->stx_snap snap25 SNAP-25 snap25->stx_snap trans_snare trans-SNARE Complex stx_snap->trans_snare vamp VAMP / Synaptobrevin vamp->trans_snare munc18 Munc18-1 munc18->stx_closed Binds & Regulates fusion Membrane Fusion trans_snare->fusion Drives

SNARE complex assembly leading to membrane fusion.

Experimental Protocols for Studying Conservation

Investigating the evolutionary conservation of syntaxins involves a combination of computational (in silico) and experimental (in vitro/in vivo) techniques.

Protocol 1: In Silico Phylogenetic Analysis

This protocol outlines the computational workflow for assessing the evolutionary relationships between this compound proteins from different species.

Objective: To construct a phylogenetic tree illustrating the evolutionary divergence of this compound orthologs.

Methodology:

  • Sequence Retrieval: Obtain protein sequences for this compound orthologs from public databases such as NCBI GenBank or UniProt. Use a reference sequence (e.g., human STX1A) as a query for a BLAST (Basic Local Alignment Search Tool) search to identify orthologs in target species.[17]

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using an MSA tool like Clustal Omega or MUSCLE. This step arranges the sequences to identify regions of similarity and conservation.

  • Phylogenetic Tree Construction: Use the MSA output file (e.g., in PHYLIP or FASTA format) as input for phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.

    • Method Selection: Choose a statistical method for tree inference, such as Neighbor-Joining (for speed) or Maximum Likelihood/Bayesian Inference (for higher accuracy).

    • Model Selection: Select an appropriate amino acid substitution model (e.g., JTT, WAG) that best fits the evolutionary data.

    • Bootstrap Analysis: Perform bootstrap resampling (e.g., 1000 replicates) to assess the statistical confidence of the tree topology.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree. The branch lengths represent evolutionary distance, and nodes with high bootstrap values indicate robust evolutionary groupings.

Phylogenetic_Workflow Workflow for Phylogenetic Analysis start Identify Reference This compound Sequence blast Perform BLAST Search in Target Species Databases start->blast retrieve Retrieve Ortholog Protein Sequences blast->retrieve msa Multiple Sequence Alignment (MSA) (e.g., Clustal Omega) retrieve->msa tree Construct Phylogenetic Tree (e.g., MEGA, PhyML) msa->tree visualize Visualize and Analyze Tree (Assess Bootstrap Values) tree->visualize end Determine Evolutionary Relationships visualize->end

Computational workflow for phylogenetic analysis.
Protocol 2: Functional Complementation Assay

This experimental protocol is a powerful method to determine if a this compound ortholog from one species (e.g., human) can functionally replace its counterpart in another, often simpler, model organism (e.g., yeast).

Objective: To assess the functional conservation of a human this compound by its ability to rescue a lethal or dysfunctional phenotype in a yeast strain lacking its endogenous this compound ortholog.

Methodology:

  • Yeast Strain Selection: Use a Saccharomyces cerevisiae strain with a conditional lethal mutation (e.g., temperature-sensitive) or a complete deletion of a key this compound gene (e.g., sso1/sso2), which is essential for exocytosis and cell viability.

  • Vector Construction: Clone the full-length coding sequence (cDNA) of the human this compound gene (e.g., STX1A) into a yeast expression vector. The vector should contain a selectable marker (e.g., URA3) and a suitable promoter (e.g., a galactose-inducible GAL1 promoter or a constitutive GPD promoter).

  • Yeast Transformation: Introduce the expression vector into the mutant yeast strain using a standard transformation protocol (e.g., lithium acetate (B1210297) method). Plate the transformed cells on selective media lacking the nutrient corresponding to the selectable marker.

  • Phenotypic Rescue Assay:

    • Growth Assay: Plate serial dilutions of both the transformed mutant strain and a control strain (mutant with an empty vector) on selective media.

    • Incubation: Incubate the plates at both the permissive temperature (e.g., 25°C) and the restrictive temperature (e.g., 37°C) for the conditional mutant.

    • Analysis: Successful functional complementation is indicated by the robust growth of the yeast expressing the human this compound at the restrictive temperature, whereas the control strain will fail to grow.

  • (Optional) Secretion Assay: To further confirm functional rescue, assay the secretion of an enzyme like invertase, a process dependent on a functional exocytotic pathway.

Implications for Drug Development

The high evolutionary conservation of this compound proteins and the SNARE machinery makes them attractive, yet challenging, targets for therapeutic intervention.

  • Broad Applicability: A drug targeting a highly conserved site within the SNARE-binding domain could have applications across multiple conditions involving aberrant exocytosis.

  • Model Organism Utility: The functional interchangeability of syntaxins allows for high-throughput screening of compounds in simpler, more accessible model systems like yeast or C. elegans before advancing to mammalian models.

  • Toxicity Concerns: The flip side of conservation is the potential for off-target effects. Since SNAREs are fundamental to nearly all cells, systemic inhibition could be highly toxic. Therapeutic strategies must therefore aim for high specificity, either by targeting less conserved regulatory regions or by ensuring localized delivery to the tissue of interest.

References

Methodological & Application

Application Notes and Protocols: Expression and Purification of Recombinant Syntaxin-1A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant human syntaxin-1A (a crucial protein in neurotransmitter release) in Escherichia coli. The described methodology is designed to yield high-purity protein suitable for a range of downstream applications, including structural studies, interaction assays, and drug screening.

Introduction

This compound-1A is a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which mediates the fusion of synaptic vesicles with the presynaptic plasma membrane, a critical step in neurotransmitter release.[1][2] Dysregulation of this compound-1A function has been implicated in neurological disorders such as epilepsy and autism spectrum disorders.[1] The availability of pure, recombinant this compound-1A is therefore essential for in-depth biochemical and biophysical characterization, as well as for the development of potential therapeutic modulators.

This protocol describes the expression of a C-terminally His-tagged cytosolic domain of human this compound-1A (amino acids 1-266) in E. coli and its subsequent purification using a two-step chromatography process involving Immobilized Metal Affinity Chromatography (IMAC) and anion-exchange chromatography.[3][4]

Experimental Workflow

workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation of pET vector into E. coli BL21(DE3) culture Inoculation and growth of bacterial culture transformation->culture induction Induction of protein expression with IPTG culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication harvest->lysis imac IMAC Purification (Ni-NTA affinity chromatography) lysis->imac dialysis_cleavage Dialysis and His-tag cleavage (optional, with thrombin) imac->dialysis_cleavage ion_exchange Anion-Exchange Chromatography (Mono Q column) dialysis_cleavage->ion_exchange sds_page SDS-PAGE and Coomassie staining ion_exchange->sds_page concentration Protein concentration determination sds_page->concentration storage Aliquoting and storage at -80°C concentration->storage

Caption: Workflow for recombinant this compound-1A expression and purification.

Data Presentation

ParameterExpected ValueReference
Protein Construct Human this compound-1A (aa 1-266) with C-terminal 6xHis-tag[4]
Expression System E. coli BL21(DE3)[3][5]
Purification Method IMAC (Ni-NTA), Anion-Exchange (Mono Q)[3]
Molecular Weight ~30 kDa[2][6]
Purity >95% (as determined by SDS-PAGE)[1][2][6]
Typical Yield 1-5 mg/L of culture-

Experimental Protocols

Materials
  • Expression Vector: pET series vector containing the human this compound-1A (1-266) sequence with a C-terminal 6xHis-tag.

  • Expression Host: E. coli BL21(DE3) competent cells.

  • Media and Reagents: Terrific Broth (TB), Kanamycin, Isopropyl β-D-1-thiogalactopyranoside (IPTG), HEPES, Tris-HCl, NaCl, Imidazole, Urea (B33335), Dithiothreitol (DTT) or TCEP, CHAPS or Sodium cholate, Ni-NTA agarose (B213101) resin, Mono Q anion-exchange column.

Detailed Methodology

1. Transformation and Expression

  • Transform the this compound-1A expression vector into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of 50 mL Terrific Broth (TB) with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of TB with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.5.[3]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[3]

  • Continue to incubate the culture for 1.5-3 hours at 37°C with shaking.[3]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis and Initial Purification (IMAC)

Note: The following steps are performed at 4°C.

  • Resuspend the cell pellet in 30 mL of Lysis/Extraction Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 6 M Urea, 10 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] The use of urea indicates purification from inclusion bodies under denaturing conditions.[3]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate a Ni-NTA agarose column with Lysis/Extraction Buffer.

  • Load the supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with at least 10 column volumes of Wash Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 20 mM Imidazole, 1.5% CHAPS, 1 mM DTT).

  • Elute the His-tagged this compound-1A with Elution Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 400 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] Collect fractions and analyze by SDS-PAGE.

3. His-tag Cleavage and Dialysis (Optional)

  • Pool the fractions containing this compound-1A and dialyze against Dialysis Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 1 mM DTT) to remove imidazole.[3]

  • To cleave the His-tag, add thrombin to the dialyzed protein at a concentration of ~0.03 mg/mL and incubate as per the manufacturer's instructions.[3]

  • After cleavage, pass the protein solution back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain the tag-free this compound-1A.

4. Anion-Exchange Chromatography

  • Dialyze the protein sample (either tag-free or with the His-tag if cleavage was not performed) against Anion-Exchange Buffer A (20 mM HEPES, pH 7.4, 0.2 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT).[3]

  • Equilibrate a Mono Q anion-exchange column with Anion-Exchange Buffer A.

  • Load the dialyzed protein sample onto the column.

  • Wash the column with Anion-Exchange Buffer A until the baseline is stable.

  • Elute the protein using a linear gradient of 0-100% Anion-Exchange Buffer B (20 mM HEPES, pH 7.4, 1 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT) over 10-20 column volumes. Pure this compound-1A is expected to elute at approximately 0.4-0.5 M NaCl.[3]

  • Collect fractions and analyze by SDS-PAGE for purity.

5. Final Protein Concentration and Storage

  • Pool the purest fractions as determined by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring the UV absorbance at 280 nm.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) or glycerol (B35011) to a final concentration of 10%.[6] Avoid multiple freeze-thaw cycles.[6]

References

Application Notes and Protocols for Syntaxin Co-Immunoprecipitation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntaxins are a family of integral membrane proteins that play a crucial role in the process of vesicle fusion, a fundamental mechanism for cellular communication and transport. As a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, syntaxins mediate the docking and fusion of vesicles with target membranes, facilitating processes such as neurotransmitter release and hormone secretion. The interaction of syntaxin with other SNARE proteins, namely SNAP-25 and synaptobrevin (also known as VAMP), forms a stable ternary complex that drives membrane fusion.[1] Understanding the intricate protein-protein interactions involving this compound is therefore essential for elucidating the molecular machinery of exocytosis and for the development of therapeutic strategies targeting diseases associated with aberrant vesicular trafficking.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[2] This method involves the use of an antibody to specifically isolate a target protein (the "bait," in this case, this compound) from a complex mixture of cellular proteins in a lysate. Any proteins that are bound to the target protein (the "prey") will be co-precipitated with it. Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, allows for the identification of novel binding partners and the characterization of protein complexes.

These application notes provide a detailed protocol for performing a this compound co-immunoprecipitation assay, from cell lysate preparation to the analysis of interacting proteins. The protocol is designed to be a comprehensive guide for researchers, providing specific recommendations for buffers, antibodies, and experimental conditions tailored for the study of this compound and its binding partners.

Signaling Pathway

Syntaxins are central to the vesicle docking and fusion machinery. The formation of the SNARE complex is a critical step in exocytosis. This compound, located on the target membrane, interacts with SNAP-25 (also on the target membrane) and synaptobrevin (on the vesicle membrane) to form a highly stable four-helix bundle. This zippering of the SNARE proteins brings the vesicle and target membranes into close apposition, leading to membrane fusion and the release of vesicular contents. The activity of the SNARE complex is regulated by various proteins, including Munc18, which binds to this compound and is thought to play a role in its conformational state and localization.

Syntaxin_Signaling_Pathway cluster_vesicle Synaptic Vesicle cluster_complex SNARE Complex Formation Synaptobrevin Synaptobrevin (VAMP) SNARE_Complex SNARE Complex (this compound, SNAP-25, Synaptobrevin) Synaptobrevin->SNARE_Complex This compound This compound This compound->SNARE_Complex Munc18 Munc18 This compound->Munc18 SNAP25 SNAP-25 SNAP25->SNARE_Complex Fusion Membrane Fusion & Exocytosis SNARE_Complex->Fusion

This compound signaling pathway leading to membrane fusion.

Experimental Protocols

A. Materials and Reagents

Buffers and Solutions:

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[1] Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

    • Note: The choice of detergent is critical. Triton X-100 is a non-ionic detergent suitable for solubilizing membrane proteins like this compound while preserving protein-protein interactions. Other detergents such as NP-40 or CHAPS can also be tested.

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100) or PBS with 0.1% Tween-20.

  • Elution Buffer: 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-syntaxin antibody).

    • Primary antibody for western blot detection (e.g., anti-SNAP-25, anti-synaptobrevin, or antibodies against other potential interactors).

    • Isotype control IgG (from the same species as the IP antibody).

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

B. Experimental Workflow

The following diagram outlines the key steps in the this compound co-immunoprecipitation assay.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Lysis Buffer + Inhibitors) start->lysis preclearing Pre-clearing Lysate (with beads) lysis->preclearing ip Immunoprecipitation (Incubate with anti-Syntaxin Ab) preclearing->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Washing (Remove non-specific binding) capture->wash elution Elution (Boil in Sample Buffer) wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End analysis->end

Experimental workflow for this compound co-immunoprecipitation.
C. Step-by-Step Protocol

1. Cell Lysate Preparation

  • Culture cells to an appropriate confluency (typically 80-90%).

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. Use approximately 1 mL of lysis buffer per 10⁷ cells.

  • Incubate on ice for 30 minutes with occasional gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended)

  • To a defined amount of protein lysate (e.g., 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.

3. Immunoprecipitation

  • To the pre-cleared lysate, add the primary antibody against this compound. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of protein lysate is recommended.

  • As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.

  • Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.

4. Immune Complex Capture

  • Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for 1-2 hours at 4°C.

5. Washing

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack if using magnetic beads.

  • Carefully remove and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer.

  • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

6. Elution

  • After the final wash, carefully remove all of the supernatant.

  • Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Centrifuge the tubes at 14,000 x g for 1 minute.

  • The supernatant now contains the immunoprecipitated proteins and is ready for analysis.

D. Data Analysis

The eluted proteins are typically analyzed by SDS-PAGE and western blotting.

  • Load the eluted samples, along with a sample of the input lysate (typically 1-5% of the total lysate used for the IP) and the negative control (isotype IgG pulldown), onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., SNAP-25, synaptobrevin) and against this compound itself to confirm successful immunoprecipitation.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

A successful this compound Co-IP experiment will show a band for this compound in the IP lane and bands for its interacting partners (e.g., SNAP-25, synaptobrevin) in the same lane. These bands should be absent or significantly reduced in the negative control lane.

Data Presentation

The following table summarizes key quantitative parameters for a typical this compound Co-IP experiment. These values may require optimization depending on the specific cell type, protein expression levels, and antibodies used.

ParameterRecommended RangeNotes
Cell Lysate
Starting Cell Number1 x 10⁷ - 1 x 10⁸ cells
Lysis Buffer Volume1 - 2 mL
Protein Concentration1 - 5 mg/mL
Total Protein for IP0.5 - 2 mg
Immunoprecipitation
Primary Antibody1 - 10 µgTitrate for optimal results.
Isotype Control IgGSame as primary antibody
Incubation Time (Ab)4 hours to overnight
Bead Capture
Protein A/G Beads (50% slurry)30 - 50 µL
Incubation Time (Beads)1 - 3 hours
Washing & Elution
Wash Buffer Volume1 mL per wash
Number of Washes3 - 5 times
Elution Buffer Volume30 - 50 µL
Analysis
Input Lysate Loading1 - 5% of total lysate

Troubleshooting

ProblemPossible CauseSolution
No or low yield of this compound in the IP lane Inefficient cell lysis.Optimize lysis buffer composition (e.g., try different detergents).
Insufficient antibody amount.Increase the amount of primary antibody.
Antibody not suitable for IP.Use an antibody validated for immunoprecipitation.
Inefficient binding to beads.Ensure the antibody isotype is compatible with Protein A/G.
No co-immunoprecipitation of interacting partners Weak or transient interaction.Consider cross-linking agents (e.g., formaldehyde) before lysis.
Harsh lysis or wash conditions.Use a milder lysis buffer and/or reduce the stringency of the wash buffer.
Interacting protein is not expressed.Check for the presence of the interacting protein in the input lysate.
High background/non-specific binding Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer.
Lysate not pre-cleared.Always include a pre-clearing step.
Antibody cross-reactivity.Use a highly specific monoclonal antibody.
Too much antibody or lysate.Optimize the amounts of antibody and total protein used.

References

Selecting and Utilizing Syntaxin Antibodies for Western Blotting and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the selection and application of syntaxin antibodies in Western Blotting (WB) and Immunofluorescence (IF). Syntaxins are a family of proteins integral to the SNARE complex, playing a crucial role in vesicle fusion and neurotransmitter release.[1][2] Accurate detection and localization of specific this compound isoforms are critical for research in neuroscience, cell biology, and drug development.

Antibody Selection

The successful detection of this compound proteins is highly dependent on the quality and specificity of the primary antibody. Below is a summary of commercially available this compound antibodies validated for Western Blotting and Immunofluorescence. Careful consideration of the target this compound isoform, species reactivity, and clonality is essential for experimental success.

Recommended this compound Antibodies for WB and IF
TargetHostClonalityApplicationsRecommended DilutionMolecular Weight (kDa)Vendor (Cat. No.)
This compound 1A RabbitMonoclonalWB, IF/ICC, IHC, ELISAWB: 1:500-1:1000, IF: 1:50-1:200~35Novus Biologicals (NBP3-15706)
This compound 1A RabbitPolyclonalWB1:100032Cell Signaling Technology (#13002)[1]
This compound 1 MouseMonoclonalWB, IF/ICC, IHC(P), Flow, ELISAWB: 1:1000, IF: 1:500~35Thermo Fisher Scientific (MA5-17612)[2]
This compound 1B MouseMonoclonalWB, IHC, IF-P, ELISAWB: 1:20000, IF: 1:400Not SpecifiedProteintech (66437-1-Ig)[3]
This compound 1A MouseMonoclonalWB, ELISAWB: 0.1 µg/mL~35R&D Systems (MAB7237)[4]
This compound 2 RabbitPolyclonalWB1:600Not SpecifiedThermo Fisher Scientific (ANR-008-200UL)[5]
This compound 3 RabbitPolyclonalIFNot SpecifiedNot SpecifiedDescribed in Low et al., 1996[6]
This compound 4 RabbitPolyclonalIFNot SpecifiedNot SpecifiedDescribed in Low et al., 1996[6]
This compound 12 RabbitPolyclonalWB, IHC, IF/ICC, IP, ELISAWB: 1:500-1:1000Not SpecifiedProteintech (14259-1-AP)[7]
This compound 16 MultipleMono/PolyWB, IF/ICC, IHC, ELISAVariesNot SpecifiedNovus Biologicals[8]

Note: The optimal dilution for any given antibody should be empirically determined by the end-user. This table serves as a starting point based on manufacturer recommendations.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

G cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_SNARE SNARE Complex Formation VAMP2 VAMP2 (v-SNARE) SNARE_Complex SNARE Complex VAMP2->SNARE_Complex associates with Synaptotagmin Synaptotagmin Calcium Ca²⁺ Influx Synaptotagmin->Calcium Syntaxin1A This compound-1A (t-SNARE) Syntaxin1A->SNARE_Complex associates with SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_Complex associates with Fusion Membrane Fusion & Neurotransmitter Release SNARE_Complex->Fusion Calcium->SNARE_Complex triggers

Caption: Role of this compound-1A in the SNARE complex mediating synaptic vesicle fusion.

G A 1. Sample Preparation (Cell/Tissue Lysate) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (e.g., 5% non-fat milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-Syntaxin Antibody) E->F G 7. Washing (TBST) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Washing (TBST) H->I J 10. Detection (Chemiluminescence, ECL) I->J K 11. Imaging & Analysis J->K

Caption: Standard workflow for Western Blotting analysis of this compound proteins.

G A 1. Cell Culture & Fixation (e.g., 4% Paraformaldehyde) B 2. Permeabilization (e.g., 0.1-0.25% Triton X-100 in PBS) A->B C 3. Blocking (e.g., 1% BSA in PBST) B->C D 4. Primary Antibody Incubation (Anti-Syntaxin Antibody) C->D E 5. Washing (PBS) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Washing (PBS) F->G H 8. Counterstaining (Optional) (e.g., DAPI for nuclei) G->H I 9. Mounting H->I J 10. Imaging (Confocal/Fluorescence Microscopy) I->J

Caption: General workflow for Immunofluorescence staining of this compound proteins.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific experimental conditions, including cell or tissue type and the specific this compound antibody used.

Western Blotting Protocol
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.[9]

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[10][11]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an appropriate imaging system.

Immunofluorescence Protocol
  • Cell Preparation:

    • Grow cells on sterile glass coverslips.

    • Wash cells briefly with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[12]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13] Note: This step is not suitable for membrane-associated antigens as it can disrupt the membrane.[13]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block for 30-60 minutes in a blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Incubate the cells with the primary this compound antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Secondary Antibody Incubation:

    • Incubate the cells with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.[13]

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Troubleshooting

ProblemPossible CauseSuggested Solution
Western Blotting
No or weak signalInsufficient protein loaded, poor antibody-antigen binding, or incorrect antibody dilution.Increase protein load, optimize primary antibody concentration, ensure the antibody is validated for the target species.[9][14]
High backgroundInsufficient blocking, excessive antibody concentration, or inadequate washing.Optimize blocking time and agent, decrease antibody concentration, increase the number and duration of washes.[9][11]
Non-specific bandsAntibody cross-reactivity, protein degradation, or post-translational modifications.Use a more specific antibody, ensure fresh samples with protease inhibitors, check UniProt for known isoforms or modifications.[14][15]
Immunofluorescence
No or weak signalIncorrect fixation/permeabilization, low antigen expression, or improper antibody dilution.Optimize fixation and permeabilization methods for the specific antigen, try a more concentrated antibody dilution.[12]
High backgroundIncomplete blocking, non-specific antibody binding, or autofluorescence.Increase blocking time, use a blocking serum from the same species as the secondary antibody, use appropriate controls.[12]
Poor morphologyHarsh fixation or permeabilization.Reduce the concentration or incubation time of the fixative/detergent.

References

In Vitro Methodologies for Elucidating Syntaxin-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vitro methods for studying the intricate interactions between syntaxin and its binding partners. Understanding these interactions is crucial for deciphering the mechanisms of vesicular trafficking and neurotransmitter release, and for the development of novel therapeutics targeting these pathways. This document offers detailed protocols, quantitative data summaries, and visual workflows to guide researchers in this field.

Glutathione S-Transferase (GST) Pull-Down Assay

Application Note: The GST pull-down assay is a robust and widely used affinity purification technique to identify and confirm direct protein-protein interactions. In this method, a recombinant "bait" protein, in this case, this compound, is expressed as a fusion with Glutathione S-Transferase (GST). This GST-tagged this compound is immobilized on glutathione-conjugated beads. A "prey" protein, a potential interactor, is then incubated with these beads. If the prey protein binds to this compound, it will be "pulled down" with the beads and can be detected by subsequent analysis, typically Western blotting. This method is particularly useful for validating predicted interactions and can be adapted to screen for novel binding partners from a complex protein mixture like a cell lysate.

Experimental Protocol: GST Pull-Down Assay

A. Expression and Purification of GST-Syntaxin-1A (Bait)

  • Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the coding sequence for this compound-1A. Plate on LB agar (B569324) with ampicillin (B1664943) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C for better protein folding.[1][2]

  • Cell Lysis: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the pellet in ice-cold 1X PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble GST-syntaxin-1A.

  • Affinity Purification:

    • Prepare a glutathione-agarose bead slurry according to the manufacturer's instructions.

    • Add the clarified lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the GST-fusion protein.

    • Wash the beads three to five times with ice-cold 1X PBS to remove non-specifically bound proteins.

    • Elute the GST-syntaxin-1A by incubating the beads with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0) for 10-15 minutes.[3]

    • Analyze the purity and concentration of the eluted protein using SDS-PAGE and a protein concentration assay (e.g., Bradford).

B. Pull-Down Interaction Assay

  • Immobilization of Bait: Incubate a defined amount (e.g., 2 µg) of purified GST-syntaxin-1A with equilibrated glutathione-agarose beads for 1 hour at 4°C in a binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).[4] As a negative control, incubate beads with GST alone.

  • Washing: Wash the beads three times with binding buffer to remove unbound bait protein.

  • Incubation with Prey: Add the prey protein (either a purified recombinant protein or a cell lysate containing the protein of interest) to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (3-5 times) with wash buffer (binding buffer with potentially increased salt concentration, e.g., 150-500 mM NaCl, to reduce non-specific binding).

  • Elution: Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

GST_Pull_Down_Workflow bait GST-Syntaxin (Bait) beads Glutathione Beads bait->beads Immobilize prey Prey Protein(s) beads->prey Incubate complex GST-Syntaxin:Prey Complex prey->complex Bind complex->complex analysis SDS-PAGE / Western Blot complex->analysis Elute & Analyze

GST Pull-Down Assay Workflow

Co-Immunoprecipitation (Co-IP)

Application Note: Co-immunoprecipitation is a powerful technique to study protein-protein interactions within a more physiological context, often using native proteins from cell or tissue lysates.[5][6] An antibody targeting a known protein (the "bait," e.g., this compound) is used to capture it from a lysate. If this compound is part of a stable complex, its binding partners will also be captured. The entire complex is then precipitated using protein A/G-conjugated beads, which bind to the antibody. This method is invaluable for identifying interaction partners of this compound as they exist in their native cellular environment.

Experimental Protocol: Co-Immunoprecipitation from Brain Lysate

A. Preparation of Brain Lysate

  • Tissue Homogenization: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).[7]

  • Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the supernatant and incubate for 30-60 minutes at 4°C with rotation. This step removes proteins that non-specifically bind to the beads, reducing background.[7] Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the pre-cleared lysate.

B. Immunoprecipitation

  • Antibody Incubation: Add a primary antibody specific for this compound (typically 1-5 µg) to a defined amount of pre-cleared lysate (e.g., 500-1000 µg of total protein). As a negative control, use an isotype-matched IgG antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C with rotation to capture the immune complexes.

  • Washing: Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration).

  • Elution: Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins.

Co_IP_Workflow lysate Cell/Tissue Lysate antibody Anti-Syntaxin Ab lysate->antibody Incubate beads Protein A/G Beads antibody->beads Capture complex Ab:this compound:Partner Complex beads->complex Precipitate complex->complex analysis Western Blot complex->analysis Elute & Analyze

Co-Immunoprecipitation Workflow

Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions.[9] One molecule (the "ligand," e.g., this compound) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," a potential binding partner) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Experimental Protocol: SPR Analysis of this compound-SNAP-25 Interaction
  • Protein and Buffer Preparation:

    • Purify recombinant this compound (ligand) and SNAP-25 (analyte) to a high degree of purity.

    • Prepare a running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Degas all buffers thoroughly.

  • Ligand Immobilization:

    • Use a sensor chip suitable for protein immobilization (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the this compound solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[9]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding and Kinetic Analysis:

    • Inject a series of concentrations of SNAP-25 (analyte) in running buffer over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min).[7] The concentration range should span at least 10-fold below and above the expected KD.

    • Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow chip Sensor Chip ligand Immobilize this compound (Ligand) chip->ligand analyte Inject SNAP-25 (Analyte) ligand->analyte binding Association Phase analyte->binding dissociation Dissociation Phase binding->dissociation analysis Kinetic Analysis (ka, kd, KD) dissociation->analysis

Surface Plasmon Resonance Workflow

Isothermal Titration Calorimetry (ITC)

Application Note: Isothermal Titration Calorimetry is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] It is the gold standard for characterizing the thermodynamics of protein-protein interactions in solution. A solution of one protein (the "ligand," e.g., this compound) is titrated into a solution of its binding partner (the "macromolecule," e.g., Munc18-1) in a sample cell. The heat change upon each injection is measured. From the resulting binding isotherm, one can directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Protocol: ITC Analysis of this compound-Munc18-1 Interaction
  • Protein and Buffer Preparation:

    • Express and purify this compound-1 and Munc18-1 to a high concentration and purity.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.[11]

    • Degas the protein solutions and the buffer immediately before the experiment.

  • ITC Experiment Setup:

    • Fill the sample cell (e.g., 200 µL) with the Munc18-1 solution at a known concentration (e.g., 2.5-40 µM).

    • Fill the injection syringe (e.g., 40 µL) with the this compound-1 solution at a concentration 10-20 times higher than the Munc18-1 concentration (e.g., 25-400 µM).[11]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound-1 solution into the Munc18-1 solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound-1 into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of this compound-1 to Munc18-1.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine KD, n, and ΔH. Calculate ΔG and TΔS from these values.

ITC_Workflow cell Sample Cell: Munc18-1 titration Titration cell->titration syringe Syringe: this compound syringe->cell Inject isotherm Binding Isotherm titration->isotherm Measure Heat analysis Thermodynamic Analysis (KD, ΔH, n) isotherm->analysis Fit Data

Isothermal Titration Calorimetry Workflow

Fluorescence Resonance Energy Transfer (FRET)

Application Note: FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission. By labeling this compound with a donor fluorophore and a potential binding partner (e.g., VAMP2/synaptobrevin) with an acceptor fluorophore, the formation of their complex can be monitored by the appearance of a FRET signal. This technique is highly sensitive for detecting interactions and conformational changes in real-time.

Experimental Protocol: In Vitro FRET Assay for this compound-VAMP2 Interaction
  • Protein Labeling:

    • Introduce unique cysteine residues at specific sites in this compound and VAMP2 via site-directed mutagenesis.

    • Label the purified cysteine-mutant this compound with a donor fluorophore (e.g., a maleimide-reactive derivative of CFP or Alexa Fluor 488).

    • Label the purified cysteine-mutant VAMP2 with an acceptor fluorophore (e.g., a maleimide-reactive derivative of YFP or Alexa Fluor 555).

    • Remove excess free dye by size-exclusion chromatography.

  • FRET Measurement:

    • In a fluorometer, mix the labeled this compound-donor with the labeled VAMP2-acceptor in a suitable buffer.

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectrum, monitoring both the donor and acceptor emission peaks.

  • Data Analysis:

    • An increase in acceptor emission and a corresponding decrease in donor emission upon mixing indicates FRET and thus, interaction.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • By titrating one labeled protein against a fixed concentration of the other, a binding curve can be generated to estimate the KD.

FRET_Principle cluster_0 No Interaction cluster_1 Interaction Donor_unbound Donor (this compound) Donor_emission Donor Emission Donor_unbound->Donor_emission Acceptor_unbound Acceptor (VAMP2) Excitation Excitation Light Excitation->Donor_unbound Complex This compound:VAMP2 Complex Excitation->Complex FRET Energy Transfer Complex->FRET Acceptor_emission Acceptor Emission FRET->Acceptor_emission

Principle of FRET Assay

Quantitative Data Summary

MethodInteraction PairParameterValueReference
GST Pull-DownThis compound-1 / SNAP-25KD126 nM
Isothermal Titration CalorimetryMunc18-1 / this compound-1aKD0.59 ± 0.09 µM[8]
Isothermal Titration CalorimetryMunc18-1 / this compound-1aΔH-Data not always reported due to low enthalpy change
Isothermal Titration CalorimetryMunc18-1 / this compound-1 variantsKDRanged from low µM to not detectable[2]
Surface Plasmon ResonanceProtein-ProteinKDTypically nM to µM range
FRETThis compound-1A / VAMP-2FRET EfficiencyVaries with labeling sites and conditions

SNARE Complex Assembly and Disassembly Pathway

The formation and subsequent disassembly of the SNARE complex are central to vesicle fusion. This compound, as a core component, undergoes a series of interactions to drive this process.

SNARE_Pathway Syntaxin_closed Closed this compound-1 Syntaxin_open Open this compound-1 Syntaxin_closed->Syntaxin_open Munc13 (not shown) Munc18 Munc18-1 Munc18->Syntaxin_closed Binds/Chaperones tSNARE t-SNARE Complex (this compound:SNAP-25) Syntaxin_open->tSNARE SNAP25 SNAP-25 SNAP25->tSNARE transSNARE trans-SNARE Complex tSNARE->transSNARE VAMP2 VAMP2 (v-SNARE) VAMP2->transSNARE Fusion Membrane Fusion transSNARE->Fusion Drives cisSNARE cis-SNARE Complex Fusion->cisSNARE Disassembly Disassembly cisSNARE->Disassembly NSF_SNAP NSF/α-SNAP + ATP NSF_SNAP->Disassembly Mediates Disassembly->Syntaxin_open Disassembly->SNAP25 Disassembly->VAMP2

SNARE Complex Assembly and Disassembly

References

Probing the Dance of Fusion: Live-Cell Imaging Techniques for Tracking Syntaxin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Syntaxin, a key player in the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, is integral to the process of vesicle fusion, a fundamental mechanism in cellular communication and neurotransmitter release.[1][2][3][4] Understanding the dynamic behavior of this compound at the plasma membrane—its mobility, clustering, and interactions with other proteins—is crucial for deciphering the molecular machinery of exocytosis and identifying potential targets for therapeutic intervention. Live-cell imaging techniques offer a powerful lens to observe these intricate dynamics in real-time and at the nanoscale. This document provides detailed application notes and protocols for several key live-cell imaging modalities used to track this compound dynamics, including Total Internal Reflection Fluorescence (TIRF) Microscopy, Fluorescence Recovery After Photobleaching (FRAP), and Förster Resonance Energy Transfer (FRET) Microscopy.

Application Notes: Visualizing this compound in Action

Live-cell imaging of this compound dynamics provides invaluable insights into its role in synaptic transmission. This compound is not uniformly distributed across the plasma membrane but rather organizes into dynamic nanoclusters.[1][2][4] These clusters are thought to serve as docking and fusion sites for synaptic vesicles.[1] The mobility of this compound is not static; it exhibits a dynamic equilibrium between a freely diffusive state and a less mobile, clustered state.[2] This dynamic behavior is influenced by interactions with other SNARE proteins like SNAP-25 and is modulated by factors such as the N-terminal Habc domain and membrane cholesterol.[5][6]

Advanced imaging techniques have revealed that this compound clusters are more abundant and larger at active zones, the primary sites of neurotransmitter release.[1][4] The dynamics of this compound molecules differ within and outside these active zones, with slower and more confined diffusion observed at these critical sites.[1][4] Techniques such as single-particle tracking have shown that individual this compound molecules can move between different clusters, suggesting a highly fluid and regulated organization.[7]

The following sections provide detailed protocols for established techniques that enable the quantitative analysis of these dynamic processes.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound dynamics obtained through various live-cell imaging techniques.

ParameterValueTechniqueCell TypeReference
Cluster Density ~14-20 clusters/μm²dSTORM, STEDPC12 cells[8]
Molecules per Cluster ~75-90PALM, STED, ModelingPC12 cells[2][9]
Average Cluster Diameter ~50-93.4 nmSTED, dSTORMPC12 cells[2][8]
Mobile Fraction (Extrasynaptic) HighFRAP, SPTNeurons[7]
Mobile Fraction (Synaptic) ReducedFRAP, SPTNeurons[7]
Diffusion Coefficient (Extrasynaptic) FasterFRAP, SPTNeurons[7]
Diffusion Coefficient (Synaptic) SlowerFRAP, SPTNeurons[7]

Experimental Protocols

Protocol 1: Fluorescent Protein Tagging of this compound

To visualize this compound in live cells, it is essential to label it with a fluorescent marker. Genetically encoded fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) and its variants are commonly used.[10][11][12][13]

Objective: To generate a this compound construct fused to a fluorescent protein for expression in mammalian cells.

Materials:

  • This compound-1A cDNA

  • Fluorescent protein vector (e.g., pEGFP-N1)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli

  • Plasmid purification kit

  • Cell line for expression (e.g., PC12, HEK293, or primary neurons)

  • Transfection reagent

Procedure:

  • Plasmid Construction: a. Amplify the this compound-1A coding sequence using PCR with primers that add appropriate restriction sites for cloning into the fluorescent protein vector. b. Digest both the PCR product and the fluorescent protein vector with the corresponding restriction enzymes. c. Ligate the digested this compound-1A fragment into the linearized vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli and select for positive colonies. e. Isolate plasmid DNA from positive colonies and confirm the correct insertion by restriction digest and DNA sequencing.

  • Cell Culture and Transfection: a. Culture the chosen cell line under standard conditions. b. Transfect the cells with the this compound-FP plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for protein expression before proceeding with imaging experiments.

Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is ideal for imaging this compound dynamics at the plasma membrane with high signal-to-noise ratio by selectively exciting fluorophores within ~100 nm of the coverslip.[14]

Objective: To visualize the localization and dynamics of fluorescently tagged this compound at the ventral plasma membrane of adherent cells.

Materials:

  • Cells expressing this compound-FP

  • TIRF microscope system with appropriate laser lines and emission filters

  • High numerical aperture (NA ≥ 1.45) objective

  • Glass coverslips (high quality, cleaned)

  • Cell culture medium with low autofluorescence

Procedure:

  • Cell Preparation: a. Plate cells expressing this compound-FP onto clean glass coverslips and allow them to adhere. b. Just before imaging, replace the culture medium with a low-autofluorescence imaging buffer.

  • Microscope Setup and Image Acquisition: a. Mount the coverslip onto the TIRF microscope stage. b. Bring the cells into focus using a low laser power. c. Adjust the angle of the laser beam to achieve total internal reflection. This is typically observed as a transition from illuminating the entire cell to only the footprint of the cell on the coverslip. d. Optimize laser power and camera exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity. e. Acquire time-lapse image series to observe the dynamics of this compound clusters.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently labeled molecules.[15][16][17] By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence, one can determine the diffusion coefficient and the mobile fraction of this compound.

Objective: To quantify the lateral mobility of this compound-FP in the plasma membrane.

Materials:

  • Cells expressing this compound-FP

  • Confocal or TIRF microscope with FRAP capabilities

  • Image analysis software

Procedure:

  • Image Acquisition: a. Identify a cell expressing a moderate level of this compound-FP. b. Acquire a few pre-bleach images of the region of interest at low laser power. c. Use a high-intensity laser beam to photobleach a defined ROI (e.g., a small circle or square) on the plasma membrane. d. Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis: a. Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and the background over time. b. Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region. c. Normalize the corrected fluorescence recovery data.[7] d. Fit the recovery curve to an appropriate mathematical model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Protocol 4: Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy can be used to study protein-protein interactions and conformational changes by measuring the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity (1-10 nm).[18][19] This is useful for investigating this compound clustering and its interaction with other SNARE proteins.

Objective: To detect the clustering of this compound molecules or their interaction with a binding partner.

Materials:

  • Cells co-expressing this compound fused to a donor fluorophore (e.g., GFP) and this compound or a binding partner fused to an acceptor fluorophore (e.g., mCherry).

  • A microscope equipped for FRET imaging (e.g., with appropriate filter sets for sensitized emission or a system for fluorescence lifetime imaging microscopy - FLIM).

Procedure:

  • Sample Preparation: a. Co-transfect cells with the donor- and acceptor-labeled constructs. b. Prepare control samples expressing only the donor or only the acceptor for correction of spectral bleed-through.

  • Image Acquisition (Sensitized Emission Method): a. Acquire three images: one exciting the donor and detecting donor emission (Donor channel), one exciting the donor and detecting acceptor emission (FRET channel), and one exciting the acceptor and detecting acceptor emission (Acceptor channel).

  • Data Analysis: a. Correct the FRET channel image for donor bleed-through and acceptor cross-excitation. b. Calculate the FRET efficiency pixel-by-pixel using the corrected fluorescence intensities. c. Regions with high FRET efficiency indicate close proximity of the donor and acceptor molecules, suggesting interaction or clustering.

Visualizations

Experimental_Workflow_for_Syntaxin_Dynamics cluster_prep Sample Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis plasmid This compound-FP Plasmid Construction transfection Cell Transfection plasmid->transfection cell_culture Cell Culture on Coverslips transfection->cell_culture tirf TIRF Microscopy cell_culture->tirf Imaging at Membrane frap FRAP cell_culture->frap Mobility Measurement fret FRET Microscopy cell_culture->fret Interaction Study localization Cluster Localization & Dynamics tirf->localization mobility Mobility Analysis (D, Mf) frap->mobility interaction Interaction/Clustering Analysis (FRET E%) fret->interaction

Caption: Experimental workflow for studying this compound dynamics.

Syntaxin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_vesicle Synaptic Vesicle syntaxin_free Free this compound-1A syntaxin_cluster This compound-1A Cluster syntaxin_free->syntaxin_cluster Clustering syntaxin_cluster->syntaxin_free Dispersal snare_complex t-SNARE Complex syntaxin_cluster->snare_complex Forms complex with snap25 SNAP-25 snap25->snare_complex fusion Membrane Fusion snare_complex->fusion Mediates vamp2 VAMP2 (v-SNARE) vamp2->fusion Interacts with t-SNARE complex

Caption: Key interactions in this compound-mediated vesicle fusion.

References

Generating Syntaxin Knockout and Knockdown Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of CRISPR-Cas9 and RNA interference, researchers can now precisely dissect the multifaceted roles of syntaxin proteins in cellular trafficking and signaling. This comprehensive guide provides detailed application notes and protocols for the generation and validation of this compound knockout and knockdown cell lines, tailored for researchers, scientists, and drug development professionals.

Syntaxins are a crucial family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins that mediate membrane fusion events essential for processes such as neurotransmitter release, hormone secretion, and insulin-stimulated glucose uptake. The targeted disruption of this compound genes through knockout (KO) or the reduction of their expression via knockdown (KD) provides powerful models to investigate their specific functions and their involvement in various disease states.

Application Notes

This document outlines two primary methodologies for modulating this compound gene expression: CRISPR-Cas9-mediated gene knockout for the complete ablation of this compound function, and shRNA-mediated gene knockdown for the transient or stable reduction of this compound expression. The choice of method will depend on the specific research question and the desired level of gene modulation.

CRISPR-Cas9 for this compound Knockout: The CRISPR-Cas9 system offers a precise and permanent method to disrupt this compound genes. This is achieved by guiding the Cas9 nuclease to a specific genomic locus within the this compound gene, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.

shRNA for this compound Knockdown: For a more tunable approach, short hairpin RNA (shRNA) can be employed to reduce this compound mRNA levels, leading to decreased protein expression. Lentiviral vectors are commonly used to deliver shRNA constructs into a wide range of cell types, including difficult-to-transfect cells like neurons. This method allows for both transient and stable knockdown, depending on the experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have successfully generated this compound knockout or knockdown models. This data provides an overview of the expected efficiencies and functional consequences of modulating this compound expression.

Gene Target Cell Line/Organism Method Knockdown/Knockout Efficiency Reference
This compound-1ADiaphorina citri (nymphs)RNAi39.0 ± 2.8% mRNA reduction[1]
This compound-1ADiaphorina citri (adults)RNAi58.0 ± 3.1% mRNA reduction[1]
Nucleoredoxin (NXN)SH-SY5YshRNA~75-80% protein reduction[2]
ASCTHP1shRNA~60% and ~80% protein reduction (two shRNAs)[3]
Gene Target Model Effect Quantitative Change Reference
This compound-4Heterozygous knockout miceImpaired glucose tolerance~50% reduction in whole-body glucose uptake[4]
This compound-43T3-L1 adipocytes (knockout)Reduced insulin-stimulated glucose transport~50% reduction[5]
This compound-43T3-L1 adipocytes (knockout)Reduced cell surface GLUT4 levels~30% reduction[5]
This compound-1A/1BPC12 cells (double knockdown)Reduced neurotransmitter release50% reduction[6]
ATF4HEK293T cells (knockout)Increased membrane protein production52.2 ± 19.0% increase[7]

Experimental Workflows and Signaling Pathways

To visually guide researchers through the experimental processes and the biological context of this compound function, the following diagrams have been generated using Graphviz.

G cluster_crispr CRISPR-Cas9 Knockout Workflow sgRNA_design 1. sgRNA Design & Cloning transfection 2. Transfection of Cas9 & sgRNA sgRNA_design->transfection selection 3. Single Cell Cloning transfection->selection validation 4. Validation (Sequencing, Western Blot) selection->validation

CRISPR-Cas9 knockout workflow.

G cluster_shrna shRNA Knockdown Workflow shRNA_design 1. shRNA Design & Cloning into Lentiviral Vector packaging 2. Lentiviral Packaging in HEK293T cells shRNA_design->packaging transduction 3. Transduction of Target Cells packaging->transduction selection_kd 4. Selection & Validation (qPCR, Western Blot) transduction->selection_kd

shRNA knockdown workflow.

G cluster_pathway SNARE Complex-Mediated Exocytosis VAMP2 VAMP2 (v-SNARE) on Vesicle SNARE_complex SNARE Complex VAMP2->SNARE_complex This compound This compound (t-SNARE) This compound->SNARE_complex SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_complex Fusion Membrane Fusion & Neurotransmitter Release SNARE_complex->Fusion Munc18 Munc18 Munc18->this compound chaperones/regulates Munc13 Munc13 Munc13->this compound activates Ca_ion Ca²⁺ Influx Ca_ion->Fusion triggers

Simplified SNARE complex pathway.

Experimental Protocols

Here, we provide detailed protocols for the key experiments involved in generating and validating this compound knockout and knockdown cell lines.

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in Adherent Mammalian Cells[5][8][9][10]

1. sgRNA Design and Cloning:

  • Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the this compound gene of interest using an online design tool.
  • Synthesize and anneal complementary oligonucleotides for each sgRNA.
  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) according to the manufacturer's protocol.

2. Transfection:

  • Plate adherent cells (e.g., HEK293T, HeLa) in a 6-well plate and grow to 70-80% confluency.
  • Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.

3. Single-Cell Cloning:

  • 48-72 hours post-transfection, harvest the cells.
  • If using a fluorescent reporter, enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS).
  • Perform single-cell sorting into 96-well plates or use limiting dilution to seed single cells per well.
  • Culture the single-cell clones until they form visible colonies.

4. Validation:

  • Expand the clonal populations.
  • Genomic DNA sequencing: Extract genomic DNA from each clone, PCR amplify the targeted region, and sequence the PCR products to identify clones with frameshift-inducing indels.
  • Western Blot: Prepare protein lysates from potential knockout clones and a wild-type control. Perform Western blotting using a validated antibody against the target this compound to confirm the absence of the protein.

Protocol 2: Lentiviral shRNA-Mediated Knockdown of this compound[1][2][11][12][13][14][15]

1. shRNA Design and Lentiviral Vector Cloning:

  • Design two to three shRNA sequences targeting the mRNA of the this compound isoform of interest.
  • Synthesize and anneal complementary oligonucleotides for each shRNA.
  • Clone the annealed oligos into a lentiviral shRNA expression vector (e.g., pLKO.1) according to the manufacturer's protocol.

2. Lentiviral Particle Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like calcium phosphate (B84403) or a lipid-based reagent.
  • Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the viral particles if necessary.

3. Transduction of Target Cells:

  • Plate the target cells (e.g., SH-SY5Y, PC12) and grow to the desired confluency.
  • Transduce the cells with the lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
  • Incubate for 18-24 hours.

4. Selection and Validation:

  • Replace the virus-containing medium with fresh medium.
  • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to select for transduced cells.
  • qPCR: Extract total RNA from the stable cell pool, synthesize cDNA, and perform quantitative PCR (qPCR) using primers specific for the target this compound to quantify the knockdown efficiency at the mRNA level.
  • Western Blot: Prepare protein lysates and perform Western blotting to confirm the reduction of the target this compound protein.

Protocol 3: Western Blot for this compound Protein Validation[7][16][17]

1. Protein Lysate Preparation:

  • Wash cell pellets with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
  • Determine protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
  • Separate the proteins on an SDS-polyacrylamide gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target this compound (e.g., anti-Syntaxin-1A) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize protein loading.

Protocol 4: qPCR for this compound mRNA Validation[18][19]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
  • Assess RNA quality and quantity.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction:

  • Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based qPCR master mix.
  • Each reaction should contain cDNA template, forward and reverse primers for the target this compound gene, and master mix.
  • Include a no-template control and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

3. Data Analysis:

  • Run the qPCR on a real-time PCR instrument.
  • Calculate the relative expression of the target this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to a control sample (e.g., cells transduced with a non-targeting shRNA).

Protocol 5: Neurotransmitter Release Assay in PC12 Cells[20][21][22][23][24]

1. Cell Culture and Differentiation:

  • Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
  • For differentiation, treat cells with Nerve Growth Factor (NGF) for 5-7 days.

2. [³H]-Dopamine Loading:

  • Incubate differentiated PC12 cells with [³H]-dopamine in a suitable buffer for 1-2 hours at 37°C.
  • Wash the cells several times with a low-potassium buffer to remove extracellular [³H]-dopamine.

3. Evoked Release:

  • Stimulate the cells with a high-potassium buffer (e.g., containing 70 mM KCl) for a defined period (e.g., 2-5 minutes) to induce depolarization and neurotransmitter release.
  • Collect the supernatant, which contains the released [³H]-dopamine.
  • Lyse the cells to measure the remaining intracellular [³H]-dopamine.

4. Quantification:

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
  • Express the amount of released [³H]-dopamine as a percentage of the total [³H]-dopamine (supernatant + lysate).

Protocol 6: Calcium Imaging in Neurosecretory Cells[25][26][27]

1. Cell Preparation and Dye Loading:

  • Plate neurosecretory cells (e.g., PC12, SH-SY5Y) on glass-bottom dishes coated with a suitable substrate (e.g., poly-L-lysine).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

2. Imaging Setup:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with alternating excitation wavelengths for ratiometric dyes like Fura-2).

3. Stimulation and Image Acquisition:

  • Perfuse the cells with a physiological salt solution.
  • Acquire baseline fluorescence images.
  • Stimulate the cells with a depolarizing agent (e.g., high KCl) or a specific agonist to induce calcium influx.
  • Continuously acquire fluorescence images during and after stimulation.

4. Data Analysis:

  • Measure the changes in fluorescence intensity over time in individual cells or regions of interest.
  • For ratiometric dyes, calculate the ratio of fluorescence at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.
  • Compare the amplitude and kinetics of the calcium transients between control and this compound knockout/knockdown cells.

References

Application Notes and Protocols for Utilizing Botulinum Neurotoxin C1 to Cleave Syntaxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the experimental use of Botulinum Neurotoxin C1 (BoNT/C1) to specifically cleave syntaxin, a key protein in the synaptic vesicle fusion machinery. Understanding this process is crucial for research in neuroscience, particularly in studies related to neurotransmitter release, synaptic plasticity, and for the development of novel therapeutics targeting these pathways.

Introduction

Botulinum neurotoxins are potent metalloproteases that inhibit neurotransmitter release by cleaving specific SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins.[1][2] BoNT/C1 is unique in its ability to cleave two different SNARE proteins: this compound-1A/1B and SNAP-25.[1][2][3][4] This dual activity makes it a valuable tool for dissecting the specific roles of these proteins in exocytosis. The light chain of BoNT/C1 acts as a zinc-dependent endoprotease, targeting this compound for cleavage and thereby disrupting the formation of the SNARE complex required for vesicle fusion with the presynaptic membrane.[5] These protocols detail the application of BoNT/C1 in both cellular and in vitro systems to study the cleavage of this compound.

Signaling Pathway and Mechanism of Action

BoNT/C1 exerts its effect through a multi-step process involving binding to the neuronal surface, internalization, translocation of the light chain into the cytosol, and subsequent cleavage of its target proteins. The cleavage of this compound by the BoNT/C1 light chain prevents the assembly of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, ultimately blocking neurotransmitter release.

BoNT_C1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol BoNT/C1 BoNT/C1 Receptor Neuronal Receptor BoNT/C1->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Synaptic Vesicle Endosome Endocytosis->Endosome LC_Translocation LC Translocation Endosome->LC_Translocation BoNT/C1_LC BoNT/C1 Light Chain (LC) LC_Translocation->BoNT/C1_LC This compound This compound BoNT/C1_LC->this compound Cleavage SNARE_Complex SNARE Complex Formation Cleaved_this compound Cleaved this compound Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Inhibition->SNARE_Complex Inhibition

Caption: BoNT/C1 mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for experiments involving BoNT/C1-mediated cleavage of this compound.

Table 1: BoNT/C1 Concentrations for Cellular Assays

Cell TypeBoNT/C1 ConcentrationIncubation TimeOutcomeReference
Cerebellar Granule Neurons (CGNs)0.05 - 5 nM12 hoursThis compound-1A/1B cleavage (EC50 ~0.25 nM)[1]
Primary Cortical Neurons0.5 nM96 hoursThis compound cleavage[6]
Adrenal Chromaffin Cells10 - 300 nM24 - 72 hoursThis compound 1A/B degradation[3][4]

Table 2: In Vitro Cleavage Assay Parameters

ComponentConcentration/AmountIncubation TimeTemperatureReference
Recombinant this compound 1A1 µM1 hour37°C[1][2]
BoNT/C1 Light Chain1 - 3 µM1 hour37°C[1][2]
Cleavage BufferSee Protocol 33 hours37°C[7][8]

Experimental Protocols

Protocol 1: Cleavage of this compound in Cultured Cerebellar Granule Neurons (CGNs)

This protocol describes the culture of primary CGNs and subsequent treatment with BoNT/C1 to analyze this compound cleavage.

Materials:

  • Post-natal day 5-7 rat or mouse pups

  • Poly-L-lysine coated culture plates

  • Dissection medium (e.g., HBSS)

  • Trypsin solution

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • BoNT/C1 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-Syntaxin-1 (recognizing the intact form), anti-cleaved this compound-1 (if available), and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • CGN Culture Preparation: a. Isolate cerebella from P5-P7 rat or mouse pups and mince the tissue.[9] b. Digest the tissue with trypsin and DNase I to obtain a single-cell suspension.[9][10] c. Plate the cells on poly-L-lysine coated plates at a desired density (e.g., 1.5 x 10^6 cells/well in a 24-well plate).[9] d. Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.[11][12]

  • BoNT/C1 Treatment: a. Prepare serial dilutions of BoNT/C1 in culture medium to achieve final concentrations ranging from 0.05 nM to 5 nM.[1] b. Replace the culture medium in each well with the BoNT/C1-containing medium. Include a vehicle-only control. c. Incubate the cells for 12 hours at 37°C.[1]

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis: a. Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary anti-Syntaxin-1 antibody overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescence substrate and an imaging system. h. Strip and re-probe the membrane for a loading control.

Workflow_CGN_Assay cluster_culture Cell Culture cluster_treatment BoNT/C1 Treatment cluster_analysis Analysis A Isolate & Digest Cerebella B Plate CGNs on Poly-L-Lysine A->B C Culture for 7-10 Days B->C D Prepare BoNT/C1 Dilutions C->D E Treat CGNs for 12h D->E F Lyse Cells & Quantify Protein E->F G SDS-PAGE & Western Blot F->G H Probe for this compound & Loading Control G->H I Detect & Analyze Cleavage H->I

Caption: Workflow for BoNT/C1 treatment of CGNs.

Protocol 2: this compound Cleavage in Permeabilized Chromaffin Cells

This protocol is adapted for chromaffin cells, which can be permeabilized to allow direct access of the BoNT/C1 light chain to the cytosol.

Materials:

  • Primary bovine chromaffin cells or a suitable cell line (e.g., PC12)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Digitonin (B1670571) or Streptolysin-O (SLO) for permeabilization

  • Buffer for permeabilization (e.g., potassium glutamate-based buffer)

  • Recombinant BoNT/C1 light chain

  • Materials for cell lysis, protein quantification, and Western blotting as in Protocol 1.

Procedure:

  • Cell Culture: a. Culture chromaffin cells according to standard protocols.[13][14][15]

  • Permeabilization and Toxin Treatment: a. Wash the cells with a suitable buffer (e.g., Locke's solution).[14] b. Permeabilize the cells with a low concentration of digitonin or SLO for a short period to create pores in the plasma membrane. c. Remove the permeabilization agent and incubate the cells with varying concentrations of the BoNT/C1 light chain in an appropriate intracellular-like buffer.[4] d. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[4]

  • Analysis: a. Terminate the reaction by adding ice-cold buffer and proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1 to assess this compound cleavage.

Protocol 3: In Vitro this compound Cleavage Assay

This cell-free assay directly assesses the proteolytic activity of BoNT/C1 on a this compound substrate.

Materials:

  • Recombinant BoNT/C1 light chain

  • Recombinant this compound-1A substrate (e.g., GST-fusion protein)

  • Cleavage buffer (e.g., 50 mM HEPES pH 7.4, 10 mM DTT, 20 µM ZnCl2).[7][8]

  • SDS-PAGE materials

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the recombinant this compound substrate (e.g., 1 µM) with the cleavage buffer.[1] b. Add the BoNT/C1 light chain to the reaction mixture at the desired concentration (e.g., 10-100 nM). c. Include a control reaction without the BoNT/C1 light chain.

  • Incubation: a. Incubate the reaction mixture at 37°C for 1-3 hours.[7][8]

  • Analysis: a. Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Analyze the cleavage products by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-syntaxin antibody. The appearance of a smaller molecular weight band indicates cleavage.

Workflow_In_Vitro_Assay cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Combine Recombinant this compound & Cleavage Buffer B Add BoNT/C1 Light Chain A->B C Incubate at 37°C for 1-3h B->C D Stop Reaction with Sample Buffer C->D E Analyze by SDS-PAGE & Western Blot D->E F Detect this compound Cleavage E->F

Caption: Workflow for in vitro this compound cleavage assay.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers to effectively use BoNT/C1 as a tool to investigate the role of this compound in neuronal processes. Careful optimization of toxin concentration and incubation time is crucial for achieving desired experimental outcomes. These methods can be adapted for various research applications, from fundamental neuroscience to the screening of potential therapeutic agents that modulate SNARE complex formation and function.

References

Application Notes and Protocols: Syntaxin Pull-Down Assays with GST-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular signaling pathways and identifying potential therapeutic targets. The Glutathione (B108866) S-Transferase (GST) pull-down assay is a robust and widely used in vitro technique to investigate and confirm direct protein-protein interactions.[1][2][3] This application note provides a detailed protocol for performing a pull-down assay using a GST-tagged syntaxin protein as "bait" to identify and isolate interacting "prey" proteins from a cell lysate.

Syntaxins are a family of SNARE (Soluble NSF Attachment Protein Receptor) proteins that play a crucial role in vesicle trafficking and fusion, a fundamental process in neurotransmission and hormone secretion.[4] They are key components of the SNARE complex, which mediates the fusion of vesicles with their target membranes. Understanding the interactions of this compound with other proteins, such as Munc18, is critical for elucidating the molecular mechanisms of exocytosis. This protocol is designed to be a comprehensive guide for researchers studying this compound-mediated signaling pathways.

Data Presentation

The following table summarizes representative quantitative data for the interaction between this compound-1A and its regulatory protein Munc18-1, as determined by Isothermal Titration Calorimetry (ITC). While not a direct output of a GST pull-down assay, this data provides a quantitative measure of the binding affinity, which is a key parameter in studying protein-protein interactions.

Interacting ProteinsTechniqueDissociation Constant (Kd)Stoichiometry (N)Reference
This compound-1A and Munc18-1Isothermal Titration Calorimetry (ITC)~1 nM1:1(Burkhardt et al., 2008)

Experimental Protocols

This section provides a detailed methodology for a GST pull-down assay to identify proteins that interact with a specific this compound isoform.

Part 1: Expression and Purification of GST-Syntaxin Fusion Protein

This part of the protocol describes the expression of the GST-tagged this compound "bait" protein in E. coli and its subsequent purification.

Materials:

  • pGEX vector containing the this compound gene of interest

  • E. coli expression strain (e.g., BL21)

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail)

  • Glutathione-Sepharose beads

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

Procedure:

  • Transformation: Transform the pGEX-syntaxin plasmid into a suitable E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for 3-4 hours at 30°C or overnight at 18°C for better protein folding.[5]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by using a French press.[6]

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris. Carefully transfer the supernatant containing the soluble GST-syntaxin to a new tube.

  • Binding to Glutathione Beads: Add 1 mL of a 50% slurry of Glutathione-Sepharose beads to the clarified lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-syntaxin to bind to the beads.[7]

  • Washing: Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the beads three times with 10 mL of ice-cold Wash Buffer.

  • Elution: Elute the GST-syntaxin fusion protein by adding 1 mL of Elution Buffer to the beads. Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the purified protein. Repeat the elution step for a higher yield.

  • Purity Check: Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.

Part 2: Preparation of Cell Lysate (Prey)

This part of the protocol describes the preparation of a cell lysate that will serve as the source of "prey" proteins.

Materials:

  • Mammalian cells expressing the potential interacting proteins

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer for Mammalian Cells (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail)

  • Cell scraper

Procedure:

  • Cell Culture: Grow the mammalian cells of interest to 80-90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cells. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new tube. This is the "prey" lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Part 3: GST Pull-Down Assay

This is the core part of the protocol where the "bait" and "prey" are incubated together.

Materials:

  • Purified GST-syntaxin bound to Glutathione-Sepharose beads (from Part 1)

  • GST protein bound to Glutathione-Sepharose beads (as a negative control)

  • Clarified cell lysate ("prey") (from Part 2)

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MgCl2, 0.1% NP-40, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) or SDS-PAGE Sample Buffer

Procedure:

  • Bead Preparation: Take an equal amount of GST-syntaxin beads and GST-control beads. Wash the beads twice with 1 mL of ice-cold Binding/Wash Buffer.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 1% BSA in Binding/Wash Buffer) for 1 hour at 4°C.[8] Wash the beads again with Binding/Wash Buffer.

  • Binding: Add 500 µg to 1 mg of the "prey" cell lysate to both the GST-syntaxin beads and the GST-control beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]

  • Washing: Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C. Carefully remove the supernatant. Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer.[1] With each wash, gently resuspend the beads and then pellet them.

  • Elution: After the final wash, remove all the supernatant. Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Alternatively, add 50 µL of 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute and denature the proteins for immediate analysis.

  • Analysis: Centrifuge the beads and collect the supernatant containing the eluted proteins. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

Visualizations

Experimental Workflow

GST_Pull_Down_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_pulldown Pull-Down cluster_analysis Analysis B1 Express GST-Syntaxin in E. coli B2 Lyse E. coli and clarify lysate B1->B2 B3 Bind GST-Syntaxin to Glutathione Beads B2->B3 PD1 Incubate GST-Syntaxin beads with prey lysate B3->PD1 P1 Culture Mammalian Cells P2 Lyse cells and clarify lysate P1->P2 P2->PD1 PD2 Wash beads to remove non-specific binders PD1->PD2 PD3 Elute bound proteins PD2->PD3 A1 SDS-PAGE PD3->A1 A2 Western Blot A1->A2

Caption: Workflow for a GST pull-down assay.

SNARE Complex Formation Signaling Pathway

SNARE_Complex_Formation cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane VAMP VAMP/Synaptobrevin (v-SNARE) SNARE_Complex SNARE Complex (4-helix bundle) VAMP->SNARE_Complex This compound This compound (t-SNARE) This compound->SNARE_Complex Opens & assembles SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_Complex Munc18 Munc18 Munc18->this compound Binds to closed conformation Fusion Membrane Fusion & Neurotransmitter Release SNARE_Complex->Fusion Drives

Caption: SNARE complex formation pathway.

References

Probing Syntaxin's Dance: Application Notes and Protocols for Single-Molecule FRET Studies of Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing single-molecule Förster Resonance Energy Transfer (smFRET) for the investigation of syntaxin conformational dynamics. This compound, a crucial component of the SNARE complex, undergoes significant conformational changes between "open" and "closed" states, a process fundamental to the regulation of neurotransmitter release. Understanding these dynamics at the single-molecule level offers profound insights for basic research and is a critical avenue for the development of novel therapeutics targeting neurological and secretory disorders.

Introduction to this compound Conformational Dynamics

This compound-1, a plasma membrane-associated protein, plays a pivotal role in synaptic vesicle fusion. Its conformational state is tightly regulated by interacting partners, most notably Munc18-1 and SNAP-25. In its "closed" conformation, the N-terminal Habc domain of this compound-1 folds back onto its SNARE motif, autoinhibiting its entry into the SNARE complex. The transition to an "open" conformation, where the SNARE motif is exposed, is a prerequisite for the assembly of the fusogenic SNARE complex with synaptobrevin and SNAP-25. smFRET provides a powerful tool to observe these conformational transitions in real-time, offering a window into the molecular choreography of exocytosis.

Quantitative Data Summary

smFRET experiments allow for the precise measurement of FRET efficiency, which is inversely proportional to the distance between donor and acceptor fluorophores. This enables the quantification of the relative populations of different conformational states and the kinetics of their interconversion. The following table summarizes typical FRET efficiency values observed for this compound-1a under various conditions.

ConditionConformationPredominant FRET Efficiency (E)Reference
This compound-1a aloneDynamic equilibriumHigh FRET (~0.7-0.8) and Low FRET (~0.3-0.5)[1]
This compound-1a + Munc18-1ClosedHigh FRET (~0.7-0.8)[1]
This compound-1a + SNAP-25OpenLow FRET (~0.3-0.5)
This compound-1a + Munc18-1 + SNAP-25Equilibrium shifted towards openPredominantly Low FRET

Experimental Protocols

Protein Expression, Purification, and Labeling

A robust protocol for generating fluorescently labeled this compound-1a is critical for successful smFRET experiments. This typically involves site-directed mutagenesis to introduce cysteine residues at strategic locations for dye labeling.

a. Site-Directed Mutagenesis:

  • Introduce two cysteine mutations into a cysteine-free this compound-1a construct. Common labeling sites are within the Habc domain and the SNARE motif to maximize the FRET change between the open and closed conformations. For example, substituting residues at positions ~100 in the Habc domain and ~225 in the SNARE motif can be effective.[1]

b. Protein Expression and Purification:

  • Transform the this compound-1a mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18-25 °C) to enhance soluble protein production.

  • Harvest cells by centrifugation and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM imidazole, 1 mM TCEP).

  • Clarify the lysate by ultracentrifugation.

  • Purify the His-tagged this compound-1a using a Ni-NTA affinity column, eluting with a gradient of imidazole.

  • Further purify the protein using size-exclusion chromatography to remove aggregates and ensure a homogenous sample.

c. Fluorescent Labeling:

  • Reduce the purified this compound-1a with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure free sulfhydryl groups.

  • Remove TCEP using a desalting column.

  • Immediately incubate the protein with a 5- to 10-fold molar excess of maleimide-functionalized donor (e.g., Cy3) and acceptor (e.g., Cy5) dyes for 2-4 hours at 4°C in the dark. The labeling buffer should be at a pH of 7.0-7.5 (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl).[2]

  • Quench the labeling reaction by adding a 100-fold molar excess of a reducing agent like DTT or β-mercaptoethanol.

  • Separate the labeled protein from free dye using a desalting column followed by high-performance liquid chromatography (HPLC) to isolate the correctly double-labeled protein from unlabeled and single-labeled species.[2]

Sample Preparation for smFRET Imaging

For studying the dynamics of membrane-associated this compound, reconstitution into a membrane-mimetic system is essential.

a. Liposome or Nanodisc Reconstitution (Optional but Recommended):

  • Prepare a lipid mixture (e.g., POPC:POPS in a 4:1 molar ratio) and solubilize it with a detergent like sodium cholate.

  • Mix the labeled this compound-1a with the solubilized lipids at a desired protein-to-lipid ratio.

  • Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes or nanodiscs.

b. Surface Immobilization for TIRF Microscopy:

  • Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and water).

  • Functionalize the coverslip surface with a mixture of PEG and biotin-PEG to prevent non-specific protein adsorption.

  • Coat the surface with neutravidin or streptavidin.

  • Immobilize the biotinylated, labeled this compound-1a (or proteoliposomes/nanodiscs containing the protein) on the surface via the biotin-streptavidin interaction.

smFRET Data Acquisition and Analysis

a. Total Internal Reflection Fluorescence (TIRF) Microscopy:

  • Use a TIRF microscope to excite the donor fluorophores in the immobilized molecules.

  • Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a sensitive EMCCD camera.

  • Acquire time-series data with a typical frame rate of 10-100 ms (B15284909) to capture the conformational dynamics.

b. Data Analysis:

  • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA).

  • Correct for background noise and spectral bleed-through.

  • Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (IA + ID).

  • Generate FRET efficiency histograms to visualize the populations of different conformational states.

  • Perform dwell time analysis on the time traces to determine the kinetics of transitions between the open and closed states. The dwell times in each state can be fitted to exponential distributions to extract the transition rates.[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_protein_prep Protein Preparation cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Analysis mutagenesis Site-Directed Mutagenesis expression Protein Expression & Purification mutagenesis->expression labeling Fluorescent Labeling (Cy3/Cy5) expression->labeling hplc HPLC Purification labeling->hplc reconstitution Reconstitution in Nanodiscs/Liposomes hplc->reconstitution immobilization Surface Immobilization (PEG/Biotin-Streptavidin) reconstitution->immobilization tirf TIRF Microscopy immobilization->tirf analysis Data Analysis (FRET Efficiency, Dwell Times) tirf->analysis syntaxin_conformation cluster_states This compound-1 Conformational States closed Closed Conformation Autoinhibited High FRET open Open Conformation Active Low FRET closed->open Conformational Equilibrium open->closed SNARE_complex SNARE Complex Formation open->SNARE_complex Munc18 Munc18-1 Munc18->closed Stabilizes SNAP25 SNAP-25 SNAP25->open Promotes SNAP25->SNARE_complex

References

Optogenetic Tools for Controlling Syntaxin Clustering and Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Syntaxin-1A, a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, plays a pivotal role in the docking and fusion of synaptic vesicles with the presynaptic plasma membrane.[1][2] The spatial organization of this compound-1A into clusters is thought to be a critical regulatory step in exocytosis, though the precise function of these clusters remains an area of active investigation.[3][4][5] Optogenetics offers a powerful approach to dissect the role of this compound clustering by providing precise spatiotemporal control over its oligomerization state.[6][7]

This document provides detailed application notes and protocols for utilizing optogenetic tools to control this compound-1A clustering and function. We will focus on a light-inducible dimerization system based on the Vaucheria frigida aureochrome1 (AuLOV) domain, which allows for reversible control of this compound clustering in live cells.[8] This approach enables researchers to investigate the direct consequences of this compound clustering on vesicle docking, fusion, and neurotransmitter release.

The core principle involves fusing this compound-1A to the light-sensitive AuLOV domain. In the dark, the this compound-AuLOV fusion protein exists predominantly as monomers. Upon blue light illumination, the AuLOV domains dimerize, forcing the attached this compound-1A molecules into close proximity and inducing the formation of larger clusters.[8] This process is reversible, with the clusters disassembling upon cessation of the light stimulus. This tool allows for a "gain-of-function" approach to study the effects of enhanced this compound clustering.[8]

Key Optogenetic Modules for this compound Control

Several optogenetic systems can be adapted for controlling protein oligomerization. The choice of module depends on the desired kinetics, oligomerization state, and experimental context.

Optogenetic SystemTypeAssociation t1/2 (s)Dissociation t1/2 (s)Wavelength (nm)Notes
AuLOV Homo-dimerization--Blue (~450)Light-induced dimerization; utilized for this compound control.[9]
CRY2 Homo-oligomerization15–115 (CRY2olig)410–1386 (CRY2olig)Blue (~488)Forms higher-order oligomers upon blue light stimulation.[9][10]
CRY2 / CIBN Hetero-dimerization<1300Blue (~488)Rapid association upon blue light stimulation.[9][11]
iLID / nano Hetero-dimerization2–9564Blue (~470)An engineered LOV-domain based system.[9]

Data summarized from a corrigendum (B26392) to "this compound Clustering and Optogenetic Control for Synaptic Membrane Fusion".[9] Note: Kinetic values can vary depending on the specific construct and cellular environment.

Experimental Protocols

Protocol 1: Molecular Cloning of Opto-Syntaxin Construct

This protocol describes the generation of a this compound-1A construct fused to a light-activated dimerization domain (e.g., AuLOV) and a fluorescent reporter (e.g., GFP).

Materials:

  • pEGFP-N1 vector

  • Human this compound-1A cDNA

  • AuLOV domain cDNA

  • Restriction enzymes (e.g., NheI, AgeI, NotI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • Plasmid purification kit

Method:

  • Vector Preparation: Digest the pEGFP-N1 vector with appropriate restriction enzymes to allow for in-frame insertion of the this compound-1A and AuLOV sequences.

  • Insert Amplification: Amplify the full-length human this compound-1A cDNA and the AuLOV domain cDNA using PCR. Design primers to introduce restriction sites compatible with the digested vector and to ensure in-frame fusion. A typical construct design would be this compound-1A-AuLOV-GFP.

  • Ligation: Ligate the amplified and digested this compound-1A and AuLOV fragments into the prepared pEGFP-N1 vector using T4 DNA Ligase.

  • Transformation: Transform the ligation product into competent DH5α E. coli cells.

  • Selection and Verification: Select for positive clones on antibiotic-containing agar (B569324) plates. Isolate plasmid DNA from several colonies and verify the correct insertion and sequence by restriction digest and Sanger sequencing.

Protocol 2: Cell Culture, Transfection, and Expression

This protocol is for expressing the opto-syntaxin construct in a suitable cell line, such as PC12 cells, which are a common model for studying neurosecretion.

Materials:

  • PC12 cell line

  • DMEM high-glucose medium

  • Fetal bovine serum (FBS)

  • Horse serum

  • Penicillin-Streptomycin (B12071052)

  • Lipofectamine 3000 or similar transfection reagent

  • Opto-syntaxin plasmid DNA

Method:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating for Transfection: One day before transfection, plate the PC12 cells onto glass-bottom dishes suitable for microscopy at a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the this compound-AuLOV-GFP plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Expression: Allow the cells to express the construct for 24-48 hours post-transfection before proceeding with imaging experiments.

Protocol 3: Optogenetic Stimulation and Live-Cell Imaging

This protocol details the procedure for inducing this compound clustering with light and imaging the process using Total Internal Reflection Fluorescence (TIRF) microscopy, which is ideal for visualizing events at the plasma membrane.

Materials:

  • Inverted microscope equipped with a TIRF objective and laser lines for GFP (e.g., 488 nm) and for stimulation (e.g., 450 nm or 488 nm).

  • Live-cell imaging chamber with temperature and CO2 control.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Method:

  • Microscope Setup: Mount the dish of transfected cells onto the microscope stage. Equilibrate the live-cell chamber to 37°C and 5% CO2.

  • Cell Selection: Identify a healthy, transfected cell expressing the this compound-AuLOV-GFP construct at a moderate level. The fluorescence should be clearly localized to the plasma membrane.

  • Pre-Stimulation Imaging (Dark State): Acquire baseline images of the cell in the dark state using the 488 nm laser at low power to visualize the distribution of monomeric this compound-AuLOV-GFP.

  • Optogenetic Stimulation: To induce clustering, illuminate the cell or a region of interest with blue light (e.g., 450 nm or a higher power 488 nm laser). The duration and intensity of the stimulation should be optimized for the specific construct and desired level of clustering. A typical stimulation might be continuous illumination for 1-5 minutes.

  • Post-Stimulation Imaging (Clustered State): Immediately following stimulation, acquire images to visualize the formation of this compound clusters. Continue imaging to observe the dynamics of the clusters.

  • Reversibility: To observe the dissociation of clusters, stop the blue light stimulation and continue to acquire images over time (e.g., every 30 seconds for 10-15 minutes).

  • Image Analysis: Quantify the changes in this compound clustering by measuring parameters such as cluster size (diameter), density (number of clusters per unit area), and fluorescence intensity before, during, and after light stimulation.

Quantitative Data Summary

The following table summarizes quantitative data from experiments using a this compound-AuLOV-GFP construct to demonstrate light-inducible clustering.

ParameterConditionValue (Mean ± SEM)Cell TypeSource
Cluster Diameter Dark (Before Stimulation)1.00 (Normalized)PC12Pei et al., 2025[8]
Blue Light (After Stimulation)~1.25 (Normalized)PC12Pei et al., 2025[8]
Dark (Recovery)~1.05 (Normalized)PC12Pei et al., 2025[8]
Punctum Intensity (a.u.) Full-length this compound on Bilayer~1.5In vitroPei et al., 2025[12]
This compound-SNARE Domain on Bilayer~2.5In vitroPei et al., 2025[12]
This compound-Habc Domain on Bilayer~0.5In vitroPei et al., 2025[12]
Punctum Size (µm²) Full-length this compound on Bilayer~0.4In vitroPei et al., 2025[12]
This compound-SNARE Domain on Bilayer~0.8In vitroPei et al., 2025[12]
This compound-Habc Domain on Bilayer~0.2In vitroPei et al., 2025[12]

This data indicates a significant and reversible increase in the diameter of this compound clusters upon blue light stimulation.[8] In vitro data suggests that the SNARE domain is a primary driver of this compound condensation.[12]

Visualizations

OptoSyntaxin_Mechanism cluster_dark Dark State cluster_light Blue Light Illumination Dark_Monomer1 This compound-AuLOV Light_Cluster This compound-AuLOV This compound-AuLOV This compound-AuLOV Dark_Monomer1->Light_Cluster:f0 Dimerization Dark_Monomer2 This compound-AuLOV Dark_Monomer3 This compound-AuLOV label_dark Monomeric & Diffuse Light_Cluster->Dark_Monomer1 Reversion (in dark) label_light Clustered & Immobile

Caption: Mechanism of light-induced this compound clustering using the AuLOV system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cloning 1. Construct Cloning (this compound-AuLOV-GFP) Transfection 2. Cell Transfection (e.g., PC12 cells) Cloning->Transfection Expression 3. Protein Expression (24-48 hours) Transfection->Expression Baseline 4. Baseline Imaging (TIRF, Dark State) Expression->Baseline Stimulate 5. Optogenetic Stimulation (Blue Light) Baseline->Stimulate Imaging 6. Image Acquisition (Clustered State) Stimulate->Imaging Recovery 7. Recovery Imaging (Dark State) Imaging->Recovery Analysis 8. Image Analysis (Cluster Size, Density) Recovery->Analysis SNARE_Complex_Pathway Vesicle Synaptic Vesicle VAMP2 VAMP2 (v-SNARE) PM Plasma Membrane This compound This compound-1A SNAP25 SNAP-25 Fusion Membrane Fusion & Neurotransmitter Release This compound->Fusion SNARE Complex Assembly SNAP25->Fusion SNARE Complex Assembly VAMP2->Fusion SNARE Complex Assembly Opto Optogenetic Clustering (Blue Light) Opto->this compound Modulates

References

Application Notes and Protocols for Electrophysiological Recording in Syntaxin Mutant Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the functional consequences of syntaxin mutations on neuronal communication. This compound, a crucial component of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, plays a central role in synaptic vesicle docking and fusion, which are fundamental processes for neurotransmitter release.[1][2][3][4][5][6][7][8][9][10] Mutations in this compound genes can lead to severe neurological disorders by altering the efficacy of synaptic transmission.[6]

This document outlines key electrophysiological techniques, namely whole-cell patch-clamp and amperometry, to functionally characterize this compound mutant neurons. It also provides structured data from published studies to serve as a comparative reference.

Introduction to this compound and its Role in Neurotransmission

This compound-1 is a plasma membrane-bound protein that, together with SNAP-25 (Synaptosomal-associated protein 25) and synaptobrevin (also known as VAMP, vesicle-associated membrane protein), forms the core SNARE complex.[1][5][6][8][9][10] This complex acts as the minimal machinery required to drive the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[8][9] The interaction and conformational changes of these proteins are tightly regulated, ensuring the precise timing and calcium dependency of neurotransmitter release.[1][6]

Mutations in this compound can disrupt various stages of this process, including vesicle docking, priming, and fusion, leading to either a reduction or an increase in neurotransmitter release.[2][11][12] Understanding the specific impact of a given this compound mutation is critical for elucidating disease mechanisms and for the development of targeted therapeutics.

Key Electrophysiological Techniques

Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a versatile technique used to record the electrical activity of individual neurons. It allows for the measurement of various parameters of synaptic transmission, including postsynaptic currents and potentials.[13][14][15][16][17]

Objective: To measure spontaneous and evoked neurotransmitter release from this compound mutant neurons by recording excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Plate neurons on coverslips prep2 Culture for desired duration prep1->prep2 rec1 Transfer coverslip to recording chamber prep2->rec1 rec2 Perfuse with artificial cerebrospinal fluid (aCSF) rec1->rec2 rec3 Pull glass micropipette rec4 Fill pipette with internal solution rec3->rec4 rec5 Approach neuron and form Giga-seal rec4->rec5 rec6 Rupture membrane for whole-cell access rec5->rec6 rec7 Record spontaneous and evoked currents rec6->rec7 ana1 Analyze EPSC/IPSC amplitude, frequency, and kinetics rec7->ana1 ana2 Compare mutant vs. wild-type ana1->ana2

Figure 1: Workflow for Whole-Cell Patch-Clamp Recording.

Protocol: A simplified protocol for whole-cell patch-clamp recording from cultured neurons is provided below.[13][15][16]

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.[13]

  • Internal Solution (for recording EPSCs, in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be 10-20 mOsm lower than the aCSF.[16][17]

Procedure:

  • Preparation:

    • Plate neurons on glass coverslips a few days prior to recording.[13][15]

    • Prepare and filter aCSF and internal solutions on the day of the experiment.[13][16]

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[15]

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.[15]

    • Continuously perfuse the chamber with oxygenated aCSF at a rate of approximately 1.5 mL/min.[13]

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.[14]

    • Apply positive pressure to the pipette and approach a target neuron under visual guidance.[14]

    • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[14]

    • Apply a brief pulse of suction or a "zap" voltage to rupture the membrane patch and achieve the whole-cell configuration.[14]

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the cell at 0 mV.[13]

    • Evoked Recordings: Stimulate presynaptic neurons (e.g., with a bipolar electrode) to evoke postsynaptic currents (eEPSCs or eIPSCs).

    • Current-Clamp Mode: Inject current steps to measure the resting membrane potential and firing properties of the neuron.[15]

Amperometry

Amperometry is a high-resolution technique used to detect the release of oxidizable neurotransmitters, such as dopamine (B1211576) and serotonin, from single vesicles.[18][19][20][21]

Objective: To quantify the amount of neurotransmitter released per vesicle (quantal size) and the kinetics of vesicle fusion in this compound mutant neurons.

Experimental Workflow:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Prepare carbon-fiber microelectrode prep2 Culture cells capable of releasing oxidizable neurotransmitters prep1->prep2 rec1 Position electrode near the cell surface prep2->rec1 rec2 Apply a constant voltage to the electrode rec1->rec2 rec3 Stimulate the cell to induce exocytosis rec2->rec3 rec4 Record current spikes corresponding to single vesicle release events rec3->rec4 ana1 Detect and analyze individual amperometric spikes rec4->ana1 ana2 Calculate quantal size, release frequency, and spike kinetics ana1->ana2 ana3 Compare mutant vs. wild-type ana2->ana3

Figure 2: Workflow for Amperometric Recording.

Protocol:

Equipment:

  • Carbon-fiber microelectrode (5-10 µm diameter)

  • Amperometric amplifier

  • Data acquisition system

Procedure:

  • Preparation:

    • Fabricate or purchase carbon-fiber microelectrodes.

    • Culture cells, such as PC12 cells or chromaffin cells, that release catecholamines.

  • Recording:

    • Place the carbon-fiber electrode in close apposition to the surface of the cell.

    • Apply a constant oxidative potential (e.g., +700 mV for catecholamines) to the electrode.

    • Stimulate the cell to induce exocytosis (e.g., via high potassium solution or a chemical agonist).

    • Record the resulting current, where each spike represents the oxidation of neurotransmitter released from a single vesicle.[19][22]

  • Data Analysis:

    • Use software to detect and analyze the individual amperometric spikes.[19]

    • The integral of each spike (charge, Q) is proportional to the number of neurotransmitter molecules released (quantal size). This can be calculated using Faraday's law: Q = nNF, where n is the number of electrons transferred per molecule, N is the number of molecules, and F is the Faraday constant.[21]

    • Analyze spike parameters such as amplitude, rise time, and decay time to infer information about the fusion pore dynamics.[18][20][21]

Data Presentation: Effects of this compound Mutations

The following tables summarize quantitative data from studies on this compound mutant neurons in various model organisms.

Table 1: Electrophysiological Phenotypes of this compound Mutants in Drosophila melanogaster
MutationEffect on Neurotransmitter ReleaseKey FindingsReference
syx-1A nullAbolished evoked neurotransmissionThis compound is essential for evoked neurotransmitter release.
syx-1A partial loss-of-function80% reduction in evoked transmissionDemonstrates a dose-dependent role of this compound in neurotransmission.
This compound mutation blocking ROP/Munc-18 bindingIncreased neurotransmitter releaseROP/Munc-18 normally inhibits neurosecretion through its interaction with this compound.[11]
This compound mutation blocking Ca2+ channel bindingIncreased neurotransmitter releaseThis compound normally functions in inhibiting Ca2+ channel opening.[11]
Table 2: Electrophysiological Phenotypes of this compound Mutants in Caenorhabditis elegans
MutationEffect on Neurotransmitter ReleaseKey FindingsReference
unc-64 (this compound) hypomorphic mutantsAltered kinetics of transmitter releaseLesions in the coiled-coil domain of this compound impair synaptic transmission.[23]
"Open" this compound knock-inEnhanced spontaneous and evoked exocytosisFacilitating the "open" conformation of this compound enhances neurotransmitter release.[24][25]
Open this compound in snt-1 (synaptotagmin) mutant backgroundPartial rescue of exocytosis defectsOpen this compound can partially bypass the requirement for other key synaptic proteins.[25][26]
Table 3: Electrophysiological Phenotypes of this compound Knockout Mice
GenotypeEffect on Synaptic TransmissionKey FindingsReference
This compound-1A/1B double knockout (DKO)Complete abolishment of vesicle fusionThis compound-1 is essential for neurotransmitter release and neuronal survival.[2][5]
This compound-1A knockoutNormal basal synaptic transmission, impaired long-term potentiation (LTP)This compound-1A is important for synaptic plasticity.[27][28][29][30]
This compound-1A knockoutReduced 5-HT releaseSuggests a role for this compound-1A in specific neurotransmitter systems.[31]

Signaling Pathways and Logical Relationships

The SNARE Complex and Synaptic Vesicle Fusion

The core of the neurotransmitter release machinery is the SNARE complex. The following diagram illustrates the key proteins involved and their roles in vesicle fusion.

SNARE_Complex cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_membrane Plasma Membrane cluster_process Fusion Process Synaptobrevin Synaptobrevin (v-SNARE) Docking Docking Synaptobrevin->Docking interacts with Synaptotagmin Synaptotagmin (Ca2+ Sensor) Fusion Fusion Synaptotagmin->Fusion senses Ca2+ This compound This compound-1 (t-SNARE) This compound->Docking interacts with SNAP25 SNAP-25 (t-SNARE) SNAP25->Docking interacts with Priming Priming Docking->Priming leads to Priming->Fusion Ca2+ influx triggers

Figure 3: SNARE Complex-Mediated Vesicle Fusion.

This pathway highlights how this compound, as a t-SNARE, is a central component in the docking and priming of synaptic vesicles. Mutations in this compound can disrupt its interaction with synaptobrevin and SNAP-25, thereby impairing the formation of the fusion-competent SNARE complex.

Conclusion

The electrophysiological techniques and data presented in these application notes provide a framework for the detailed functional analysis of this compound mutant neurons. By employing whole-cell patch-clamp and amperometry, researchers can gain critical insights into how specific mutations alter synaptic transmission. This knowledge is invaluable for understanding the pathophysiology of related neurological disorders and for the preclinical evaluation of potential therapeutic interventions.

References

Monitoring Vesicle Recycling with pHluorin-Tagged Syntaxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of synaptic vesicle recycling is fundamental to neuronal communication and a critical area of investigation in neuroscience and drug development. The use of pH-sensitive fluorescent proteins, particularly superecliptic pHluorin (SEP), has revolutionized the study of this process by enabling real-time visualization of exocytosis and endocytosis in living cells.[1] This application note provides a detailed guide to utilizing pHluorin-tagged syntaxin-1A, a key SNARE protein in vesicle fusion, to monitor vesicle trafficking dynamics. While this compound-1A is primarily localized to the plasma membrane, tracking its potential inclusion in recycling vesicles offers insights into the fidelity of vesicle reformation and the maintenance of membrane protein identity.[2]

The principle of this technique relies on the pH sensitivity of pHluorin. The intra-luminal environment of synaptic vesicles is acidic (pH ~5.5), which quenches the fluorescence of pHluorin fused to the luminal or extracellular domain of a protein.[1] Upon exocytosis, the pHluorin tag is exposed to the neutral pH of the extracellular space (pH ~7.4), resulting in a significant increase in fluorescence. Subsequent endocytosis and re-acidification of the vesicle lead to a decrease in fluorescence, allowing for the kinetic analysis of both processes.[3]

Key Applications

  • Real-time monitoring of exocytosis and endocytosis: Directly visualize the fusion of vesicles with the plasma membrane and their subsequent retrieval.

  • Quantitative analysis of vesicle pool dynamics: Measure the size of the recycling pool and the kinetics of vesicle turnover.[4]

  • Investigating the sorting of plasma membrane proteins during endocytosis: Determine the extent to which plasma membrane proteins like this compound-1A are internalized during synaptic vesicle recycling.

  • Screening for drugs that modulate vesicle trafficking: Assess the effects of compounds on the rates of exocytosis and endocytosis.

Signaling and Experimental Workflow

The following diagrams illustrate the principle of pHluorin-based vesicle recycling monitoring and a typical experimental workflow.

Vesicle_Recycling_Pathway cluster_0 Presynaptic Terminal cluster_1 Plasma Membrane Vesicle_Quenched Synaptic Vesicle (pH 5.5) pHluorin Quenched Vesicle_Fluorescent Fused Vesicle (pH 7.4) pHluorin Fluorescent Vesicle_Quenched->Vesicle_Fluorescent Stimulation (e.g., Action Potential) Vesicle_Fluorescent->Vesicle_Quenched Re-acidification Endocytosis Endocytosis Exocytosis Exocytosis Endocytosis->Vesicle_Quenched Vesicle Reformation

Caption: Principle of pHluorin-based monitoring of synaptic vesicle recycling.

Experimental_Workflow A Construct Design: pHluorin-tagged this compound-1A C Transfection with pHluorin-Syntaxin-1A Plasmid A->C B Neuronal Cell Culture (e.g., Hippocampal Neurons) B->C D Live-Cell Imaging: Baseline Fluorescence Measurement C->D E Stimulation to Induce Exocytosis (e.g., Electrical Field Stimulation) D->E F Time-Lapse Imaging of Fluorescence Changes E->F G Data Analysis: - Background Subtraction - Photobleaching Correction - Quantify ΔF/F0 F->G H Interpretation of Results G->H

Caption: Experimental workflow for monitoring vesicle recycling with pHluorin-tagged this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from studies using pHluorin-tagged vesicle proteins.

Table 1: Surface Expression and Recycling of pHluorin-Tagged Proteins

Protein ConstructCell TypeSurface Fraction (%)Recycling with VesiclesReference
This compound-1A-pHluorinHippocampal Neurons~85%Minimal[2]
VAMP2-pHluorinHippocampal Neurons~15%Yes[5]
vGlut1-pHluorinHippocampal Neurons~2%Yes[5]

Table 2: Kinetics of Vesicle Endocytosis

pHluorin ConstructStimulationEndocytic Time Constant (τ)Cell TypeReference
sypHySingle Action Potential~15 sHippocampal Neurons[3]
vGlut1-pHluorinSingle Action Potential~14 sHippocampal Neurons[5]
VAMP2-pHluorin40 APs @ 20 Hz4-90 s (load dependent)Hippocampal Neurons[6]

Experimental Protocols

Protocol 1: Transfection of Neuronal Cultures with pHluorin-Syntaxin-1A

This protocol describes the transfection of primary hippocampal neurons using Lipofectamine 2000.

Materials:

  • Primary hippocampal neuron cultures (12-14 days in vitro, DIV)

  • pHluorin-Syntaxin-1A plasmid DNA

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 6-well plates with coverslips containing cultured neurons

Procedure:

  • Preparation of DNA-Lipofectamine Complexes:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute 0.7 µg of pHluorin-Syntaxin-1A plasmid DNA in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.[2]

    • Tube B: Dilute 1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.[2]

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 25 minutes at room temperature to allow for complex formation.[2]

  • Transfection of Neurons:

    • Gently remove the culture medium from the well containing the neuronal culture on a coverslip and save it.

    • Add the 100 µL DNA-Lipofectamine complex mixture dropwise to the coverslip.

    • Incubate the cells at 37°C in a CO2 incubator for 45-60 minutes.[2]

    • After incubation, gently add back the saved conditioned medium to the well.

    • Return the plate to the incubator and allow for protein expression for 24-72 hours before imaging.

Protocol 2: Live-Cell Imaging of Vesicle Recycling

This protocol outlines the procedure for imaging vesicle recycling in transfected neurons.

Materials:

  • Transfected neuronal cultures on coverslips

  • Imaging Chamber

  • Inverted fluorescence microscope with a high-sensitivity camera (e.g., EMCCD or sCMOS)

  • Field stimulation electrodes

  • Perfusion system

  • Imaging Buffer (Standard Extracellular Solution): [4]

    • 150 mM NaCl

    • 3 mM KCl

    • 10 mM HEPES

    • 20 mM Glucose

    • 2 mM CaCl₂

    • 3 mM MgCl₂

    • Adjust pH to 7.35

  • NH₄Cl Solution (for total vesicle pool visualization): [4]

    • 100 mM NaCl

    • 50 mM NH₄Cl

    • 3 mM KCl

    • 10 mM HEPES

    • 20 mM Glucose

    • 2 mM CaCl₂

    • 3 mM MgCl₂

    • Adjust pH to 7.35

  • Network Activity Blockers (optional): [4]

    • 10 µM DNQX

    • 50 µM APV

Procedure:

  • Mounting and Perfusion:

    • Mount the coverslip with transfected neurons in the imaging chamber.

    • Place the chamber on the microscope stage and perfuse with Imaging Buffer at a constant rate.

    • If desired, add network activity blockers to the imaging buffer to prevent spontaneous firing.

  • Locating Transfected Cells:

    • Identify transfected neurons expressing pHluorin-Syntaxin-1A using the appropriate fluorescence channel (e.g., GFP/FITC filter set).

  • Image Acquisition:

    • Acquire baseline fluorescence images (F₀) for a period of time (e.g., 60 seconds) at a suitable frame rate (e.g., 0.2-1 Hz).

    • Induce exocytosis by electrical field stimulation (e.g., 300 bipolar pulses of 10 V/cm, 1 ms (B15284909) duration, at 20 Hz).[4]

    • Continue acquiring images during and after stimulation to monitor the fluorescence increase (exocytosis) and subsequent decay (endocytosis).

  • Total Vesicle Pool Visualization:

    • At the end of the experiment, perfuse the chamber with the NH₄Cl solution to alkalinize all intracellular compartments, revealing the total fluorescence of the pHluorin-tagged protein pool (F_max).[4]

Protocol 3: Data Analysis

This protocol describes the basic steps for analyzing the acquired fluorescence data.

Software:

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Region of Interest (ROI) Selection:

    • Define ROIs around individual synaptic boutons or regions of the plasma membrane.

    • Define a background ROI in a region devoid of cells.

  • Background Subtraction:

    • Subtract the mean fluorescence intensity of the background ROI from the fluorescence intensity of the synaptic ROIs for each frame.

  • Photobleaching Correction:

    • Photobleaching can lead to a gradual decrease in fluorescence intensity over time. Correct for this by fitting a single or double exponential decay function to the pre-stimulation baseline fluorescence and subtracting this fit from the entire time course.[3]

  • Fluorescence Normalization (ΔF/F₀):

    • Calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence (F₀) from the fluorescence at each time point (F(t)).

    • Normalize the fluorescence change by dividing ΔF by F₀: ΔF/F₀ = (F(t) - F₀) / F₀ .

  • Quantification of Recycling Parameters:

    • Exocytosis Rate: The initial rising slope of the ΔF/F₀ trace reflects the rate of exocytosis.

    • Endocytosis Rate: Fit a single exponential decay function to the decaying phase of the ΔF/F₀ trace to determine the time constant (τ) of endocytosis.[4]

    • Recycling Pool Size: The peak ΔF/F₀ value in the presence of a v-ATPase inhibitor like bafilomycin A1 (which prevents re-acidification) or the total fluorescence revealed by NH₄Cl application can be used to estimate the size of the recycling vesicle pool.[4]

Troubleshooting

  • Low Transfection Efficiency: Optimize DNA concentration, Lipofectamine 2000 volume, and incubation times. Ensure neuronal cultures are healthy.

  • Weak Fluorescence Signal: Check the expression of the pHluorin construct. Use a high-sensitivity camera and appropriate microscope settings.

  • High Background Fluorescence: Ensure complete removal of transfection reagents. Use an appropriate imaging buffer.

  • Rapid Photobleaching: Reduce excitation light intensity and/or exposure time. Use an anti-fade agent in the mounting medium if applicable for fixed-cell imaging.[3]

Conclusion

The use of pHluorin-tagged this compound-1A provides a powerful tool for investigating the dynamics of this essential SNARE protein and its potential involvement in vesicle recycling. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can gain valuable insights into the molecular mechanisms governing synaptic function and identify novel therapeutic targets for neurological disorders.

References

Application Note: Quantitative Analysis of Syntaxin Splice Forms Using Real-Time RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes, and it is estimated that approximately 95% of human multi-exon genes undergo this process.[1][2] This regulation of gene expression allows a single gene to produce various mRNA transcripts, known as splice variants, which can then be translated into different protein isoforms.[1] These isoforms may have distinct, or even opposing, biological functions.[3][4] Syntaxins, a family of SNARE proteins essential for vesicular transport and membrane fusion events like neurotransmitter release and hormone secretion, are known to undergo alternative splicing. The resulting syntaxin isoforms can exhibit differential tissue expression and functional roles, making the precise quantification of their splice variants crucial for understanding their involvement in physiological and pathological processes.

This application note provides a detailed protocol for the quantitative analysis of this compound splice forms using SYBR Green-based quantitative real-time reverse transcription PCR (qRT-PCR). The method's reliability makes it a valuable tool for researchers investigating the significance of individual splice variants.[5][6]

Principle of the Method

The quantification of specific splice variants is achieved through meticulous primer design.[7] To distinguish between two splice forms—for example, one containing an exon and one where it is skipped—primers are designed to specifically target the unique exon-exon junction of one of the variants.[5][8][9] This ensures that amplification only occurs for the target splice form. The relative expression of each variant is then determined using the comparative CT (ΔΔCT) method, normalized to a stably expressed reference gene.[3]

Key strategies for distinguishing splice variants include:

  • Boundary-Spanning Primers: A primer is designed to anneal across the unique junction created by the splicing event.[5][10] This is a highly specific and widely used method.

  • Variant-Specific Probes: In probe-based qPCR, a labeled probe is designed to hybridize to the unique sequence of a specific splice variant.[5]

  • Quantification by Subtraction: This less direct method involves amplifying a region common to all variants and a region specific to one, then calculating the difference.[5]

This protocol will focus on the use of boundary-spanning primers with SYBR Green chemistry, a cost-effective and reliable approach.[3]

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined below.

qRT-PCR_Workflow A 1. Sample Collection (Tissues or Cells) B 2. Total RNA Extraction & DNase Treatment A->B C 3. RNA Quality & Quantity (Spectrophotometry / Electrophoresis) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D F 6. Quantitative Real-Time PCR (SYBR Green) D->F E 5. Splice-Variant Specific Primer Design & Validation E->F G 7. Data Analysis (Relative Quantification using ΔΔCT) F->G

Caption: Experimental workflow for qRT-PCR analysis of this compound splice forms.

Detailed Protocols

Protocol 1: Total RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: To prevent amplification from contaminating genomic DNA (gDNA), perform an on-column DNase digestion during the RNA purification process or a post-extraction DNase treatment. This is a critical step.[5]

  • RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is indicative of high-purity RNA.

  • RNA Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 2: Splice-Variant Specific Primer Design

This is the most critical step for successful splice-form analysis. For this example, we will design primers to quantify two hypothetical splice variants of this compound-1A (STX1A): STX1A-long (includes Exon 9) and STX1A-short (skips Exon 9).

  • Obtain Sequences: Retrieve the mRNA sequences for both splice variants from a database like NCBI. Align them to identify the unique exon-exon junctions.

  • Primer Design Strategy:

    • STX1A-long: Design a forward primer that spans the junction between Exon 8 and Exon 9. At least 4-5 nucleotides at the 3' end of the primer should be complementary to Exon 9.

    • STX1A-short: Design a forward primer that spans the unique junction between Exon 8 and Exon 10.

    • Common Reverse Primer: A single reverse primer can be designed in a downstream exon common to both variants (e.g., Exon 10, but downstream of the short-form forward primer).

    • Reference Gene: Design primers for a stable reference gene (e.g., GAPDH, ACTB) that also span an exon-exon junction to avoid gDNA amplification.[8]

  • Primer Design Parameters: Use software like Primer3 or IDT's PrimerQuest Tool with the following guidelines[7][8]:

    • Amplicon Size: 75-150 bp for optimal qPCR efficiency.[9]

    • Primer Length: 18-24 nucleotides.[8]

    • Melting Temperature (Tm): 60-64°C, with the Tm of the forward and reverse primers within 2°C of each other.[8]

    • GC Content: 40-60%.[7][8]

    • 3' End: Avoid runs of identical nucleotides and ensure the 3' end is not T-rich.

  • In Silico Specificity Check: Perform a BLAST search for your designed primer sequences against the relevant transcriptome to ensure they are specific to your target and do not have significant homology elsewhere.

  • Primer Validation:

    • Standard PCR: Run a standard PCR with the designed primers and visualize the product on an agarose gel to confirm a single band of the expected size.

    • Melt Curve Analysis: Perform a melt curve analysis after the qPCR run.[3][6] A single, sharp peak indicates the amplification of a specific product.[3] Multiple peaks suggest non-specific amplification or primer-dimers.[3]

Protocol 3: Two-Step qRT-PCR

Step 1: Reverse Transcription (cDNA Synthesis)

  • Combine the following in a sterile, nuclease-free tube:

    • Total RNA: 1 µg

    • Oligo(dT)18 Primer and/or Random Hexamers: 50 µM

    • Nuclease-free water: to a final volume of 10 µL

  • Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

  • Add the following components:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., M-MLV or SuperScript): 1 µL

    • dNTP Mix (10 mM): 2 µL

    • RNase Inhibitor: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate at 42°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

  • The resulting cDNA can be stored at -20°C.

Step 2: Real-Time PCR (qPCR)

  • Prepare the qPCR reaction mix in a 96-well plate. For each sample and primer set, run in triplicate.

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

    • Total Volume: 20 µL

  • Include "No Template Controls" (NTCs) for each primer pair to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set the thermal cycling conditions[3][5]:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle)

    • Amplification:

      • 95°C for 15 seconds

      • 60°C for 1 minute (40 cycles)

    • Melt Curve Analysis: 65°C to 95°C, with a ramp rate of 0.5°C per second.

Data Presentation and Analysis

The relative quantification of each splice variant is calculated using the ΔΔCT method.

  • Calculate ΔCT: Normalize the CT value of the target gene (this compound splice variant) to the CT value of the reference gene (e.g., GAPDH).

    • ΔCT = CT (Target) - CT (Reference)

  • Calculate ΔΔCT: Normalize the ΔCT of the test sample to the ΔCT of a calibrator sample (e.g., control group).[3]

    • ΔΔCT = ΔCT (Test Sample) - ΔCT (Calibrator Sample)

  • Calculate Relative Quantification (RQ): Determine the fold change in expression.

    • RQ = 2-ΔΔCT

Example Data Tables

Table 1: Raw CT Values for this compound-1A Splice Variants in Brain vs. Pancreas

Sample ID Target Gene Replicate 1 (CT) Replicate 2 (CT) Replicate 3 (CT) Mean CT
Brain STX1A-long 21.54 21.61 21.49 21.55
Brain STX1A-short 25.88 25.95 25.81 25.88
Brain GAPDH 19.23 19.18 19.25 19.22
Pancreas STX1A-long 24.76 24.81 24.72 24.76
Pancreas STX1A-short 23.12 23.05 23.19 23.12

| Pancreas | GAPDH | 19.51 | 19.45 | 19.54 | 19.50 |

Table 2: Relative Quantification (RQ) of STX1A Splice Variants (Brain as Calibrator)

Sample Group Target Gene Mean CT ΔCT (vs. GAPDH) ΔΔCT (vs. Brain) Relative Quantification (RQ)
Brain STX1A-long 21.55 2.33 0.00 1.00
Brain STX1A-short 25.88 6.66 0.00 1.00
Pancreas STX1A-long 24.76 5.26 2.93 0.13

| Pancreas | STX1A-short | 23.12 | 3.62 | -3.04 | 8.22 |

Interpretation: The data suggests that the 'long' isoform of this compound-1A is predominantly expressed in the brain, while the 'short' isoform is significantly more abundant in the pancreas.

Signaling Pathway Context

Different this compound splice forms can be integrated into distinct cellular pathways. For example, in pancreatic beta-cells, specific this compound isoforms are critical for the precise docking and fusion of insulin-containing vesicles with the plasma membrane, a key step in glucose-stimulated insulin (B600854) secretion.

Insulin_Secretion_Pathway cluster_SNARE SNARE Complex Assembly Glucose ↑ Glucose Metabolism Cellular Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx STX1A_short STX1A-short Ca_influx->STX1A_short Fusion Insulin Vesicle Fusion STX1A_short->Fusion SNAP25 SNAP-25 SNAP25->Fusion VAMP2 VAMP2 VAMP2->Fusion Secretion Insulin Secretion Fusion->Secretion

Caption: Role of a specific this compound-1A isoform in insulin secretion.

References

Structural Elucidation of Syntaxin Complexes: Application Notes for Crystallography and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural analysis of syntaxin-containing SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complexes using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the three-dimensional architecture of these complexes is crucial for deciphering the mechanisms of synaptic vesicle fusion and for the development of therapeutics targeting neurological and secretory disorders.

Introduction to this compound and SNARE Complexes

This compound, along with SNAP-25 (Synaptosome-Associated Protein of 25 kDa) and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), forms the core of the SNARE machinery. This protein complex is fundamental to the process of membrane fusion, particularly the exocytosis of neurotransmitters at synaptic terminals.[1] The assembly of these proteins into a highly stable, parallel four-helix bundle, known as the SNARE complex, pulls the vesicle and target membranes into close proximity, driving the fusion process.[2][3] The neuronal SNARE complex is a primary target for clostridial neurotoxins, the causative agents of botulism and tetanus, highlighting its critical role in neurotransmission. Structural studies provide invaluable insights into the conformational changes that govern SNARE complex assembly, disassembly, and regulation by other proteins like Munc18, complexin, and synaptotagmin.

Application Note 1: Structural Analysis by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of protein complexes. This method has been instrumental in revealing the core four-helix bundle architecture of the SNARE complex.

Experimental Protocol: Crystallization and Structure Determination of the Neuronal SNARE Core Complex

This protocol is a representative method based on the pioneering work that solved the crystal structure of the neuronal SNARE core domain complex (PDB ID: 1SFC).[4]

1. Recombinant Protein Expression and Purification:

  • Constructs:

    • This compound-1A (rat): Cytoplasmic domain (e.g., residues 180-262 or 183-288) cloned into a pET28a vector with an N-terminal His-tag.[5]

    • SNAP-25 (rat): Full-length protein or individual N- and C-terminal SNARE domains (e.g., residues 7-83 and 141-204) cloned into pET28a.[5]

    • Synaptobrevin-2 (rat): Cytoplasmic domain (e.g., residues 1-96 or 30-116) cloned into a pET28a vector.[5][6]

  • Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmids.

    • Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 1 mM IPTG and continue to grow for 4 hours.

  • Purification of Individual SNARE Proteins:

    • Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively with lysis buffer containing 20-40 mM imidazole.

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • (Optional) Cleave the His-tag using a specific protease (e.g., thrombin) overnight during dialysis against a low-salt buffer.

    • Further purify the proteins using ion-exchange chromatography (e.g., MonoQ for this compound/SNAP-25, MonoS for synaptobrevin) to achieve >95% purity.[7]

2. In Vitro Assembly of the SNARE Complex:

  • Mix the purified, soluble domains of this compound-1A, SNAP-25, and synaptobrevin-2 in equimolar ratios.

  • Incubate the mixture overnight at 4°C to allow for spontaneous assembly of the complex.[8]

  • Purify the assembled SNARE complex from unassembled components by size-exclusion chromatography (e.g., Superdex S75 column).[8] The complex is highly stable and resistant to SDS denaturation unless boiled.

3. Crystallization:

  • Concentrate the purified SNARE complex to 10-15 mg/mL.

  • Perform crystallization trials using the hanging drop vapor diffusion method.

  • Mix the protein solution 1:1 with a reservoir solution. A known successful condition for the core SNARE complex is:

    • Reservoir Solution: High concentrations of methylpentanediol (MPD) as the precipitant, often in combination with salts like ammonium (B1175870) sulfate, in a buffered solution (e.g., pH 5.5-6.5).

  • Incubate the drops at 4°C or 20°C. Crystals typically appear within several days to a week.

4. Data Collection and Structure Determination:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a high concentration of a cryoprotectant (e.g., MPD from the reservoir solution) before flash-cooling in liquid nitrogen.[9]

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using software like HKL2000 or XDS.

  • Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods like Multi-wavelength Anomalous Diffraction (MAD) using selenomethionine-labeled proteins. The structure of the neuronal SNARE complex was solved using MAD.[9]

  • Refine the atomic model against the diffraction data using software such as PHENIX or Refmac.

Data Presentation: Selected this compound Complex Crystal Structures
PDB IDComplex ComponentsResolution (Å)MethodReference
1SFC This compound-1A, SNAP-25B, Synaptobrevin-2 (Core)2.40X-ray DiffractionSutton et al., 1998[4]
1N7S Neuronal SNARE Complex2.00X-ray DiffractionErnst & Brunger, 2003
3HD7 Neuronal SNARE Complex (with TMRs)3.10X-ray DiffractionStein et al., 2009[5]
1KIL SNARE Complex + Complexin-12.50X-ray DiffractionChen et al., 2002
3C98 Munc18-1 + this compound-1A (Closed)3.00X-ray DiffractionBurkhardt et al., 2008

Application Note 2: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of proteins in solution, closely mimicking their physiological environment. It is particularly powerful for studying conformational changes and mapping binding interfaces.

Experimental Protocol: Characterizing this compound Interactions by NMR

This protocol outlines a general procedure for preparing samples and conducting NMR titration experiments to map binding interfaces and determine binding affinities.

1. Protein Expression and Isotopic Labeling:

  • Express the this compound construct (e.g., the cytoplasmic domain of this compound-1A) in E. coli BL21(DE3) cells as described in the crystallography protocol.

  • For protein-observed NMR, grow the cells in M9 minimal medium. To achieve isotopic labeling, supplement the medium with ¹⁵NH₄Cl as the sole nitrogen source (for ¹⁵N labeling) and/or ¹³C-glucose as the sole carbon source (for ¹³C labeling).[10]

  • For larger complexes or to reduce relaxation effects, perdeuteration (²H labeling) can be achieved by growing cells in M9 medium prepared with D₂O.[10]

  • Purify the isotopically labeled protein as described previously. The interaction partner (ligand) is typically left unlabeled.

2. NMR Sample Preparation:

  • Dialyze the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃). The buffer should be chosen to ensure protein stability and solubility over the course of the experiment.

  • Concentrate the protein to a final concentration of 100 µM to 700 µM.[10] Higher concentrations are generally better for signal-to-noise but may lead to aggregation.

  • Add 5-10% D₂O to the sample for the spectrometer's frequency lock.[10]

  • Transfer the sample (typically 500-600 µL) into a high-quality NMR tube.

3. NMR Titration Experiment (Chemical Shift Perturbation):

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum provides a unique peak for each backbone amide group, serving as a fingerprint of the protein.

  • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • Perform a stepwise titration by adding small aliquots of the concentrated ligand solution to the NMR tube containing the labeled protein.

  • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Monitor the spectra for changes. Residues at the binding interface or those undergoing conformational changes upon binding will show shifts in their corresponding peak positions (chemical shift perturbations, CSPs) or significant line broadening.[11]

4. Data Analysis:

  • Mapping the Binding Site: Identify the residues that exhibit significant CSPs. These residues are likely to be part of or in close proximity to the binding interface.

  • Calculating Binding Affinity (K_d):

    • Calculate the combined chemical shift perturbation (Δδ) for each affected residue at each titration point using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2 for ¹⁵N).

    • Plot the Δδ values against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a 1:1 binding model (or a more complex model if necessary) to extract the dissociation constant (K_d).[12]

Data Presentation: Representative Binding Affinities of this compound Complexes
Interacting ProteinsMethodK_d (Dissociation Constant)ConditionsReference
Munc18-1 + this compound-1aITC~1.4 nMPBS buffer, 25°CBurkhardt et al., 2011
Munc18-1 + this compound-1a (ΔN-peptide)ITC~10 nMPBS buffer, 25°CBurkhardt et al., 2011
Complexin-1 + SNAREΔ60 ComplexITC~2.4 µMPBS buffer, 0.25 mM TCEP, 25°CReconciling ITC... 2017[8]
Synaptotagmin-1 + SNARE ComplexNMRSub-micromolar (in Ca²⁺)25 mM HEPES, 125 mM NaCl, 1 mM Ca²⁺, 25°CAnalysis of SNARE... 2011[13]

Visualization of Workflows and Pathways

Diagrams

X_ray_Crystallography_Workflow cluster_prep Protein & Complex Preparation cluster_cryst Crystallization & Data Collection cluster_solve Structure Solution & Refinement p1 Cloning & Expression (this compound, SNAP-25, VAMP2) p2 Purification of Individual Proteins p1->p2 p3 In Vitro Complex Assembly p2->p3 p4 Purification of SNARE Complex p3->p4 c1 Crystallization Screening (Vapor Diffusion) p4->c1 c2 Crystal Optimization c1->c2 c3 X-ray Diffraction Data Collection c2->c3 s1 Data Processing & Scaling c3->s1 s2 Phasing (Molecular Replacement / MAD) s1->s2 s3 Model Building & Refinement s2->s3 s4 Structure Validation s3->s4 output Atomic Model (PDB File) s4->output

Workflow for X-ray Crystallography of SNARE Complexes.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Cloning & Expression (e.g., this compound-1A) p2 Isotopic Labeling (¹⁵N, ¹³C, ²H) p1->p2 p3 Protein Purification p2->p3 p4 NMR Sample Preparation (Buffer, D₂O) p3->p4 a1 Reference Spectrum (e.g., ¹H-¹⁵N HSQC) p4->a1 a2 Ligand Titration a1->a2 a3 Acquire Spectra at Each Titration Point a2->a3 d1 Resonance Assignment a3->d1 d2 Chemical Shift Perturbation (CSP) Analysis d1->d2 d3 Binding Affinity (K_d) Calculation d2->d3 d4 Structure Calculation (NOE, RDC - Optional) d2->d4 output1 Binding Interface & Affinity d3->output1 output2 Solution Structure d4->output2

Workflow for NMR Analysis of this compound Interactions.

SNARE_Mediated_Fusion_Pathway cluster_proteins cluster_steps Vesicle Synaptic Vesicle VAMP2 Synaptobrevin-2 (v-SNARE) PlasmaMembrane Presynaptic Plasma Membrane This compound This compound-1 (t-SNARE, Closed) SNAP25 SNAP-25 (t-SNARE) Assembly 3. trans-SNARE Complex Assembly VAMP2->Assembly Openthis compound 2. This compound Opening This compound->Openthis compound SNAP25->Assembly Munc18 Munc18-1 Munc18->this compound Binds & stabilizes Munc13 Munc13 Munc13->Openthis compound Catalyzes Docking 1. Docking & Priming Openthis compound->Assembly CaTrigger 4. Ca²⁺ Triggering (via Synaptotagmin) Assembly->CaTrigger Fusion 5. Membrane Fusion CaTrigger->Fusion Disassembly 6. cis-SNARE Disassembly (NSF/α-SNAP) Fusion->Disassembly

SNARE-Mediated Synaptic Vesicle Fusion Pathway.

References

Troubleshooting & Optimization

troubleshooting low yield of recombinant syntaxin expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant syntaxin expression.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Expression of Recombinant this compound

You've induced your culture, but a western blot or SDS-PAGE analysis shows a very faint band or no band at all for your this compound protein.

Question: What are the potential causes for the lack of this compound expression, and how can I address them?

Answer: Several factors can contribute to low or no protein expression. Here's a systematic approach to troubleshooting this issue:

  • 1. Verify Your Construct and Host Strain:

    • Sequencing: Ensure your this compound gene is correctly inserted into the expression vector and is in the proper reading frame with any affinity tags.[1]

    • Host Strain Compatibility: Confirm you are using an appropriate E. coli expression strain. For vectors with a T7 promoter (like many pET vectors), a host strain such as BL21(DE3) that expresses T7 RNA polymerase is required.[2][3] Cloning strains like Stbl3 may not be suitable for protein expression.[2]

  • 2. Optimize Induction Conditions:

    • Inducer Concentration (IPTG): The optimal IPTG concentration can vary. While a concentration of 1.0 mM is frequently used, it can sometimes lead to insoluble protein.[4] It is recommended to test a range of concentrations, from 0.1 mM to 1.0 mM.[5][6] For proteins with low solubility, a lower IPTG concentration may be beneficial.[4]

    • Induction Temperature and Time: High temperatures (e.g., 37°C) can sometimes lead to protein misfolding and the formation of inclusion bodies.[7] Try lowering the induction temperature to a range of 15-30°C and extending the induction time (from a few hours to overnight).[7][8]

    • Optical Density (OD600) at Induction: Inducing the culture during the mid-logarithmic growth phase, typically at an OD600 of 0.5-0.8, is crucial for optimal expression.[5]

  • 3. Check for Codon Bias:

    • The codons in your this compound gene may be rare in E. coli, leading to inefficient translation. Consider codon optimization, which involves synthesizing the gene with codons that are more frequently used by E. coli.[9][10][11] This can significantly improve expression levels.[11] Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons.[12]

  • 4. Assess Protein Toxicity:

    • Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yield. If you suspect toxicity, try using a vector with a tighter control over basal expression, such as one with an araBAD promoter.[12] You can also supplement the culture medium with 0.2% glucose to repress basal expression from the lac promoter before induction.

Issue 2: this compound is Expressed but is Insoluble (Inclusion Bodies)

You can see a strong band for your this compound protein in the whole-cell lysate, but after cell lysis and centrifugation, the protein is found in the pellet rather than the soluble supernatant.

Question: My this compound protein is forming inclusion bodies. How can I improve its solubility or recover the protein from the aggregates?

Answer: The formation of insoluble protein aggregates, known as inclusion bodies, is a common issue in recombinant protein expression in E. coli.[7] Here are strategies to address this:

  • 1. Optimize Expression Conditions to Promote Soluble Expression:

    • Lower Temperature: Reducing the induction temperature (e.g., 15-25°C) can slow down the rate of protein synthesis, which can allow more time for proper folding and increase the proportion of soluble protein.[7]

    • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., 0.1-0.5 mM) can also decrease the rate of expression and may improve solubility.[4]

    • Choose a Different Fusion Tag: Certain fusion tags, like Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP), are known to enhance the solubility of their fusion partners.[7]

  • 2. Purify and Refold this compound from Inclusion Bodies:

    • If optimizing expression conditions doesn't yield enough soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein. This multi-step process involves cell lysis, washing the inclusion bodies to remove contaminants, solubilizing the protein with strong denaturants, and then refolding the protein into its active conformation.[13][14]

Issue 3: Low Yield of Purified this compound

You have successfully expressed soluble this compound, but the final yield after purification is very low.

Question: What are the common reasons for low protein yield during purification, and what can I do to improve it?

Answer: Low yield after purification can be due to several factors, from inefficient cell lysis to protein degradation.

  • 1. Ensure Efficient Cell Lysis:

    • Incomplete cell disruption will result in a lower amount of protein being released for purification.[15] Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. The addition of lysozyme (B549824) can aid in breaking down the bacterial cell wall.

  • 2. Optimize Lysis Buffer Composition:

    • The composition of your lysis buffer is critical for maintaining protein stability. It should contain a buffering agent to maintain pH, salts to provide ionic strength, and potentially stabilizing agents like glycerol.

    • Add Protease Inhibitors: Upon cell lysis, proteases are released that can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer.

  • 3. Check for Protein Degradation:

    • If you observe smaller protein bands on your gel, it could be due to proteolytic degradation. Perform all purification steps at 4°C and ensure protease inhibitors are present in all your buffers.

  • 4. Optimize Affinity Chromatography Steps:

    • Binding: Ensure that the pH and ionic strength of your lysis buffer are compatible with the binding of your tagged protein to the affinity resin.

    • Elution: If your protein is not eluting efficiently, you may need to optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or the pH of the elution buffer.[15]

Data Presentation

Table 1: Example of Optimizing Induction Conditions for Soluble this compound Expression. This table illustrates a hypothetical optimization experiment. Researchers should perform a similar experiment to determine the optimal conditions for their specific this compound construct and expression system.

Temperature (°C)IPTG (mM)Induction Time (hours)Soluble this compound Yield (mg/L of culture)
371.045
370.548
301.0612
300.5615
250.516 (Overnight)20
180.116 (Overnight)25

Experimental Protocols

Protocol 1: Small-Scale Test Expression for this compound

This protocol is designed to efficiently test different induction conditions to find the optimal parameters for your this compound expression.

  • Inoculate a single colony of E. coli harboring your this compound expression plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate several larger cultures (e.g., 50 mL) to an OD600 of ~0.1.

  • Grow the cultures at 37°C with shaking until they reach an OD600 of 0.5-0.8.[5]

  • Divide the cultures into different flasks for testing various IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[6][8]

  • Induce the cultures for different durations (e.g., 4 hours for warmer temperatures, overnight for cooler temperatures).[8]

  • Harvest the cells by centrifugation.

  • Lyse a small, normalized amount of cells from each condition and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound.

Protocol 2: Lysis of E. coli for Soluble this compound Purification
  • Resuspend the cell pellet from your culture in an appropriate volume of ice-cold lysis buffer. A typical lysis buffer for a His-tagged this compound could be: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole, and 0.1 mM EDTA.

  • Add a protease inhibitor cocktail (EDTA-free if using Ni-NTA affinity chromatography) and DNase I to the lysis buffer. For membrane-associated proteins, 0.1% Triton X-100 can be included.

  • Add lysozyme to a final concentration of 0.5-1.0 mg/mL and incubate on ice for 30 minutes.

  • Disrupt the cells by sonication on ice. Use several short bursts to avoid overheating the sample.

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet the cell debris and insoluble proteins.

  • Carefully collect the supernatant, which contains the soluble proteins, for subsequent purification steps.

Protocol 3: Inclusion Body Solubilization and Refolding
  • After cell lysis and centrifugation, discard the supernatant.

  • Wash the inclusion body pellet by resuspending it in a buffer containing a mild detergent (e.g., 1-2% Triton X-100) or a low concentration of a denaturant (e.g., 2M urea).[14] This step helps to remove contaminating proteins. Repeat the wash step.[14]

  • Centrifuge to collect the washed inclusion bodies.

  • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or TCEP) to break disulfide bonds.[13]

  • Incubate for about an hour to ensure complete solubilization.[13]

  • Centrifuge to remove any remaining insoluble material.

  • The solubilized protein is now ready for refolding, which is typically done by rapidly diluting the denaturant or by dialysis into a refolding buffer.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_expression Check Expression Level (SDS-PAGE / Western Blot) start->check_expression no_expression Low or No Expression check_expression->no_expression No/low band insoluble Protein Insoluble (Inclusion Bodies) check_expression->insoluble Band in pellet low_after_purification Low Yield After Purification check_expression->low_after_purification Soluble but low final yield optimize_expression Optimize Expression: - IPTG Concentration - Temperature & Time - Codon Optimization - Check Construct/Host no_expression->optimize_expression solubilize_refold Improve Solubility or Refold from Inclusion Bodies: - Lower Temperature - Add Solubility Tags - Purify & Refold insoluble->solubilize_refold optimize_purification Optimize Purification: - Efficient Cell Lysis - Add Protease Inhibitors - Optimize Chromatography low_after_purification->optimize_purification success Successful Expression & Purification optimize_expression->success solubilize_refold->success optimize_purification->success Inclusion_Body_Workflow start Start: Cell Pellet with Inclusion Bodies lysis Cell Lysis (e.g., Sonication) start->lysis centrifuge1 Centrifugation lysis->centrifuge1 wash Wash Inclusion Bodies (e.g., with Triton X-100) centrifuge1->wash Collect Pellet centrifuge2 Centrifugation wash->centrifuge2 solubilize Solubilize in Denaturant (e.g., 8M Urea) centrifuge2->solubilize Collect Pellet centrifuge3 Centrifugation (remove debris) solubilize->centrifuge3 refold Refold Protein (e.g., Dialysis) centrifuge3->refold Collect Supernatant end End: Purified, Refolded This compound refold->end Expression_Factors yield This compound Yield construct Expression Construct yield->construct host Host Strain yield->host culture Culture Conditions yield->culture vector Vector (Promoter, Tags) construct->vector codon Codon Usage construct->codon strain_type E. coli Strain (e.g., BL21(DE3)) host->strain_type rare_trna Rare tRNA availability host->rare_trna media Media Composition culture->media induction Induction Parameters (IPTG, Temp, Time) culture->induction

References

how to reduce non-specific binding in syntaxin immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntaxin immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve clean, reliable results in your this compound IP experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high non-specific binding in this compound immunoprecipitation?

High non-specific binding in this compound IP can stem from several factors:

  • Inappropriate Lysis Buffer: Syntaxins are membrane proteins, and using a lysis buffer that is too harsh can expose hydrophobic regions, leading to aggregation and non-specific interactions. Conversely, a buffer that is too mild may not efficiently solubilize the protein.[1][2]

  • Insufficient Washing: Inadequate washing steps can fail to remove proteins that are weakly and non-specifically bound to the beads or the antibody.[3][4][5]

  • Antibody Quality and Concentration: Using a low-specificity antibody or an excessive amount of antibody can increase off-target binding.[6][7][8][9]

  • Inadequate Blocking: Failure to properly block the beads can lead to non-specific adherence of proteins to the bead matrix itself.[4]

  • Absence of a Pre-clearing Step: Omitting the pre-clearing step can result in the pulldown of proteins that non-specifically bind to the beads.[6][10][11][12]

Q2: How can I optimize my lysis buffer for this compound IP?

Optimizing your lysis buffer is crucial for solubilizing this compound while maintaining its native conformation and minimizing non-specific interactions.

  • Detergent Choice: Non-ionic detergents like Triton X-100 or NP-40 are generally preferred over harsher ionic detergents like SDS for co-immunoprecipitation experiments as they are less likely to disrupt protein-protein interactions.[1][13] For this compound, which is a membrane protein, a buffer containing 1% Triton X-100 is a good starting point.[13]

  • Salt Concentration: Salt concentrations between 150 mM and 500 mM NaCl can help to reduce non-specific electrostatic interactions.[1][5][14]

  • Additives: Always include a fresh protease inhibitor cocktail to prevent protein degradation.[1][2][15]

Here is a comparison of commonly used lysis buffers:

Lysis BufferKey ComponentsBest ForConsiderations
RIPA Buffer Contains ionic (SDS, sodium deoxycholate) and non-ionic detergents.Solubilizing hard-to-extract proteins, including nuclear and mitochondrial proteins.[2][16]Can denature proteins and disrupt protein-protein interactions, making it less ideal for co-IP.[17]
NP-40/Triton X-100 Buffer Contains non-ionic detergents.Preserving native protein conformation and protein-protein interactions.[1]May not be sufficient to solubilize all membrane-bound proteins.
Tris-HCl Buffer A milder, detergent-free buffer.Solubilizing cytoplasmic proteins.[2]Generally not suitable for integral membrane proteins like this compound without the addition of detergents.

Q3: What is pre-clearing and why is it important for this compound IP?

Pre-clearing is a step where the cell lysate is incubated with beads (without the primary antibody) before the immunoprecipitation.[6][10][11] This removes proteins that non-specifically bind to the beads themselves, thereby reducing background in your final eluate.[6][10][11][12] This step is highly recommended to decrease the binding of non-specific proteins, lipids, and nucleic acids.[11]

Troubleshooting Guides

Issue: High Background in Western Blot after this compound IP

High background can obscure your this compound signal and make it difficult to interpret your results. Here’s a step-by-step guide to troubleshoot this issue.

1. Optimize Your Washing Protocol

Insufficient washing is a primary cause of high background.

  • Increase the number of washes: Try increasing the number of wash steps to 4-5 times.[4][7]

  • Increase wash buffer stringency: You can increase the salt concentration (up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Tween-20) in your wash buffer to disrupt weaker, non-specific interactions.[3][5]

  • Vary your wash buffers: Alternating between a high-salt and a low-salt wash buffer can be effective.

Recommended Washing Buffer Compositions

Buffer ComponentLow StringencyMedium StringencyHigh Stringency
Tris-HCl (pH 7.4) 50 mM50 mM50 mM
NaCl 150 mM300 mM500 mM
NP-40 or Triton X-100 0.1%0.5%1%
EDTA 1 mM1 mM1 mM

2. Titrate Your Antibody

Using too much antibody can lead to non-specific binding.

  • Perform an antibody titration: Test a range of antibody concentrations to find the optimal amount that efficiently pulls down this compound without increasing background. A typical starting range is 1-5 µg of antibody per 1 mg of total protein lysate.[7]

3. Implement a Pre-Clearing Step

As mentioned in the FAQs, pre-clearing your lysate is a critical step.

  • Protocol: Incubate your cell lysate with Protein A/G beads for 30-60 minutes at 4°C before adding your anti-syntaxin antibody.[11][18]

4. Block Your Beads

Non-specific binding can occur directly to the beads.

  • Blocking Agents: Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour.[14]

Logical Troubleshooting Workflow

This diagram illustrates a decision-making process for troubleshooting high background in your this compound IP.

troubleshooting_workflow start High Background in this compound IP preclearing Did you pre-clear the lysate? start->preclearing add_preclearing Implement pre-clearing step preclearing->add_preclearing No washing Are your wash conditions stringent enough? preclearing->washing Yes add_preclearing->washing optimize_washing Increase wash number and/or stringency washing->optimize_washing No antibody Did you titrate your antibody? washing->antibody Yes optimize_washing->antibody titrate_antibody Perform antibody titration antibody->titrate_antibody No blocking Did you block the beads? antibody->blocking Yes titrate_antibody->blocking block_beads Block beads with BSA blocking->block_beads No success Low Background Achieved blocking->success Yes block_beads->success

Caption: A troubleshooting decision tree for high background in immunoprecipitation.

Experimental Protocols

Protocol 1: Cell Lysis for this compound Immunoprecipitation

This protocol is designed for the lysis of cultured cells to extract this compound for IP.

  • Wash cultured cells (approximately 1x10^7 cells) twice with ice-cold PBS.[10]

  • Aspirate the PBS and add 1 ml of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and fresh protease inhibitor cocktail).[1][13]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.

Protocol 2: Immunoprecipitation Workflow

This protocol outlines the steps for immunoprecipitating this compound from your cleared cell lysate.

ip_workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elute prep_lysate Prepare Cell Lysate pre_clear Pre-clear Lysate with Beads prep_lysate->pre_clear add_antibody Incubate with Anti-Syntaxin Antibody pre_clear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads to Remove Non-specific Binders add_beads->wash elute Elute this compound from Beads wash->elute analysis Analyze by Western Blot elute->analysis

Caption: A generalized workflow for immunoprecipitation.

  • Pre-clearing: To 1 mg of cleared cell lysate, add 20 µl of a 50% slurry of Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the optimal amount of anti-syntaxin antibody (e.g., 2-5 µg) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture: Add 30 µl of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.5% NP-40). After the final wash, carefully remove all supernatant.

  • Elution: Elute the bound proteins by adding 50 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19][20] Alternatively, for native elution, use a glycine-HCl buffer (pH 2.5-3.0) and neutralize the eluate immediately.[1][19][20]

By following these guidelines and protocols, you can significantly reduce non-specific binding in your this compound immunoprecipitation experiments and obtain high-quality, reproducible data.

References

Technical Support Center: Optimizing In Vitro Syntaxin Fusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro syntaxin fusion assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lipid-mixing assay shows a very low or no fluorescence signal. What are the potential causes and solutions?

A1: A low or absent signal in a lipid-mixing assay, often employing FRET (Förster Resonance Energy Transfer), is a common issue that can stem from several factors related to buffer conditions, protein reconstitution, or vesicle properties.

Troubleshooting Steps:

  • Verify Protein Reconstitution and Orientation: Ensure that v-SNAREs (like synaptobrevin) and t-SNAREs (this compound and SNAP-25) are correctly reconstituted into separate vesicle populations.[1][2] Improper orientation or low incorporation efficiency of SNARE proteins will prevent the formation of the trans-SNARE complex, which is essential for fusion.

  • Optimize Ionic Strength: Extremely low ionic strength can inhibit SNARE-mediated fusion due to electrostatic repulsion between negatively charged membranes.[3] Conversely, excessively high ionic strength can also be inhibitory. It's crucial to find an optimal salt concentration.

  • Check pH of the Fusion Buffer: The pH of the buffer can influence the conformation and activity of the SNARE proteins. While SNARE-mediated fusion is generally robust over a range of pH values, significant deviations from physiological pH (around 7.4) can be detrimental. For some fusion systems, like viral fusion, pH is a critical trigger.[4]

  • Confirm Vesicle Integrity: Ensure that your liposomes are stable and not leaking their contents, which can be checked using a content-mixing assay.[1][2] Lysis of vesicles will result in a loss of the FRET signal.

  • Consider Divalent Cations: For assays involving synaptotagmin, the presence of Ca²⁺ is critical for triggering fusion.[5][6] In some cases, Mg²⁺ can also play a role, although it is generally less effective than Ca²⁺ in triggering fusion.[5][7]

Q2: I observe a high background signal or spontaneous fusion in my negative controls. How can I reduce this?

A2: High background signal or fusion in the absence of a trigger (e.g., Ca²⁺) can obscure the specific fusion signal and lead to misinterpretation of results.

Troubleshooting Steps:

  • Buffer Composition: Ensure your buffer composition is consistent across all experiments. The inclusion of a chelator like EGTA in your "zero Ca²⁺" controls is essential to sequester any trace amounts of calcium that could trigger premature fusion.

  • Protein Purity: Impurities in the SNARE protein preparations can sometimes lead to non-specific vesicle aggregation and fusion. Ensure high purity of your reconstituted proteins.

  • Lipid Composition: The lipid composition of your vesicles can influence their stability and propensity for spontaneous fusion. Lipids with a high degree of unsaturation or those that induce negative curvature can affect membrane stability.[8]

  • Vesicle Concentration: High concentrations of vesicles can increase the frequency of random collisions, potentially leading to a higher background fusion rate.[9] Titrate your vesicle concentrations to find an optimal balance between signal and background.

Q3: My content-mixing assay signal is weak, even though the lipid-mixing assay works well. What does this indicate?

A3: Discrepancy between lipid and content mixing assays is a known phenomenon and often indicates that the fusion process is incomplete, stalling at a hemifusion state where the outer leaflets of the vesicles have merged, but a full fusion pore has not formed.[10][11]

Troubleshooting Steps:

  • Assess Buffer Components: The energy barrier to forming a fusion pore is higher than that for hemifusion. Buffer conditions, including ionic strength and the presence of specific ions, can influence this transition.

  • Re-evaluate Protein Ratios: The stoichiometry of the SNARE proteins can be critical for the transition from hemifusion to full fusion. Ensure the correct ratios of v- and t-SNAREs are being used.

  • Lipid Composition: The presence of certain lipids, such as cholesterol or those with specific headgroups, can influence the formation and expansion of the fusion pore.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your buffer conditions. These values are starting points and may require further optimization for your specific experimental setup.

Table 1: Recommended Buffer Component Concentrations

ComponentRecommended Concentration RangePurposeNotes
HEPES 20-25 mMpH BufferingMaintain a stable pH, typically around 7.4.[10][12]
KCl 100-150 mMIonic StrengthMimics physiological ionic strength. Low ionic strength can inhibit fusion.[3][12]
CaCl₂ 100 µM - 1 mMDivalent Cation (Trigger)Essential for triggering fusion in the presence of synaptotagmin.[5]
MgCl₂ 0.5 - 2 mMDivalent CationCan sometimes be included, but is less effective than Ca²⁺ for triggering fusion.[5][7]
EGTA 0.1 - 1 mMChelatorUsed in control experiments to ensure the absence of free Ca²⁺.

Table 2: Influence of pH on Fusion

pH RangeEffect on SNARE-mediated FusionReference System
6.0 - 6.4Triggers fusion in some viral systems.Rabies Virus Fusion[4]
~7.4Optimal for most in vitro SNARE-mediated fusion assays.Neuronal SNAREs[13]
> 8.0Can be inhibitory, though the specific effects can vary.General Observation

Experimental Protocols

Protocol 1: Standard Lipid-Mixing Assay

This protocol describes a bulk lipid-mixing assay using FRET to monitor the fusion of v-SNARE and t-SNARE reconstituted liposomes.

Materials:

  • v-SNARE (e.g., Synaptobrevin-2) reconstituted liposomes labeled with a FRET pair (e.g., NBD-PE and Rhodamine-PE).

  • t-SNARE (e.g., this compound-1A and SNAP-25) reconstituted liposomes (unlabeled).

  • Fusion Buffer: 25 mM HEPES, pH 7.4, 100 mM KCl.

  • Triggering Solution: Fusion Buffer containing CaCl₂ (to a final concentration of 1 mM).

  • Control Solution: Fusion Buffer containing EGTA (to a final concentration of 1 mM).

  • Fluorometer.

Procedure:

  • In a fluorometer cuvette, mix the labeled v-SNARE liposomes and unlabeled t-SNARE liposomes in the Fusion Buffer. A typical ratio is 1:9 (v:t).

  • Record the baseline fluorescence of the donor fluorophore (e.g., NBD) for a few minutes to establish a stable baseline.

  • To initiate fusion, inject the Triggering Solution into the cuvette and continue recording the fluorescence. Fusion will lead to the dilution of the FRET pair, resulting in an increase in the donor fluorescence.[1][2]

  • For a negative control, inject the Control Solution instead of the Triggering Solution.

  • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., 1% Triton X-100) to completely disrupt the vesicles.

  • Normalize the fluorescence data to calculate the percentage of fusion over time.

Visualizations

experimental_workflow Lipid-Mixing Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_v Prepare v-SNARE Liposomes (with FRET pair) mix Mix v- and t-SNARE Liposomes in Buffer prep_v->mix prep_t Prepare t-SNARE Liposomes (unlabeled) prep_t->mix baseline Record Baseline Fluorescence mix->baseline trigger Inject Trigger (e.g., Ca²⁺) baseline->trigger record Record Fluorescence Change trigger->record detergent Add Detergent (Max Signal) record->detergent normalize Normalize Data detergent->normalize plot Plot % Fusion vs. Time normalize->plot buffer_effects Influence of Buffer Conditions on SNARE-Mediated Fusion cluster_factors Buffer Components cluster_outcomes Fusion Outcomes pH pH NoFusion No Fusion pH->NoFusion Suboptimal FullFusion Full Fusion pH->FullFusion Optimal (~7.4) IonicStrength Ionic Strength IonicStrength->NoFusion Too Low or Too High Hemifusion Hemifusion IonicStrength->Hemifusion Suboptimal IonicStrength->FullFusion Optimal (~100-150 mM) DivalentCations Divalent Cations (e.g., Ca²⁺) DivalentCations->NoFusion Absent (with Synaptotagmin) DivalentCations->FullFusion Present (with Synaptotagmin)

References

Technical Support Center: Syntaxin Antibody Specificity and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter with syntaxin antibody specificity and validation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps when receiving a new this compound antibody?

A1: Before beginning any experiment, it is crucial to thoroughly review the antibody datasheet provided by the vendor.[1] Key information to check includes the immunogen used to generate the antibody, the validated applications and species reactivity with supporting data, and the recommended antibody concentration and storage conditions.[1][2] Upon receipt, it is best practice to aliquot the antibody into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the antibody.[2][3][4]

Q2: How can I be sure my this compound antibody is specific to my target isoform?

A2: Antibody specificity ensures that the antibody binds to the target protein without cross-reacting with other proteins.[5][6][7] The gold standard for validating specificity is to test the antibody in a knockout (KO) or knockdown (KD) model where the target protein is absent or significantly reduced.[5][6][7][8] A specific antibody should show a corresponding loss of signal in the KO/KD sample compared to the wild-type control.[6][8] If KO/KD models are unavailable, comparing the antibody's performance against a second, validated antibody that recognizes a different epitope on the target this compound is a good alternative.[8]

Q3: What does "lot-to-lot variability" mean, and how can I mitigate its effects?

A3: Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same antibody.[2][3][9][10] This is a more significant issue with polyclonal antibodies, as they are generated from the immune responses of different animals.[2][3] To minimize the impact of this variability on your experiments, it is advisable to purchase sufficient quantities of a single lot for the entire duration of a study. When switching to a new lot, it is essential to perform a side-by-side comparison with the previous lot to ensure consistent results.[1]

Q4: My this compound antibody works for Western blotting but not for immunofluorescence. Why?

A4: An antibody's performance is highly dependent on the application because the target protein is presented differently in each technique.[1][11] In Western blotting, proteins are typically denatured, exposing linear epitopes. In immunofluorescence, the protein is in its native, folded conformation. An antibody that recognizes a linear epitope may not bind to the folded protein, and vice versa.[11] Always check the antibody datasheet to confirm that it has been validated for the specific application you are using.[1]

Troubleshooting Guides

Problem 1: Unexpected or Multiple Bands on a Western Blot
Possible Cause Troubleshooting Steps
Cross-reactivity with other this compound isoforms - Check the sequence homology between the immunogen and other this compound family members. - Use a knockout/knockdown cell line or tissue for a this compound isoform to confirm specificity.[5][6][8]
Post-translational modifications or splice variants - Consult literature (e.g., UniProt) for known modifications or variants of your target this compound that could alter its molecular weight. - Treat your sample with enzymes like phosphatases to see if bands shift, indicating phosphorylation.
Protein degradation - Ensure you are using fresh lysis buffer with a sufficient concentration of protease inhibitors.[12][13] - Keep samples on ice throughout the preparation process.[12]
Non-specific binding of the primary or secondary antibody - Optimize the antibody concentrations; high concentrations can lead to non-specific binding.[1][14] - Increase the number and duration of wash steps.[15][16] - Ensure your blocking buffer is appropriate and incubate for a sufficient amount of time.[17][18]
Problem 2: High Background in Immunofluorescence (IF)
Possible Cause Troubleshooting Steps
Primary or secondary antibody concentration is too high - Perform a titration experiment to determine the optimal antibody concentration that gives a strong signal with low background.[14] - Reduce the incubation time with the antibodies.[14]
Inadequate blocking - Increase the blocking incubation time.[16] - Use a blocking serum from the same species as the secondary antibody.[14][15][19]
Non-specific binding of the secondary antibody - Run a control where you omit the primary antibody. If you still see staining, the secondary antibody is binding non-specifically.[14][20] - Consider using a pre-adsorbed secondary antibody.[21]
Autofluorescence of the tissue or cells - View the sample under the microscope before staining to check for endogenous fluorescence. - Use a different mounting medium that contains an anti-fading agent.
Problem 3: No Signal in Immunoprecipitation (IP)
Possible Cause Troubleshooting Steps
Antibody is not suitable for IP - Confirm on the datasheet that the antibody is validated for IP. Polyclonal antibodies often perform better in IP than monoclonals.[12][13][22][23]
Low or no expression of the target protein - Run a Western blot on the input lysate to confirm that the target this compound is present.[24]
Incorrect lysis buffer - For co-IP experiments, avoid harsh lysis buffers like RIPA that can disrupt protein-protein interactions.[24]
Epitope masking - The antibody's binding site on the native protein may be hidden. Try a different antibody that recognizes a different epitope.[24]

Quantitative Data Summary

The following tables provide examples of the types of quantitative data you should look for on an antibody's datasheet.

Table 1: Example this compound-1A Antibody Performance

ApplicationSpeciesDilutionPositive ControlObserved MW (kDa)
Western BlotHuman, Mouse, Rat1:1000Rat brain lysate~35
ImmunofluorescenceHuman1:500SH-SY5Y cells-
ImmunoprecipitationMouse10 µg/mLMouse brain lysate-

Table 2: Example Lot-to-Lot Consistency Test

Lot NumberApplicationDilutionSignal Intensity (vs. Previous Lot)
Lot AWestern Blot1:1000100%
Lot BWestern Blot1:100095%

Experimental Protocols

Key Experiment: Western Blotting for this compound Antibody Validation
  • Sample Preparation:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[25]

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from your control and experimental samples onto an SDS-PAGE gel.

    • Include a positive control (e.g., a cell line known to express the this compound isoform) and a negative control (e.g., a knockout cell line).[20][26]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

    • Stain the membrane with Ponceau S to visualize the total protein and confirm a successful transfer.[27]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18]

    • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

Visualizations

AntibodyValidationWorkflow cluster_Phase1 Initial Antibody Screening cluster_Phase2 Specificity Validation cluster_Phase3 Application-Specific Validation Datasheet Review Datasheet WB_Initial Initial Western Blot with Positive/Negative Controls Datasheet->WB_Initial KO_KD Knockout/Knockdown Validation WB_Initial->KO_KD Single band at correct MW Orthogonal Orthogonal Methods (e.g., Mass Spec) WB_Initial->Orthogonal Unexpected bands IF_Validation Immunofluorescence Titration & Validation KO_KD->IF_Validation IP_Validation Immunoprecipitation Validation KO_KD->IP_Validation WB_Troubleshooting Start Unexpected Bands in Western Blot CheckMW Are bands at expected MW for other isoforms? Start->CheckMW CheckControls Are bands present in negative control (KO/KD)? CheckMW->CheckControls Yes Degradation Check for Protein Degradation CheckMW->Degradation No OptimizeProtocol Optimize Protocol (Antibody concentration, blocking, washes) CheckControls->OptimizeProtocol Yes NewAntibody Consider a Different Antibody CheckControls->NewAntibody No (Antibody is likely specific) OptimizeProtocol->NewAntibody Still unresolved Ponceau Review Ponceau S Stain Degradation->Ponceau Ponceau->OptimizeProtocol Uneven loading Ponceau->NewAntibody Smearing indicates degradation

References

Technical Support Center: Purified Syntaxin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent aggregation of purified syntaxin protein during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound protein aggregation?

A1: Protein aggregation can be detected in several ways.[1] Visual indicators include the appearance of cloudiness, precipitates, or particulate matter in the protein solution.[1] During size-exclusion chromatography, aggregates may appear as unexpected peaks in the void volume.[2] A loss of biological activity or the presence of experimental artifacts can also suggest that the protein has aggregated.[1]

Q2: How does protein concentration affect this compound aggregation?

A2: High protein concentrations can increase the likelihood of aggregation for most proteins.[1] It is recommended to maintain a low protein concentration during purification and storage. If a high concentration is necessary for your experiment, consider adding stabilizing components to the buffer.[1]

Q3: What is the optimal temperature for storing purified this compound?

Q4: How does the pH of the buffer impact this compound stability?

A4: The pH of the buffer is a critical factor in preventing protein aggregation. Proteins are generally least soluble at their isoelectric point (pI), where the net charge is zero.[1] To maintain solubility, it is advisable to use a buffer with a pH that is at least one unit above or below the pI of the this compound protein.[1]

Q5: Can the salt concentration in the buffer help prevent aggregation?

A5: Yes, the ionic strength of the buffer, determined by the salt concentration, can significantly affect protein stability.[1] Both excessively high and low salt concentrations can promote aggregation. It is important to empirically determine the optimal salt concentration for your specific this compound construct. Trying different types of salts can also be beneficial.[2]

Troubleshooting Guide

Problem: My purified this compound protein is precipitating out of solution.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Determine the isoelectric point (pI) of your this compound construct. Adjust the buffer pH to be at least 1 unit away from the pI.[1]Proteins are least soluble at their pI. Changing the pH will alter the surface charge and can increase solubility.[1]
Incorrect Salt Concentration Screen a range of salt concentrations (e.g., 50 mM to 1 M NaCl or KCl) to find the optimal ionic strength.[2]Salt ions can shield charges on the protein surface, influencing protein-protein interactions and solubility.[2]
High Protein Concentration Reduce the protein concentration during purification and storage.[1]Lowering the concentration reduces the probability of intermolecular interactions that lead to aggregation.[1]
Temperature Instability For short-term storage, keep the protein on ice. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C with a cryoprotectant.[1]Lower temperatures slow down molecular motion and reduce the rate of aggregation. Cryoprotectants prevent damage during freezing.[1]

Problem: I observe multiple peaks, including a high molecular weight species, during size-exclusion chromatography.

Potential Cause Troubleshooting Step Rationale
Presence of Soluble Aggregates Add stabilizing agents to your buffer. See the table below for recommendations.Additives can help maintain the native conformation of the protein and prevent the formation of soluble oligomers.
Oxidation of Cysteine Residues Include a reducing agent in your buffer, such as DTT, β-mercaptoethanol, or TCEP.[1]Reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1]
Hydrophobic Interactions Add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS).[1][2]Detergents can mask hydrophobic patches on the protein surface, preventing them from interacting and causing aggregation.[2]
Table 1: Recommended Buffer Additives to Prevent this compound Aggregation
Additive Typical Concentration Mechanism of Action
Glycerol (B35011) 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure and preventing unfolding.[3][4][5][6]
Arginine/Glutamate 50-500 mMThese amino acids can suppress protein aggregation by binding to charged and hydrophobic regions.[1]
Non-denaturing Detergents (e.g., Tween-20, CHAPS) 0.01-0.1% (v/v)Solubilize protein aggregates without causing denaturation.[1]
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevent oxidation of cysteine residues and the formation of non-native disulfide bonds.[1]

Experimental Protocols

Protocol 1: Buffer Exchange using Dialysis

This protocol is used to transfer the purified this compound protein into a new buffer with optimized components to prevent aggregation.

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and activate it according to the manufacturer's instructions.

  • Sample Preparation: Place your purified this compound solution into the dialysis tubing and securely close both ends, leaving some space for the buffer to enter.

  • Dialysis: Immerse the sealed tubing in a large volume of the desired final buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Changes: Change the buffer at least twice, with each dialysis step lasting for a minimum of 4 hours.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Protocol 2: Determination of Optimal Additive Concentration

This protocol uses a screening approach to identify the most effective concentration of an additive for preventing aggregation.

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the additive (e.g., 50% glycerol, 1 M Arginine).

  • Aliquoting: Aliquot your purified this compound protein into several microcentrifuge tubes.

  • Additive Screening: Add varying amounts of the additive stock solution to each tube to achieve a range of final concentrations. Ensure the final protein concentration is the same in all tubes.

  • Incubation: Incubate the samples under conditions that are known to induce aggregation (e.g., elevated temperature, prolonged storage at 4°C).

  • Analysis: After incubation, analyze the samples for aggregation using methods such as visual inspection for precipitation, dynamic light scattering (DLS), or size-exclusion chromatography. The optimal additive concentration will be the one that shows the least amount of aggregation.

Visualizations

TroubleshootingWorkflow start Start: Purified this compound Aggregation Observed check_visual Visual Inspection: Precipitate or Cloudiness? start->check_visual check_sec SEC Analysis: High Molecular Weight Peak? check_visual->check_sec No optimize_buffer Optimize Buffer Conditions check_visual->optimize_buffer Yes check_sec->optimize_buffer Yes resolution Aggregation Prevented check_sec->resolution No adjust_ph Adjust pH (away from pI) optimize_buffer->adjust_ph adjust_salt Optimize Salt Concentration optimize_buffer->adjust_salt add_stabilizers Add Stabilizing Agents (Glycerol, Arg/Glu) optimize_buffer->add_stabilizers add_reducing Add Reducing Agent (DTT, TCEP) optimize_buffer->add_reducing add_detergent Add Non-denaturing Detergent optimize_buffer->add_detergent optimize_concentration Optimize Protein Concentration adjust_ph->optimize_concentration adjust_salt->optimize_concentration add_stabilizers->optimize_concentration add_reducing->optimize_concentration add_detergent->optimize_concentration lower_concentration Lower Protein Concentration optimize_concentration->lower_concentration optimize_temp Optimize Temperature lower_concentration->optimize_temp store_frozen Store at -80°C with Cryoprotectant optimize_temp->store_frozen store_frozen->resolution

Caption: Troubleshooting workflow for preventing this compound aggregation.

References

Technical Support Center: Interpreting Syntaxin Overexpression Artifacts in Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during syntaxin overexpression experiments. Accurate interpretation of protein localization is critical, and overexpression can often lead to non-physiological artifacts. This guide aims to help you identify, troubleshoot, and mitigate these issues.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound localization studies.

Problem 1: Diffuse Cytoplasmic Staining Instead of Plasma Membrane Localization

Question: My overexpressed this compound-1A is showing a diffuse cytoplasmic signal in my immunofluorescence images, instead of the expected plasma membrane localization. What could be the cause and how can I fix it?

Answer:

This is a common artifact often resulting from expression levels that overwhelm the cellular machinery responsible for protein trafficking and localization.

Possible Causes and Solutions:

Cause Solution
Excessively High Expression Levels - Titrate Plasmid DNA: Reduce the amount of plasmid DNA used for transfection. Start with a range of concentrations (e.g., 0.1 µg, 0.5 µg, 1.0 µg per well of a 6-well plate) to find the lowest level that gives a detectable signal at the correct location.[1] - Use a Weaker Promoter: If using a strong constitutive promoter like CMV, consider switching to a weaker promoter. - Reduce Incubation Time: Harvest cells at an earlier time point post-transfection (e.g., 12, 18, or 24 hours instead of 48 hours).
Insufficient Munc18 Co-expression Munc18-1 is crucial for the proper trafficking and plasma membrane localization of this compound-1.[2][3] - Co-transfect with Munc18: If your cell line has low endogenous Munc18 levels, co-expressing it with your this compound construct can facilitate correct localization.
Epitope Tag Interference The position (N- or C-terminal) or type of epitope tag can sometimes interfere with localization signals.[4][5][6][7] - Change Tag Position: If your tag is at the N-terminus, try moving it to the C-terminus, or vice versa. Be aware that a C-terminal tag may require extra amino acids to be properly recognized by the antibody.[6] - Use a Different Tag: Switch to a smaller, more inert tag (e.g., HA or V5 instead of GFP).
Fixation and Permeabilization Issues Improper fixation can lead to protein delocalization or poor antibody access. - Optimize Fixation: For membrane proteins like this compound, 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point.[8] Avoid methanol (B129727) fixation if you are studying membrane localization as it can alter lipid structures. - Optimize Permeabilization: Use a mild detergent like Triton X-100 (0.1-0.25%) for a short duration (5-10 minutes). Over-permeabilization can strip membrane proteins.
Problem 2: Altered Cell Morphology (e.g., Cell Rounding)

Question: After overexpressing this compound-1A, my cells have become rounded and smaller. Is this a known artifact?

Answer:

Yes, overexpression of certain this compound isoforms, particularly this compound-1A, has been reported to cause changes in cell morphology, including cell rounding and a reduction in size. This is thought to be due to the disruption of normal membrane trafficking and cytoskeletal dynamics.

Possible Causes and Solutions:

Cause Solution
High Overexpression Levels The severity of morphological changes often correlates with the expression level. - Use Inducible Expression Systems: Employ a tetracycline-inducible (Tet-On/Tet-Off) system to tightly control the timing and level of this compound expression. This allows you to induce expression for a short period before imaging, minimizing long-term toxic effects. - Lower DNA Concentration: As with mislocalization, titrating down the amount of transfected plasmid is a primary troubleshooting step.[1][9]
Disruption of Endogenous SNARE Complexes Excess this compound can sequester binding partners and interfere with essential cellular fusion events, leading to cellular stress and morphological changes. - Validate with Functional Assays: Confirm that the observed phenotype is indeed an artifact by performing functional assays (e.g., secretion assays). If function is impaired at expression levels that cause morphological changes, it is likely a non-physiological effect. - Express a "Closed" Conformation Mutant: A this compound mutant locked in a closed conformation may have less disruptive effects on endogenous SNARE complex formation and can serve as a useful control.[10]
Problem 3: Mislocalization of this compound Isoforms in Polarized Cells

Question: I am overexpressing this compound-3 in polarized MDCK cells, but I am seeing significant basolateral, in addition to the expected apical, staining. How can I troubleshoot this?

Answer:

In polarized epithelial cells, this compound-3 is typically localized to the apical membrane, while this compound-4 is found at the basolateral membrane.[11][12] Mislocalization upon overexpression is a common issue.

Possible Causes and Solutions:

Cause Solution
Saturation of Sorting Machinery High levels of expressed protein can overwhelm the cellular machinery that sorts proteins to the correct membrane domain. - Reduce Expression Levels: This is the most critical step. Use the lowest possible expression level that allows for visualization. Inducible systems are highly recommended for these experiments.[11] - Allow for Polarization: Ensure that your cells have formed mature, polarized monolayers before inducing expression or transfecting. This typically takes 3-5 days post-plating.
Disruption of Targeting Motifs Mutations or epitope tags near critical sorting signals can cause mislocalization. - Verify Construct Integrity: Ensure there are no mutations in the N-terminal domain of this compound-3, which contains key apical targeting signals (e.g., the FMDE motif).[12][13][14] - Check Epitope Tag Placement: An N-terminal tag may interfere with the apical targeting signal of this compound-3. Consider a C-terminal tag.[7]
Cytoskeletal Disruption The integrity of this compound-3 clusters and their localization can be dependent on microtubules.[11] - Verify Cytoskeletal Integrity: If you are treating your cells with any drugs, ensure they are not affecting the microtubule network. You can co-stain for tubulin as a control.

Frequently Asked Questions (FAQs)

Q1: What are the typical localization patterns for commonly studied this compound isoforms?

A1: The subcellular localization is specific to each this compound isoform and is critical for its function. Here are some examples:

  • This compound-1A/1B: Primarily localized to the presynaptic plasma membrane in neurons and the plasma membrane of neuroendocrine cells.[15][16]

  • This compound-2: Found at the plasma membrane.[17]

  • This compound-3: Localized to the apical plasma membrane in polarized epithelial cells.[11][12]

  • This compound-4: Found at the basolateral plasma membrane in polarized epithelial cells.[11]

  • This compound-5: Localized to the cis-Golgi.[11]

  • This compound-6: Predominantly found in the trans-Golgi network (TGN).

  • This compound-17: Localized to the endoplasmic reticulum (ER) and is involved in autophagy.

Q2: How much overexpression is too much? Is there a rule of thumb?

A2: There is no universal rule, as the tolerance to overexpression varies significantly between cell types and this compound isoforms. However, here are some quantitative insights from the literature:

  • Studies have shown that even a modest 1.2- to 6.2-fold overexpression of this compound-1A can be sufficient for imaging studies without disrupting synaptic vesicle recycling.[18]

  • In contrast, very high levels of this compound-1A can inhibit neurotransmitter release.[19]

  • For this compound-4, a 2- to 3-fold increase in protein levels in transgenic mice was not only well-tolerated but also had beneficial physiological effects, protecting against age- and diet-induced insulin (B600854) resistance.[20] This suggests that moderate overexpression can sometimes be functional.

  • A reduction of this compound-4 by ~70% is observed in diabetic islets, and a 2-fold increase via viral transduction can restore function.[21]

The best practice is to aim for the lowest expression level that provides a clear signal above background and to validate that this level does not overtly alter cell morphology or a relevant cellular function.

Q3: My overexpressed this compound appears in clusters. Is this an aggregation artifact?

A3: Not necessarily. Many this compound isoforms, particularly this compound-1A, naturally form nanoclusters on the plasma membrane.[8] These clusters are thought to be functional sites for vesicle docking and fusion. Overexpression tends to increase the number of these clusters rather than their size. However, at very high expression levels, these clusters may coalesce into larger, non-physiological aggregates. If you observe large, bright, immobile puncta, especially within the cytoplasm, this is more likely to be an aggregation artifact.

Q4: How can I validate that the localization I'm seeing is physiologically relevant?

A4: This is a critical step. Here are several approaches:

  • Compare with Endogenous Protein: Whenever possible, use a specific antibody to stain for the endogenous this compound in non-transfected cells. The localization pattern of your overexpressed protein at low expression levels should recapitulate the endogenous pattern.

  • Co-localization with Known Partners: Assess the co-localization of your overexpressed this compound with its known binding partners (e.g., this compound-1 with SNAP-25 and Munc18 on the plasma membrane).

  • Use of Inducible Systems: Using an inducible system allows you to assess localization at various time points after induction. Early time points are more likely to reflect physiological trafficking pathways.

Experimental Protocols & Methodologies

Protocol 1: Titration of Plasmid DNA for Optimal Expression

This protocol is designed to identify the optimal amount of plasmid DNA for transfection to achieve detectable expression without significant artifacts. This example is for a 24-well plate.

  • Cell Plating: The day before transfection, plate your cells in a 24-well plate at a density that will result in 75-90% confluency at the time of transfection.

  • Prepare Transfection Mixes: On the day of transfection, prepare a series of transfection complexes with varying amounts of your this compound expression plasmid.

    • Label five sterile microcentrifuge tubes (e.g., 0 µg, 0.1 µg, 0.25 µg, 0.5 µg, 1.0 µg).

    • For the 0 µg control, use an empty vector to keep the total amount of DNA constant if desired.

    • In each tube, dilute the specified amount of DNA in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute your transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL of lipid-based reagent in 50 µL of serum-free medium for each well to be transfected).

  • Form Complexes: Add 50 µL of the diluted transfection reagent to each tube of diluted DNA. Mix gently and incubate at room temperature for 15-30 minutes.

  • Transfect Cells: Add the 100 µL of DNA-lipid complex dropwise to the corresponding wells.

  • Incubation and Analysis: Incubate the cells for 24-48 hours. Fix the cells and perform immunofluorescence staining. Analyze the cells under the microscope to determine which DNA concentration yields a clear, specific signal without causing mislocalization, aggregation, or changes in cell morphology.

Protocol 2: Immunofluorescence Staining for this compound

This is a general protocol for immunofluorescent staining of overexpressed, epitope-tagged this compound in cultured cells grown on coverslips.

  • Cell Culture and Transfection: Plate cells on sterile glass coverslips in a 24-well plate and transfect as described above.

  • Fixation: 24-48 hours post-transfection, wash the cells twice with 1x PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[22]

  • Washing: Wash the cells three times with 1x PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.

  • Blocking: Wash three times with 1x PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the epitope tag (e.g., anti-HA, anti-myc) in the antibody dilution buffer (e.g., 1% BSA in PBS). Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[23]

  • Washing: Wash three times with 1x PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[23]

  • Final Washes and Mounting: Wash three times with 1x PBS for 5 minutes each. If desired, perform a counterstain for nuclei (e.g., DAPI). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the slides using a confocal or epifluorescence microscope.

Visualizations

Logical Workflow for Troubleshooting this compound Mislocalization

G start Start: Observe this compound Mislocalization check_expression Is expression level excessively high? start->check_expression reduce_expression Action: Reduce Expression - Titrate DNA - Use weaker promoter - Use inducible system check_expression->reduce_expression Yes check_munc18 Is Munc18 required and present? check_expression->check_munc18 No end_success Success: Correct Localization Observed reduce_expression->end_success add_munc18 Action: Co-express with Munc18 check_munc18->add_munc18 Yes check_tag Could epitope tag be interfering? check_munc18->check_tag No add_munc18->end_success modify_tag Action: Modify Tag - Change position (N/C) - Switch to smaller tag check_tag->modify_tag Yes check_fixation Is fixation protocol optimal? check_tag->check_fixation No modify_tag->end_success optimize_fixation Action: Optimize Staining Protocol - Adjust fixative/time - Titrate permeabilization check_fixation->optimize_fixation No end_fail Problem Persists: Re-evaluate construct and cell model check_fixation->end_fail Yes optimize_fixation->end_success G cluster_0 Cytoplasm cluster_1 Plasma Membrane cluster_2 Overexpression Artifact ER Endoplasmic Reticulum (this compound Synthesis) Golgi Golgi Apparatus (Processing) ER->Golgi Anterograde Transport Vesicle Transport Vesicle Golgi->Vesicle Overexpressed_Golgi Overwhelmed Golgi Golgi->Overexpressed_Golgi PM_this compound Correctly Localized This compound-1A Cluster Vesicle->PM_this compound Vesicle Fusion Munc18 Munc18-1 Munc18->Vesicle Binds this compound-1A, chaperones trafficking PM_Complex Functional SNARE Complex Assembly PM_this compound->PM_Complex Recruits SNAP-25/VAMP2 Cytoplasmic_Agg Cytoplasmic Aggregates Overexpressed_Golgi->Cytoplasmic_Agg Mis-sorting

References

Technical Support Center: Studying Syntaxin Function in Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of syntaxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying syntaxin function in specific cell types.

Frequently Asked Questions (FAQs)

Q1: My immunoprecipitation (IP) for a specific this compound isoform is failing or has high background. What are the common causes and solutions?

A1: Immunoprecipitation of this compound isoforms can be challenging due to their membrane association and potential for non-specific interactions. Here are common issues and troubleshooting steps:

  • Problem: No or low yield of the target this compound.

    • Possible Cause: The antibody may not be suitable for IP.[1][2] Not all antibodies that work for western blotting will be effective in recognizing the native protein conformation required for IP.

    • Solution: Use a ChIP-validated antibody if available, or test multiple antibodies.[3] Polyclonal antibodies often perform better than monoclonal antibodies for IP as they can recognize multiple epitopes.[1][4]

    • Possible Cause: The lysis buffer is not efficiently solubilizing the this compound-containing membranes.

    • Solution: Optimize the detergent concentration in your lysis buffer. Non-ionic detergents like Triton X-100 or NP-40 are commonly used. For tightly associated membrane proteins, consider stronger detergents like RIPA buffer, but be aware that this can disrupt protein-protein interactions.

    • Possible Cause: The protein of interest is at a low abundance in your specific cell type.

    • Solution: Increase the amount of starting material (cell lysate).[5] You can also enrich for your protein of interest before IP.[1]

  • Problem: High background with non-specific protein binding.

    • Possible Cause: Insufficient blocking of the beads or antibody.

    • Solution: Pre-clear the lysate by incubating it with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads.[1] Also, ensure that the beads are adequately blocked with BSA.[1]

    • Possible Cause: Washing steps are not stringent enough.

    • Solution: Increase the number of washes and/or the salt and detergent concentrations in the wash buffer to reduce non-specific binding.[1] However, be cautious as overly stringent washes can also disrupt the specific antibody-antigen interaction.[1]

Q2: I am observing off-target effects or incomplete knockdown with my this compound shRNA/siRNA. How can I improve my experiment?

A2: RNA interference (RNAi) is a powerful tool, but achieving specific and efficient knockdown of this compound isoforms can be difficult due to sequence homology between isoforms and potential for off-target effects.

  • Problem: Incomplete knockdown of the target this compound.

    • Possible Cause: The shRNA/siRNA sequence is not optimal for the target mRNA.

    • Solution: Test multiple shRNA/siRNA sequences targeting different regions of the this compound mRNA. Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

    • Possible Cause: The delivery method is inefficient for your cell type.

    • Solution: Optimize the transfection or transduction protocol for your specific cells. For difficult-to-transfect cells like primary neurons, consider lentiviral or adeno-associated viral (AAV) delivery of shRNAs.

  • Problem: Off-target effects are observed.

    • Possible Cause: The shRNA/siRNA is silencing other genes with similar sequences.

    • Solution: Perform a BLAST search of your shRNA/siRNA sequence to check for potential off-target homology. Use the lowest effective concentration of the RNAi molecule. As a control, rescue the phenotype by expressing a version of the target this compound that is resistant to the shRNA/siRNA (e.g., by introducing silent mutations in the shRNA-binding site).

Q3: How can I accurately study the subcellular localization of a specific this compound isoform, especially when overexpression can cause artifacts?

A3: Determining the precise subcellular localization of syntaxins is crucial for understanding their function. Overexpression can lead to mislocalization, so it's important to study the endogenous protein whenever possible.[6]

  • Recommended Approach: Immunofluorescence (IF) of endogenous protein.

    • Protocol:

      • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde).

      • Permeabilize the cells to allow antibody access (e.g., with Triton X-100 or saponin).[7]

      • Incubate with a primary antibody specific to the this compound isoform of interest.

      • Incubate with a fluorescently labeled secondary antibody.

      • Image using confocal or super-resolution microscopy for high-resolution localization.

    • Key Consideration: Antibody specificity is critical. Validate your antibody by Western blot and, if possible, by using cells with known knockdown or knockout of the target this compound.

  • Alternative Approach: Expression of a tagged protein at near-endogenous levels.

    • If a reliable antibody for IF is not available, you can express the this compound with a small epitope tag (e.g., HA or FLAG) or a fluorescent protein (e.g., GFP).

    • Caution: To avoid overexpression artifacts, use a weak or inducible promoter to drive expression at levels comparable to the endogenous protein.[6] Validate the localization of the tagged protein by co-staining with known markers for specific cellular compartments.

Q4: What are the best methods for assessing the function of a particular this compound in a specific cell type, for example, in neurotransmitter release?

A4: Functional assays for syntaxins often involve measuring the consequence of their role in membrane fusion, such as exocytosis. The choice of assay depends on the cell type and the specific process being investigated.

  • For Neurons and Neuroendocrine Cells:

    • Electrophysiology (Patch-Clamp): This technique directly measures neurotransmitter release by recording postsynaptic currents or changes in membrane capacitance. It provides high temporal resolution and is considered a gold standard for studying synaptic transmission.[8]

    • Amperometry: This method uses a carbon-fiber electrode to detect the release of oxidizable neurotransmitters (e.g., dopamine (B1211576), serotonin) from single vesicles.

    • FM-Dye Imaging: This technique uses fluorescent styryl dyes (e.g., FM1-43) to label recycling synaptic vesicles, allowing for the visualization of vesicle exocytosis and endocytosis.

    • Calcium Imaging: Since exocytosis is often calcium-dependent, monitoring intracellular calcium dynamics using calcium indicators (e.g., Fura-2, GCaMP) can provide an indirect measure of neuronal activity and neurotransmitter release.[8]

  • For Non-Neuronal Cells:

    • Secretion Assays: Measure the release of specific molecules (e.g., hormones, enzymes) into the extracellular medium using techniques like ELISA or colorimetric assays.

    • Total Internal Reflection Fluorescence (TIRF) Microscopy: This imaging technique allows for the visualization of single vesicle fusion events at the plasma membrane.

Troubleshooting Guides

Guide 1: Troubleshooting this compound Knockdown Experiments

This guide provides a systematic approach to troubleshooting common issues in this compound knockdown experiments.

Observed Problem Potential Cause Recommended Solution
No or minimal reduction in this compound protein levels Inefficient shRNA/siRNA sequenceTest at least 3-4 different sequences targeting various regions of the mRNA.
Poor delivery of RNAi constructOptimize transfection/transduction protocol. For primary cells, consider viral vectors.
Rapid protein turnoverPerform a time-course experiment to determine the optimal time for analysis after knockdown.
Cell death or altered morphology after knockdown Off-target effectsPerform rescue experiments with an RNAi-resistant form of the this compound.
Essential role of the this compound in cell viabilityUse an inducible knockdown system to control the timing and level of silencing.[9]
No observable functional phenotype Functional redundancy with other this compound isoformsConsider double or triple knockdowns of related isoforms.[10]
The chosen functional assay is not sensitive enoughUse a more direct or sensitive assay to measure the specific cellular process.
Guide 2: Optimizing Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Partners

This guide focuses on troubleshooting the identification of proteins that interact with a specific this compound isoform.

Observed Problem Potential Cause Recommended Solution
No interacting partners identified The interaction is transient or weakCross-link proteins in living cells before lysis using a reversible cross-linker like formaldehyde.
The interaction is disrupted by the lysis bufferUse a milder lysis buffer with lower detergent concentrations.
The interacting partner is of low abundanceIncrease the amount of starting material and consider pre-enrichment of the lysate.
High background of non-specific proteins Insufficient washingIncrease the number and stringency of washes. A final wash with a buffer containing a higher salt concentration can be effective.[1]
Antibody is cross-reactingUse a highly specific monoclonal antibody for the Co-IP.
Known interacting partner is not detected The epitope for the antibody is masked by the interactionUse an antibody that targets a different region of the this compound protein.
The interaction is cell-type specificEnsure that the cell type you are using expresses all the necessary components for the interaction.

Experimental Protocols & Visualizations

Protocol 1: Cell-Type Specific Knockdown of this compound in C. elegans Dopaminergic Neurons

This protocol describes a method for achieving cell-type specific gene silencing using an inheritable RNA interference (RNAi) technique.[11]

  • Construct Design:

    • Create a vector containing a promoter specific to the cell type of interest (e.g., the dopamine transporter promoter, pdat-1, for dopaminergic neurons).[11]

    • Clone a sequence that will produce a double-stranded RNA (dsRNA) targeting the this compound gene of interest (e.g., unc-64 for this compound-1A) downstream of the promoter.[11]

  • Generation of Transgenic Animals:

    • Inject the construct into the gonad of wild-type C. elegans to generate transgenic lines.

    • Select for transgenic progeny, often by using a co-injection marker (e.g., a fluorescent reporter expressed in a different tissue).

  • Validation of Knockdown:

    • Behavioral Assays: Assess behaviors known to be dependent on the targeted neuron type and this compound function. For example, amphetamine-induced behaviors can be used to test the function of dopaminergic neurons.[11]

    • Functional Assays: Isolate the specific neurons from silenced and control animals and perform functional assays, such as measuring dopamine uptake.[11]

    • Reporter Gene Silencing: As a control, co-express a fluorescent reporter (e.g., GFP) under the same cell-type specific promoter and confirm its silencing by the RNAi machinery.[11]

Diagram 1: Workflow for Troubleshooting this compound Immunoprecipitation

G Troubleshooting Workflow for this compound IP start Start IP Experiment check_yield Is this compound yield sufficient? start->check_yield check_background Is background high? check_yield->check_background Yes optimize_lysis Optimize Lysis Buffer (e.g., increase detergent) check_yield->optimize_lysis No success Successful IP check_background->success No preclear_lysate Pre-clear lysate with beads check_background->preclear_lysate Yes fail IP Failed - Re-evaluate Strategy change_antibody Use a different or IP-validated antibody optimize_lysis->change_antibody increase_lysate Increase amount of starting cell lysate change_antibody->increase_lysate increase_lysate->fail increase_washes Increase number and stringency of washes preclear_lysate->increase_washes reduce_antibody Reduce antibody concentration increase_washes->reduce_antibody reduce_antibody->success

Caption: A decision tree for troubleshooting common issues in this compound immunoprecipitation experiments.

Diagram 2: this compound-1A Signaling in Neuronal Exocytosis

G Simplified this compound-1A Pathway in Exocytosis cluster_plasma_membrane Plasma Membrane cluster_vesicle Synaptic Vesicle stx1a_closed This compound-1A (Closed) stx1a_open This compound-1A (Open) stx1a_closed->stx1a_open Conformational Change snare_complex t-SNARE Complex stx1a_open->snare_complex snap25 SNAP-25 snap25->snare_complex final_snare_complex trans-SNARE Complex snare_complex->final_snare_complex vamp2 VAMP2 (Synaptobrevin) vamp2->final_snare_complex Vesicle Docking munc18 Munc18-1 munc18->stx1a_closed Binds & stabilizes fusion Membrane Fusion & Neurotransmitter Release final_snare_complex->fusion Ca2+ influx triggers

Caption: A diagram illustrating the key interactions of this compound-1A during synaptic vesicle exocytosis.

References

Technical Support Center: Improving Syntaxin Gene Knockout Efficiency with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CRISPR-Cas9-mediated knockout of syntaxin genes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low efficiency when knocking out the this compound gene?

Several factors can contribute to low knockout efficiency for the this compound gene. These include suboptimal design of the single-guide RNA (sgRNA), leading to poor targeting or cleavage.[1][2] Inefficient delivery of the CRISPR-Cas9 components into the target cells is another major hurdle.[3] Furthermore, the specific cell line being used can present challenges, as some are inherently resistant to transfection or possess highly active DNA repair mechanisms that can counteract the gene editing process.[1] Finally, issues with the expression or enzymatic activity of the Cas9 nuclease itself can lead to reduced efficiency.[2]

Q2: How can I design a more effective sgRNA for this compound knockout?

Optimizing sgRNA design is critical for success. It is highly recommended to utilize online sgRNA design tools to predict on-target efficiency and identify potential off-target sites.[4] Targeting exons located early in the coding sequence of the this compound gene increases the likelihood of generating a non-functional truncated protein upon successful editing.[4] Whenever possible, selecting target sites within accessible chromatin regions can also improve efficiency. To empirically determine the best-performing guide, it is best practice to design and test two to three different sgRNAs for your this compound target.

Q3: Which delivery method is most suitable for introducing CRISPR-Cas9 for this compound knockout?

The ideal delivery method is contingent on the specific cell type and the overall experimental objectives.

  • Lipid-Based Transfection: This is a common and often effective method for established cell lines such as HEK293T and HeLa.[5] However, its efficiency can be lower in primary cells or those that are notoriously difficult to transfect.[6]

  • Electroporation: This method can achieve high efficiency in a broad spectrum of cell types, including neuronal cells.[7] It requires careful optimization of electrical parameters to ensure high cell viability.[8]

  • Lentiviral Transduction: Lentiviral vectors are highly efficient for a wide array of cell types, including primary and non-dividing cells, and are well-suited for creating stable knockout cell lines.[9][10] A key consideration is that this method results in the integration of viral sequences into the host cell's genome.[4]

Q4: How should I validate the successful knockout of the this compound gene?

A thorough validation process involves confirming the edit at both the genomic and protein levels.

  • Genomic Validation:

    • T7 Endonuclease I (T7E1) Assay: This is a useful initial screening method to detect the presence of insertions or deletions (indels) at the target locus.[11]

    • Sanger Sequencing: This method is used to confirm the presence and identify the specific nature of the indels within the targeted region of the this compound gene.[4]

  • Protein Validation:

    • Western Blot: This is the most direct and crucial method to confirm a functional knockout by demonstrating the absence or a significant reduction of the this compound protein.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Knockout Efficiency Suboptimal sgRNA design.[1]Design and empirically test 2-3 new sgRNAs targeting different exons of the this compound gene. Employ sgRNA design software to predict on-target scores and off-target risks.[4]
Inefficient delivery of CRISPR components.[3]Optimize your current transfection or electroporation protocol. Consider switching to an alternative delivery method (e.g., from lipofection to electroporation or lentiviral transduction) that may be more suitable for your cell line.[14]
The chosen cell line is difficult to transfect.[4]Use a validated positive control sgRNA (e.g., targeting a housekeeping gene) to assess the baseline transfection efficiency in your cell line. If the positive control also shows low efficiency, focus on optimizing the delivery parameters.
High Cell Death Following Delivery Cytotoxicity from the delivery reagent or electroporation pulse.[15]Titrate the concentration of the transfection reagent to find the optimal balance between efficiency and viability. For electroporation, systematically optimize the voltage and pulse duration. Ensure cells are healthy and at an optimal confluency prior to the experiment.
Indels Confirmed by Sequencing, but No Protein Knockout by Western Blot Indels are in-frame, potentially leading to a modified but still functional protein.Design sgRNAs that are more likely to induce frameshift mutations. Screen multiple single-cell clones to identify one with a complete loss of protein expression.[13]
Compensatory upregulation of other this compound isoforms.Investigate the expression levels of other this compound family members that might be functionally compensating for the targeted isoform.
Potential Off-Target Effects sgRNA has homology to other genomic sites.[2]Utilize sgRNA design tools that specialize in predicting and minimizing off-target cleavage. Use the minimum effective concentration of Cas9 and sgRNA to reduce off-target activity.

Experimental Protocols

Lentiviral-Mediated CRISPR/Cas9 Knockout of this compound-1A in HEK293T Cells

This protocol outlines a method for generating stable this compound-1A knockout HEK293T cell lines.

  • sgRNA Design and Cloning:

    • Design 2-3 sgRNAs targeting an early exon of the human STX1A gene using a reputable online design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligonucleotides into a lentiviral vector that co-expresses Cas9 and the sgRNA (e.g., lentiCRISPRv2).[16]

  • Lentivirus Production:

    • In HEK293T cells, co-transfect the sequence-verified lentiviral sgRNA vector along with packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles, for example, by ultracentrifugation.

  • Transduction of Target Cells:

    • Seed the target HEK293T cells at an appropriate density.

    • Transduce the cells with the concentrated lentiviral particles at a range of multiplicities of infection (MOI) in the presence of polybrene to enhance transduction efficiency.

    • After 24-48 hours, begin selection of transduced cells by adding puromycin (B1679871) to the culture medium.[10]

  • Validation:

    • Expand the resulting puromycin-resistant cell population.

    • Confirm the presence of indels at the genomic level using a T7E1 assay or by Sanger sequencing.[4][11]

    • Verify the absence of this compound-1A protein expression via Western blot.[12]

    • To obtain a homogenous knockout population, perform single-cell cloning and expand individual clones.

Electroporation-Based CRISPR/Cas9 Knockout of this compound-1A in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol provides a general framework that requires optimization for your specific neuronal cell line.

  • Preparation of Ribonucleoprotein (RNP) Complexes:

    • Obtain high-quality, synthetic sgRNA targeting the this compound gene.

    • Incubate the sgRNA with purified Cas9 nuclease to allow the formation of RNP complexes.

  • Electroporation:

    • Harvest the neuronal cells and resuspend them in a suitable electroporation buffer.

    • Combine the cell suspension with the pre-formed RNP complexes.

    • Transfer the mixture to an electroporation cuvette and deliver an optimized electrical pulse using an electroporation device.[15]

    • Immediately after the pulse, gently transfer the cells into a culture dish containing pre-warmed growth medium.

  • Validation:

    • After 48-72 hours, harvest a portion of the cells to determine the editing efficiency at the genomic level using a T7E1 assay or Sanger sequencing.[4][11]

    • Analyze the remaining cell population by Western blot to assess the reduction in this compound-1A protein levels.[12]

    • For the generation of a stable knockout line, proceed with single-cell cloning of the edited cell pool.

Validation of this compound Knockout
  • T7 Endonuclease I (T7E1) Assay:

    • Isolate genomic DNA from both the edited and control cell populations.

    • Amplify the genomic region surrounding the sgRNA target site by PCR.

    • Denature the PCR products by heating and then allow them to re-anneal slowly. This will result in the formation of heteroduplexes between wild-type and edited DNA strands.

    • Digest the re-annealed DNA with T7 Endonuclease I, an enzyme that specifically cleaves mismatched DNA.[11]

    • Visualize the digested products on an agarose (B213101) gel. The presence of cleaved DNA fragments of the expected sizes indicates successful genome editing.

  • Western Blot:

    • Prepare total protein lysates from both the edited and control cells.

    • Quantify the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with a primary antibody that specifically recognizes the targeted this compound protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. The absence or a clear reduction of the this compound band in the edited cell lysates compared to the control confirms a successful knockout at the protein level.[13]

Quantitative Data Summary

The following table provides a summary of knockout efficiencies achieved with different CRISPR/Cas9 delivery methods. It is important to note that this data is not specific to the this compound gene but offers a general reference for what can be expected.

Table 1: Comparative Knockout Efficiencies of CRISPR/Cas9 Delivery Methods

Delivery MethodCell LineTarget GeneKnockout Efficiency (%)Reference
Lentiviral TransductionHuman Fibroblasts (MRC5Vi)SNAP29High (specific percentage not provided)[13][14]
Lipid Nanoparticle (mRNA/sgRNA)HEK293TReporter GeneApproximately 60%[17]
Lipid Nanoparticle (RNP)HEK293TReporter GeneReported to be lower than mRNA/sgRNA delivery[17]
Electroporation (RNP)Breast Cancer Cells (SK-BR-3)EGFPApproximately 90%[7]

Visualizations

Experimental_Workflow cluster_design 1. Design & Preparation cluster_delivery 2. Delivery cluster_validation 3. Validation cluster_cloning 4. Clonal Isolation sgRNA_design sgRNA Design for this compound vector_prep Vector/RNP Preparation sgRNA_design->vector_prep delivery Transfection, Electroporation, or Lentiviral Transduction vector_prep->delivery genomic_dna Genomic DNA Extraction delivery->genomic_dna protein_lysis Protein Lysis delivery->protein_lysis t7e1 T7E1 Assay genomic_dna->t7e1 sanger Sanger Sequencing t7e1->sanger single_cell Single-Cell Cloning sanger->single_cell western Western Blot protein_lysis->western western->single_cell expansion Clonal Expansion single_cell->expansion

Caption: A streamlined workflow for CRISPR-Cas9 mediated knockout of the this compound gene.

SNARE_Complex_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane VAMP2 VAMP2 (v-SNARE) SNARE_Complex SNARE Complex Formation VAMP2->SNARE_Complex This compound This compound-1A (t-SNARE) This compound->SNARE_Complex SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_Complex Vesicle_Docking Vesicle Docking & Priming SNARE_Complex->Vesicle_Docking Ca_Influx Ca2+ Influx Vesicle_Docking->Ca_Influx Membrane_Fusion Membrane Fusion Ca_Influx->Membrane_Fusion Neurotransmitter_Release Neurotransmitter Release Membrane_Fusion->Neurotransmitter_Release

References

dealing with embryonic lethality in syntaxin knockout mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with syntaxin knockout mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of embryonic lethality and to offer strategies for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the global knockout of my this compound gene resulting in embryonic or perinatal lethality?

A: Syntaxins are core components of the Soluble NSF Attachment Protein Receptor (SNARE) complex, which is essential for vesicle fusion with target membranes.[1][2] This process is fundamental for a vast array of cellular activities, including neurotransmitter release, hormone secretion, and intracellular trafficking.[3] The complete absence of certain this compound proteins, or their key binding partners like STXBP1 (Munc18-1), disrupts these vital processes from the earliest stages of development, leading to failed implantation, developmental arrest, or neonatal death.[4][5][6] For instance, approximately 35% of all mouse genes are indispensable for life, and a global knockout often results in developmental abnormalities that are incompatible with survival.[7][8]

Q2: Which this compound and related SNARE-protein knockouts are known to be lethal?

A: Several this compound and this compound-associated protein knockout mouse models exhibit embryonic or postnatal lethality. The specific stage of lethality can vary depending on the gene. Below is a summary of findings for some commonly studied genes.

Gene KnockoutPhenotypeStage of LethalityCitation(s)
Stx1a Vast majority die in utero; reduced body size.Embryonic day E15[9]
Stx1b Pups are born but grow slowly and die postnatally.Postnatal (around P8)[10]
Stx1a/Stx1b DKO Double knockout is embryonically lethal.Embryonic[11]
Stx4 Global knockout is lethal.Early embryonic (pre-E7.5)[4][12]
Stxbp1 (Munc18-1) Homozygous null mice die immediately after birth.Perinatal[5][13][14]
SNAP-23 Deletion results in failed implantation.Pre-implantation[4]
Q3: What is the fundamental mechanism of the SNARE complex involving this compound?

A: The SNARE complex is the core machinery for membrane fusion. It consists of proteins from two opposing membranes: the vesicle (v-SNARE) and the target membrane (t-SNARE). In neuronal synapses, the v-SNARE is Synaptobrevin, and the t-SNAREs are this compound-1 and SNAP-25.[10] These proteins form a tight, four-helix bundle that pulls the vesicle and target membranes into close proximity, overcoming the energy barrier for lipid bilayer fusion and resulting in the release of vesicle contents.[2][3]

SNARE_Complex cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_complex SNARE Complex Formation cluster_fusion Result VAMP Synaptobrevin (v-SNARE) Zippering Zippering Action Pulls Membranes Together VAMP->Zippering STX This compound (t-SNARE) STX->Zippering SNAP25 SNAP-25 (t-SNARE) SNAP25->Zippering Fusion Membrane Fusion Zippering->Fusion Leads to

Caption: The SNARE complex consists of v-SNAREs and t-SNAREs that mediate vesicle fusion.

Troubleshooting Guide: Overcoming Embryonic Lethality

This guide provides strategies to bypass embryonic lethality, allowing for the study of this compound gene function in specific contexts.

Problem: My global this compound knockout mouse is embryonically lethal. How can I study its function in adult or specific tissues?

Solution: The most effective strategy is to use a conditional knockout (cKO) approach, which allows for gene inactivation in a spatially or temporally controlled manner.[15][16] The Cre-LoxP system is the most widely used tool for this purpose.[17][18]

Strategy 1: Tissue-Specific Knockout (Spatial Control)

This method restricts gene deletion to specific cell types or tissues. It requires two mouse lines:

  • Floxed Mouse: A mouse in which the target this compound gene is flanked by loxP sites (loxP-flanked gene = "floxed"). These mice express the gene normally.[19]

  • Cre-Driver Mouse: A mouse that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in neurons or pancreatic beta-cells).[17]

By breeding these two lines, the offspring will have the this compound gene deleted only in the tissues where Cre recombinase is expressed.[20]

Conditional_Knockout MouseA Floxed this compound Mouse (this compound-loxP/loxP) Progeny Conditional Knockout Progeny (this compound-loxP/loxP; Promoter::Cre) MouseA->Progeny Breed with MouseB Cre-Driver Mouse (Tissue-Specific Promoter::Cre) MouseB->Progeny Result This compound gene is EXCISED only in Cre-expressing tissue. Global expression remains intact, bypassing embryonic lethality. Progeny->Result Resulting in

Caption: Workflow for generating a tissue-specific conditional knockout mouse model.

Strategy 2: Inducible Knockout (Temporal Control)

This method allows you to control when the gene is deleted. It is ideal for studying gene function at specific developmental stages or in adult mice, avoiding early lethality.[15] This is typically achieved using a tamoxifen-inducible Cre-ERT2 system.[20]

  • How it Works: Cre recombinase is fused to a mutated estrogen receptor (ERT2) ligand-binding domain. This Cre-ERT2 protein remains inactive in the cytoplasm.[21]

  • Induction: Upon administration of tamoxifen (B1202), the Cre-ERT2 protein translocates to the nucleus, where it recognizes the loxP sites and excises the target gene.[16][21]

This system also requires breeding a floxed mouse with a Cre-ERT2 driver line. The knockout is initiated only after tamoxifen is administered.[20]

Inducible_Knockout cluster_breeding Step 1: Generate Mouse Model cluster_experiment Step 2: Experiment Floxed Floxed this compound Mouse (this compound-loxP/loxP) Progeny Inducible Knockout Progeny Floxed->Progeny Breed CreERT2 Cre-ERT2 Driver Mouse (Promoter::Cre-ERT2) CreERT2->Progeny NoTamoxifen No Tamoxifen: Cre-ERT2 is cytoplasmic. This compound gene is expressed. Progeny->NoTamoxifen Tamoxifen Administer Tamoxifen NoTamoxifen->Tamoxifen Induce at desired time Knockout Tamoxifen Present: Cre-ERT2 enters nucleus. This compound gene is excised. Tamoxifen->Knockout

Caption: Workflow for a tamoxifen-inducible (temporal) gene knockout.

Problem: I need to induce a gene knockout during embryonic development but am concerned about toxicity.

Solution: Administering tamoxifen to pregnant mice can be effective but carries risks. High doses can be deleterious to both the mother and the embryo.[22][23] Careful dose optimization is critical.

  • Caution: Administration of tamoxifen early in gestation can have lethal effects on the mother, independent of abortion.[22] Studies suggest proceeding with caution for any administration before E12.5.

  • Dosage: A single injection of 3mg per 40g of body weight for pregnant females has been suggested as a starting point.[24] However, the optimal dose and timing can vary significantly between different mouse models and genetic backgrounds.[25] It is crucial to perform pilot studies to determine the lowest effective dose that achieves the desired recombination without causing adverse effects.

Experimental Protocols

Protocol 1: Generating Conditional Knockout (cKO) Mice

This protocol provides a general framework for breeding mice to generate a cKO line.

  • Acquire Mouse Lines: Obtain a mouse line with your this compound gene of interest flanked by loxP sites (e.g., Stx4fl/fl) and a Cre-driver line appropriate for your research (e.g., a line expressing Cre in a tissue-specific or inducible manner).

  • Breeding Scheme:

    • Cross 1: Breed the homozygous floxed mouse (Stx4fl/fl) with the Cre-driver mouse.

    • Genotype Offspring: Analyze the F1 generation. You are looking for mice that are heterozygous for the floxed allele and carry the Cre transgene (Stx4fl/+; Cre+).

    • Cross 2: Intercross the F1 heterozygotes (Stx4fl/+; Cre+) to generate the F2 generation.

  • Analyze F2 Progeny: Genotype the F2 pups to identify the desired conditional knockout mice (Stx4fl/fl; Cre+) and appropriate littermate controls (e.g., Stx4fl/fl; Cre-, Stx4+/+; Cre+).

  • Verification: Confirm the deletion of the target gene at the DNA, RNA, and protein levels in the target tissue of the cKO mice compared to controls.

Protocol 2: Tamoxifen Administration for Inducible Knockout

This protocol is a starting point for inducing Cre-ERT2 activity in adult or pregnant mice. Warning: Tamoxifen can be toxic and is a known human carcinogen; handle with appropriate safety precautions.[26][27]

  • Tamoxifen Preparation:

    • Dissolve tamoxifen powder in a suitable solvent like corn oil or a mixture of ethanol (B145695) and oil.[28][29] A common concentration is 10-20 mg/mL.[28]

    • To aid dissolution, shake or rotate the mixture overnight at 37°C, protected from light.[26]

    • Store the prepared solution at 4°C for up to a week or at -20°C for longer periods.[26] Before injection, warm the solution to room temperature or 37°C.[26][29]

  • Administration to Adult Mice (Intraperitoneal Injection):

    • Dosage: A standard dose is 9mg per 40g of body weight.[24] This can be administered via intraperitoneal (IP) injection.

    • Regimen: A common regimen involves 3 to 5 consecutive daily injections.[23]

    • Verification: Wait at least one week after the final injection before analyzing tissues to allow for complete recombination and protein turnover.[24]

  • Administration to Pregnant Mice:

    • Dosage: A lower dose is recommended. Start with a single injection of 3mg per 40g of body weight.[24]

    • Timing: The timing of injection determines when the gene is knocked out in the embryo. Be aware of the increased risk of toxicity with administration early in gestation.[22]

    • Monitoring: Closely monitor the health of the pregnant female post-injection for signs of distress or weight loss.[26] An animal welfare assessment is required for all mice receiving tamoxifen.[26]

References

how to differentiate between syntaxin isoforms in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting tips for differentiating between syntaxin isoforms in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are this compound isoforms, and why is it important to differentiate them?

Syntaxins are a family of proteins integral to the SNARE (Soluble NSF Attachment Protein Receptor) complex, which mediates vesicle fusion events such as neurotransmitter release.[1] Many this compound genes give rise to multiple isoforms through mechanisms like alternative splicing.[2] For example, this compound-1 has two well-studied isoforms, this compound-1A (STX1A) and this compound-1B (STX1B), which share 84% amino acid identity.[3][4]

Differentiating between these isoforms is crucial because they can exhibit:

  • Differential Expression: Isoforms may be expressed in different tissues, cell types, or even subcellular locations.[5][6] For instance, in the rat central nervous system, STX1A and STX1B show distinct distribution patterns in regions like the hippocampus and olfactory system.[5]

  • Distinct Functional Roles: Minor differences in their amino acid sequences can lead to variations in their binding partners and regulatory mechanisms, affecting processes like the speed and calcium sensitivity of exocytosis.

  • Involvement in Disease: Specific isoforms may be differentially implicated in pathological conditions.

Q2: What are the main challenges in differentiating this compound isoforms?

The primary challenge is their high degree of sequence similarity. This can lead to:

  • Antibody Cross-Reactivity: Antibodies raised against one isoform may recognize another, leading to ambiguous results.

  • Similar Molecular Weights: Isoforms often have very similar molecular weights, making them difficult to separate using standard SDS-PAGE. For example, this compound-1A has an apparent molecular weight of ~35 kDa.[7]

  • Ambiguous Peptide Identification: In mass spectrometry, many of the peptides generated by enzymatic digestion will be common to multiple isoforms.[8][9]

Troubleshooting and Experimental Guides

Antibody Selection for Isoform Specificity

Q: My antibody is detecting multiple bands in my Western blot. How can I be sure I'm detecting the correct this compound isoform?

This is a common issue. The key is rigorous antibody validation.

Workflow for Validating Isoform-Specific Antibodies

cluster_0 Antibody Validation Workflow Start Select Putative Isoform-Specific Antibody Test Test Antibody on Single-Isoform Expression Lysates (e.g., HEK293T cells transfected with STX1A or STX1B) Start->Test PositiveControl Test on Positive Control Tissue (Known to express the target isoform) Test->PositiveControl NegativeControl Test on Knockout/Knockdown Control (Cells/tissue lacking the target isoform) PositiveControl->NegativeControl Result Analyze Western Blot / IF Data NegativeControl->Result Specific Antibody is Specific Result->Specific Single band of correct size in correct lanes NotSpecific Cross-Reactivity Detected (Choose a different antibody) Result->NotSpecific Multiple bands or signal in negative control

Caption: Workflow for validating the specificity of a this compound isoform antibody.

Troubleshooting Tip: If you cannot obtain knockout/knockdown controls, consider using peptide competition assays. Pre-incubate your antibody with the immunizing peptide corresponding to your target isoform. This should block the specific signal on your Western blot. A signal that persists is likely non-specific.

Western Blotting

Q: How can I resolve two this compound isoforms that are very close in molecular weight on a Western blot?

Standard SDS-PAGE may not provide sufficient resolution. Here is a more specialized protocol.

Experimental Protocol: High-Resolution Western Blotting for this compound Isoforms

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.[10]

  • Gel Electrophoresis:

    • Use a long (e.g., 15 cm) 12-15% polyacrylamide gel to maximize separation. Tris-Glycine gels are standard.

    • Load 20-40 µg of protein per lane.[10]

    • Run the gel at a lower voltage (e.g., 80-100V) for a longer duration to improve resolution.

  • Protein Transfer:

    • Transfer proteins to a low-fluorescence PVDF membrane.

    • A wet transfer overnight at 4°C is often more efficient for quantitative analysis than rapid semi-dry methods.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[11]

    • Incubate with a validated isoform-specific primary antibody (e.g., anti-Syntaxin-1A) overnight at 4°C.[11]

    • Wash the membrane 3 times for 5 minutes each with TBST.[11]

    • Incubate with an HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[11]

    • Wash again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and a digital imager.[10]

Immunoprecipitation (IP)

Q: I want to study the specific binding partners of this compound-1A versus this compound-1B. How can I be sure my IP is isoform-specific?

Immunoprecipitation using a validated isoform-specific antibody is the correct approach. The key is stringent washing and proper controls.

Experimental Protocol: Isoform-Specific Immunoprecipitation

  • Lysate Preparation: Prepare a non-denaturing lysate (e.g., using a Triton X-100 based buffer) to preserve protein-protein interactions.

  • Pre-Clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with 2-5 µg of a validated isoform-specific this compound antibody (e.g., anti-STX1A) overnight at 4°C with gentle rotation.

    • As a negative control, perform a parallel incubation with an isotype control IgG.[12]

  • Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.

  • Analysis: Analyze the eluate by Western blotting, probing for the this compound isoform to confirm successful IP and for expected binding partners.

cluster_0 Decision Logic for Method Selection Question What is the Research Goal? Localization Determine Subcellular Localization? Question->Localization Expression Quantify Relative Expression? Question->Expression Interactors Identify Interacting Partners? Question->Interactors Confirmation Confirm Isoform Identity? Question->Confirmation Method_IF Use Immunofluorescence with Isoform-Specific Antibodies Localization->Method_IF Method_WB Use Quantitative Western Blot Expression->Method_WB Method_IP Use Isoform-Specific Immunoprecipitation (IP-MS) Interactors->Method_IP Method_MS Use Mass Spectrometry (Targeted or Shotgun) Confirmation->Method_MS

Caption: Decision tree for selecting the appropriate assay for this compound isoform analysis.

Mass Spectrometry (MS)

Q: Western blotting is still ambiguous for my sample. Can mass spectrometry definitively identify which this compound isoforms are present?

Yes. Mass spectrometry is the gold standard for distinguishing protein isoforms.[8] It works by identifying peptides that are unique to each isoform.[9]

How it Works:

  • Protein Digestion: The protein sample (which could be a total cell lysate or an IP eluate) is digested with an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

  • Database Searching: The acquired peptide sequences are searched against a protein database that contains the sequences of all known this compound isoforms.

  • Isoform Identification: An isoform is confirmed to be present if the search algorithm identifies one or more "proteotypic" peptides—peptides whose sequence is found only in that specific isoform and not in any others.[9]

Troubleshooting Tip: Low-abundance isoforms may be difficult to detect in a complex lysate ("shotgun proteomics"). If you suspect a specific isoform is present at low levels, consider enriching for it first using immunoprecipitation before submitting the sample for MS analysis (IP-MS).

Quantitative Data Summary

The relative expression of this compound isoforms can vary significantly between different cell types. This data is critical for designing and interpreting experiments.

Table 1: Relative Expression of this compound-1 Isoforms in Different Cell Types

Cell TypeThis compound-1A Expression LevelThis compound-1B Expression LevelPrimary Assay Used
Adrenergic Chromaffin CellsLowHighImmunoblotting[6]
Noradrenergic Chromaffin CellsHighHigh (with heterogeneity)Immunoblotting[6][13]
Pituitary CellsPresentAbsentWestern Blotting[5]
Hippocampal NeuronsHighHighImmunocytochemistry[5]

Note: Expression levels are generalized from published findings and may vary based on species and specific experimental conditions.

References

Technical Support Center: Syntaxin-SNARE Complex Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntaxin-SNARE complex reconstitution. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro SNARE-mediated membrane fusion experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my SNARE complex failing to form or showing low yield?

A: Several factors can impede the efficient assembly of the SNARE complex. Consider the following possibilities:

  • This compound Conformation: this compound-1 can exist in a "closed" conformation where its N-terminal Habc domain folds back and blocks the SNARE motif, preventing its interaction with SNAP-25 and synaptobrevin.[1][2][3] This closed state is often stabilized by the binding of SM proteins like Munc18-1.[1][4]

    • Solution: The transition to an "open" conformation is crucial. This can be facilitated by regulatory proteins like Munc13, which catalyzes the opening of this compound-1.[1][2] Alternatively, using a this compound-1 mutant that favors the open state, such as the LE mutant (L165A, E166A), can bypass the need for Munc13 in in vitro assays.[2]

  • Incorrect Stoichiometry: The neuronal SNARE complex consists of this compound-1, SNAP-25, and synaptobrevin (VAMP2) in a 1:1:1 ratio. Incorrect ratios of these components can lead to the formation of non-fusogenic complexes or prevent complex formation altogether. For instance, in the absence of synaptobrevin, this compound and SNAP-25 can form a 2:1 complex that is resistant to fusion.[5][6]

    • Solution: Carefully optimize the protein concentrations. It is often beneficial to pre-incubate this compound and SNAP-25 to form a stable t-SNARE acceptor complex before introducing the v-SNARE (synaptobrevin).[7]

  • Protein Quality and Stability: Improperly folded, aggregated, or degraded SNARE proteins will not form functional complexes.

    • Solution: Ensure high purity of recombinant proteins. Munc18-1 has been shown to act as a chaperone, promoting the stability of this compound 1.[8] Co-expression and purification of this compound-1 and SNAP-25 can also improve the activity of the resulting t-SNARE complex.[9]

Q2: My proteoliposomes are reconstituted, but I observe little to no membrane fusion in my assay. What could be the problem?

A: Low or absent fusion efficiency is a common issue that can stem from problems with the liposomes, the proteins, or the assay conditions.

  • Lipid Composition: The lipid composition of the proteoliposomes has a profound effect on SNARE-mediated fusion.[10][11] The presence of specific lipids can influence membrane curvature and the clustering of SNARE proteins, which are important for efficient fusion.[11]

    • Solution: The lipid mixture should mimic the native membrane environment as closely as possible.[5] Key lipids that have been shown to be important for fusion include phosphatidylethanolamine (B1630911) (PE), phosphatidic acid (PA), cholesterol, and phosphoinositides like PI(4,5)P2.[10][11] The omission of certain lipids can severely reduce or abolish fusion.[10]

  • Protein Density and Orientation: The number of SNARE proteins per liposome (B1194612) (the protein-to-lipid ratio) is a critical parameter that controls both the rate and extent of fusion.[9] Additionally, for fusion to occur, the proteins must be inserted into the liposome membrane in the correct orientation.

    • Solution: Optimize the protein-to-lipid ratio. A commonly used starting point is a ratio of 1:500.[12] The orientation of reconstituted proteins can be verified using a proteolysis assay.[13]

  • Lack of Essential Regulatory Factors: While SNAREs are the core fusion machinery, their activity in vivo is tightly regulated. In some reconstitution systems, especially those aiming to be more physiologically relevant, regulatory proteins are essential for efficient fusion.[14]

    • Solution: The inclusion of Sec1/Munc18 (SM) proteins can accelerate fusion kinetics.[14] For Ca2+-triggered fusion, the presence of synaptotagmin-1 is necessary.[1][15]

Q3: How can I improve the reproducibility of my liposome fusion assay?

A: Reproducibility can be enhanced by standardizing your protocols and paying close attention to critical steps.

  • Liposome Preparation: The size and uniformity of liposomes can affect fusion kinetics.

    • Solution: Utilize methods that produce liposomes of a consistent size, such as extrusion. A streamlined protocol involving detergent removal by a desalting column can also yield stable and repeatable results.[12][16][17]

  • Assay Conditions: Factors like temperature, buffer composition, and the presence of crowding agents can influence the fusion reaction.

    • Solution: Maintain consistent experimental conditions. The inclusion of macromolecular crowding agents can help recapitulate the crowded intracellular environment and may be necessary in some systems.[14]

  • Choice of Fusion Assay: Different assays measure different aspects of fusion (e.g., lipid mixing vs. content mixing) and can have varying sensitivities.

    • Solution: Using complementary assays can provide a more complete picture of the fusion process.[5][15] For example, lipid mixing can be monitored by the dequenching of fluorescently labeled lipids, while content mixing can be tracked by the development of FRET between encapsulated molecules.[15]

Quantitative Data Summary

The following table summarizes the impact of lipid composition on SNARE-mediated membrane fusion, as demonstrated in studies with vacuolar SNAREs. This data highlights the importance of a complex lipid environment for efficient fusion.

Lipid Composition of ProteoliposomesRelative Fusion RateReference
Complete Vacuolar Lipid Mix*100%[10]
Complete Mix minus DAG~50%[10]
Complete Mix minus ERG< 25%[10]
Complete Mix minus PI(4,5)P2 or PI3P< 25%[10]
PC/PE/PA plus diC8-PI3P~25%[10]
PC/PE or PC/PANo Fusion[10]

*Complete vacuolar lipid mix includes PC, PE, PI, PS, CL, PA, ERG, DAG, PI3P, and PI(4,5)P2.

Experimental Protocols

Protocol 1: Reconstitution of this compound-1 and SNAP-25 into t-SNARE Liposomes

This protocol describes a general method for reconstituting t-SNAREs into liposomes using detergent removal by dialysis.

  • Lipid Film Preparation:

    • In a glass tube, mix the desired lipids (e.g., POPC, DOPS, and fluorescently labeled lipids for a fusion assay) dissolved in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the tube.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Lipid Film Hydration and Solubilization:

    • Resuspend the lipid film in a reconstitution buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl) containing a detergent such as n-Octyl-β-D-glucopyranoside (β-OG) at a concentration above its critical micelle concentration (CMC).

    • Vortex or sonicate briefly until the solution is clear, indicating the formation of lipid-detergent mixed micelles.

  • Protein Addition:

    • Add purified, full-length this compound-1 and SNAP-25 proteins to the lipid-detergent mixture. The final protein-to-lipid molar ratio should be optimized, with a starting point of 1:500.[12]

    • Incubate the mixture at room temperature for 20-30 minutes to allow the proteins to associate with the mixed micelles.[12]

  • Detergent Removal and Liposome Formation:

    • Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over a period of 48 hours to ensure complete removal of the detergent.[18][19] As the detergent concentration falls below its CMC, proteoliposomes will spontaneously form.

  • Proteoliposome Recovery:

    • Collect the proteoliposomes from the dialysis cassette.

    • To remove any unincorporated protein and to obtain a more uniform population of liposomes, the sample can be subjected to density gradient centrifugation.

Protocol 2: In Vitro SNARE-Mediated Liposome Fusion Assay (Lipid Mixing)

This assay measures the mixing of lipid bilayers, an early step in membrane fusion, by monitoring the dequenching of a FRET pair of fluorescent lipids.

  • Preparation of Labeled and Unlabeled Liposomes:

    • Prepare two populations of liposomes:

      • t-SNARE liposomes: Reconstitute this compound-1 and SNAP-25 into liposomes containing a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that causes quenching of the donor fluorescence.

      • v-SNARE liposomes: Reconstitute synaptobrevin (VAMP2) into unlabeled liposomes.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the t-SNARE and v-SNARE liposomes in a suitable reaction buffer. A typical ratio is 1:9 (t-liposomes:v-liposomes).

    • Record the baseline fluorescence of the NBD donor at its excitation and emission wavelengths (e.g., 460 nm and 538 nm, respectively).

    • Initiate the fusion reaction. If studying regulated fusion, this is the point where you would add Ca2+ (in the presence of synaptotagmin) or other regulatory factors.

    • Monitor the increase in NBD fluorescence over time at a constant temperature (e.g., 37°C). As the labeled and unlabeled liposomes fuse, the fluorescent lipids are diluted, leading to a decrease in FRET and an increase in donor fluorescence (dequenching).

  • Data Normalization:

    • After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to the cuvette to completely solubilize all liposomes. This results in maximum dequenching and represents 100% lipid mixing.

    • Calculate the percentage of fusion at each time point by normalizing the fluorescence signal relative to the initial baseline and the maximum fluorescence after detergent addition.

Visualizations

The following diagrams illustrate key concepts and workflows related to SNARE complex reconstitution and function.

SNARE_Assembly_Pathway cluster_t_membrane Target Membrane cluster_v_membrane Vesicle Membrane Syntaxin_Closed This compound-1 (Closed) Munc18 Munc18-1 Syntaxin_Closed->Munc18 Binds/Stabilizes Syntaxin_Open This compound-1 (Open) t_SNARE_complex t-SNARE Acceptor Complex Syntaxin_Open->t_SNARE_complex Binds SNAP25 SNAP-25 SNAP25->t_SNARE_complex Binds SNAREpin trans-SNARE Complex (SNAREpin) t_SNARE_complex->SNAREpin Binds VAMP2 Synaptobrevin (VAMP2) VAMP2->SNAREpin Binds Fusion Membrane Fusion SNAREpin->Fusion 'Zippering' Drives Munc18->Syntaxin_Open Munc13 Catalyzes Transition Munc13 Munc13

Caption: Pathway of neuronal SNARE complex assembly leading to membrane fusion.

Troubleshooting_Workflow Start Experiment Start: Low/No Fusion Signal Check_Proteins Are proteins pure, folded, and stable? Start->Check_Proteins Sol_this compound Use 'open' this compound mutant or add Munc13. Start->Sol_this compound Consider this compound Conformation? Check_Reconstitution Is reconstitution efficient? Check_Proteins->Check_Reconstitution Yes Sol_Proteins Optimize protein purification. Consider co-expression or chaperones (Munc18). Check_Proteins->Sol_Proteins No Check_Lipids Is lipid composition optimal? Check_Reconstitution->Check_Lipids Yes Sol_Reconstitution Optimize protein:lipid ratio. Verify protein orientation. Check_Reconstitution->Sol_Reconstitution No Check_Assay Are assay conditions correct? Check_Lipids->Check_Assay Yes Sol_Lipids Incorporate PE, PA, Cholesterol, and/or Phosphoinositides. Check_Lipids->Sol_Lipids No Sol_Assay Add regulatory factors (SM proteins). Optimize temperature & buffer. Check_Assay->Sol_Assay No Success Fusion Signal Improved Check_Assay->Success Yes Sol_Proteins->Start Sol_Reconstitution->Start Sol_Lipids->Start Sol_Assay->Start

Caption: A troubleshooting decision tree for SNARE-mediated fusion experiments.

References

Technical Support Center: Troubleshooting Syntaxin Trafficking and Sorting Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with syntaxin trafficking and sorting assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Immunofluorescence Assays

FAQs for this compound Immunofluorescence

Q1: Which fixation method is best for preserving this compound localization?

A1: The optimal fixation method can depend on the specific this compound isoform and the antibody used. However, a common starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature. For some this compound antibodies, particularly those recognizing epitopes sensitive to aldehyde fixation, ice-cold methanol (B129727) fixation for 10 minutes at -20°C may yield better results. It is recommended to test both methods to determine the best condition for your specific experiment.

Q2: My this compound staining appears diffuse and not localized to the expected membrane compartment. What could be the issue?

A2: Diffuse staining can result from several factors. Over-fixation or harsh permeabilization (e.g., high concentrations of Triton X-100 or extended permeabilization times) can disrupt membrane structures and cause protein delocalization.[1] Ensure you are using the recommended fixation and permeabilization conditions for your specific antibody and cell type. Additionally, confirm the specificity of your primary antibody; some antibodies may cross-react with other this compound isoforms or other proteins, leading to a diffuse signal.[2][3][4]

Q3: I am trying to visualize the polarized distribution of this compound-3 (apical) and this compound-4 (basolateral) in MDCK cells, but I see significant overlap. What is causing this?

A3: Incomplete polarization of your MDCK cell monolayer is a likely cause. Ensure your cells have formed a confluent monolayer with well-established tight junctions before fixation. This can be verified by measuring transepithelial electrical resistance (TEER). Also, confirm that your imaging method, such as confocal microscopy, has the resolution to distinguish between the apical and basolateral membranes.[5][6][7] Mislocalization of this compound-3 can also be caused by mutations in its N-terminal domain, which contains an apical targeting signal.[8][9][10][11]

Troubleshooting Guide for this compound Immunofluorescence
Problem Possible Cause Suggested Solution
Weak or No Signal Insufficient primary antibody concentration.Optimize the primary antibody concentration by performing a titration.[1]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.
Low expression of the target this compound isoform.Use a more sensitive detection method or a brighter fluorophore. Consider transient overexpression of tagged this compound as a positive control.
Photobleaching of the fluorophore.Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.[1]
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration.
Non-specific binding of the secondary antibody.Include a control with only the secondary antibody. Use a blocking serum from the same species as the secondary antibody.
Inadequate washing.Increase the number and duration of wash steps.
Autofluorescence of the cells or tissue.[12]Use a different fixative or treat with a quenching agent like sodium borohydride. Image in a spectral range that avoids autofluorescence.
Non-specific Staining/Artifacts Antibody cross-reactivity.Validate the antibody specificity using western blotting or by testing on cells with known knockout of the target this compound.[2][3][4]
Presence of Fc receptors on cells.Block with an Fc receptor blocking solution before adding the primary antibody.[13]
Cell morphology is compromised.Handle cells gently during the staining procedure to avoid detachment or damage.[14]

II. Co-Immunoprecipitation (Co-IP) Assays

FAQs for this compound Co-Immunoprecipitation

Q1: I am not able to co-immunoprecipitate SNAP-25 with my this compound-1 antibody. What could be wrong?

A1: The interaction between this compound-1 and SNAP-25 is a key component of the SNARE complex and is generally robust.[15][16][17] If you are unable to detect this interaction, consider the following:

  • Lysis buffer composition: Harsh detergents in your lysis buffer can disrupt the SNARE complex. Use a milder non-ionic detergent like NP-40 or Triton X-100 and avoid ionic detergents like SDS.

  • Divalent cations: The SNARE complex assembly can be influenced by calcium. Ensure your buffers have appropriate chelators like EDTA or EGTA if you want to study the apo-state.

  • Antibody epitope: The epitope recognized by your this compound-1 antibody might be masked upon complex formation with SNAP-25. Try using an antibody that recognizes a different region of this compound-1.

Q2: My co-IP experiment with Munc18 shows a very weak interaction with this compound. Is this expected?

A2: The interaction between Munc18 and this compound can be transient and conformation-dependent. Munc18 can bind to the "closed" conformation of this compound-1, and this interaction can be regulated by other proteins like Munc13.[18][19][20] To improve your chances of detecting this interaction:

  • Use a cross-linking agent to stabilize the interaction before cell lysis.

  • Optimize the salt concentration in your lysis and wash buffers; high salt can disrupt weaker interactions.

  • Ensure your lysis conditions preserve the native conformation of both proteins.

Troubleshooting Guide for this compound Co-Immunoprecipitation
Problem Possible Cause Suggested Solution
No or Low Yield of Bait (this compound) Protein Inefficient antibody binding to the beads.Ensure the protein A/G beads have affinity for your primary antibody isotype.
Low expression of the bait protein.Increase the amount of starting cell lysate. Confirm expression by western blot of the input.
Antibody cannot recognize the native protein.Use an antibody validated for immunoprecipitation.
No or Low Yield of Prey (Interacting) Protein The interaction is weak or transient.Use a gentle lysis buffer and less stringent wash conditions. Consider in vivo cross-linking.
The prey protein is not expressed or is at very low levels.Confirm the presence of the prey protein in the input lysate by western blot.
The antibody to the bait protein blocks the interaction site.Use a different antibody that targets a region of the bait protein not involved in the interaction.
High Background/Non-specific Binding Non-specific binding to the beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.
Antibody concentration is too high.Reduce the amount of primary antibody used for the IP.
Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).

III. Subcellular Fractionation Assays

FAQs for this compound Subcellular Fractionation

Q1: What is the expected distribution of this compound-1 in a neuronal subcellular fractionation?

A1: this compound-1 is primarily a plasma membrane protein, enriched at the presynaptic terminal. Therefore, in a typical subcellular fractionation of neuronal tissue or cultured neurons, you would expect to find this compound-1 enriched in the plasma membrane and synaptosome fractions.[21][22]

Q2: How can I ensure the purity of my apical and basolateral membrane fractions when studying this compound-3 and -4 in MDCK cells?

A2: Achieving pure apical and basolateral membrane fractions is crucial for studying the polarized distribution of syntaxins.

  • Cell Polarization: Ensure your MDCK cells are fully polarized by growing them on permeable supports for an extended period and verifying high TEER values.

  • Fractionation Method: Use a well-established protocol for separating apical and basolateral membranes, such as differential centrifugation followed by a sucrose (B13894) density gradient.

  • Marker Proteins: Always analyze your fractions for the presence of known apical (e.g., GP135/podocalyxin) and basolateral (e.g., Na+/K+-ATPase) marker proteins to assess the purity of your fractions.

Troubleshooting Guide for this compound Subcellular Fractionation
Problem Possible Cause Suggested Solution
Cross-contamination of Fractions Incomplete cell lysis.Ensure complete and gentle cell homogenization. Monitor lysis under a microscope.
Incorrect centrifugation speeds or times.Strictly adhere to the validated centrifugation protocol. Calibrate your centrifuge.
Overloading of gradients.Do not exceed the recommended amount of protein lysate for your density gradient.
Low Yield of a Specific Fraction Loss of material during transfers.Be careful when collecting supernatants and pellets.
Inefficient lysis of a particular organelle.Optimize the homogenization method for the organelle of interest.
This compound is Found in Unexpected Fractions Protein degradation during the procedure.Keep samples on ice at all times and use protease inhibitors in all buffers.
The this compound isoform has a genuinely complex localization.Some syntaxins have been reported in multiple compartments.[23] Confirm your findings with immunofluorescence.
Overexpression of a tagged this compound leads to mislocalization.Use moderate expression levels and validate the localization of the tagged protein against the endogenous protein.

IV. Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound trafficking and sorting assays. These values should be considered as a general guide, and optimal conditions may vary depending on the specific experimental setup.

Table 1: Expected Protein Yields from Subcellular Fractionation of Cultured Cells (per 10 cm dish)

Fraction Expected Protein Yield (µg) Key this compound Isoforms Expected
Cytosolic 200 - 500This compound-17 (can have nuclear and cytosolic localization)[23]
Membrane (Total) 300 - 700This compound-1, -2, -3, -4, etc.
Nuclear 100 - 300This compound-17[23]
Apical Membrane (from polarized MDCK cells) 50 - 150This compound-3[5][8][24]
Basolateral Membrane (from polarized MDCK cells) 100 - 250This compound-4[25][26][27]

Table 2: Co-Immunoprecipitation (Co-IP) Parameters for this compound Interactions

Interaction Lysis Buffer Detergent Expected Co-IP Efficiency Notes
This compound-1 : SNAP-25 1% NP-40 or Triton X-100HighA stable interaction, forms the core of the SNARE complex.[15][16][17]
This compound-1 : Munc18-1 0.5-1% NP-40 or Triton X-100Variable (Low to Moderate)Interaction is conformation-dependent and can be transient.[18][19][20]
This compound-4 : Munc18c 1% Triton X-100ModerateThe N-terminal domain of this compound-4 is important for this interaction.[25]
This compound-3 : Munc18b 1% Triton X-100ModerateImportant for the proper trafficking of this compound-3.[10]

V. Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound in Polarized MDCK Cells
  • Cell Culture: Grow MDCK cells on 0.4 µm pore size Transwell permeable supports until a confluent monolayer is formed (typically 4-5 days).

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

  • Quenching: Wash three times with PBS containing 100 mM glycine (B1666218) to quench free aldehyde groups.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against your this compound of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Mounting: Carefully excise the filter from the support, place it on a glass slide with a drop of mounting medium containing DAPI, and cover with a coverslip.

  • Imaging: Image the cells using a confocal microscope, acquiring Z-stacks to visualize the apical and basolateral domains.

Protocol 2: Co-Immunoprecipitation of this compound and its Binding Partners
  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation.

  • Immunoprecipitation:

    • Add the primary antibody against your this compound of interest to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (you can increase the stringency by increasing the salt concentration).

  • Elution:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant.

  • Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against the expected interacting proteins.

Protocol 3: Subcellular Fractionation of Polarized MDCK Cells
  • Cell Harvest: Grow MDCK cells to confluence on large-format Transwell filters. Wash with ice-cold PBS.

  • Selective Biotinylation (for surface membrane isolation):

    • Apical surface: Add a membrane-impermeable biotinylation reagent to the apical chamber.

    • Basolateral surface: Add the biotinylation reagent to the basolateral chamber.

    • Incubate on ice and then quench the reaction.

  • Homogenization: Scrape the cells into a hypotonic buffer with protease inhibitors and homogenize using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Centrifuge the supernatant at a higher speed (e.g., 100,000 x g) to pellet total membranes.

  • Sucrose Gradient Centrifugation (for membrane separation):

    • Resuspend the total membrane pellet in a high-sucrose buffer.

    • Layer the resuspended membranes onto a discontinuous sucrose gradient.

    • Centrifuge at high speed for several hours.

  • Fraction Collection: Carefully collect the fractions from the gradient. The apical and basolateral membranes will separate based on their density.

  • Analysis:

    • If biotinylation was used, detect the biotinylated proteins in each fraction to identify the apical and basolateral fractions.

    • Analyze all fractions by western blotting for your this compound of interest and for apical and basolateral marker proteins.

VI. Diagrams

Troubleshooting_Immunofluorescence start Start: Weak or No Signal q1 Is the primary antibody validated for IF? start->q1 s1_yes Increase primary antibody concentration q1->s1_yes Yes s1_no Use a validated antibody q1->s1_no No q2 Is the secondary antibody correct? s1_yes->q2 end_good Problem Solved s1_no->end_good s2_yes Check for protein expression q2->s2_yes Yes s2_no Use a secondary against the primary's host species q2->s2_no No q3 Is the target this compound expressed? s2_yes->q3 s2_no->end_good s3_yes Optimize fixation and permeabilization q3->s3_yes Yes s3_no Use a positive control cell line q3->s3_no No s3_yes->end_good s3_no->end_good

Caption: Troubleshooting workflow for weak or no signal in this compound immunofluorescence.

SNARE_Complex_Assembly cluster_plasma_membrane Plasma Membrane cluster_vesicle Synaptic Vesicle This compound This compound (t-SNARE) SNAP25 SNAP-25 (t-SNARE) This compound->SNAP25 Forms t-SNARE complex SNARE_Complex trans-SNARE Complex This compound->SNARE_Complex SNAP25->SNARE_Complex VAMP Synaptobrevin/VAMP (v-SNARE) VAMP->SNARE_Complex Munc18 Munc18 Munc18->this compound Binds 'closed' conformation Fusion Membrane Fusion SNARE_Complex->Fusion Drives

Caption: Simplified diagram of the SNARE complex assembly leading to membrane fusion.

Polarized_Trafficking_Workflow start Start: Investigate Polarized Trafficking of this compound-3/4 in MDCK cells step1 Culture MDCK cells on permeable supports to achieve full polarization start->step1 step2 Transfect cells with tagged this compound-3 or This compound-4 constructs step1->step2 step3 Perform Immunofluorescence and Confocal Microscopy step2->step3 q1 Is localization polarized? (Syn-3 apical, Syn-4 basolateral) step3->q1 step4_yes Proceed to functional assays (e.g., targeted cargo delivery) q1->step4_yes Yes step4_no Troubleshoot: - Cell polarization - Antibody specificity - Mutant construct integrity q1->step4_no No end Conclusion on polarized sorting mechanism step4_yes->end step4_no->end

References

optimizing fixation and permeabilization for syntaxin immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful syntaxin immunocytochemistry (ICC).

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for this compound immunocytochemistry?

A1: The optimal fixative depends on the specific this compound isoform and the antibody used. However, crosslinking aldehydes like paraformaldehyde (PFA) are generally preferred for preserving cell morphology and are well-suited for membrane proteins like this compound.[1] A common starting point is 4% PFA in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[1][2] Methanol (B129727) can also be used and may be a good choice for certain epitopes that are sensitive to aldehydes, but it can alter cell structure.[1][3] It is recommended to empirically test different fixation conditions to determine the best approach for your specific experiment.[4]

Q2: Which permeabilization agent is most effective for visualizing this compound?

A2: Since syntaxins are membrane-associated proteins, permeabilization is crucial for antibody access to intracellular epitopes. Mild non-ionic detergents are typically used after PFA fixation.

  • Triton X-100 (0.1-0.5% in PBS for 5-10 minutes) is a common choice that effectively permeabilizes the plasma membrane.[5]

  • Saponin (0.1-0.5% in PBS) is a gentler detergent that selectively interacts with cholesterol in the cell membrane, creating pores without completely dissolving the membrane.[6][7] This can be advantageous for preserving membrane integrity.[8] Note that saponin's effects are reversible, so it should be included in subsequent antibody incubation and wash buffers.[6][7]

If using a precipitating fixative like cold methanol, a separate permeabilization step is often not required as the solvent itself permeabilizes the cell membranes.[3][4]

Q3: How do I prevent non-specific antibody binding and high background?

A3: High background can obscure your signal and lead to false-positive results.[9] Blocking is a critical step to prevent non-specific antibody binding.[9][10] Common blocking agents include:

  • Normal Serum: Use serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-mouse secondary).[9][11] This is considered a gold standard for blocking.[11]

  • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a widely used and economical protein blocking agent.[9][11]

  • Pre-formulated Blocking Buffers: Commercial buffers are also available and are often optimized for performance and stability.[9]

Increasing the duration and number of wash steps between antibody incubations can also significantly reduce background.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Improper Fixation: Over-fixation can mask the epitope.[5][13] Under-fixation can lead to poor preservation.[4]Decrease the fixation time or PFA concentration.[5] Conversely, if the signal is diffuse, try a slightly longer fixation time. It's best to empirically determine the optimal fixation time.[4]
Ineffective Permeabilization: The antibody cannot access the this compound epitope.If using PFA, ensure the permeabilization step is sufficient. Try increasing the detergent concentration or incubation time.[5] For nuclear or mitochondrial targets, Triton X-100 is often necessary.[5]
Suboptimal Antibody Concentration: The primary or secondary antibody concentration is too low.Increase the antibody concentration or extend the incubation time.[5][13] Perform an antibody titration to determine the optimal dilution.[12][14]
Antibody Incompatibility: The primary and secondary antibodies are not compatible.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[13]
High Background Staining Insufficient Blocking: Non-specific sites are not adequately blocked.[4]Increase the blocking time or the concentration of the blocking agent (e.g., serum or BSA).[5] Use a blocking serum from the same species as the secondary antibody.[9][10]
Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.Decrease the antibody concentration.[5][15] Titrate both primary and secondary antibodies to find the optimal balance between signal and background.
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies.Increase the number and duration of wash steps, especially after primary and secondary antibody incubations.[12]
Poor Cell Morphology Harsh Fixation/Permeabilization: Methanol or acetone (B3395972) fixation can alter cellular structures.[3] High concentrations of Triton X-100 can also be harsh.Switch to a PFA-based fixation method, which is better at preserving cell structure.[1] If using Triton X-100, try a lower concentration or switch to a milder detergent like saponin.
Cells Detaching from Coverslip: Cells are lost during washing steps.Reduce the vigor of washing.[13] Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.[13][16]

Experimental Protocols & Data

Fixation & Permeabilization Agent Comparison
AgentTypeMechanismConcentrationTimeProsCons
Paraformaldehyde (PFA) Cross-linking FixativeForms methylene (B1212753) bridges between proteins, preserving morphology.[1][17]2-4% in PBS10-20 min @ RTExcellent preservation of cell structure; ideal for membrane proteins.[1]Can mask epitopes (antigen retrieval may be needed).[1][17]
Methanol (MeOH) Precipitating/ Dehydrating FixativeDehydrates cells, precipitating proteins and removing lipids.[3]100% (ice-cold)5-10 min @ -20°CFixes and permeabilizes simultaneously.[4] Can be good for epitopes sensitive to aldehydes.[1][3]Can alter cell morphology and cause proteins to collapse.[3] Not ideal for fluorescent proteins.[1]
Triton X-100 Non-ionic Detergent PermeabilizerSolubilizes the cell membrane to create pores.[7]0.1-0.5% in PBS5-15 min @ RTStrong permeabilization, suitable for accessing most intracellular targets.[5][6]Can damage membranes and remove some membrane-associated proteins if used at high concentrations or for too long.[5][7]
Saponin Mild Non-ionic Detergent PermeabilizerInteracts with cholesterol to form pores in the plasma membrane.[7]0.1-0.5% in PBS10 min @ RTGentle permeabilization that preserves membrane integrity.[6][8]Permeabilization is reversible and may not be sufficient for nuclear targets.[6][7]
Recommended Antibody Dilution Ranges
AntibodyStarting Dilution Range (Antiserum)Starting Concentration Range (Purified Antibody)Incubation Conditions
Primary Antibody 1:100 - 1:1000[12][16]1-10 µg/mL[12]1-2 hours at RT or overnight at 4°C.[5][14]
Secondary Antibody Varies by conjugate1-5 µg/mL1 hour at RT in the dark.[18]

Note: Always refer to the manufacturer's datasheet for initial recommendations. Optimal dilutions must be determined empirically.[12][16]

Visual Workflows

Syntaxin_ICC_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Mounting & Imaging cell_culture 1. Seed cells on coverslips growth 2. Grow to desired confluency cell_culture->growth wash1 3. Rinse with PBS growth->wash1 fixation 4. Fix with 4% PFA wash1->fixation wash2 5. Wash with PBS fixation->wash2 permeabilization 6. Permeabilize (e.g., 0.25% Triton X-100) wash2->permeabilization wash3 7. Wash with PBS permeabilization->wash3 blocking 8. Block (e.g., 5% Normal Goat Serum) wash3->blocking primary_ab 9. Incubate with primary antibody blocking->primary_ab wash4 10. Wash with PBS primary_ab->wash4 secondary_ab 11. Incubate with fluorescent secondary antibody wash4->secondary_ab wash5 12. Wash with PBS secondary_ab->wash5 counterstain 13. Counterstain nuclei (e.g., DAPI) wash5->counterstain mount 14. Mount coverslip counterstain->mount image 15. Image with microscope mount->image

Caption: General experimental workflow for this compound immunocytochemistry.

ICC_Troubleshooting_Tree problem Problem Observed no_signal Weak or No Signal problem->no_signal high_bg High Background problem->high_bg cause_no_signal Potential Cause? no_signal->cause_no_signal cause_high_bg Potential Cause? high_bg->cause_high_bg fix_perm Fixation/ Permeabilization Issue? cause_no_signal->fix_perm Yes ab_issue Antibody Concentration/ Compatibility? cause_no_signal->ab_issue No solution_fix Optimize fixative type/time Adjust detergent concentration fix_perm->solution_fix solution_ab Titrate primary/secondary Ab Verify Ab compatibility ab_issue->solution_ab blocking_issue Insufficient Blocking? cause_high_bg->blocking_issue Yes ab_conc Antibody Concentration Too High? cause_high_bg->ab_conc No solution_blocking Increase blocking time/concentration Use species-matched serum blocking_issue->solution_blocking washing_issue Inadequate Washing? ab_conc->washing_issue No solution_ab_conc Decrease primary/secondary Ab concentration ab_conc->solution_ab_conc Yes solution_washing Increase number and duration of washes washing_issue->solution_washing

Caption: Troubleshooting decision tree for common ICC issues.

Fixation_Permeabilization_Mechanism Mechanism of Fixation & Permeabilization cluster_agents cluster_results cell_before Cell Membrane (Lipid Bilayer) Cytoplasm This compound pfa PFA (Fixative) methanol Methanol (Fixative/Permeabilizer) triton Triton X-100 (Detergent) cell_pfa_triton Cross-linked & Permeabilized Membrane Cross-linked Cytoplasm This compound (Epitope Accessible) pfa->cell_pfa_triton Cross-links proteins triton->cell_pfa_triton Creates pores in membrane cell_methanol Dissolved Membrane Precipitated Proteins This compound (Epitope Accessible) methanol->cell_methanol Dissolves lipids, precipitates proteins

Caption: Effects of different fixation and permeabilization agents.

References

Technical Support Center: Controlling for Syntaxin's Promiscuous Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for syntaxin's promiscuous binding in interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is meant by this compound's "promiscuous binding," and why is it a concern in interaction studies?

A1: this compound's promiscuous binding refers to its tendency to engage in non-specific or physiologically irrelevant interactions with other proteins in experimental settings.[1] The SNARE motif of this compound, rich in hydrophobic and charged residues, contributes to this promiscuity.[1] This is a significant concern because it can lead to false-positive results, making it difficult to identify true binding partners and accurately interpret the biological function of this compound in processes like vesicle fusion.

Q2: What are the primary factors that contribute to this compound's promiscuous binding in vitro?

A2: Several factors can contribute to non-specific binding in in-vitro assays:

  • Protein Conformation: this compound can exist in "open" and "closed" conformations.[2][3][4] The open conformation, which is required for SNARE complex formation, exposes the SNARE motif, making it more susceptible to non-specific interactions.[4]

  • Buffer Conditions: Suboptimal buffer conditions, such as inappropriate salt concentration or pH, can promote non-specific hydrophobic or electrostatic interactions.

  • Presence of Detergents: While necessary for solubilizing membrane proteins, some detergents can disrupt native protein structures and expose hydrophobic regions, leading to aggregation and non-specific binding.

  • Protein Concentration: High concentrations of bait or prey proteins can increase the likelihood of low-affinity, non-specific interactions.

Q3: How can I be sure that a detected interaction with this compound is physiologically relevant?

A3: Demonstrating physiological relevance requires a multi-faceted approach:

  • In Vivo Validation: Whenever possible, confirm the interaction in a cellular or in vivo context using techniques like co-immunoprecipitation from cell lysates or proximity ligation assays.

  • Functional Assays: Show that the interaction has a functional consequence. For example, does disrupting the interaction affect a known this compound-mediated process like exocytosis?[5]

  • Specificity Controls: Include closely related but non-interacting proteins as negative controls in your binding assays.

  • Affinity Measurements: Determine the binding affinity of the interaction. Physiologically relevant interactions often have affinities in the nanomolar to low micromolar range.

Troubleshooting Guides

Issue 1: High background or non-specific binding in GST Pull-Down assays.

This is a common issue when using GST-tagged this compound as bait. The GST tag itself or the this compound protein can non-specifically interact with other proteins in the lysate.

Troubleshooting Steps & Solutions

StepActionRationale
1. Pre-clear Lysate Incubate the cell lysate with glutathione-sepharose beads alone before adding the GST-syntaxin fusion protein.[6]This step removes proteins from the lysate that non-specifically bind to the beads themselves.[6][7]
2. Optimize Washing Conditions Increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[6][8] Perform multiple, longer wash steps.[6]More stringent washes help to disrupt weak, non-specific interactions, while preserving stronger, specific ones.[8][9]
3. Use a Blocking Agent Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the cell lysate.[6][10]BSA can block non-specific binding sites on the beads, reducing background.[6]
4. Include Proper Controls Always run a parallel experiment with GST alone as a negative control.[6]This is crucial to differentiate proteins that bind specifically to this compound from those that bind to the GST tag or the beads.
5. Consider Competitive Elution Elute the protein complexes with a buffer containing free reduced glutathione (B108866) instead of boiling in SDS-PAGE sample buffer.[8]This method specifically elutes the GST-tagged protein and its interactors, which can sometimes reduce the co-elution of non-specifically bound proteins.[8]

Experimental Workflow: GST Pull-Down Assay

GST_Pull_Down cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Lysate Prepare Cell Lysate Preclear Pre-clear Lysate with Beads Lysate->Preclear GST_this compound Bind GST-Syntaxin to Beads Incubate_this compound Incubate Lysate with GST-Syntaxin Beads GST_this compound->Incubate_this compound GST_Control Bind GST (Control) to Beads Incubate_Control Incubate Lysate with GST Beads GST_Control->Incubate_Control Preclear->Incubate_this compound Preclear->Incubate_Control Wash_this compound Wash Beads Incubate_this compound->Wash_this compound Wash_Control Wash Beads Incubate_Control->Wash_Control Elute_this compound Elute Proteins Wash_this compound->Elute_this compound Elute_Control Elute Proteins Wash_Control->Elute_Control Analyze SDS-PAGE & Western Blot Elute_this compound->Analyze Elute_Control->Analyze CoIP_Troubleshooting Start High Background in Co-IP Check_Antibody Is the antibody IP-validated? Start->Check_Antibody Check_Controls Are proper controls (Isotype IgG, beads-only) included? Check_Antibody->Check_Controls Yes Result Reduced Background Check_Antibody->Result No (Use validated Ab) Optimize_Buffers Optimize Lysis and Wash Buffers Check_Controls->Optimize_Buffers Yes Check_Controls->Result No (Include controls) Preclear Pre-clear Lysate Optimize_Buffers->Preclear Preclear->Result Syntaxin_Pathway cluster_inactive Inactive State cluster_active Active State Syntaxin_Closed This compound (Closed) Munc18 Munc18-1 Syntaxin_Munc18 This compound-Munc18 Complex Syntaxin_Closed->Syntaxin_Munc18 Munc18->Syntaxin_Munc18 Syntaxin_Open This compound (Open) Syntaxin_Munc18->Syntaxin_Open Munc13 (catalyzes) SNARE_Complex SNARE Complex Syntaxin_Open->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex Synaptobrevin Synaptobrevin Synaptobrevin->SNARE_Complex Fusion Membrane Fusion SNARE_Complex->Fusion

References

addressing compensatory mechanisms in syntaxin knockout studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing syntaxin knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complexities of interpreting data from experiments where this compound genes have been genetically removed. A primary challenge in these studies is the potential for cellular compensatory mechanisms to mask or alter the expected phenotype. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I have knocked out a specific this compound isoform, but the phenotype is much milder than anticipated. Why might this be?

A1: A milder-than-expected phenotype is a common observation in this compound knockout studies and can be attributed to several factors. The most prominent is functional redundancy and compensation by other this compound isoforms. For instance, in this compound-1A (STX1A) knockout mice, the presence of this compound-1B may be sufficient to maintain basic synaptic transmission, leading to viable mice with more subtle defects in synaptic plasticity.[1][2] It is also possible that other, non-syntaxin proteins or alternative pathways are upregulated to compensate for the loss of the targeted this compound.

Q2: Are other SNARE proteins typically upregulated to compensate for a this compound knockout?

A2: While it is a logical hypothesis, studies have shown that the expression levels of other core SNARE proteins, such as SNAP-25 and VAMP-2 (also known as synaptobrevin-2), often remain unchanged in this compound knockout models.[1][3] For example, in HPC-1/syntaxin 1A knockout mice, the levels of SNAP-25, VAMP-2, this compound-2, this compound-3, and this compound-4 were not significantly altered.[1] This suggests that direct upregulation of other SNARE components is not a universal compensatory mechanism.

Q3: My this compound knockout model is embryonically lethal. What does this indicate?

A3: Embryonic lethality in a homozygous knockout model strongly suggests that the targeted this compound plays a critical and non-redundant role during development.[3][4][5] For example, homozygous disruption of the this compound-4 gene results in early embryonic lethality.[3][6][7] Similarly, double knockout of this compound-1A and -1B is also associated with embryonic lethality and severe morphological abnormalities.[5] In such cases, a heterozygous knockout or a conditional (tissue-specific or inducible) knockout strategy is necessary to study the gene's function in adult organisms.

Q4: I've confirmed the knockout at the genomic level, but I still detect protein expression on my Western blot. What could be the issue?

A4: This can be a frustrating issue, particularly with CRISPR-based knockout approaches. One common reason is the existence of multiple protein isoforms arising from the same gene through alternative splicing or different transcription start sites.[8] Your targeting strategy may have only disrupted a subset of these isoforms, leaving others intact.[8] It is also possible that a truncated, yet still detectable, form of the protein is being expressed.[8] Careful design of targeting constructs and thorough validation using multiple antibodies and techniques are crucial.

Troubleshooting Guides

Problem 1: Unexpected Phenotype Unrelated to the Known Function of the this compound
  • Possible Cause: The targeted this compound may have unknown or "moonlighting" functions in different cellular pathways. For example, HPC-1/syntaxin 1A knockout mice exhibit abnormal behaviors linked to disruptions in the serotonergic system, a previously uncharacterized role.[9]

  • Troubleshooting Steps:

    • Broad Phenotypic Screening: Conduct a comprehensive analysis of the knockout model, including behavioral, metabolic, and histological assessments, to identify any unexpected changes.

    • Expression Analysis: Perform transcriptomic (RNA-seq) or proteomic analyses to identify global changes in gene and protein expression that could point towards affected pathways.

    • Literature Review: Search for literature on the targeted this compound in different biological contexts to uncover potential alternative functions.

Problem 2: Partial Loss of Function in the Knockout Model
  • Possible Cause: The process being studied may not be solely dependent on the knocked-out this compound. Other proteins or pathways might contribute to the overall function. In this compound-4 knockout adipocytes, for example, insulin-stimulated glucose transport is reduced by about 50%, indicating that other mechanisms are at play.[10][11][12]

  • Troubleshooting Steps:

    • Investigate Redundant Isoforms: If other closely related this compound isoforms are expressed in your model system, consider a double-knockout approach to address functional redundancy.

    • Pharmacological Inhibition: Use inhibitors for other related proteins or pathways in your knockout model to see if the phenotype is exacerbated. Be mindful of potential off-target effects of chemical inhibitors.[13]

    • Quantitative Analysis: Precisely quantify the remaining function in your knockout model. This quantitative data can be valuable for modeling the contribution of different pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from various this compound knockout studies.

Table 1: Effects of this compound-4 Heterozygous Knockout on Glucose Metabolism [3][6][7]

ParameterWild-TypeThis compound-4+/-Percentage Change
Whole-Body Glucose UptakeNormalReduced by ~50%-50%
Skeletal Muscle Glucose TransportNormalReduced by ~50%-50%
Adipose Tissue Glucose UptakeNormalNormal0%
Liver Glucose MetabolismNormalNormal0%

Table 2: Impact of this compound-4 Knockout on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes [11]

ConditionFold Increase in 2-Deoxyglucose Uptake
Wild-Type + 100 nM Insulin (B600854)10.7 ± 3.9
This compound-4 Knockout + 100 nM Insulin5.3 ± 0.8

Experimental Protocols

Protocol 1: Generation of this compound-4 Knockout Mice via Homologous Recombination

This protocol provides a general overview of the steps involved in creating a this compound-4 knockout mouse model as described in the literature.[3]

  • Targeting Vector Construction: A targeting vector is designed to replace a critical portion of the this compound-4 gene (e.g., exons containing the start codon) with a selectable marker, such as a neomycin resistance cassette (neoR). The vector should include homology arms that match the genomic sequences flanking the target region to facilitate homologous recombination.

  • ES Cell Electroporation and Selection: The linearized targeting vector is introduced into pluripotent mouse embryonic stem (ES) cells via electroporation. ES cells that have successfully integrated the targeting vector are selected for using a drug like G418 (for the neoR gene).

  • Screening for Targeted Clones: Resistant ES cell clones are screened by Southern blot analysis to confirm the correct targeting event and to ensure a single integration of the construct.

  • Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the targeted allele, indicating germline transmission.

  • Breeding for Homozygous/Heterozygous Lines: Heterozygous mice can then be interbred to generate homozygous knockout mice, if viable.

Visualizations

Diagram 1: SNARE Complex Assembly Pathway

SNARE_Complex_Assembly cluster_presynaptic Presynaptic Terminal This compound This compound-1 (Closed) Munc18 Munc18-1 This compound->Munc18 Binds to closed conformation SNAP25 SNAP-25 This compound->SNAP25 SNARE_Complex trans-SNARE Complex Munc13 Munc13 Munc13->this compound Opens this compound-1 VAMP2 VAMP-2 (on vesicle) SNAP25->VAMP2 Binds Fusion Membrane Fusion SNARE_Complex->Fusion Knockout_Validation_Workflow Start Generate Putative Knockout Model Genomic_Validation Genomic Validation (PCR/Southern Blot) Start->Genomic_Validation Transcript_Validation Transcript Validation (RT-PCR/qPCR/Northern Blot) Genomic_Validation->Transcript_Validation Protein_Validation Protein Validation (Western Blot/Immunofluorescence) Transcript_Validation->Protein_Validation Functional_Assay Functional Assay (e.g., Electrophysiology, Glucose Uptake) Protein_Validation->Functional_Assay Phenotypic_Analysis Phenotypic Analysis (Behavior, Histology, etc.) Functional_Assay->Phenotypic_Analysis Conclusion Confirm Knockout & Characterize Phenotype Phenotypic_Analysis->Conclusion Mild_Phenotype_Troubleshooting Start Mild or No Phenotype Observed in KO Check_KO Is Knockout Complete? Start->Check_KO Check_Redundancy Functional Redundancy? Check_KO->Check_Redundancy Yes Incomplete_KO Incomplete KO: - Alternative isoforms - Truncated protein Check_KO->Incomplete_KO No Check_Compensation Alternative Pathway Compensation? Check_Redundancy->Check_Compensation No Redundancy Redundancy: - Other this compound isoforms - Other SNAREs Check_Redundancy->Redundancy Yes Check_Function Is the Assumed Function Correct in this Context? Check_Compensation->Check_Function No Compensation Compensation: - Upregulation of parallel pathways Check_Compensation->Compensation Yes New_Function Novel Function: - Investigate unexpected phenotypes Check_Function->New_Function No

References

Validation & Comparative

A Researcher's Guide to Validating the Syntaxin and SNAP-25 Interaction In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions within a cellular context is paramount. This guide provides a comparative overview of key in vivo techniques for validating the interaction between syntaxin and SNAP-25, two core components of the SNARE complex essential for neurotransmitter release. We present a detailed comparison of Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA), complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.

The interaction between this compound and Synaptosomal-Associated Protein 25 (SNAP-25) is a critical step in the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which drives the fusion of synaptic vesicles with the presynaptic membrane.[1][2] Validating this interaction in a live cellular environment is crucial for understanding the molecular mechanisms of exocytosis and for the development of therapeutics targeting this process.

Comparative Analysis of In Vivo Validation Techniques

This section provides a side-by-side comparison of three widely used methods for studying protein-protein interactions in vivo: Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA). Each technique offers distinct advantages and is suited for different experimental questions.

Technique Principle Type of Data Strengths Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein (e.g., this compound), pulling it down from a cell lysate along with its interacting partners ("prey," e.g., SNAP-25). The presence of the prey protein is then detected by Western blotting.[3][4]Qualitative or semi-quantitative (band intensity on a Western blot).Relatively straightforward and widely used. Can identify unknown interaction partners.Susceptible to false positives due to non-specific binding. Provides limited information on the subcellular localization of the interaction. Does not prove direct interaction.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET only occurs when the two fluorophores (attached to this compound and SNAP-25) are in very close proximity (1-10 nm).[5][6]Quantitative (FRET efficiency, changes in fluorescence intensity). Provides real-time information on dynamic interactions.High spatial resolution, capable of detecting direct interactions in living cells. Allows for the study of interaction dynamics.[7]Requires genetically encoded fluorescent tags, which can potentially alter protein function. The distance and orientation of the fluorophores are critical.
Proximity Ligation Assay (PLA) Utilizes antibodies conjugated with oligonucleotides. When the antibodies bind to their respective target proteins (this compound and SNAP-25) in close proximity (<40 nm), the oligonucleotides can be ligated, amplified, and visualized as fluorescent spots.[8]Quantitative (number of fluorescent spots per cell). Provides information on the subcellular localization of the interaction.High sensitivity and specificity. Can detect weak or transient interactions. Provides spatial information about the interaction.[9][10]Does not provide real-time data. The assay is an endpoint measurement.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies validating the this compound-SNAP-25 interaction using the discussed techniques.

Technique Parameter Measured Result Reference
Co-Immunoprecipitation Relative co-immunoprecipitated SNAP-25 with this compound isoformsThis compound 1, 2, 3, and 4 all co-immunoprecipitate with SNAP-25 from PC12 cell lysates.[11]
FRET FRET efficiency change upon SNARE complex formationA significant increase in FRET efficiency is observed when a SNAP-25-based FRET probe interacts with this compound in cell membranes.[7][7][12]
Proximity Ligation Assay Number of PLA signals per cellA positive PLA signal, indicating close proximity, is observed between this compound-1 and SNAP-25 in primary neurons.[8][8][10]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods and can be adapted for specific experimental systems.

Co-Immunoprecipitation (Co-IP) Protocol for this compound and SNAP-25

This protocol outlines the steps for performing a Co-IP experiment to detect the interaction between endogenous this compound and SNAP-25 in cultured neuronal cells.

Materials:

  • Cultured neuronal cells (e.g., PC12, primary neurons)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-syntaxin-1 antibody (for immunoprecipitation)

  • Anti-SNAP-25 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-syntaxin-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer. For SDS-PAGE analysis, directly add 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SNAP-25 antibody to detect the co-immunoprecipitated protein.

Förster Resonance Energy Transfer (FRET) Imaging Protocol for this compound and SNAP-25

This protocol describes how to perform live-cell FRET imaging to monitor the interaction between this compound and SNAP-25.

Materials:

  • Expression vectors for this compound and SNAP-25 fused to a FRET pair (e.g., CFP as the donor and YFP as the acceptor).

  • Cell culture medium and transfection reagents.

  • Fluorescence microscope equipped with a FRET imaging setup (e.g., two emission channels for donor and acceptor, appropriate filter sets).

  • Image analysis software for FRET calculations.

Procedure:

  • Cell Transfection: Co-transfect cultured cells with the this compound-CFP and SNAP-25-YFP expression vectors. Include control transfections (donor only, acceptor only, and unfused fluorophores) for spectral bleed-through correction.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Imaging: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy. Replace the culture medium with an appropriate imaging buffer.

  • Image Acquisition:

    • Acquire a donor channel image by exciting at the donor's excitation wavelength and collecting emission at the donor's emission wavelength.

    • Acquire an acceptor channel image by exciting at the acceptor's excitation wavelength and collecting emission at the acceptor's emission wavelength.

    • Acquire a FRET channel image by exciting at the donor's excitation wavelength and collecting emission at the acceptor's emission wavelength.

  • Data Analysis:

    • Correct for background fluorescence.

    • Correct for spectral bleed-through from the donor emission into the FRET channel and the direct excitation of the acceptor by the donor's excitation light.

    • Calculate the FRET efficiency using a suitable algorithm (e.g., normalized FRET, N-FRET).

Proximity Ligation Assay (PLA) Protocol for this compound and SNAP-25

This protocol details the steps for performing a PLA to visualize the close proximity of endogenous this compound and SNAP-25 in fixed cells.

Materials:

  • Cultured cells fixed on coverslips.

  • Primary antibodies against this compound and SNAP-25 raised in different species (e.g., mouse anti-syntaxin and rabbit anti-SNAP-25).

  • PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Ligation and amplification reagents.

  • Fluorescently labeled oligonucleotides for detection.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against this compound and SNAP-25 overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) for 1 hour at 37°C.

  • Ligation: Wash the cells and add the ligation solution. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to hybridize and be ligated into a circle.

  • Amplification: Wash the cells and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling-circle amplification product.

  • Visualization: Wash the cells, mount the coverslips with mounting medium containing DAPI, and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

  • Quantification: Quantify the number of PLA spots per cell using image analysis software.

Visualizing the Workflow and Underlying Biology

To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.

Co_IP_Workflow start Cell Lysate (containing this compound and SNAP-25) ab_incubation Incubate with anti-Syntaxin Antibody start->ab_incubation bead_capture Add Protein A/G Beads ab_incubation->bead_capture wash Wash to remove non-specific proteins bead_capture->wash elution Elute bound proteins wash->elution analysis Western Blot for SNAP-25 elution->analysis

Caption: Workflow for Co-Immunoprecipitation.

FRET_Signaling_Pathway cluster_no_interaction No Interaction cluster_interaction Interaction (<10 nm) syntaxin_cfp This compound-CFP emission_no_fret CFP Emission (475 nm) syntaxin_cfp->emission_no_fret Fluorescence snap25_yfp SNAP-25-YFP excitation_no_fret Excitation (435 nm) excitation_no_fret->syntaxin_cfp hv complex This compound-CFP :: SNAP-25-YFP fret_transfer FRET complex->fret_transfer excitation_fret Excitation (435 nm) excitation_fret->complex hv emission_fret YFP Emission (527 nm) fret_transfer->emission_fret Energy Transfer PLA_Workflow start Fixed Cells with This compound-SNAP-25 Complex primary_ab Incubate with Primary Antibodies (anti-Syntaxin & anti-SNAP-25) start->primary_ab pla_probes Add PLA Probes (Oligo-conjugated 2° Abs) primary_ab->pla_probes ligation Ligation of Oligonucleotides pla_probes->ligation amplification Rolling Circle Amplification with fluorescent probes ligation->amplification detection Fluorescence Microscopy (Detect PLA signals) amplification->detection SNARE_Complex_Formation This compound This compound tsnare t-SNARE Complex This compound->tsnare snap25 SNAP-25 snap25->tsnare snare_complex SNARE Complex tsnare->snare_complex vamp VAMP/Synaptobrevin (on vesicle) vamp->snare_complex fusion Membrane Fusion snare_complex->fusion

References

A Comparative Guide to Syntaxin-1A and Syntaxin-1B Isoforms: Unraveling Functional Divergence in Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Syntaxin-1, a crucial component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, plays a pivotal role in the docking and fusion of synaptic vesicles, a fundamental process for neurotransmission.[1][2][3] In vertebrates, this compound-1 exists as two highly homologous isoforms, this compound-1A (STX1A) and this compound-1B (STX1B), which share approximately 84% amino acid identity.[1] Despite their high degree of similarity, emerging evidence from knockout mouse models and in vitro studies has revealed distinct functional roles for these two isoforms in neuronal maintenance, regulation of synaptic vesicle exocytosis, and interaction with key regulatory proteins.[2][4][5] This guide provides a comprehensive comparison of this compound-1A and this compound-1B, supported by experimental data, to aid researchers in understanding their unique contributions to synaptic function and to inform the development of targeted therapeutic strategies.

Core Functional Differences: A Tale of Two Isoforms

While both this compound-1A and -1B participate in the formation of the SNARE complex with SNAP-25 and synaptobrevin-2 (VAMP2) to drive membrane fusion, their necessity and regulatory functions differ significantly.[2][5] Studies on knockout mice have been instrumental in elucidating these differences. Mice lacking this compound-1A (STX1A-/-) are viable, fertile, and exhibit largely normal brain development and synaptic transmission, suggesting a compensatory role for this compound-1B.[5][6] In stark contrast, this compound-1B knockout (STX1B-/-) mice die within two weeks of birth, displaying impaired brain development and significant deficits in neuronal survival.[2][4][7] The double knockout of both isoforms is embryonically lethal, underscoring the essential and partially redundant, yet distinct, roles of these proteins in neuronal function and survival.[1]

Quantitative Comparison of Isoform-Specific Functions

The following tables summarize key quantitative data from studies comparing the functional consequences of this compound-1A and this compound-1B deletion.

FeatureThis compound-1A Knockout (STX1A-/-)This compound-1B Knockout (STX1B-/-)Double Knockout (STX1A-/-; STX1B-/-)Reference
Viability Viable and fertileDie within 2 weeks of birthEmbryonically lethal[2][4][6]
Neuronal Survival No significant neuronal lossReduced neuronal viability in vitroSevere neuronal loss in vivo and in vitro[1][4][7]
Munc18-1 Protein Levels No significant change~70% reduction~40% reduction compared to STX1A KO[1][5]

Table 1: Phenotypic Comparison of this compound-1 Knockout Mice. This table highlights the critical role of this compound-1B in postnatal survival and neuronal maintenance, a function not fully compensated for by this compound-1A.

ParameterWild-TypeThis compound-1A Knockout (STX1A-/-)This compound-1B Knockout (STX1B-/-)Reference
Spontaneous mEPSC Frequency (Hz) ~5-10No significant changeSignificantly lower[5][8]
Evoked EPSC Amplitude NormalNo significant changeReduced and asynchronous[5][9]
Paired-Pulse Ratio NormalNo significant changeSignificantly greater[2][9]
Readily Releasable Pool (RRP) Size NormalNo significant changeDecreased[2][9]

Table 2: Comparison of Synaptic Transmission in Cultured Hippocampal Neurons. These data indicate that this compound-1B is the principal isoform regulating both spontaneous and evoked neurotransmitter release at fast central synapses. mEPSC: miniature Excitatory Postsynaptic Current; EPSC: Excitatory Postsynaptic Current.

Signaling and Regulatory Interactions

The function of this compound-1 isoforms is tightly regulated by their interaction with other proteins, most notably Munc18-1. Munc18-1 binds to this compound-1 in both a "closed" conformation, preventing its entry into the SNARE complex, and an "open" conformation, which is a key step in SNARE complex assembly.[10][11] The deletion of this compound-1B leads to a dramatic reduction in Munc18-1 protein levels, suggesting that this compound-1B is crucial for the stability of Munc18-1.[5] This interplay is a critical point of divergence between the two isoforms.

Below is a diagram illustrating the core SNARE complex assembly pathway, a process in which both this compound-1A and -1B participate, albeit with different regulatory inputs and consequences.

SNARE_Complex_Assembly SNARE Complex Assembly Pathway cluster_plasma_membrane Plasma Membrane cluster_synaptic_vesicle Synaptic Vesicle cluster_cytosol Cytosol This compound-1 (Closed) This compound-1 (Closed) This compound-1 (Open) This compound-1 (Open) This compound-1 (Closed)->this compound-1 (Open) Conformational change (Munc13-dependent) t-SNARE Complex t-SNARE Complex This compound-1 (Open)->t-SNARE Complex Binds SNAP-25 SNAP-25 SNAP-25->t-SNARE Complex Binds trans-SNARE Complex trans-SNARE Complex t-SNARE Complex->trans-SNARE Complex Binds Synaptobrevin-2 (v-SNARE) Synaptobrevin-2 (v-SNARE) Synaptobrevin-2 (v-SNARE)->trans-SNARE Complex Binds Munc18-1 Munc18-1 Munc18-1->this compound-1 (Closed) Binds to and stabilizes Munc13 Munc13 NSF/alpha-SNAP NSF/alpha-SNAP Vesicle Fusion Vesicle Fusion trans-SNARE Complex->Vesicle Fusion Drives cis-SNARE Complex cis-SNARE Complex Vesicle Fusion->cis-SNARE Complex Results in SNARE Proteins SNARE Proteins cis-SNARE Complex->SNARE Proteins Disassembled by NSF/alpha-SNAP SNARE Proteins->this compound-1 (Closed) SNARE Proteins->SNAP-25 SNARE Proteins->Synaptobrevin-2 (v-SNARE)

Figure 1: A simplified diagram of the SNARE complex assembly and disassembly cycle.

Experimental Workflows for Comparative Analysis

The functional differences between this compound-1A and -1B have been primarily elucidated through studies involving knockout mouse models. A typical experimental workflow for comparing the function of these isoforms is depicted below.

Knockout_Mouse_Workflow Experimental Workflow for Comparing Protein Function in Knockout Mice Generate Knockout Mice Generate Knockout Mice Phenotypic Analysis Phenotypic Analysis Generate Knockout Mice->Phenotypic Analysis Primary Neuronal Culture Primary Neuronal Culture Generate Knockout Mice->Primary Neuronal Culture Data Analysis and Comparison Data Analysis and Comparison Phenotypic Analysis->Data Analysis and Comparison Biochemical Analysis Biochemical Analysis Primary Neuronal Culture->Biochemical Analysis Electrophysiological Recording Electrophysiological Recording Primary Neuronal Culture->Electrophysiological Recording Biochemical Analysis->Data Analysis and Comparison Electrophysiological Recording->Data Analysis and Comparison

Figure 2: A flowchart outlining the key steps in comparing protein function using knockout mouse models.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.

Co-Immunoprecipitation (Co-IP) of SNARE Proteins

Objective: To determine the in vivo interaction between this compound-1 isoforms and other SNARE proteins or regulatory proteins like Munc18-1.

Materials:

  • Ice-cold PBS (phosphate-buffered saline)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Protein A/G magnetic beads

  • Primary antibody specific to the bait protein (e.g., anti-syntaxin-1A or anti-syntaxin-1B)

  • Isotype control IgG

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Lysis: Harvest cultured neurons and wash twice with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold Co-IP Lysis Buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Whole-Cell Patch-Clamp Recording in Cultured Neurons

Objective: To measure spontaneous and evoked synaptic currents to assess the function of this compound-1 isoforms in neurotransmitter release.

Materials:

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at room temperature.

  • Pipette Positioning: Under microscopic guidance, approach a neuron with a glass pipette filled with intracellular solution.

  • Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

  • Recording:

    • Spontaneous Release: In voltage-clamp mode, hold the neuron at -70 mV to record miniature excitatory postsynaptic currents (mEPSCs).

    • Evoked Release: Stimulate presynaptic axons with a bipolar electrode and record evoked excitatory postsynaptic currents (eEPSCs). To assess paired-pulse plasticity, deliver two closely spaced stimuli.

  • Data Analysis: Analyze the frequency, amplitude, and kinetics of the recorded currents using appropriate software.

Cell Viability Assay in Primary Neuron Culture

Objective: To quantify the effect of this compound-1 isoform deletion on neuronal survival.

Materials:

  • Primary neuronal cultures from wild-type and knockout mice.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (dimethyl sulfoxide).

  • 96-well plate reader.

Procedure:

  • Cell Plating: Plate primary neurons from different genotypes in 96-well plates at a desired density.

  • Incubation: Culture the neurons for the desired period (e.g., 7-10 days in vitro).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Compare the absorbance values between genotypes to determine relative cell viability.

Conclusion and Future Directions

The available evidence strongly indicates that while this compound-1A and -1B are both essential components of the core synaptic fusion machinery, they are not functionally identical. This compound-1B emerges as the more critical isoform for neuronal survival and the precise regulation of both spontaneous and evoked neurotransmitter release in the central nervous system. The profound impact of its absence on Munc18-1 stability highlights a key mechanistic difference between the two isoforms.

These findings have significant implications for understanding the molecular basis of synaptic transmission and for the development of therapeutics targeting neurological disorders. Future research should focus on elucidating the specific molecular interactions and post-translational modifications that govern the differential functions of this compound-1A and -1B. A deeper understanding of these isoform-specific roles will be crucial for designing targeted interventions that can modulate synaptic activity with greater precision and efficacy.

References

A Comparative Guide to Neuronal and Non-Neuronal Syntaxins: Functional Distinctions in Vesicle Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Syntaxins, a family of Q-SNARE proteins, are essential components of the cellular machinery that mediates membrane fusion, a fundamental process in eukaryotes. While all syntaxins share a conserved role in orchestrating the merger of lipid bilayers, distinct functional specializations have evolved to cater to the diverse trafficking events within a cell. This guide provides a comprehensive comparison of the functional differences between neuronal and non-neuronal syntaxins, with a focus on Syntaxin-1A as a neuronal prototype and this compound-4 as a non-neuronal counterpart.

Core Functional Differences: At a Glance

Neuronal syntaxins, primarily located at the presynaptic plasma membrane, are tailored for the rapid, calcium-triggered exocytosis of synaptic vesicles, a process that underpins neurotransmission. In contrast, non-neuronal syntaxins are involved in a wider array of constitutive and regulated trafficking pathways, including cytokine secretion, glucose transporter translocation, and epithelial polarity.

FeatureNeuronal Syntaxins (e.g., this compound-1A)Non-Neuronal Syntaxins (e.g., this compound-4)
Primary Function Fast, synchronous neurotransmitter releaseConstitutive and regulated exocytosis (e.g., insulin-stimulated GLUT4 translocation)
Localization Presynaptic plasma membrane, enriched in active zonesPlasma membrane, often in specific domains (e.g., basolateral membrane of epithelial cells)
Kinetics of Fusion Extremely rapid (milliseconds)Slower and more varied (seconds to minutes)
Regulation Tightly regulated by Ca²⁺ sensors (e.g., Synaptotagmin) and clamping proteins (e.g., Complexin)Regulated by various signaling pathways (e.g., insulin (B600854) signaling) and a different set of regulatory proteins
Key Regulatory Partner Munc18a (n-Sec1)Munc18c
SNARE Complex Partners SNAP-25, VAMP2 (Synaptobrevin-2)SNAP-23, VAMP2, VAMP8

Quantitative Comparison of Molecular Interactions

The specificity and efficiency of this compound function are largely determined by their interactions with regulatory proteins, particularly those of the Sec1/Munc18 (SM) family. Isothermal titration calorimetry (ITC) has been instrumental in quantifying these interactions.

Interacting ProteinsBinding Affinity (Kd)Reference
Neuronal Interaction
Munc18a : this compound-1A~1 nM[1][2]
Munc18a : this compound-4~30 µM[1][2]
Non-Neuronal Interaction
Munc18c : this compound-4~100 nM[1][2]
Munc18c : this compound-1A~30 nM[1][2]

These data highlight a significant difference in the specificity of Munc18 binding. Munc18a, the neuronal isoform, exhibits a much higher affinity for its cognate partner this compound-1A compared to the non-neuronal this compound-4.[1][2] Interestingly, Munc18c, the non-neuronal counterpart, can bind to this compound-1A with even higher affinity than its cognate partner this compound-4, suggesting a more complex regulatory interplay than a simple one-to-one specificity.[1][2]

Signaling and Regulatory Pathways

The pathways that control the activity of neuronal and non-neuronal syntaxins are fundamentally different, reflecting their distinct physiological roles.

Neuronal Exocytosis Pathway

The fusion of synaptic vesicles is a highly orchestrated process designed for speed and precise calcium sensitivity.

Neuronal Exocytosis Pathway cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle (VAMP2) SNARE_complex Partially assembled SNARE complex SV->SNARE_complex Ca_ion Ca²⁺ Syt1 Synaptotagmin-1 Ca_ion->Syt1 Binds Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Ca_ion Depolarization Syt1->SNARE_complex Displaces Complexin Cpx Complexin Munc18a Munc18a Stx1A This compound-1A Munc18a->Stx1A Regulates Stx1A->SNARE_complex SNAP25 SNAP-25 SNAP25->SNARE_complex SNARE_complex->Cpx Clamps Fusion_pore Fusion Pore SNARE_complex->Fusion_pore Full zippering

Caption: Neuronal SNARE-mediated fusion is tightly controlled by Ca²⁺ and regulatory proteins.

Non-Neuronal Exocytosis: Insulin-Stimulated GLUT4 Translocation

In contrast, the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane in adipocytes and muscle cells is a key process in glucose homeostasis and is regulated by insulin signaling.

GLUT4 Translocation Pathway cluster_cell Adipocyte/Muscle Cell Insulin Insulin IR Insulin Receptor Insulin->IR Binds Signaling_cascade Signaling Cascade (e.g., PI3K/Akt) IR->Signaling_cascade Activates GSV GLUT4 Storage Vesicle (VAMP2) Signaling_cascade->GSV Mobilizes SNARE_complex SNARE complex GSV->SNARE_complex Munc18c Munc18c Stx4 This compound-4 Munc18c->Stx4 Regulates Stx4->SNARE_complex SNAP23 SNAP-23 SNAP23->SNARE_complex Fusion Vesicle Fusion SNARE_complex->Fusion GLUT4 GLUT4 Transporter Fusion->GLUT4 Inserts into plasma membrane

Caption: Insulin signaling triggers the fusion of GLUT4 vesicles with the plasma membrane.

Experimental Protocols

In Vitro Lipid Mixing Assay (Bulk FRET)

This assay measures the fusion of two populations of liposomes by monitoring the dequenching of a fluorescent lipid probe.

Materials:

  • v-SNARE (e.g., VAMP2) reconstituted into liposomes containing NBD-PE (donor) and Rhodamine-PE (quencher).

  • t-SNAREs (e.g., this compound-1A/SNAP-25 or this compound-4/SNAP-23) reconstituted into unlabeled liposomes.

  • Fluorometer.

  • Fusion buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl).

Procedure:

  • Prepare v-SNARE and t-SNARE proteoliposomes by detergent dialysis.

  • In a fluorometer cuvette, mix the t-SNARE liposomes with the fusion buffer.

  • Initiate the fusion reaction by adding the v-SNARE liposomes to the cuvette.

  • Monitor the increase in NBD fluorescence over time (Excitation: 460 nm, Emission: 535 nm).

  • At the end of the experiment, add a detergent (e.g., 0.5% Triton X-100) to solubilize all liposomes and obtain the maximum fluorescence signal for normalization.

  • Calculate the percentage of fusion relative to the maximum fluorescence.

Lipid Mixing Assay Workflow v_liposome v-SNARE Liposome (B1194612) (NBD/Rhodamine) mix Mix in Fluorometer v_liposome->mix t_liposome t-SNARE Liposome (Unlabeled) t_liposome->mix fusion Fusion mix->fusion dequenching NBD Fluorescence Dequenching fusion->dequenching measurement Measure Fluorescence Increase dequenching->measurement

Caption: Workflow for the in vitro lipid mixing assay to measure vesicle fusion.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified this compound protein (e.g., this compound-1A or this compound-4).

  • Purified Munc18 protein (e.g., Munc18a or Munc18c).

  • Isothermal titration calorimeter.

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).

Procedure:

  • Thoroughly dialyze both protein samples against the same buffer to minimize heat of dilution effects.

  • Degas the protein solutions to prevent air bubbles in the calorimeter cell and syringe.

  • Load the this compound solution into the sample cell of the calorimeter.

  • Load the Munc18 solution into the injection syringe.

  • Perform a series of small, sequential injections of the Munc18 solution into the this compound solution while monitoring the heat change.

  • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[3]

ITC Experimental Workflow prepare Prepare & Dialyze Protein Samples load Load this compound into Cell Load Munc18 into Syringe prepare->load titrate Inject Munc18 into This compound Solution load->titrate measure Measure Heat Change titrate->measure analyze Analyze Data to Determine Binding Affinity measure->analyze

Caption: A simplified workflow for determining protein-protein binding affinity using ITC.

Concluding Remarks

The functional diversification of this compound isoforms is a testament to the evolutionary adaptation of the core membrane fusion machinery to meet the specific demands of different cellular processes. Neuronal syntaxins are optimized for the speed and tight regulation required for synaptic transmission, while non-neuronal syntaxins exhibit a broader range of regulatory inputs and kinetic profiles suited for their roles in homeostatic processes. Understanding these functional distinctions is not only crucial for fundamental cell biology but also holds significant promise for the development of therapeutic strategies targeting diseases associated with aberrant vesicle trafficking, such as neurological disorders and metabolic diseases. Further research employing quantitative, comparative approaches will continue to unravel the subtleties of this compound function and its regulation in health and disease.

References

A Comparative Analysis of Syntaxin Binding Partners Across Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Syntaxin-Protein Interactions with Supporting Experimental Data.

Syntaxins, a family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins, are integral to the machinery of vesicle trafficking and fusion across a spectrum of cell types. Their function is critically dependent on their interactions with a variety of binding partners. This guide provides a comparative analysis of these binding partners in different tissues, highlighting both conserved and tissue-specific interactions. The information presented herein is intended to support research and drug development efforts targeting cellular secretion and membrane trafficking pathways.

Quantitative Analysis of this compound Interactions

The affinity of this compound for its binding partners is a key determinant of the efficiency and regulation of vesicle fusion. The following table summarizes known dissociation constants (Kd) for key this compound interactions in different tissues, providing a quantitative basis for comparison.

This compound IsoformTissue/Cell TypeBinding PartnerMethodDissociation Constant (Kd)Stoichiometry
This compound-1A NeuronalMunc18aIsothermal Titration Calorimetry (ITC)≈ 1 nM[1]1:1[1]
NeuronalSNARE Complex (SNAP-25, VAMP2)In vitro binding assays≈ 126 nM (for SNAP-25)[2]1:1:1[2]
NeuronalN-type Ca2+ channelsCo-immunoprecipitation--
This compound-2 Pancreatic Acinar CellsMunc18bCo-immunoprecipitation--
Pancreatic Acinar CellsSNAP-23, VAMP2/8Co-immunoprecipitation--
This compound-3 Epithelial CellsMunc18bIn vitro binding assays--
Epithelial CellsSNAP-23, VAMP8Co-immunoprecipitation--
This compound-4 AdipocytesMunc18cIsothermal Titration Calorimetry (ITC)≈ 0.10 µM (100 nM)[3]1:1[3]
AdipocytesSNAP-23, VAMP2Co-immunoprecipitation--

Note: A lower Kd value indicates a higher binding affinity.

Tissue-Specific Interactions and their Functional Implications

While the core SNARE machinery exhibits a degree of conservation, the specific this compound isoforms and their regulatory partners often vary between tissues, reflecting the specialized functions of different cell types.

Neuronal Tissue: The Synaptic Vesicle Fusion Machinery

In neurons, This compound-1A is a key player in the rapid and tightly regulated fusion of synaptic vesicles with the presynaptic membrane, a process essential for neurotransmission.

  • Core SNARE Complex: this compound-1A forms a highly stable ternary SNARE complex with the plasma membrane protein SNAP-25 and the vesicle-associated protein VAMP2 (also known as synaptobrevin). This complex is believed to provide the energy required for membrane fusion. The stoichiometry of this complex is 1:1:1.[2]

  • Munc18a: This chaperone protein binds to this compound-1A with very high affinity (Kd ≈ 1 nM) in a "closed" conformation, initially preventing its entry into the SNARE complex.[1] This interaction is crucial for the proper localization and stability of this compound-1A at the plasma membrane and is thought to be a key regulatory step in exocytosis.[4]

  • Ion Channels: this compound-1A directly interacts with voltage-gated Ca2+ channels at the presynaptic terminal. This physical coupling is thought to ensure that vesicle fusion occurs precisely at the site of calcium influx, allowing for rapid and efficient neurotransmitter release.[5]

Pancreatic Tissue: Regulating Insulin (B600854) and Enzyme Secretion

In pancreatic acinar cells, which are responsible for secreting digestive enzymes, and in beta cells, which secrete insulin, different this compound isoforms orchestrate distinct exocytotic events.

  • This compound-2 is localized to the apical plasma membrane of acinar cells and is implicated in the regulated secretion of zymogen granules.[3][6] It interacts with the ubiquitous SNARE protein SNAP-23 and vesicle-associated SNAREs like VAMP2 and VAMP8 . In pancreatic beta cells, this compound-2 has been identified as an inhibitory SNARE for insulin granule exocytosis.[7]

  • This compound-3 is found on zymogen granule membranes in acinar cells, suggesting a role in granule-granule fusion or compound exocytosis.[3][6]

  • This compound-4 is located on the basolateral membrane of acinar cells and is involved in basolateral exocytosis.[3][6] In pancreatic beta cells, this compound-4 is a key component of the machinery for insulin secretion.[8]

  • Munc18b is the primary Munc18 isoform that interacts with this compound-2 and this compound-3 in these cells, although quantitative binding data is limited.[9]

Epithelial Tissue: Maintaining Polarity and Directing Trafficking

Polarized epithelial cells maintain distinct apical and basolateral membrane domains, and syntaxins play a crucial role in directing vesicular traffic to these specific surfaces.

  • This compound-3 is localized to the apical plasma membrane and is essential for the targeted delivery of vesicles to this domain.[10][11] It forms a complex with SNAP-23 and VAMP8 . The proper localization of this compound-3 is critical for establishing and maintaining epithelial cell polarity.

  • This compound-4 is found on the basolateral membrane and is involved in directing traffic to this surface.[10]

  • Munc18b is the cognate Munc18 isoform for this compound-3 in epithelial cells and is recruited to the apical membrane by its interaction with this compound-3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway involving this compound and a typical experimental workflow for identifying its binding partners.

Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_vesicle Synaptic Vesicle Stx1A This compound-1A SNAP25 SNAP-25 Stx1A->SNAP25 Forms t-SNARE Ca_Channel Ca2+ Channel Stx1A->Ca_Channel Interacts VAMP2 VAMP2 Stx1A->VAMP2 Forms SNARE Complex SNAP25->VAMP2 Forms SNARE Complex Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Fusion Membrane Fusion VAMP2->Fusion Munc18a Munc18a Munc18a->Stx1A Binds (Kd ≈ 1 nM) Ca_ion->VAMP2 Triggers

Caption: A simplified signaling pathway for neuronal exocytosis.

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_ms Mass Spectrometry cluster_validation Validation Lysis Cell Lysis Incubation Incubate with This compound Antibody Lysis->Incubation PullDown Pull-down with Protein A/G Beads Incubation->PullDown Wash Wash Beads PullDown->Wash Elution Elute Proteins Wash->Elution Digestion In-gel Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search LC_MS->DB_Search Identification Protein Identification DB_Search->Identification Y2H Yeast Two-Hybrid Identification->Y2H WB Western Blot Identification->WB

Caption: A typical workflow for identifying this compound binding partners.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to identify and characterize this compound binding partners.

Co-Immunoprecipitation (Co-IP)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions. The buffer typically contains detergents (e.g., NP-40, Triton X-100), salts, and protease/phosphatase inhibitors.

  • Pre-clearing: The lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: A primary antibody specific to the this compound isoform of interest is added to the pre-cleared lysate and incubated to allow for antibody-antigen binding.

  • Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-syntaxin-binding partner complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are then analyzed by Western blotting or mass spectrometry.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to identify protein-protein interactions.

  • Bait and Prey Construction: The cDNA of the this compound protein (bait) is cloned into a vector containing a DNA-binding domain (DBD). A cDNA library from the tissue of interest (prey) is cloned into a vector containing a transcriptional activation domain (AD).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain.

  • Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and/or turn blue in the presence of X-gal.

  • Identification of Interactors: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins.

Mass Spectrometry (MS) for Protein Identification

MS is a powerful technique for identifying the proteins that are co-immunoprecipitated with a this compound.

  • Sample Preparation: The protein mixture eluted from the Co-IP is typically separated by SDS-PAGE. The protein bands are excised from the gel.

  • In-gel Digestion: The proteins within the gel slices are destained, reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the mass-to-charge ratio of the fragments (MS2 or tandem MS scan).

  • Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest. The software matches the experimental spectra to theoretical spectra generated from the database to identify the proteins present in the original sample.

References

Validating Gene Knockout: The Critical Role of Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of functional genomics and drug discovery, the ability to attribute a specific phenotype to the loss of a particular gene is paramount. Gene knockout (KO) models, particularly those generated using CRISPR/Cas9 technology, are powerful tools for this purpose. However, the observed phenotype could be an artifact of off-target effects or cellular compensation. Therefore, rigorous validation is essential to ensure the causal link between the gene knockout and the observed phenotype. This guide provides a comparative analysis of methods for validating knockout phenotypes, with a focus on the gold-standard approach: the rescue experiment. We will delve into the experimental data, detailed protocols, and logical frameworks necessary for robust validation.

The Logic of Knockout and Rescue

At its core, a knockout and rescue experiment follows a simple and elegant logic: if the loss of a gene causes a specific phenotype, then reintroducing that gene should reverse the phenotype. This process provides strong evidence that the observed effects are indeed due to the targeted gene's function and not to unintended genetic alterations.

Knockout_Rescue_Logic WT Wild-Type Cells (Normal Phenotype) KO Knockout Cells (Observed Phenotype) WT->KO Gene Knockout Rescue Rescue Cells (Phenotype Reverted) KO->Rescue Gene Re-expression

Caption: Logical flow of a knockout and rescue experiment.

Comparison of Validation Strategies

While rescue experiments are considered the most definitive validation method, other strategies can also provide supporting evidence. The choice of method often depends on the specific research question, available resources, and the nature of the phenotype.

Validation StrategyPrincipleProsCons
Rescue Experiment Re-introducing the wild-type gene into the knockout cells to see if the original phenotype is restored.[1]- Provides the strongest evidence for a causal link between gene and phenotype.[2]- Controls for off-target effects of the gene-editing process.- Can be technically challenging and time-consuming.- Expression levels in rescue cells may not perfectly mimic endogenous levels.
Multiple Independent Knockout Clones Generating and analyzing several distinct knockout cell lines created with different guide RNAs.- Reduces the likelihood that the observed phenotype is due to a specific off-target mutation.- Does not definitively rule out off-target effects if they are common to multiple gRNAs.- Can be resource-intensive to generate and characterize multiple clones.
Orthogonal Approaches Using an alternative method to suppress the gene, such as siRNA or shRNA, to see if it phenocopies the knockout.- Provides converging lines of evidence.- Can be faster than generating knockout lines.- Knockdown is often incomplete and transient.- RNAi approaches have their own well-documented off-target effects.
Antibody Validation Using knockout cells to validate the specificity of antibodies used for downstream analysis (e.g., Western blot, IHC).[1]- Ensures that protein-level analyses are accurate and specific to the target of interest.[3]- Validates the tool, but not the causal link between the gene and the phenotype itself.

Case Study: The Role of NRP-1 in Breast Cancer Metastasis

A study by Bielenberg et al. (2023) provides a compelling example of using a knockout and rescue approach to validate the role of Neuropilin-1 (NRP-1) in breast cancer metastasis.[4]

Experimental Workflow

The researchers first used CRISPR-Cas9 to knock out the NRP-1 gene in MDA-MB-231 breast cancer cells. They then rescued NRP-1 expression in the knockout cells by transducing them with a lentiviral construct containing a CRISPR-resistant NRP-1 cDNA.[4]

Experimental_Workflow cluster_CellLineDev Cell Line Development cluster_InVivo In Vivo Metastasis Assay Parental Cells Parental Cells NRP-1 KO Cells NRP-1 KO Cells Parental Cells->NRP-1 KO Cells CRISPR-Cas9 Orthotopic Engraftment Orthotopic Engraftment Parental Cells->Orthotopic Engraftment NRP-1 Rescue Cells NRP-1 Rescue Cells NRP-1 KO Cells->NRP-1 Rescue Cells Lentiviral Transduction NRP-1 KO Cells->Orthotopic Engraftment NRP-1 Rescue Cells->Orthotopic Engraftment Primary Tumor Resection Primary Tumor Resection Orthotopic Engraftment->Primary Tumor Resection Lung Metastasis Analysis Lung Metastasis Analysis Primary Tumor Resection->Lung Metastasis Analysis

Caption: Workflow for NRP-1 knockout and rescue experiments.

Quantitative Data Summary

The study found that NRP-1 knockout significantly reduced lung metastasis, and this effect was reversed by rescuing NRP-1 expression.[4] This demonstrates a clear causal role for NRP-1 in promoting metastasis.

Cell LineMean Number of Lung Metastatic LesionsStandard Deviation
Parental MDA-MB-23115025
NRP-1 KO2510
NRP-1 Rescue12030

Data are representative and adapted from Bielenberg et al., 2023.[4]

Signaling Pathway Perturbation and Rescue

Knockout of a gene often leads to predictable changes in downstream signaling pathways. Validating these changes at the molecular level and showing their reversal in rescue experiments provides mechanistic support for the observed phenotype. For example, the knockout of a tumor suppressor like PTEN leads to hyperactivation of the PI3K/AKT pathway. A rescue experiment would be expected to restore normal AKT signaling.[5]

Signaling_Pathway cluster_KO Knockout Phenotype cluster_Rescue Rescue Phenotype PI3K_KO PI3K AKT_KO AKT (Hyperactivated) PI3K_KO->AKT_KO Proliferation_KO Increased Proliferation AKT_KO->Proliferation_KO PTEN_KO PTEN (KO) PTEN_KO->PI3K_KO PI3K_Rescue PI3K AKT_Rescue AKT (Normal Activity) PI3K_Rescue->AKT_Rescue Proliferation_Rescue Normal Proliferation AKT_Rescue->Proliferation_Rescue PTEN_Rescue PTEN (Rescued) PTEN_Rescue->PI3K_Rescue

Caption: Effect of PTEN knockout and rescue on PI3K/AKT signaling.

Experimental Protocols

Generation of Knockout Cell Lines via CRISPR-Cas9

This protocol provides a general framework for creating knockout cell lines.

  • Guide RNA Design and Synthesis: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest. Synthesize or purchase the sgRNAs.

  • Vector Cloning: Clone the sgRNAs into a Cas9-expressing vector.[6]

  • Transfection: Transfect the Cas9/sgRNA vector into the target cells using a suitable method (e.g., lipofection, electroporation).

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using puromycin (B1679871) resistance) and isolate single-cell clones by limiting dilution or FACS.[6]

  • Validation of Knockout: Screen individual clones for gene knockout by:

    • Genomic DNA sequencing: To confirm the presence of indels at the target site.[7]

    • Western Blot: To confirm the absence of the target protein.[8][9]

    • qPCR: To confirm the absence of target gene mRNA.[4][8]

Rescue Experiment
  • Rescue Construct Generation: Create a rescue construct containing the full-length cDNA of the gene of interest. To prevent the CRISPR machinery from targeting the rescue construct, introduce silent mutations in the sgRNA binding site.[6]

  • Transfection/Transduction: Introduce the rescue construct into the validated knockout cell line. Lentiviral transduction is often used for stable expression.[4]

  • Selection: Select for cells that have successfully integrated the rescue construct (e.g., using a different antibiotic resistance marker).

  • Validation of Rescue: Confirm the re-expression of the target protein in the rescue cell line via Western Blot or qPCR.[4]

Western Blot for Protein Expression Analysis
  • Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[5]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using software like ImageJ.[5]

Cell Viability (MTT) Assay
  • Cell Seeding: Plate wild-type, knockout, and rescue cells in a 96-well plate.[5]

  • Incubation: Culture cells for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]

  • Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Conclusion

Validating a knockout phenotype is a critical step in ensuring the reliability and reproducibility of research findings. While multiple strategies exist, the rescue experiment stands out as the most rigorous and definitive method for establishing a causal link between a gene and a phenotype. By following the principles and protocols outlined in this guide, researchers can confidently validate their knockout models and contribute to the advancement of robust and translatable science.

References

A Researcher's Guide to Navigating Anti-Syntaxin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the intricate landscape of the syntaxin family of proteins, where isoforms exhibit significant sequence homology, selecting an antibody with minimal cross-reactivity is critical for accurate experimental outcomes. This guide provides a comparative analysis of commercially available anti-syntaxin antibodies, presenting available cross-reactivity data, detailed experimental protocols for validation, and visual workflows to aid in experimental design.

Understanding the Challenge: The this compound Family

The this compound family, key players in the SNARE complex and intracellular vesicle fusion, comprises numerous isoforms with conserved structural domains. This homology presents a significant challenge for antibody development, often leading to cross-reactivity where an antibody raised against one this compound member may also bind to others. This can result in misleading data in applications such as Western blotting, immunofluorescence, and immunoprecipitation. Therefore, rigorous validation of antibody specificity is not just recommended, but essential.

Comparative Analysis of Anti-Syntaxin Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data for several commercially available antibodies against this compound-1A. This data has been compiled from manufacturer datasheets and provides a quantitative insight into their specificity. It is important to note that this information is not exhaustive and cross-reactivity can be application-dependent.

Antibody (Clone/ID)Target this compoundCross-Reacts With% Cross-Reactivity (Method)Manufacturer
MAB7237 (761811) Human this compound-1ARecombinant Human this compound-2~50% (Direct ELISA)[1]R&D Systems
Recombinant Human this compound-1B2~25% (Direct ELISA)[1]
Recombinant Human this compound-3~25% (Direct ELISA)[1]
Recombinant Human this compound-1B1No cross-reactivity observed (Direct ELISA)[1]
AF7237 Human this compound-1ARecombinant Human this compound-1B2~10% (Direct ELISA)R&D Systems
110 111 (78.3) Rat this compound-1AThis compound-1BNo cross-reactivity (KO validated)[2]Synaptic Systems
110 011 (78.2) Rat this compound-1AThis compound-1BRecognizes both this compound-1A and 1B[3]Synaptic Systems
#13002 Human this compound-1AThis compound-1BMay cross-reactCell Signaling Technology[4][5]

Visualizing Experimental Workflows

To assist in the design of antibody validation experiments, the following diagrams illustrate the workflows for determining antibody cross-reactivity using Direct ELISA and Western Blotting.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection cluster_analysis Data Analysis A Coat microplate wells with purified recombinant this compound isoforms (e.g., STX1A, STX1B, STX2, STX3) B Block unbound sites with blocking buffer (e.g., BSA or non-fat milk) A->B Wash C Add primary anti-syntaxin antibody at various dilutions B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add TMB substrate D->E Wash F Measure absorbance at 450 nm E->F Stop Reaction G Compare signal intensity across different this compound isoforms to determine % cross-reactivity F->G WB_Workflow cluster_prep Sample Preparation cluster_page Electrophoresis cluster_transfer Transfer cluster_probing Immunoprobing cluster_detect Detection & Analysis P1 Prepare lysates from cells/ tissues overexpressing individual This compound isoforms or use purified recombinant proteins P2 Separate proteins by SDS-PAGE P1->P2 P3 Transfer proteins to a PVDF or nitrocellulose membrane P2->P3 P4 Block membrane P3->P4 P5 Incubate with primary anti-syntaxin antibody P4->P5 Wash P6 Incubate with HRP-conjugated secondary antibody P5->P6 Wash P7 Add ECL substrate and detect chemiluminescence P6->P7 Wash P8 Analyze band intensity for each this compound isoform P7->P8

References

A Comparative Guide to Membrane Fusion: Syntaxin-Mediated vs. Alternative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of membrane fusion is critical for advancements in fields ranging from neuroscience to virology. This guide provides an objective comparison of syntaxin-mediated fusion with other key membrane fusion mechanisms, supported by experimental data and detailed protocols.

Membrane fusion is a fundamental cellular process enabling the merger of two distinct lipid bilayers, a critical step in neurotransmitter release, viral entry, and intracellular trafficking. At the heart of many of these events lies the this compound family of proteins, core components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) machinery. This guide delves into the mechanics of this compound-mediated fusion, contrasting it with other significant fusion strategies employed by biological systems, namely viral fusion, ATP-dependent fusion, and cell-cell fusion.

At a Glance: Comparing Key Fusion Mechanisms

The following table summarizes the core characteristics of different membrane fusion mechanisms, offering a quick reference for their key features and operational parameters.

FeatureThis compound-Mediated Fusion (SNARE-dependent)Viral Fusion (e.g., Influenza HA)ATP-Dependent Fusion (e.g., Phagosome-Endosome)Cell-Cell Fusion (e.g., Myoblast fusion)
Primary Machinery SNARE proteins (this compound, SNAP-25, VAMP/Synaptobrevin)Viral fusion proteins (e.g., Hemagglutinin, gp41)V-ATPases, F-actin assemblySpecialized fusogen proteins (e.g., Myomaker, Myomerger)
Trigger Ca²⁺ influx (for synchronous release), regulatory proteinsLow pH, receptor bindingATP hydrolysis, cytosolic factorsDevelopmental cues, cell-cell recognition
Kinetics Milliseconds (synaptic vesicle fusion) to seconds/minutesMilliseconds to secondsMinutesMinutes to hours
Energy Source Energy released from SNARE complex assembly (~85 kBT)[1]Conformational changes in viral proteinsATP hydrolysisNot fully elucidated, likely involves cytoskeletal rearrangements
Specificity High, determined by specific v-SNARE/t-SNARE pairingHigh, determined by viral protein-host receptor interactionModerate, guided by tethering factorsHigh, mediated by specific cell adhesion molecules
Regulation Tightly regulated by accessory proteins (e.g., Munc18, Complexin)Primarily regulated by environmental triggers (pH, receptor availability)Regulated by cytosolic factors and ATP availabilityTightly regulated by developmental signaling pathways

Delving Deeper: The Mechanics of Fusion

This compound-Mediated Fusion: A Tightly Regulated Dance

This compound-mediated fusion is a cornerstone of eukaryotic intracellular trafficking and neurotransmission. This process is driven by the assembly of a highly stable four-helix bundle known as the SNARE complex, composed of this compound and SNAP-25 on the target membrane (t-SNAREs) and VAMP (or synaptobrevin) on the vesicle membrane (v-SNARE).

The "zippering" of the SNARE motifs from their N-termini to their C-termini forces the two membranes into close apposition, overcoming the repulsive forces between the lipid bilayers.[2] This process is thought to proceed through a hemifusion intermediate, where the outer leaflets of the two membranes merge, followed by the formation and opening of a fusion pore that allows for the mixing of contents. The transmembrane domains of the SNARE proteins themselves are thought to play an active role in the final stages of pore formation.[3]

In specialized systems like synaptic transmission, this process is exquisitely regulated by Ca²⁺ and a host of accessory proteins. Munc18, for instance, is crucial for the initial docking of vesicles and the proper assembly of the SNARE complex.[4][5] The speed of synaptic vesicle fusion, occurring on a millisecond timescale, is a testament to the efficiency and precise regulation of this machinery.[6]

Syntaxin_Mediated_Fusion VAMP VAMP (v-SNARE) This compound This compound (t-SNARE) VAMP->this compound SNAP25 SNAP-25 (t-SNARE) Hemifusion Hemifusion This compound->Hemifusion SNARE Complex Formation FusionPore Fusion Pore Hemifusion->FusionPore

This compound-mediated membrane fusion pathway.
Viral Fusion: A Hostile Takeover

Enveloped viruses, such as influenza and HIV, employ a more direct and often forceful mechanism to breach the host cell membrane. This process is mediated by specialized viral fusion proteins embedded in the viral envelope.[7] A key distinction from SNARE-mediated fusion is that viral fusion is typically initiated by a single type of protein on the viral membrane interacting with the host cell membrane, rather than the dimerization of proteins from two opposing membranes.[7]

For influenza virus, the hemagglutinin (HA) protein is the primary fusogen. Upon entry into the host cell's endosome, the acidic environment triggers a dramatic conformational change in HA. This change exposes a hydrophobic "fusion peptide" that inserts into the endosomal membrane. The HA protein then refolds into a more stable conformation, pulling the viral and endosomal membranes together and inducing fusion.[8]

Viral_Fusion cluster_virus Virus cluster_host Host Membrane cluster_endosome Endosome (Low pH) cluster_fusion Fusion HA_pre Hemagglutinin (Pre-fusion) HostReceptor Host Receptor HA_pre->HostReceptor Binding HA_post Hemagglutinin (Post-fusion) HostReceptor->HA_post Endocytosis & pH drop FusionPeptide Fusion Peptide Insertion HA_post->FusionPeptide MembraneMerger Membrane Merger FusionPeptide->MembraneMerger Membrane Destabilization Lipid_Mixing_Assay cluster_before Before Fusion cluster_after After Fusion LabeledVesicle Labeled Vesicle (NBD & Rhodamine) FRET High FRET (Low NBD Fluorescence) FusedVesicle Fused Vesicle LabeledVesicle->FusedVesicle Fusion UnlabeledVesicle Unlabeled Vesicle NoFRET Low FRET (High NBD Fluorescence) TIRF_Assay_Workflow VesiclePrep Prepare Labeled & Immobilizable Vesicles Immobilization Immobilize Vesicles VesiclePrep->Immobilization CoverslipPrep Functionalize Coverslip CoverslipPrep->Immobilization Fusion Introduce Labeled Vesicles & Induce Fusion Immobilization->Fusion Imaging TIRF Microscopy Image Acquisition Fusion->Imaging Analysis Single-Particle Data Analysis Imaging->Analysis

References

Validating a Novel Syntaxin-Interacting Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a newly identified syntaxin-interacting protein (NIP). It offers a comparative analysis of experimental techniques and presents data against well-characterized this compound-binding partners, namely Munc18-1 and Complexin-1. Detailed experimental protocols and visual workflows are provided to facilitate the design and execution of validation studies.

Data Presentation: Comparative Binding Affinities

The validation of a novel protein-protein interaction hinges on the quantitative assessment of its binding affinity. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) are instrumental in determining the dissociation constant (Kd), a key parameter for comparing interaction strengths. A lower Kd value signifies a higher binding affinity.[1]

Below is a comparative summary of binding affinities for known this compound-interacting proteins, which can serve as a benchmark for evaluating a novel interactor.

Interacting ProteinThis compound IsoformTechniqueDissociation Constant (Kd)Reference
Novel Interacting Protein (NIP) This compound-1AUser-definedUser-defined
Munc18-1This compound-1ITC7.5 ± 2.7 nM[1]
Munc18-1 (mutant E59K)This compound-1ITC12.0 ± 5.6 nM[1]
Munc18-1 (mutant K63E)This compound-1ITC20.5 ± 11.7 nM[1]
Munc18-1 (mutant E66A)This compound-1ITC11.3 ± 4.1 nM[1]
Complexin-ISNAREΔ60 complexITCSee reference for details[2]

Experimental Protocols

Robust validation requires the implementation of multiple orthogonal assays to confirm the interaction. Here, we detail the methodologies for three key experiments: Co-Immunoprecipitation (Co-IP), GST Pull-Down Assay, and an in vitro Vesicle Fusion Assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using a specific antibody to pull down a target protein and its binding partners from a cell lysate.[3][4][5]

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells expressing the bait protein (e.g., this compound-1A) and the putative interacting protein (NIP).

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.[6]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.[5]

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add a specific antibody against the bait protein (e.g., anti-Syntaxin-1A) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of antibody-antigen complexes.

    • Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[3]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[3]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies specific for the bait (this compound-1A) and the putative interacting protein (NIP).

GST Pull-Down Assay

The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions. A GST-tagged "bait" protein is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.

Methodology:

  • Expression and Purification of GST-tagged Bait Protein:

    • Clone the cDNA of the bait protein (e.g., this compound-1A) into a GST-fusion expression vector.

    • Transform the construct into E. coli and induce protein expression (e.g., with IPTG).[7][8]

    • Lyse the bacteria and purify the GST-tagged protein using glutathione-agarose beads.[9]

  • Preparation of Prey Protein:

    • Prepare a cell lysate containing the prey protein (NIP) as described in the Co-IP protocol, or use a purified prey protein.

  • Binding Reaction:

    • Incubate the purified GST-tagged bait protein immobilized on glutathione (B108866) beads with the cell lysate or purified prey protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.[9]

  • Elution and Analysis:

    • Elute the bound proteins using a buffer containing reduced glutathione.[10]

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein (NIP).

In Vitro Vesicle Fusion Assay

This functional assay assesses the ability of the novel interacting protein to influence SNARE-mediated membrane fusion. The assay typically involves two populations of liposomes: one containing the v-SNARE (e.g., VAMP2) and the other containing the t-SNAREs (e.g., this compound-1A and SNAP-25). Fusion is monitored by the mixing of fluorescent lipids or contents.[11][12][13]

Methodology:

  • Preparation of SNARE-reconstituted Liposomes:

    • Reconstitute purified v-SNARE (VAMP2) into one set of liposomes and t-SNAREs (this compound-1A and SNAP-25) into another.

    • For lipid-mixing assays, include a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE) in one population of liposomes.[12]

    • For content-mixing assays, encapsulate a fluorescent molecule (e.g., calcein) at a self-quenching concentration in one liposome (B1194612) population.[12]

  • Fusion Reaction:

    • Mix the v-SNARE and t-SNARE liposomes in a reaction buffer.

    • Add the novel interacting protein (NIP) at various concentrations to assess its effect on fusion. Include known regulators like Munc18-1 or Complexin-1 as positive and negative controls.

  • Data Acquisition:

    • Monitor the change in fluorescence over time using a fluorometer.

    • For lipid-mixing, fusion results in the dilution of the fluorescent lipids, leading to an increase in the donor fluorophore's emission (dequenching).

    • For content-mixing, fusion leads to the dilution of the quenched fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Calculate the initial rate of fusion and the final extent of fusion to quantify the effect of the NIP.

Mandatory Visualization

Signaling Pathway: SNARE-Mediated Vesicle Fusion

The interaction of this compound with its partners is central to the process of vesicular transport, specifically in the docking and fusion of vesicles with target membranes. This process is orchestrated by the assembly of the SNARE complex.

SNARE_Complex_Formation cluster_vesicle Synaptic Vesicle cluster_target Target Membrane cluster_complex SNARE Complex Assembly cluster_regulators Regulatory Proteins VAMP2 VAMP2 (v-SNARE) Docking Docking VAMP2->Docking Syntaxin1 This compound-1 (t-SNARE) Syntaxin1->Docking SNAP25 SNAP-25 (t-SNARE) SNAP25->Docking Priming Priming Docking->Priming Fusion Fusion Priming->Fusion Munc18 Munc18-1 Munc18->Syntaxin1 Binds to closed conformation Complexin Complexin Complexin->Priming Clamps fusion NIP Novel Interacting Protein (NIP) NIP->Syntaxin1 Putative Interaction

Caption: SNARE-mediated vesicle fusion pathway.

Experimental Workflow: Co-Immunoprecipitation

A clear workflow is essential for the successful execution of a Co-IP experiment.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (Add Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot Analysis elute->analysis

Caption: Co-Immunoprecipitation experimental workflow.

Logical Relationship: Validation Strategy

A multi-faceted approach is crucial for robustly validating a novel protein-protein interaction.

Validation_Strategy cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_functional Functional Assays NIP Novel Interacting Protein (NIP) CoIP Co-IP NIP->CoIP In vivo interaction GST_PullDown GST Pull-Down NIP->GST_PullDown Direct interaction ITC ITC NIP->ITC Binding affinity (Kd) SPR SPR / BLI NIP->SPR Binding kinetics VesicleFusion Vesicle Fusion Assay NIP->VesicleFusion Functional relevance

References

A Comparative Guide to SNARE Complex Assembly with Different Syntaxin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the assembly and function of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex with a focus on the contributions of different syntaxin isoforms. The proper formation of the SNARE complex, a four-helix bundle composed of a this compound, a Vesicle-Associated Membrane Protein (VAMP or synaptobrevin), and two helices from a SNAP-25 homolog, is fundamental to intracellular membrane fusion events, including neurotransmitter release, hormone secretion, and trafficking of proteins and lipids.[1][2][3] The this compound family of proteins, anchored in the target membrane, plays a crucial role in defining the specificity and efficiency of these fusion events.

Introduction to this compound Isoforms and Their Roles

The human genome encodes 15 members of the this compound family, each with distinct tissue distributions and subcellular localizations, contributing to the specificity of vesicular transport.[4] This guide will focus on a comparative analysis of four key plasma membrane-associated this compound isoforms: this compound-1, this compound-2, this compound-3, and this compound-4.

  • This compound-1 (STX1A and STX1B): Primarily expressed in neurons and neuroendocrine cells, this compound-1 is a key component of the machinery for fast, calcium-triggered exocytosis of synaptic vesicles and dense-core granules.[1][2] It exists in "open" and "closed" conformations, with the open conformation being permissive for SNARE complex assembly.[1]

  • This compound-2 (STX2): Found in various tissues, including pancreatic islets and platelets, this compound-2 has been implicated in both promoting and inhibiting exocytosis, depending on the cellular context.[5][6] In pancreatic β-cells, it can act as an inhibitory SNARE, regulating insulin (B600854) secretion.[5]

  • This compound-3 (STX3): Localized to the apical plasma membrane of epithelial cells, this compound-3 is crucial for the trafficking of vesicles to this specific membrane domain, thereby maintaining epithelial cell polarity.[7][8][9][10]

  • This compound-4 (STX4): Predominantly found at the basolateral membrane of epithelial cells and in adipocytes and muscle cells, this compound-4 is essential for processes such as the insulin-stimulated translocation of the glucose transporter GLUT4.[5][11]

Quantitative Comparison of SNARE Complex Properties

Direct quantitative comparisons of SNARE complex assembly and fusion kinetics across different this compound isoforms under identical experimental conditions are limited in the literature. However, data from various studies provide insights into their relative properties.

Binding Affinities

The affinity between SNARE proteins is a critical determinant of complex stability and assembly kinetics.

This compound IsoformBinding PartnerMethodDissociation Constant (Kd)Reference
This compound-1ASNAP-25Fluorescence Anisotropy~161 nM[12]
This compound-3BSNAP-25Fluorescence Anisotropy~316 nM[12]
This compound-2SNAP-23Co-immunoprecipitationInteraction confirmed, but Kd not quantified[6]
This compound-4VAMP2GST pull-downInteraction confirmed, but Kd not quantified[5]

Note: The binding affinity of this compound-3B to SNAP-25 is approximately two-fold lower than that of this compound-1A, which is consistent with the observation that this compound-3B is predominantly in a self-inhibited closed conformation.[12][13]

Fusion Kinetics

The rate of membrane fusion is influenced by the specific this compound isoform involved in the SNARE complex.

This compound IsoformFusion AssayKey FindingsReference
This compound-1ASingle-vesicle lipid and content mixingCapable of mediating rapid, Ca2+-triggered fusion.[14][15]
This compound-2Insulin secretion assays (in vivo and in vitro)Depletion of this compound-2 enhances glucose-stimulated insulin secretion, suggesting an inhibitory role on fusion.[5][10][5][10]
This compound-3Apical transport assays in epithelial cellsOverexpression inhibits the delivery of proteins to the apical surface, indicating a regulatory role in this fusion pathway.[8][8]
This compound-4GLUT4 translocation assays in adipocytesKnockout reduces insulin-stimulated glucose transport by ~50%, but does not completely abolish it, suggesting it is not the sole mediator of this fusion event.[6][11][6][11]

Signaling Pathways and Regulatory Mechanisms

The assembly and function of SNARE complexes are tightly regulated. Below are simplified diagrams of signaling pathways involving different this compound isoforms.

SNARE_Assembly_Syntaxin1 cluster_presynaptic Presynaptic Terminal stx1_closed This compound-1 (Closed) stx1_open This compound-1 (Open) stx1_closed->stx1_open Conformational Change munc18 Munc18-1 stx1_closed->munc18 Binds to t_snare t-SNARE Complex stx1_open->t_snare snap25 SNAP-25 snap25->t_snare vamp2 VAMP2 (on vesicle) snare_complex SNARE Complex vamp2->snare_complex t_snare->snare_complex fusion Membrane Fusion snare_complex->fusion ca_influx Ca2+ Influx synaptotagmin Synaptotagmin ca_influx->synaptotagmin Activates synaptotagmin->snare_complex Triggers

Caption: General pathway of this compound-1 mediated synaptic vesicle fusion.

GLUT4_Translocation_Syntaxin4 cluster_adipocyte Adipocyte insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes translocation stx4 This compound-4 (on plasma membrane) snare_complex SNARE Complex (STX4/SNAP23/VAMP2) stx4->snare_complex snap23 SNAP-23 snap23->snare_complex vamp2 VAMP2 (on GLUT4 vesicle) vamp2->snare_complex glut4_vesicle->snare_complex Docking fusion Vesicle Fusion snare_complex->fusion glut4_translocation GLUT4 Translocation fusion->glut4_translocation

Caption: Simplified signaling pathway of this compound-4 mediated GLUT4 translocation.

Apical_Transport_Syntaxin3 cluster_epithelial Polarized Epithelial Cell tgn Trans-Golgi Network (TGN) apical_vesicle Apical Transport Vesicle tgn->apical_vesicle Budding stx3 This compound-3 (on apical membrane) apical_vesicle->stx3 Targeting snare_complex SNARE Complex (STX3/SNAP23/v-SNARE) stx3->snare_complex snap23 SNAP-23 snap23->snare_complex vamp v-SNARE (on vesicle) vamp->snare_complex apical_fusion Apical Membrane Fusion snare_complex->apical_fusion

References

A Comparative Guide to Syntaxin Orthologs: Unraveling Functional Divergence in Yeast and Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of syntaxin orthologs in the budding yeast Saccharomyces cerevisiae and mammalian cells. Syntaxins are a family of SNARE (Soluble NSF Attachment Protein Receptor) proteins that are essential for intracellular membrane fusion, a fundamental process underlying neurotransmission, hormone secretion, and other vital cellular functions. Understanding the conserved and divergent features of these orthologs is crucial for elucidating the molecular mechanisms of vesicular trafficking and for the development of therapeutics targeting these pathways.

Key Functional Comparisons of Yeast and Mammalian this compound Orthologs

While the core function of syntaxins in mediating membrane fusion is conserved from yeast to mammals, significant differences exist in their number, regulation, and the energetics of the fusion process they drive. These differences reflect the increased complexity of membrane trafficking in multicellular organisms.

FeatureYeast (e.g., Sso1p/Sso2p)Mammalian (e.g., this compound-1A)
Number of Orthologs Fewer (e.g., 2 plasma membrane syntaxins)More extensive family (e.g., multiple syntaxins at the plasma membrane with tissue-specific expression)
SNARE Complex Stability Lower thermal stability.[1][2]Higher thermal stability.[1]
Energy Release from SNARE Complex Zippering Lower energy release (approximately 13 kBT).[3][4]Higher energy release (approximately 27 kBT).[3][4]
Regulation by Sec1/Munc18 (SM) Proteins Sec1p binds to the fully assembled SNARE complex.[3][5]Munc18a binds to the "closed" conformation of monomeric this compound-1A, acting as a chaperone and regulator of SNARE complex formation.[6][7]
Calcium-Dependence of Exocytosis Primarily constitutive (calcium-independent) exocytosis.[8][9]Predominantly regulated, calcium-dependent exocytosis, crucial for neurotransmission and hormone secretion.[8][10]

Signaling Pathways and Regulatory Mechanisms

The regulation of this compound function is a key point of divergence between yeast and mammalian cells, particularly concerning the role of Sec1/Munc18 (SM) proteins and the requirement for calcium.

G Regulation of this compound Orthologs cluster_yeast Yeast (e.g., Sso1p) cluster_mammalian Mammalian (e.g., this compound-1A) y_SNARE_complex Assembled SNARE Complex (Sso1p, Sec9p, Snc1/2p) y_Sec1p Sec1p y_SNARE_complex->y_Sec1p binds to y_Fusion Constitutive Membrane Fusion y_Sec1p->y_Fusion promotes m_Syntaxin_closed This compound-1A (Closed) m_Munc18a Munc18a m_Syntaxin_closed->m_Munc18a binds to m_Syntaxin_open This compound-1A (Open) m_Munc18a->m_Syntaxin_open chaperones/opens m_SNARE_complex SNARE Complex Assembly (this compound-1A, SNAP-25, VAMP2) m_Syntaxin_open->m_SNARE_complex m_Fusion Regulated Membrane Fusion m_SNARE_complex->m_Fusion m_Calcium Ca²⁺ Influx m_Calcium->m_SNARE_complex triggers

Figure 1. Regulation of this compound orthologs in yeast and mammals.

In yeast, the SM protein Sec1p associates with the already formed SNARE complex to promote fusion.[3] In contrast, mammalian Munc18a binds to the inactive, "closed" conformation of this compound-1A, playing a crucial role in its localization and in controlling the timing of SNARE complex assembly, a process that is tightly regulated by calcium influx in neurons and secretory cells.[6][7]

Experimental Protocols

In Vitro Vesicle Fusion Assay

This assay is fundamental for quantitatively comparing the fusogenic activity of this compound orthologs. It typically involves reconstituting purified SNARE proteins into artificial lipid vesicles (liposomes) and measuring their fusion.

1. Protein Purification:

  • Express and purify recombinant yeast (e.g., Sso1p, Sec9p, Snc1/2p) and mammalian (e.g., this compound-1A, SNAP-25, VAMP2) SNARE proteins.

  • Purity should be assessed by SDS-PAGE and protein concentration determined.

2. Liposome Preparation and Protein Reconstitution:

  • Prepare small unilamellar vesicles (SUVs) by extrusion or sonication of a lipid mixture (e.g., POPC, DOPS).

  • Reconstitute v-SNAREs (Snc1/2p or VAMP2) into one population of liposomes and t-SNAREs (Sso1p/Sec9p or this compound-1A/SNAP-25) into another.

  • Incorporate fluorescent lipid probes (e.g., NBD-PE and Rhodamine-PE) into one population of liposomes for FRET-based fusion detection.

3. Fusion Assay:

  • Mix the two populations of proteoliposomes.

  • Monitor the increase in NBD fluorescence over time using a fluorometer. Dequenching of NBD fluorescence indicates lipid mixing, a hallmark of vesicle fusion.

  • For calcium-dependent fusion (mammalian system), the assay is performed in the presence of varying concentrations of Ca²⁺.

4. Data Analysis:

  • Calculate the initial rate of fusion and the final extent of fusion from the fluorescence traces.

  • Compare the fusion kinetics and efficiency between the yeast and mammalian SNARE-reconstituted vesicles.

G Experimental Workflow: In Vitro Vesicle Fusion Assay start Start purify Purify Recombinant SNARE Proteins (Yeast & Mammalian) start->purify reconstitute Reconstitute SNAREs into Liposomes (v- and t-SNARE vesicles) purify->reconstitute mix Mix v- and t-SNARE Liposomes reconstitute->mix measure Measure Fluorescence (FRET) mix->measure analyze Analyze Fusion Kinetics & Efficiency measure->analyze compare Compare Yeast vs. Mammalian Systems analyze->compare end End compare->end

Figure 2. Workflow for in vitro vesicle fusion assay.
Co-Immunoprecipitation (Co-IP) to Analyze Protein Interactions

Co-IP is used to identify and confirm interactions between syntaxins and their regulatory partners, such as Sec1/Munc18 proteins.

1. Cell Lysis:

  • Lyse yeast spheroplasts or mammalian cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., Sso1p or this compound-1A).

  • Add protein A/G-conjugated beads to capture the antibody-antigen complexes.

3. Washing and Elution:

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners ("prey" proteins, e.g., Sec1p or Munc18a). The presence of the prey protein in the eluate confirms the interaction.

Conclusion

The comparative study of this compound orthologs in yeast and mammalian cells provides invaluable insights into the evolution of membrane trafficking machinery. While the fundamental principles of SNARE-mediated fusion are conserved, the increased complexity of regulation in mammalian cells, particularly the advent of tight calcium-dependent control, highlights the adaptation of this core machinery to the specialized needs of multicellular organisms, such as rapid and precise neurotransmission. The experimental approaches detailed in this guide offer a robust framework for further dissecting the functional nuances of these essential proteins.

References

A Comparative Guide to the Lipid Binding Properties of Syntaxin Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Syntaxins, a family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins, are integral to intracellular vesicle trafficking and fusion. Their function is intricately modulated by their interactions with lipids in the surrounding membrane. Understanding the nuances of these lipid-binding properties across different syntaxin isoforms is crucial for dissecting the mechanisms of membrane fusion and for the development of therapeutics targeting these processes. This guide provides a comparative analysis of the lipid-binding characteristics of key this compound proteins, supported by experimental data and detailed methodologies.

Key Findings on this compound-Lipid Interactions

The interaction of syntaxins with membrane lipids is primarily mediated by their juxtamembrane domain (JMD), a region rich in basic amino acids located between the SNARE motif and the transmembrane domain. This polybasic region facilitates electrostatic interactions with negatively charged phospholipids, such as phosphatidic acid (PA) and phosphoinositides (PIPs), playing a critical role in protein clustering, localization, and the regulation of membrane fusion.

This compound-1A , the most extensively studied isoform, exhibits a pronounced affinity for acidic phospholipids. Its juxtamembrane region is essential for binding to PA and various PIPs, including phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] This interaction is not merely for anchoring but is a key determinant in the energetics of SNARE-catalyzed fusion.[1][2] Furthermore, the clustering of this compound-1A in the plasma membrane is influenced by both cholesterol and PIP2.[3][4][5] Cholesterol promotes the formation of this compound-1A clusters, while PIP2 can disperse these clusters, suggesting a dynamic regulation of this compound organization and function.[3][5]

This compound-3 has also been shown to be localized in cholesterol-dependent clusters.[6] While less extensively characterized in terms of its direct lipid-binding affinities compared to this compound-1A, its involvement in apical trafficking in polarized epithelial cells suggests specific interactions with the lipid environment of the apical membrane.

This compound-4 , primarily located at the basolateral membrane in polarized epithelial cells, also forms cholesterol-dependent clusters.[7] This isoform's distinct localization and function imply a unique set of lipid interactions that contribute to its specific role in vesicle fusion at the basolateral surface.

Quantitative Comparison of Lipid Binding Properties

This compound IsoformLipid LigandBinding Affinity (Kd)Experimental MethodReference
This compound-1A Phosphatidylinositol 4,5-bisphosphate (PIP2)Low µM range (estimated)In vitro binding assays[8][9]
Phosphatidic Acid (PA)Qualitatively strong bindingProtein-Lipid Overlay, Liposome (B1194612) Flotation[2]
CholesterolInduces clusteringFluorescence Microscopy[3][4]
This compound-3 CholesterolInduces clusteringFluorescence Microscopy[6]
This compound-4 CholesterolInduces clusteringFluorescence Microscopy[7]

Note: The table highlights the current gaps in direct quantitative comparisons. Much of the available data for this compound-3 and -4 focuses on the influence of cholesterol on their organization rather than direct binding affinities for a range of lipids. Further research is needed to establish a comprehensive quantitative profile for these isoforms.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field.

Liposome Co-sedimentation Assay

This assay is used to determine the binding of a protein to liposomes of a specific lipid composition.

Principle: Liposomes containing the lipid of interest are incubated with the this compound protein. If the protein binds to the liposomes, it will co-sediment with them during ultracentrifugation. The amount of bound protein can be quantified by analyzing the pellet and supernatant fractions by SDS-PAGE and Western blotting.

Detailed Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) with the desired composition (e.g., a base of phosphatidylcholine (PC) with a certain percentage of the test lipid like PIP2 or PA).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film in an appropriate buffer (e.g., HEPES-buffered saline) by vortexing.

    • To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[1][10]

  • Binding Reaction:

    • Incubate a fixed concentration of the purified this compound protein with increasing concentrations of liposomes in a binding buffer.

    • Allow the binding reaction to proceed at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).[11]

  • Sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).[12]

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-syntaxin antibody.

    • Quantify the band intensities to determine the percentage of bound protein at each liposome concentration.

  • Data Analysis:

    • Plot the percentage of bound protein as a function of the liposome concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protein-Lipid Overlay Assay

This is a qualitative to semi-quantitative method to screen for the lipid-binding specificity of a protein.

Principle: Different lipids are spotted onto a nitrocellulose membrane. The membrane is then incubated with the protein of interest, and bound protein is detected using a specific antibody.

Detailed Protocol:

  • Membrane Preparation:

    • Dissolve various lipids in an appropriate solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Carefully spot small volumes (e.g., 1 µL) of each lipid solution onto a nitrocellulose membrane and allow the solvent to evaporate completely.

  • Blocking:

    • Block the membrane with a solution containing a high concentration of a non-specific protein (e.g., 3-5% fatty acid-free bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific binding of the this compound protein.

  • Protein Incubation:

    • Incubate the blocked membrane with a solution containing the purified this compound protein (e.g., 1-5 µg/mL in the blocking buffer) for several hours or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Detection:

    • Incubate the membrane with a primary antibody specific for the this compound protein or a tag on the recombinant protein.

    • After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization:

    • Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager. The intensity of the spots corresponds to the relative binding affinity of the protein for each lipid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to this compound-lipid interactions.

SyntaxinLipidInteraction cluster_membrane Plasma Membrane cluster_function Functional Consequences This compound This compound PIP2 PIP2 This compound->PIP2 Binds via Juxtamembrane Domain Cholesterol Cholesterol This compound->Cholesterol Clustering influenced by PA PA This compound->PA Binds via Juxtamembrane Domain Clustering This compound Clustering This compound->Clustering VesicleDocking Vesicle Docking Clustering->VesicleDocking MembraneFusion Membrane Fusion VesicleDocking->MembraneFusion LiposomeCosedimentationWorkflow A 1. Prepare Liposomes (with lipid of interest) B 2. Incubate this compound with Liposomes A->B C 3. Ultracentrifugation B->C D 4. Separate Supernatant and Pellet C->D E 5. SDS-PAGE & Western Blot D->E F 6. Quantify Bound Protein E->F G 7. Determine Kd F->G

References

Comparison Guide: Confirming the Subcellular Localization of Syntaxin-17

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental approaches to confirm the subcellular localization of Syntaxin-17 (STX17), a key SNARE protein involved in the final step of autophagy. For comparative purposes, we include data on this compound-6 (STX6), a Golgi-localized SNARE, and LC3B, a well-established marker for autophagosomes. This guide is intended for researchers, scientists, and drug development professionals working to characterize protein function and cellular pathways.

Overview of Protein Subcellular Localization

Determining the precise location of a protein within a cell is fundamental to understanding its function. This compound-17 is a crucial component of the autophagic machinery, primarily localized to the outer membrane of completed autophagosomes. Its localization is essential for the fusion of autophagosomes with lysosomes, a critical step for the degradation and recycling of cellular components. Mislocalization of STX17 can disrupt this pathway, leading to the accumulation of cellular waste and potentially contributing to various disease states.

In this guide, we compare the localization of STX17 with STX6, which is typically found in the trans-Golgi network (TGN) and endosomes, and LC3B, which dynamically associates with autophagosome membranes during autophagy.

Comparative Analysis of Subcellular Localization

The following table summarizes the primary subcellular localization of STX17, STX6, and LC3B, along with common experimental techniques used for their validation.

ProteinPrimary LocalizationSecondary Localization(s)Common Validation Techniques
This compound-17 (STX17) Outer Autophagosomal MembraneEndoplasmic Reticulum (ER), Mitochondria-ER contact sitesImmunofluorescence Microscopy, Subcellular Fractionation, Electron Microscopy
This compound-6 (STX6) Trans-Golgi Network (TGN)Early and Recycling EndosomesImmunofluorescence Microscopy, Subcellular Fractionation
LC3B Autophagosomal Inner and Outer MembranesCytosol (LC3B-I)Immunofluorescence Microscopy, Western Blotting (LC3B-I/II turnover)
Quantitative Data Summary

Quantitative analysis is critical for objectively confirming protein localization and potential co-localization with other markers. The following table presents hypothetical, yet representative, quantitative data derived from immunofluorescence microscopy experiments.

Protein PairPearson's Correlation Coefficient (PCC)Mander's Overlap Coefficient (MOC)Interpretation
STX17 & LC3B 0.85 ± 0.050.90 ± 0.04Strong co-localization, indicating presence in the same compartment (autophagosomes).
STX17 & Calnexin (ER Marker) 0.30 ± 0.070.45 ± 0.06Weak co-localization, suggesting a partial or transient association with the ER.
STX17 & TGN46 (TGN Marker) 0.15 ± 0.040.20 ± 0.05Negligible co-localization, indicating distinct compartments.
STX6 & TGN46 0.88 ± 0.060.92 ± 0.03Strong co-localization, confirming STX6 presence in the TGN.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Co-localization Analysis

This protocol describes the steps for co-immunofluorescence staining of endogenous STX17 with the autophagosome marker LC3B in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., rabbit anti-STX17, mouse anti-LC3B)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on glass coverslips to 60-70% confluency.

  • Induction of Autophagy (Optional): Treat cells with an autophagy inducer (e.g., rapamycin) or starve them in amino acid-free medium for 2-4 hours to induce autophagosome formation.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a confocal microscope. Capture images in separate channels for each fluorophore.

  • Image Analysis: Analyze the images using software such as ImageJ or Fiji to determine the degree of co-localization (e.g., by calculating Pearson's Correlation Coefficient).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for confirming the subcellular localization of a target protein using co-immunofluorescence microscopy.

cluster_workflow Experimental Workflow: Co-Immunofluorescence A Cell Culture & Treatment B Fixation & Permeabilization A->B Step 1 C Blocking B->C Step 2 D Primary Antibody Incubation (e.g., anti-STX17, anti-LC3B) C->D Step 3 E Secondary Antibody Incubation (Fluorescently Labeled) D->E Step 4 F Confocal Microscopy E->F Step 5 G Image Analysis (Co-localization Statistics) F->G Step 6

Caption: Workflow for protein co-localization analysis.

Signaling Pathway

This diagram illustrates the role of this compound-17 in the autophagy pathway, specifically in the fusion of autophagosomes with lysosomes.

cluster_pathway Role of STX17 in Autophagosome-Lysosome Fusion cluster_snare SNARE Complex Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Maturation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome STX17 STX17 STX17->Autophagosome SNAP29 SNAP29 VAMP8 VAMP8 VAMP8->Lysosome STX17_label STX17 SNAP29_label SNAP29 VAMP8_label VAMP8

Caption: STX17-mediated autophagosome-lysosome fusion.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Syntaxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular research, the proper handling of proteins like syntaxin is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that your work with this compound is conducted under the safest possible conditions.

Universal Precautions for Handling Recombinant Proteins

As with all biological substances, it is crucial to avoid direct contact with this compound. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for recombinant proteins.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with splashes of this compound solutions.[1][2][3]
Hand Protection Nitrile or equivalent chemical-resistant glovesTo prevent skin contact. Gloves should be inspected before use.[1][2][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Respiratory Use with adequate ventilationTo avoid inhalation.[2][3]
General Handling and Hygiene

Adherence to good laboratory practices is the foundation of safe protein handling.

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

  • Avoid all direct contact with the skin and eyes.[2][3]

  • Do not ingest or inhale the substance.[2]

  • Refrain from eating or drinking in the laboratory where this compound is handled.[1]

  • Ensure the work area is well-ventilated.[2]

  • Wash hands thoroughly before and after handling the material, and at the end of the workday.[1][2]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the protein in the lab, from receipt to disposal, is essential for safety and regulatory compliance.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of this compound.

  • Long-term storage : Store lyophilized this compound at -20°C or -80°C upon arrival.[2][4][5]

  • Reconstituted solutions : Store working aliquots at -20°C to -80°C.[4]

  • Avoid freeze-thaw cycles : Repeated freezing and thawing can denature the protein and affect its stability.[4][5][6] Aliquoting the protein solution into single-use volumes is recommended to minimize this.[5]

Spill Management

In the event of a spill, a swift and appropriate response is necessary to prevent contamination and exposure.

  • For small spills :

    • Wear appropriate PPE, including gloves and safety glasses.[1]

    • Cover the spill with an absorbent material.

    • Thoroughly wash the area with a 10% bleach solution.[1]

    • Place all clean-up materials in a sealed container for proper disposal.[1]

  • For larger spills :

    • Use proper personal protective equipment.[2]

    • Absorb the spill with an inert material.[6]

    • Place the material into a suitable, sealed disposal container.[2][6]

Disposal Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental release.

  • Avoid drain disposal : Do not dispose of this compound solutions down the drain.[1]

  • Waste containers : Place all waste materials, including empty vials and contaminated disposables, into a sealed container.[1][2]

  • Follow local regulations : Dispose of the sealed container in accordance with all local, state, and federal regulations for biological waste.

First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Instructions
Skin Contact Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[1][2]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2]
Ingestion Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical advice.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Experimental Workflow for Safe Handling of this compound

To ensure a safe and efficient experimental process, a standardized workflow should be followed. The diagram below illustrates the key steps for handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_spill Spill Response A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Work Area: Ensure proper ventilation A->B C Thaw/Reconstitute this compound B->C D Perform Experiment C->D Use in experiment I Store Aliquots at -20°C or -80°C C->I Store unused protein E Decontaminate Work Area D->E J Evacuate Area (if large spill) D->J Spill Occurs F Dispose of Waste in Sealed Biohazard Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H K Don appropriate PPE J->K L Contain and Clean Spill K->L M Dispose of Cleanup Materials L->M

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.